betaglycan
説明
特性
CAS番号 |
145170-29-2 |
|---|---|
分子式 |
C9H16N2O2 |
同義語 |
betaglycan |
製品の起源 |
United States |
Foundational & Exploratory
The Core Structure and Functional Domains of Betaglycan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betaglycan, also known as Transforming Growth Factor-Beta Receptor III (TGFβR3), is a large cell-surface proteoglycan that plays a critical role as a co-receptor in the TGF-β signaling pathway. Its multifaceted interactions with various ligands, including TGF-β isoforms, inhibins, and activins, position it as a key regulator of cellular processes and a potential therapeutic target. This technical guide provides a comprehensive overview of the structure of this compound, detailing its distinct functional domains. We present quantitative data on its molecular characteristics and ligand-binding affinities in structured tables for comparative analysis. Furthermore, this guide outlines detailed methodologies for key experimental protocols relevant to the study of this compound and includes visualizations of its signaling pathways and experimental workflows using the DOT language for clarity and reproducibility.
This compound: A Multi-Domain Co-Receptor
This compound is a type I transmembrane protein characterized by a large extracellular domain, a single-pass transmembrane helix, and a short intracellular cytoplasmic tail. The full-length human this compound core protein consists of 851 amino acids, with the mature protein being heavily glycosylated, contributing to a total molecular weight of over 300 kDa.[1] The core protein itself has a predicted molecular weight of approximately 88-110 kDa.[2]
The Extracellular Domain: A Ligand-Binding Hub
The extensive extracellular domain of this compound is responsible for its interaction with a variety of ligands and is structurally organized into two principal subdomains: the orphan domain and the zona pellucida (ZP) domain.[3] This entire ectodomain can be proteolytically cleaved and released from the cell surface as a soluble form, which can then act as a potent antagonist by sequestering ligands.
1.1.1. The Orphan Domain (E-domain or Endoglin-like Domain)
Located at the N-terminus, the membrane-distal orphan domain is so named due to its initial lack of recognized homology to other protein families, though it shares structural similarities with the endoglin receptor. This domain is crucial for the high-affinity binding of TGF-β isoforms.[4] Proteolytic cleavage studies have suggested a molecular weight of approximately 45 kDa for this domain.[4]
1.1.2. The Zona Pellucida (ZP) Domain (U-domain or Uromodulin-like Domain)
Positioned proximal to the cell membrane, the ZP domain is a conserved module found in a variety of extracellular proteins. In this compound, the ZP domain is also involved in ligand binding, particularly for inhibins and TGF-β.[1][4] This domain is further subdivided into ZP-N and ZP-C modules. The ZP domain has an estimated molecular weight of around 55 kDa based on proteolytic fragmentation.[4] An unstructured linker region of approximately 50 amino acids separates the orphan and ZP domains.[4][5]
The Transmembrane and Cytoplasmic Domains
A single alpha-helical transmembrane domain anchors this compound to the cell membrane. Following this is a short cytoplasmic tail of approximately 44 amino acids.[6] Despite lacking any intrinsic enzymatic activity, the cytoplasmic domain is crucial for mediating downstream signaling events through its interaction with intracellular scaffolding proteins, such as GIPC (GAIP-interacting protein C-terminus) and β-arrestin2.[6]
Quantitative Analysis of this compound Properties
To facilitate a clear comparison of the molecular and binding characteristics of this compound and its domains, the following tables summarize key quantitative data.
| Characteristic | Human this compound | Rat this compound | References |
| Full-Length Core Protein (Amino Acids) | 851 | 853 | [2] |
| Extracellular Domain (Amino Acids) | ~760 | 24-761 | [3][7] |
| Orphan Domain | - | 24-383 | [7] |
| Unstructured Linker | - | ~380-430 | [4][5] |
| Zona Pellucida (ZP) Domain | - | 450-761 | [7] |
| ZP-C Subdomain | - | 589-761 | [7] |
| Transmembrane Domain (Amino Acids) | Not explicitly defined | Not explicitly defined | - |
| Cytoplasmic Domain (Amino Acids) | ~40 | 44 | [6][8] |
| Predicted Core Protein Molecular Weight (kDa) | ~88 | ~110 (soluble form) | [2] |
| Apparent Molecular Weight of Proteolytic Fragments (kDa) | |||
| Orphan (E)-Domain | - | 45 | [4] |
| ZP (U)-Domain | - | 55 | [4] |
Table 1: Molecular Characteristics of this compound
| Ligand | Receptor/Domain | Method | Dissociation Constant (Kd) | References |
| TGF-β1 | Soluble this compound | SPR | 3.5 nM | [2] |
| TGF-β2 | Soluble this compound | SPR | Kd not specified, but highest affinity | [2] |
| TGF-β3 | Soluble this compound | SPR | Lower affinity than TGF-β2 | [2] |
| Inhibin A | Soluble this compound | Binding Assay | High Affinity | |
| Inhibin B | Soluble this compound | Binding Assay | High Affinity | |
| Activin A | Soluble this compound | Binding Assay | Does not bind directly |
Table 2: Ligand Binding Affinities for this compound
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible investigation of this compound structure and function. Below are adapted protocols for key experimental techniques.
Co-Immunoprecipitation (Co-IP) of this compound Complexes from Cell Lysates
This protocol is designed to isolate this compound and its interacting partners from cultured cells.
Materials:
-
Cells expressing this compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Anti-betaglycan antibody (or antibody against a tagged this compound)
-
Control IgG antibody (from the same species as the anti-betaglycan antibody)
-
Protein A/G magnetic beads
-
Wash Buffer: Co-IP Lysis Buffer with a lower concentration of NP-40 (e.g., 0.1%)
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cell monolayer and incubate on ice for 20 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the clarified lysate and incubate for 1 hour at 4°C on a rotator.
-
Place the tube on a magnetic rack and collect the supernatant, discarding the beads. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the anti-betaglycan antibody or control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 ml of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
To elute the protein complexes, add Elution Buffer and incubate for 5-10 minutes at room temperature.
-
Alternatively, for subsequent SDS-PAGE analysis, resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes.
-
If using the acidic elution buffer, collect the eluate after placing the tube on a magnetic rack and immediately neutralize it by adding Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ligand-Betaglycan Interaction
SPR is a powerful technique for the real-time, label-free analysis of binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant soluble this compound (ligand)
-
Purified ligand of interest (e.g., TGF-β, inhibin) (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the purified soluble this compound at a low concentration (e.g., 10-50 µg/ml) in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte over the sensor surface (and a reference flow cell) at a constant flow rate.
-
Monitor the association phase in real-time.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH glycine (B1666218) solution) to remove the bound analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant soluble this compound
-
Purified ligand of interest
-
Dialysis buffer (e.g., PBS or HEPES buffer)
Procedure:
-
Sample Preparation:
-
Dialyze both the this compound and the ligand extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of both protein solutions.
-
Degas the solutions before use.
-
-
ITC Experiment:
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe at a concentration typically 10-20 times higher than the this compound concentration.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the ligand into the sample cell.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to this compound.
-
Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding affinity (Ka, from which Kd can be calculated), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Visualizing this compound's World: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of this compound biology and its experimental investigation.
Caption: TGF-β signaling pathway initiated by ligand binding to this compound.
Caption: Experimental workflow for co-immunoprecipitation of this compound.
Caption: Ligand binding specificity of this compound's extracellular domains.
Conclusion
This compound's intricate structure, with its distinct and functionally specialized domains, underpins its crucial role in modulating the TGF-β superfamily signaling network. A thorough understanding of its molecular architecture, ligand interaction dynamics, and the experimental methodologies to probe these aspects is paramount for researchers in both basic science and therapeutic development. This guide provides a foundational resource to aid in the ongoing exploration of this compound as a central player in cellular regulation and disease.
References
- 1. Structure of this compound zona pellucida (ZP)-C domain provides insights into ZP-mediated protein polymerization and TGF-β binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and expression of the membrane proteoglycan this compound, a component of the TGF-beta receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of TGF-β with this compound and signaling receptors reveal mechanisms of complex assembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound has two independent domains required for high affinity TGF-β binding: proteolytic cleavage separates the domains and inactivates the neutralizing activity of the soluble receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The type III TGF-β receptor this compound transmembrane-cytoplasmic domain fragment is stable after ectodomain cleavage and is a substrate of the intramembrane protease γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural biology of this compound and endoglin, membrane-bound co-receptors of the TGF-beta family - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Soluble Betaglycan: A Technical Guide for Researchers
An In-depth Exploration of Soluble Betaglycan's Function, Signaling Pathways, and Methodologies for its Study
Introduction
This compound, also known as the Transforming Growth Factor-beta (TGF-β) Type III Receptor (TGFBR3), is a large cell-surface proteoglycan that plays a critical role in modulating the activity of the TGF-β superfamily of ligands. While the membrane-bound form of this compound acts as a co-receptor, presenting ligands to the signaling receptors, a soluble form of this compound (sBG) is generated through proteolytic cleavage of the extracellular domain. This soluble ectodomain acts as a potent antagonist, sequestering ligands and inhibiting their signaling pathways. This technical guide provides a comprehensive overview of the core functions of soluble this compound, its intricate involvement in various signaling cascades, and detailed experimental protocols for its investigation, tailored for researchers, scientists, and drug development professionals.
Core Functions of Soluble this compound
Soluble this compound primarily functions as a natural antagonist of several members of the TGF-β superfamily. Its primary roles include:
-
Inhibition of TGF-β Signaling: Soluble this compound binds to all three TGF-β isoforms (TGF-β1, TGF-β2, and TGF-β3) with high affinity, preventing their interaction with the signaling receptors TβRI and TβRII. It exhibits a particularly high potency in neutralizing TGF-β2, an isoform that binds weakly to TβRII on its own.[1][2][3] This inhibitory function is crucial in contexts of excessive TGF-β signaling, such as in cancer and fibrosis.
-
Modulation of Bone Morphogenetic Protein (BMP) Signaling: Soluble this compound can also bind to certain BMPs, including BMP-2, BMP-4, and BMP-7, thereby modulating their signaling pathways. By sequestering these ligands, sBG can inhibit BMP-mediated cellular responses.[4]
-
Regulation of Inhibin and Activin Signaling: this compound is a high-affinity co-receptor for inhibins (inhibin A and inhibin B).[5][6][7] Soluble this compound can bind to inhibins, potentially influencing their ability to antagonize activin signaling. This interaction is a key aspect of reproductive physiology and can have implications in related pathologies.
Ectodomain Shedding: The Genesis of Soluble this compound
Soluble this compound is generated from the membrane-bound form through a process called ectodomain shedding. This proteolytic cleavage is primarily mediated by a family of enzymes known as metalloproteinases, including membrane-type matrix metalloproteinases (MT-MMPs) and A Disintegrin and Metalloproteinases (ADAMs). This process is not merely constitutive but is subject to regulation by various cellular signals, adding another layer of control to the modulation of TGF-β superfamily signaling.
Soluble this compound in Disease
The ability of soluble this compound to sequester TGF-β superfamily ligands positions it as a critical player in various pathological conditions:
-
Cancer: In many cancers, TGF-β signaling switches from being tumor-suppressive in the early stages to promoting tumor progression, invasion, and metastasis in later stages. By antagonizing TGF-β, soluble this compound has been shown to suppress tumor growth and metastasis in preclinical models of breast cancer and melanoma.[6][8][9] Consequently, circulating levels of soluble this compound are being investigated as a potential prognostic biomarker in various cancers, including ovarian cancer.[10][11]
-
Fibrosis: Excessive TGF-β signaling is a hallmark of fibrotic diseases, leading to the overproduction of extracellular matrix components. Soluble this compound, by neutralizing TGF-β, has been proposed as a potential therapeutic agent to mitigate fibrosis in organs such as the liver and lungs.[12][13][14]
Quantitative Data on Soluble this compound
Table 1: Binding Affinities of Soluble this compound for TGF-β Superfamily Ligands
| Ligand | Dissociation Constant (Kd) | Method | Reference(s) |
| TGF-β1 | 3.5 nM | Ligand Competition Assay | [1][3] |
| TGF-β2 | Higher affinity than TGF-β1 and TGF-β3 | Ligand Competition Assay | [1][3] |
| TGF-β3 | Lower affinity than TGF-β2 | Ligand Competition Assay | [1][3] |
| Inhibin A | High Affinity | Binding Assays | [5][6][7] |
| Inhibin B | High Affinity | Binding Assays | [5] |
| BMP-2 | Binds to this compound | Cell-based assays | [4] |
| BMP-4 | Binds to this compound | Cell-based assays | [4] |
| BMP-7 | Binds to this compound | Cell-based assays | [15] |
Table 2: Circulating Levels of Soluble this compound in Health and Disease
| Condition | Fluid | Concentration Range | Reference(s) |
| Healthy Individuals | Serum | 495.2 ± 225.5 pg/mL (for TGF-β1) | [16] |
| Breast Cancer | Serum | 498.7 ± 249.7 pg/mL (for TGF-β1) | [16] |
| Metastatic Melanoma | Plasma | Elevated levels of TGF-β1 and TGF-β2 | [8][17] |
| Ovarian Cancer | Ascites Fluid | Higher levels correlate with advanced-stage disease | [10] |
Note: Data on soluble this compound concentrations can vary depending on the assay used and the specific patient cohort. The values for TGF-β1 in breast cancer and healthy controls are for the ligand itself, as direct measurements of soluble this compound in large cohorts are still emerging.
Experimental Protocols
Measurement of Soluble this compound Levels (ELISA)
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying soluble this compound in biological fluids.
Materials:
-
ELISA kit for human TGF-β RIII/Betaglycan
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit)
-
Samples (serum, plasma, cell culture supernatants)
Protocol:
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific for soluble this compound. Block non-specific binding sites.
-
Sample and Standard Incubation: Add standards of known soluble this compound concentrations and diluted samples to the wells. Incubate to allow binding to the capture antibody.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on soluble this compound.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Substrate Reaction: Wash the plate and add a chromogenic substrate for HRP. The enzyme will catalyze a color change.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of soluble this compound in the samples.
Ligand Binding Assay (Surface Plasmon Resonance)
Principle: Surface Plasmon Resonance (SPR) is a label-free technique to measure the kinetics and affinity of the interaction between soluble this compound and its ligands.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified recombinant soluble this compound
-
Purified ligands (e.g., TGF-β, BMP, inhibin)
-
Running buffer
Protocol:
-
Ligand Immobilization: Covalently immobilize the ligand (e.g., TGF-β) onto the surface of the sensor chip.
-
Analyte Injection: Inject different concentrations of soluble this compound (analyte) over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface in real-time as soluble this compound binds to (association) and dissociates from (dissociation) the immobilized ligand.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cell Signaling Assays
Principle: To assess the inhibitory effect of soluble this compound on TGF-β signaling, the phosphorylation of the downstream signaling molecules Smad2 and Smad3 can be measured by Western blotting.
Materials:
-
Cell line responsive to TGF-β (e.g., MDA-MB-231)
-
Recombinant TGF-β1
-
Recombinant soluble this compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-Smad2/3, anti-total Smad2/3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells and serum-starve them. Pre-incubate the cells with varying concentrations of soluble this compound for a specified time (e.g., 1 hour).
-
TGF-β Stimulation: Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 100 pM) for a short period (e.g., 30-60 minutes).[18][19]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary and secondary antibodies.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities to determine the ratio of phosphorylated Smad2/3 to total Smad2/3.
Principle: Similar to the TGF-β signaling assay, this protocol assesses the ability of soluble this compound to inhibit BMP-induced phosphorylation of Smad1, Smad5, and Smad8.
Materials:
-
Recombinant BMP (e.g., BMP-2)
-
Recombinant soluble this compound
-
Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1/5/8
-
Other materials as for the Smad2/3 Western blot.
Protocol:
-
Cell Treatment: Seed C2C12 cells and serum-starve. Pre-incubate with soluble this compound.
-
BMP Stimulation: Stimulate with BMP-2 (e.g., 5 ng/mL) for a defined period (e.g., 1 hour).[13]
-
Western Blotting: Perform Western blotting as described for Smad2/3, using antibodies specific for phospho- and total Smad1/5/8.
Principle: This bioassay measures the ability of inhibin to suppress activin-induced Follicle-Stimulating Hormone (FSH) secretion from pituitary gonadotrope cells, and how this may be modulated by soluble this compound.
Materials:
-
Recombinant activin A
-
Recombinant inhibin A or inhibin B
-
Recombinant soluble this compound
-
FSH ELISA kit
Protocol:
-
Cell Treatment: Seed LβT2 cells. Treat cells with a constant concentration of activin A to stimulate FSH secretion.
-
Inhibin and Soluble this compound Co-treatment: Co-treat the cells with varying concentrations of inhibin A or B in the presence or absence of soluble this compound.
-
Supernatant Collection: After an incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
-
FSH Measurement: Measure the concentration of FSH in the supernatants using an ELISA kit.
-
Data Analysis: Determine the dose-response curve of inhibin's ability to suppress activin-induced FSH secretion and assess how this is affected by the presence of soluble this compound.
Signaling Pathways and Visualizations
TGF-β Signaling Inhibition by Soluble this compound
Soluble this compound directly binds to TGF-β ligands, preventing them from forming a signaling complex with the type I and type II TGF-β receptors (TβRI and TβRII). This blockage inhibits the subsequent phosphorylation of Smad2 and Smad3, their complex formation with Smad4, and their translocation to the nucleus to regulate target gene expression.
BMP Signaling Modulation by Soluble this compound
Similar to its action on TGF-β, soluble this compound can bind to BMP ligands, preventing their interaction with BMP receptors (BMPRI and BMPRII). This inhibits the phosphorylation of Smad1, Smad5, and Smad8 and their subsequent signaling cascade.
Inhibin/Activin Signaling and Soluble this compound
Activin signals through a complex of type I and type II activin receptors (ActRI and ActRII), leading to Smad2/3 phosphorylation. Inhibin antagonizes this by competing for ActRII binding, a process facilitated by this compound. Soluble this compound's role in this context is complex, as it can bind inhibin and potentially modulate its antagonistic activity.
Conclusion
Soluble this compound is a key endogenous regulator of the TGF-β superfamily, acting as a potent antagonist for several of its members. Its ability to sequester ligands like TGF-β, BMPs, and inhibins has profound implications for a wide range of physiological and pathological processes, from development and reproduction to cancer and fibrosis. A thorough understanding of the function and regulation of soluble this compound is therefore essential for researchers in these fields. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for the investigation of this multifaceted and therapeutically promising molecule. As research continues to unravel the complexities of soluble this compound's interactions and functions, its potential as a diagnostic biomarker and a therapeutic target is likely to expand.
References
- 1. Properties of inhibin binding to this compound, InhBP/p120 and the activin type II receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Breast Cancer Treatment Decreases Serum Levels of TGF-β1, VEGFR2, and TIMP-2 Compared to Healthy Volunteers: Significance for Therapeutic Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous this compound Is Essential for High-Potency Inhibin Antagonism in Gonadotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The type III TGF-beta receptor suppresses breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound binds inhibin and can mediate functional antagonism of activin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the Transforming Growth Factor-β Signaling Pathway in Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glycopedia.eu [glycopedia.eu]
- 10. Transforming growth factor-beta modulates inhibin A bioactivity in the LbetaT2 gonadotrope cell line by competing for binding to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (TGFBR3) Functions as an Inhibin A, but Not Inhibin B, Coreceptor in Pituitary Gonadotrope Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prognostic significance of in situ and plasma levels of transforming growth factor β1, -2 and -3 in cutaneous melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. TGF-β pathway activation by idiopathic pulmonary fibrosis (IPF) fibroblast derived soluble factors is mediated by IL-6 trans-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New Model for Growth Factor Activation: Type II Receptors Compete with the Prodomain for BMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serum levels of transforming growth factor beta1 in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elevated plasma levels of transforming growth factor (TGF)-beta1 and TGF-beta2 in patients with disseminated malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the Transforming Growth Factor-β pathway inhibits human basal-like breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
A Technical Guide to the Binding Affinity of Betaglycan for TGF-β
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaglycan, also known as the Transforming Growth Factor-beta (TGF-β) type III receptor (TβRIII), is a crucial co-receptor in the TGF-β signaling pathway.[1][2][3] Unlike the type I (TβRI) and type II (TβRII) receptors, this compound possesses a short cytoplasmic domain with no intrinsic kinase activity.[4] Its primary role is to bind TGF-β isoforms and present them to the signaling receptor complex, thereby modulating the cellular response to these potent cytokines.[1][5] This guide provides an in-depth analysis of the binding affinity between this compound and TGF-β isoforms, details the experimental protocols used to quantify these interactions, and illustrates the associated signaling pathways.
This compound-TGF-β Binding Affinity: A Quantitative Overview
This compound binds to all three mammalian TGF-β isoforms (TGF-β1, TGF-β2, and TGF-β3) with high affinity.[2][6][7] However, it displays a particularly critical role in the signaling of TGF-β2, which binds to TβRII with a significantly lower affinity compared to TGF-β1 and TGF-β3.[8][9][10] this compound effectively "rescues" TGF-β2 signaling by capturing the ligand and presenting it to TβRII, thus enhancing the formation of the active signaling complex.[5][8][9] The binding affinity is quantified by the equilibrium dissociation constant (Kd), with a lower Kd value indicating a stronger binding interaction.[11]
The extracellular domain of this compound contains two distinct TGF-β binding domains, an N-terminal endoglin-related domain and a C-terminal zona pellucida (ZP) domain, which contribute to its high affinity for TGF-β.[12][13][14] The tethering of these two domains is crucial for the high-affinity interaction.[13]
Below is a summary of the reported binding affinities for the interaction between soluble this compound and TGF-β isoforms, primarily determined by Surface Plasmon Resonance (SPR).
| Ligand | Analyte | Method | Dissociation Constant (Kd) | Reference |
| TGF-β1 | Soluble this compound | SPR | Low nanomolar range | [13] |
| TGF-β2 | Soluble this compound | SPR | Low nanomolar range | [13] |
| TGF-β3 | Soluble this compound | SPR | Low nanomolar range | [13] |
| TGF-β1 | Soluble this compound (Endoglin domain) | SPR | 1.9 ± 0.1 µM | [13] |
| TGF-β2 | Soluble this compound (Endoglin domain) | SPR | 0.60 ± 0.04 µM | [13] |
| TGF-β3 | Soluble this compound (Endoglin domain) | SPR | 5.8 ± 0.9 µM | [13] |
| TGF-β2 | TβRII | SPR | ~17 µM | [15] |
TGF-β Signaling Pathway Involving this compound
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a complex of type I and type II serine/threonine kinase receptors.[4] this compound plays a pivotal role, especially for TGF-β2, by facilitating the initial ligand capture and presentation to TβRII.
Signaling Cascade:
-
Ligand Binding: TGF-β, particularly TGF-β2, binds with high affinity to the extracellular domain of this compound on the cell surface.[8][9]
-
Presentation to TβRII: Membrane-anchored this compound presents the bound TGF-β ligand to the type II receptor (TβRII).[1][12] This step is crucial for TGF-β2, which has a low intrinsic affinity for TβRII.[10]
-
Formation of a Ternary Complex: The interaction results in the formation of a high-affinity ternary complex consisting of TGF-β, this compound, and TβRII.[1]
-
Recruitment and Activation of TβRI: The TGF-β/TβRII complex then recruits and phosphorylates the type I receptor (TβRI).
-
Signal Transduction: The activated TβRI phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[16]
-
Gene Regulation: Phosphorylated Smad2/3 forms a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.
Interestingly, this compound can also be shed from the cell surface, and this soluble form can act as a potent antagonist by sequestering TGF-β and preventing its interaction with the signaling receptors, with a particularly pronounced effect on TGF-β2.[12] Furthermore, the cytoplasmic domain of this compound can be involved in TGF-β-independent signaling, activating the p38 MAPK pathway.[2][17]
Caption: TGF-β signaling pathway initiated by this compound.
Experimental Protocols for Measuring Binding Affinity
Surface Plasmon Resonance (SPR) is a powerful and widely used label-free technique to measure real-time biomolecular interactions and determine kinetic parameters, including the dissociation constant (Kd).[9][13][18]
General Protocol for Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the key steps for analyzing the binding of TGF-β (analyte) to immobilized this compound (ligand).
1. Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5 dextran-coated)
-
Recombinant soluble this compound (ligand)
-
Recombinant TGF-β isoforms (analyte)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Activation reagents (e.g., EDC/NHS)
-
Blocking agent (e.g., ethanolamine-HCl)
-
Regeneration solution (e.g., low pH glycine-HCl)
2. Ligand Immobilization:
-
Chip Activation: Activate the sensor chip surface by injecting a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Ligand Injection: Inject the soluble this compound solution over the activated surface. The protein will covalently couple to the dextran (B179266) matrix via primary amine groups. The optimal pH for immobilization is typically determined empirically to be slightly below the isoelectric point of the protein to promote electrostatic pre-concentration.
-
Deactivation: Inject ethanolamine-HCl to block any remaining active esters on the surface, preventing non-specific binding.
-
Reference Surface: Prepare a reference flow cell, either by leaving it blank or by immobilizing an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.
3. Analyte Interaction Analysis:
-
Analyte Preparation: Prepare a series of dilutions of the TGF-β isoform in running buffer.
-
Association: Inject the different concentrations of TGF-β over the ligand and reference surfaces at a constant flow rate and monitor the binding response in real-time (measured in Response Units, RU).
-
Dissociation: After the association phase, switch to injecting running buffer alone and monitor the dissociation of the TGF-β from the this compound.
-
Regeneration: If necessary, inject a regeneration solution to remove all bound analyte from the ligand surface, preparing it for the next injection cycle. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
4. Data Analysis:
-
Reference Subtraction: Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.
-
Kinetic Fitting: Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This will yield the association rate constant (ka) and the dissociation rate constant (kd).
-
Affinity Calculation: Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka). Alternatively, for interactions that reach equilibrium, the Kd can be determined by plotting the response at equilibrium against the analyte concentration and fitting the data to a steady-state affinity model.[9]
Caption: General workflow for SPR analysis of this compound-TGF-β binding.
Conclusion
This compound is a critical modulator of TGF-β signaling, primarily by acting as a high-affinity co-receptor that facilitates the binding of TGF-β isoforms, especially TGF-β2, to the signaling receptor complex. The quantitative understanding of this binding affinity, largely derived from techniques like Surface Plasmon Resonance, is essential for elucidating the intricacies of TGF-β biology. For professionals in drug development, targeting the this compound-TGF-β interaction presents a potential therapeutic avenue for modulating TGF-β signaling in various pathological conditions, including cancer and fibrosis. The detailed methodologies and pathway diagrams provided in this guide offer a foundational resource for researchers and scientists working in this field.
References
- 1. This compound presents ligand to the TGF beta signaling receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The type III TGF-β receptor this compound transmembrane-cytoplasmic domain fragment is stable after ectodomain cleavage and is a substrate of the intramembrane protease γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Transforming growth factor receptor III (this compound) regulates the generation of pathogenic Th17 cells in EAE [frontiersin.org]
- 4. Role of this compound in TGF-β Signaling and Wound Healing in Human Endometriotic Epithelial Cells and in Endometriosis [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Structures of TGF-β with this compound and signaling receptors reveal mechanisms of complex assembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding Properties of the Transforming Growth Factor-β Coreceptor this compound: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 12. This compound can act as a dual modulator of TGF-beta access to signaling receptors: mapping of ligand binding and GAG attachment sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound has two independent domains required for high affinity TGF-β binding: proteolytic cleavage separates the domains and inactivates the neutralizing activity of the soluble receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TβR-II Discriminates the High- and Low-Affinity TGF-β Isoforms via Two Hydrogen-Bonded Ion Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits TGF-beta signaling by preventing type I-type II receptor complex formation. Glycosaminoglycan modifications alter this compound function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound induces TGF-beta signaling in a ligand-independent manner, through activation of the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iris.cnr.it [iris.cnr.it]
An In-depth Technical Guide on Betaglycan (TGFBR3) Expression Patterns
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor Beta Receptor III (TGFBR3), also known as Betaglycan, is a large, >300 kDa cell-surface proteoglycan.[1] It is the most widely expressed of the TGF-β receptors and functions as a crucial co-receptor for various members of the Transforming Growth Factor-beta (TGF-β) superfamily.[1] Unlike TGFBR1 and TGFBR2, it is generally considered a non-signaling receptor as it lacks intrinsic kinase activity.[1] Its primary role is to bind TGF-β ligands, particularly TGF-β2, and present them to the signaling receptor complex (TGFBR1/TGFBR2), thereby modulating cellular responses like proliferation, differentiation, apoptosis, and migration.[1][2][3] TGFBR3 also binds other superfamily members, including inhibins and some Bone Morphogenetic Proteins (BMPs), and can act as a reservoir for these ligands at the cell surface.[1][3][4] Its expression is frequently altered in various diseases, most notably in cancer, where it can function as either a tumor suppressor or promoter depending on the cellular context.[5][6][7]
Core Signaling Pathways Involving TGFBR3
TGFBR3 plays a pivotal role in modulating the canonical Smad-dependent pathway and can also influence non-canonical pathways. Its main function is to facilitate high-affinity binding of TGF-β isoforms, especially TGF-β2, to the TGFBR2 receptor, which then recruits and phosphorylates TGFBR1, initiating the downstream signaling cascade.[1][2] The cytoplasmic domain of TGFBR3 can interact with scaffolding proteins, which affects cell migration and responsiveness to TGF-β.[1] Furthermore, ectodomain shedding of TGFBR3 produces a soluble form (sTGFBR3) that can act as an antagonist by sequestering TGF-β ligands and preventing them from binding to their signaling receptors.[2][8]
Expression of TGFBR3 in Normal Human Tissues
TGFBR3 is ubiquitously expressed in nearly all cell types, making it the most abundant TGF-β superfamily receptor.[2][3] Expression levels, however, vary significantly across different tissues. Data from resources like the Human Protein Atlas and GTEx indicate high RNA and protein expression in a variety of tissues.
| Tissue | Relative mRNA Expression Level | Protein Expression Level | Key Cell Types with High Expression |
| Ovary | High | High | Stromal cells, granulosa cells |
| Placenta | High | High | Trophoblastic cells |
| Endometrium | High | Medium | Stromal and glandular cells |
| Breast | Medium | Medium | Luminal and myoepithelial cells |
| Kidney | Medium | Medium | Glomeruli, tubular cells |
| Lung | Medium | Medium | Fibroblasts, epithelial cells |
| Heart | Medium | Medium | Cardiomyocytes, fibroblasts |
| Liver | Medium | Low | Hepatocytes, stellate cells |
| Brain | Low | Low | Various neuronal and glial cells |
| Spleen | Low | Low | Lymphoid cells |
Table 1: Summary of TGFBR3 expression in various normal human tissues. Expression levels are qualitative summaries based on publicly available transcriptomic and proteomic data.[1][9]
Differential Expression of TGFBR3 in Disease
The expression of TGFBR3 is frequently dysregulated in pathological conditions, particularly in cancer. Its role is complex and context-dependent, acting as a tumor suppressor in some malignancies and a promoter in others.
TGFBR3 as a Tumor Suppressor
In many cancers, TGFBR3 expression is significantly reduced or lost, and this downregulation is often associated with tumor progression and poor patient prognosis.[5][7][10]
| Cancer Type | Change in Expression | Consequence of Low Expression | Supporting Evidence |
| Breast Cancer (General) | Decreased in tumor stroma[11] | Linked to poor relapse-free survival.[11] | 44-fold decrease in TGFBR3 mRNA in tumor stroma compared to normal breast stroma.[11] |
| Oral Cancer | Decreased[10] | Associated with poor overall and disease-free survival; promotes metastasis.[10] | 70% of 81 patient specimens showed decreased protein expression in tumor tissue.[10] |
| Lung Cancer | Decreased[5] | Associated with increased invasion, metastasis, and apoptosis resistance.[5] | Expression is reduced at both tissue and cellular levels in various lung cancer types.[5] |
| Renal Cell Carcinoma | Decreased[12] | Promotes metastatic abilities.[12] | Loss of expression observed in all renal cell carcinoma cell lines tested.[12] |
| Prostate Cancer | Decreased[12] | Downregulation is common in localized prostate cancer.[12] | Knockdown enhances cancer stem cell marker expression.[12] |
| Endometrial Cancer | Decreased[12] | Suggests disruption of inhibin action.[12] | Lower expression observed in endometrial adenocarcinoma.[12] |
Table 2: Cancers where TGFBR3 typically functions as a tumor suppressor.
TGFBR3 as a Tumor Promoter
Conversely, in certain cancer subtypes, elevated TGFBR3 expression correlates with a more aggressive phenotype.
| Cancer Type | Change in Expression | Consequence of High Expression | Supporting Evidence |
| Triple-Negative Breast Cancer (MSL Subtype) | Increased[6] | Promotes cell motility, invasion, and tumor growth.[6] | Highest relative mRNA expression level found in the Mesenchymal-Stem Like (MSL) subtype.[6] |
| Esophageal Squamous Cell Cancer | Increased[12] | Independent unfavorable prognostic marker.[12] | Positively correlated with the proliferation marker Ki-67.[12] |
Table 3: Cancers where TGFBR3 may function as a tumor promoter.
Experimental Methodologies for Studying TGFBR3 Expression
Analyzing the expression patterns of TGFBR3 requires a combination of techniques to quantify mRNA and protein levels, as well as to determine its localization within tissues and cells.
Protocol 1: Quantitative Real-Time PCR (qPCR) for TGFBR3 mRNA
This protocol provides a method for quantifying TGFBR3 mRNA levels relative to a stable housekeeping gene.[13][14]
1. RNA Extraction:
-
Start with fresh or frozen tissue (~20-30 mg) or cultured cells (~1x10⁶).
-
Homogenize the sample in a suitable lysis buffer (e.g., containing guanidinium (B1211019) isothiocyanate).
-
Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio ~1.8-2.0) and verify integrity via gel electrophoresis or a bioanalyzer.
2. cDNA Synthesis (Reverse Transcription):
-
Combine 1-2 µg of total RNA with random hexamers or oligo(dT) primers in a 0.2 ml PCR tube.
-
Incubate at 65°C for 5 minutes, then place immediately on ice.[15]
-
Prepare a reverse transcription master mix containing reverse transcriptase, dNTPs, and reaction buffer.
-
Add the master mix to the RNA/primer mixture.
-
Perform reverse transcription in a thermal cycler (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).[15]
-
Store the resulting cDNA at -20°C.
3. qPCR Reaction Setup:
-
Thaw cDNA, primers (Forward/Reverse for TGFBR3 and a housekeeping gene like GAPDH or ACTB), and SYBR Green Master Mix on ice.[16]
-
Human TGFBR3 Forward Primer Example: TGGAGTCTCCTCTGAATGGCTG[17]
-
Human TGFBR3 Reverse Primer Example: CCATTATCACCTGACTCCAGATC[17]
-
Prepare a qPCR master mix. For a 10 µL reaction:
-
Pipette the mix into a 96- or 384-well qPCR plate. Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.
4. qPCR Cycling and Data Analysis:
-
Run the plate on a real-time PCR system with cycling conditions such as:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40x): 95°C for 15 seconds, 60°C for 1 minute.[16]
-
Melt Curve Analysis: To verify amplicon specificity.
-
-
Calculate the quantification cycle (Cq) values.
-
Determine the relative expression of TGFBR3 using the ΔΔCq method, normalizing to the housekeeping gene and comparing against a control sample.[6]
Protocol 2: Immunohistochemistry (IHC) for TGFBR3 Protein Localization
This protocol details the detection and localization of TGFBR3 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Cut FFPE tissue blocks into 4-5 µm sections and mount on charged slides.
-
Bake slides at 60°C for 1 hour.
-
Immerse slides in Xylene (2x, 5 min each).
-
Rehydrate through a graded series of ethanol (B145695): 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER).
-
Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).[18]
-
Heat in a pressure cooker or water bath at 95-100°C for 10-20 minutes.[18]
-
Allow slides to cool to room temperature (RT) for at least 20 minutes.[18]
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
3. Staining Procedure:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes. Rinse.
-
Apply a protein blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at RT to prevent non-specific antibody binding.
-
Incubate with the primary antibody (e.g., Rabbit anti-TGFBR3 polyclonal) diluted in blocking buffer. Incubation can be overnight at 4°C or for 1-2 hours at RT.[18]
-
Rinse thoroughly with wash buffer (3x, 5 min).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at RT.
-
Rinse thoroughly with wash buffer (3x, 5 min).
-
Apply the chromogen substrate (e.g., DAB) and incubate until the desired brown color develops (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
4. Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the stain in running tap water.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
Coverslip with permanent mounting medium.
-
Analyze under a light microscope to assess TGFBR3 protein expression and localization.
Conclusion
The expression pattern of the this compound gene (TGFBR3) is extensive in normal physiology and dynamically altered in disease. Its role as a modulator of the potent TGF-β signaling pathway places it at a critical nexus of cellular control. In oncology, the dichotomy of its function—acting as a suppressor in many epithelial cancers while promoting aggression in others, like the MSL subtype of breast cancer—highlights the context-dependency of TGF-β signaling. For researchers and drug development professionals, understanding the specific expression patterns and regulatory mechanisms of TGFBR3 in different tissues and disease states is paramount for identifying its potential as a prognostic biomarker and a therapeutic target. The detailed methodologies provided herein offer a robust framework for the continued investigation of this multifaceted co-receptor.
References
- 1. TGFBR3 - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. The type III TGF-β receptor this compound transmembrane-cytoplasmic domain fragment is stable after ectodomain cleavage and is a substrate of the intramembrane protease γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of TGFBR3 in the Development of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transforming growth factor beta receptor type III is a tumor promoter in mesenchymal-stem like triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - TGFBR3 [maayanlab.cloud]
- 8. genecards.org [genecards.org]
- 9. TGFBR3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. The Tumor Suppressor TGFBR3 Blocks Lymph Node Metastasis in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TβRIII Expression in Human Breast Cancer Stroma and the Role of Soluble TβRIII in Breast Cancer Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGFBR3 transforming growth factor beta receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Quantitative monitoring of the mRNA expression pattern of the TGF-beta-isoforms (beta 1, beta 2, beta 3) during transdifferentiation of hepatic stellate cells using a newly developed real-time SYBR Green PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. illumina.com [illumina.com]
- 16. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 17. origene.com [origene.com]
- 18. TGF beta Receptor III Polyclonal Antibody (500-11234) [thermofisher.com]
The Discovery of Betaglycan as a Co-Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaglycan, also known as the Transforming Growth Factor-beta (TGF-β) Type III receptor (TβRIII), is a membrane-anchored proteoglycan that plays a critical role in modulating the signaling of several members of the TGF-β superfamily. Initially identified as a high-affinity binding protein for TGF-β, its function was enigmatic as its short cytoplasmic tail lacks any intrinsic enzymatic activity. Groundbreaking research, however, unveiled its essential role as a co-receptor, a molecule that facilitates the binding of a ligand to its signaling receptor complex, thereby enhancing or inhibiting the downstream cellular response. This technical guide provides an in-depth overview of the pivotal discoveries that established this compound as a crucial co-receptor for TGF-β and inhibins, detailing the experimental methodologies that underpinned these findings and presenting key quantitative data.
This compound as a Co-Receptor for the TGF-β Superfamily
This compound's primary function as a co-receptor is to present ligands to the signaling receptors, thereby increasing the local concentration of the ligand at the cell surface and promoting the formation of the active receptor complex. This is particularly crucial for ligands that exhibit low affinity for their signaling receptors.
The TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII). This binding event recruits and enables TβRII to phosphorylate a type I serine/threonine kinase receptor (TβRI), which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.
Enhancing TGF-β2 Signaling
While TGF-β1 and TGF-β3 bind to TβRII with high affinity, TGF-β2 exhibits a significantly weaker interaction, rendering cells that lack this compound relatively unresponsive to this isoform. The discovery that this compound binds TGF-β2 with high affinity and presents it to TβRII was a landmark in understanding its co-receptor function. This "presentation" mechanism effectively bypasses the low-affinity interaction between TGF-β2 and TβRII, thus sensitizing cells to TGF-β2 and equalizing the biological responses across all three TGF-β isoforms.[1][2]
Modulating Inhibin and Activin Signaling
This compound also plays a pivotal role in the antagonism between inhibins and activins (B217808), two other members of the TGF-β superfamily with opposing effects on various physiological processes, including the regulation of follicle-stimulating hormone (FSH) from the pituitary gland. Activins signal through a complex of activin type II (ActRIIA or ActRIIB) and type I (ALK4) receptors. Inhibins, which share a common β-subunit with activins but have a unique α-subunit, antagonize activin signaling by competing for binding to ActRII. However, the affinity of inhibin for ActRII is relatively low.
The discovery that this compound binds inhibin with high affinity and forms a stable ternary complex with ActRII provided a molecular explanation for potent inhibin-mediated antagonism.[3] By stabilizing the inhibin-ActRII interaction, this compound effectively sequesters ActRII, preventing its activation by activin and thereby inhibiting downstream signaling.
Quantitative Data: Binding Affinities
The co-receptor function of this compound is fundamentally dependent on its binding affinities for various ligands and its influence on the interaction between ligands and their signaling receptors. The following tables summarize key quantitative data from surface plasmon resonance (SPR) and other binding assays.
| Ligand | Receptor/Co-receptor | Dissociation Constant (Kd) | Reference |
| TGF-β1 | Soluble this compound | Low nanomolar range | [1] |
| TGF-β2 | Soluble this compound | Low nanomolar range | [1] |
| TGF-β3 | Soluble this compound | Low nanomolar range | [1] |
| TGF-β2 | TβRII | 200-500 fold weaker than TGF-β1 and -β3 | [4] |
| Inhibin A | This compound | High affinity | [3] |
Table 1: Summary of key binding affinities demonstrating this compound's role as a high-affinity co-receptor.
Key Experimental Protocols
The elucidation of this compound's co-receptor function relied on a series of elegant and rigorous experimental techniques. This section provides detailed methodologies for the key experiments that were instrumental in these discoveries.
Affinity Cross-linking to Identify Receptor Complexes
Affinity cross-linking is a powerful technique to identify and characterize the components of ligand-receptor complexes on the cell surface. This method was crucial in demonstrating the formation of a ternary complex between TGF-β, this compound, and TβRII.[2]
Protocol:
-
Cell Culture: Culture cells of interest (e.g., mink lung epithelial cells, which express endogenous this compound) to near confluency in appropriate growth medium.
-
Radiolabeling of Ligand: Radiolabel the TGF-β ligand (e.g., TGF-β1 or TGF-β2) with ¹²⁵I using a standard method such as the chloramine-T method. Purify the radiolabeled ligand to remove free ¹²⁵I.
-
Binding: Incubate the cells with the ¹²⁵I-labeled TGF-β (typically at a concentration of 50-100 pM) in binding buffer (e.g., Hanks' balanced salt solution with 0.1% bovine serum albumin) at 4°C for 2-4 hours to allow binding to cell surface receptors.
-
Cross-linking: Wash the cells with cold binding buffer to remove unbound ligand. Add a chemical cross-linker, such as disuccinimidyl suberate (B1241622) (DSS), at a final concentration of 0.1-0.5 mM and incubate for 15-30 minutes at 4°C.
-
Cell Lysis: Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl). Lyse the cells in a lysis buffer containing detergents (e.g., Triton X-100) and protease inhibitors.
-
Immunoprecipitation (Optional): To specifically analyze the components of the this compound complex, immunoprecipitate the cell lysates with an anti-betaglycan antibody.
-
SDS-PAGE and Autoradiography: Analyze the cross-linked complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under reducing conditions. Visualize the radiolabeled receptor complexes by autoradiography.
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
SPR is a label-free technique that allows for the real-time, quantitative analysis of biomolecular interactions. It was instrumental in determining the binding affinities (Kd values) of TGF-β isoforms and inhibin to this compound.[1][5]
Protocol:
-
Chip Preparation: Use a sensor chip with a carboxymethylated dextran (B179266) surface (e.g., CM5 chip). Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Ligand Immobilization: Immobilize one of the interacting partners (the "ligand," e.g., recombinant soluble this compound) onto the activated sensor chip surface via amine coupling. Block any remaining active sites with ethanolamine.
-
Analyte Injection: Inject the other interacting partner (the "analyte," e.g., TGF-β or inhibin) at various concentrations in a continuous flow of running buffer (e.g., HBS-EP buffer) over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time as the analyte binds to the immobilized ligand. This change is proportional to the mass of bound analyte and is recorded as a sensorgram (response units vs. time).
-
Kinetic Analysis: After the association phase, switch back to the running buffer to monitor the dissociation of the analyte.
-
Data Analysis: Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Co-immunoprecipitation to Demonstrate Protein-Protein Interactions
Co-immunoprecipitation (Co-IP) is a technique used to demonstrate the physical interaction between two or more proteins within a cell lysate. This method was used to show the association of this compound with the TGF-β signaling receptors.
Protocol:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer (e.g., RIPA buffer with low detergent concentration) containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (the "bait" protein, e.g., anti-betaglycan antibody) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose). Probe the membrane with an antibody specific to the other protein of interest (the "prey" protein, e.g., anti-TβRII antibody) to detect its presence in the immunoprecipitated complex.
Luciferase Reporter Gene Assay to Measure Signaling Activity
Luciferase reporter gene assays are a sensitive and quantitative method to measure the activity of a specific signaling pathway. These assays were critical in demonstrating the functional consequences of this compound's co-receptor activity, such as the enhancement of TGF-β signaling and the inhibin-mediated antagonism of activin signaling.[3][6]
Protocol:
-
Plasmid Constructs: Use a reporter plasmid containing the firefly luciferase gene under the control of a promoter with response elements for the signaling pathway of interest (e.g., a Smad-responsive element for the TGF-β pathway). Co-transfect a control plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency.
-
Cell Transfection: Transfect the reporter and control plasmids into cells of interest. If studying the effect of this compound, co-transfect an expression vector for this compound into cells that do not endogenously express it.
-
Cell Treatment: After allowing time for protein expression, treat the cells with the appropriate ligand (e.g., TGF-β, activin, or inhibin) at various concentrations.
-
Cell Lysis: Lyse the cells in a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of reporter gene expression relative to untreated control cells.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: TGF-β2 signaling with and without this compound.
Caption: Inhibin antagonism of activin signaling mediated by this compound.
Caption: Experimental workflow for co-immunoprecipitation.
Conclusion
The discovery of this compound as a co-receptor has fundamentally changed our understanding of TGF-β superfamily signaling. It highlights a crucial mechanism of signal modulation at the cell surface, where the availability and presentation of a ligand to its signaling receptors can be finely tuned. The experimental approaches detailed in this guide not only led to these seminal discoveries but also continue to be powerful tools for dissecting the complexities of receptor-ligand interactions and their functional consequences. For researchers and professionals in drug development, a thorough understanding of this compound's role as a co-receptor is essential for the rational design of therapeutics that target the TGF-β signaling pathway in various diseases, including cancer and fibrosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Structures of TGF-β with this compound and signaling receptors reveal mechanisms of complex assembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. bpsbioscience.com [bpsbioscience.com]
The Multifaceted World of Betaglycan: A Technical Guide to its Isoforms and Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaglycan, also known as Transforming Growth Factor-Beta Receptor III (TGFBR3), is a large transmembrane proteoglycan that plays a critical role as a co-receptor in the Transforming Growth Factor-Beta (TGF-β) superfamily of signaling pathways.[1][2] Unlike the type I and type II TGF-β receptors, this compound possesses a short cytoplasmic domain with no intrinsic kinase activity, positioning it as a key modulator rather than a direct signal transducer.[1] Its expression is nearly ubiquitous across a wide range of cell types.[2] this compound's influence extends to a variety of cellular processes, including proliferation, differentiation, adhesion, and migration.[3] The complexity of this compound's function is further enhanced by the existence of multiple isoforms and variants, each with distinct structural and functional characteristics. This technical guide provides an in-depth exploration of this compound isoforms and variants, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support advanced research and therapeutic development.
This compound Isoforms: Structure and Function
This compound primarily exists in two major isoforms: a membrane-bound form and a soluble form.[4][5] These isoforms arise from the same gene but differ in their localization and, consequently, their biological activities.
Membrane-Bound this compound
The full-length, membrane-anchored this compound is a proteoglycan with a core protein of approximately 100-120 kDa.[4][6] Post-translational modifications, including the addition of chondroitin (B13769445) and heparan sulfate (B86663) glycosaminoglycan (GAG) chains, contribute to a total molecular weight of 250-350 kDa.[4][6] The core protein consists of a large extracellular domain, a single-pass transmembrane domain, and a short cytoplasmic tail.[2][7]
The extracellular domain is crucial for ligand binding and is composed of two distinct regions: a membrane-distal domain, which shares homology with endoglin, and a membrane-proximal zona pellucida (ZP) domain.[8][9] These domains are responsible for the high-affinity binding of various TGF-β superfamily ligands.[8]
Membrane-bound this compound's primary role is to act as a co-receptor, most notably for TGF-β2.[10][11] TGF-β2 exhibits a significantly lower affinity for the signaling type II receptor (TβRII) compared to TGF-β1 and TGF-β3.[6][12] Membrane-bound this compound captures TGF-β2 and presents it to TβRII, thereby enhancing the formation of the signaling receptor complex and potentiating TGF-β2-mediated cellular responses.[10][13]
Soluble this compound
The soluble form of this compound is generated through the proteolytic cleavage, or "shedding," of the extracellular domain of the membrane-bound isoform.[1][14] This process releases the ligand-binding ectodomain into the extracellular space, where it can be found in serum and the extracellular matrix.[4][15] Soluble this compound lacks the transmembrane anchor and does not associate with the cell membrane.[4][6]
Functionally, soluble this compound acts as a natural antagonist of TGF-β signaling.[16] By binding to TGF-β ligands in the extracellular environment, it acts as a "ligand trap," preventing them from interacting with their signaling receptors on the cell surface.[3][16] This inhibitory function is particularly potent against TGF-β2.[17] The balance between membrane-bound and soluble this compound is therefore a critical determinant of the overall cellular response to TGF-β.[1]
Splice Variants of this compound
Alternative splicing of the TGFBR3 gene introduces another layer of complexity to this compound's biology, giving rise to distinct protein variants. Research in human prostatic cells has identified a novel transcript variant, TβRIIC.[11][12] This variant encodes a protein with an additional 36 amino acids in the extracellular domain.[11] While the precise functional implications of this insertion are still under investigation, its location within the ligand-binding region suggests potential alterations in ligand affinity or specificity. The expression of these splice variants appears to be more heterogeneous compared to the major isoforms, indicating cell-type-specific roles.[11][12]
Quantitative Data: Ligand Binding Affinities
The interaction between this compound and its ligands has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). The dissociation constants (Kd) for these interactions are summarized in the table below.
| This compound Form | Ligand | Dissociation Constant (Kd) | Reference |
| Soluble this compound | TGF-β1 | ~3.5 nM | [17] |
| Soluble this compound | TGF-β isoforms | Low nanomolar range | [8] |
| This compound (general) | TGF-β isoforms | 5-20 nM | [6][12] |
| This compound Orphan Domain | TGF-β2 | 4.2 ± 0.6 nM | [11] |
| This compound ZP Domain | TGF-β2 | 2.6 µM | [10] |
| This compound | Inhibin A | High affinity | [4] |
| This compound | Inhibin B | Lower affinity than Inhibin A | [1] |
| This compound | BMP-2, BMP-4, BMP-7, GDF-5 | Binds directly | [18] |
Note: The binding affinity of this compound for BMPs is generally considered to be significantly lower than for TGF-βs and inhibins.[10]
This compound Signaling Pathways
This compound modulates both canonical (Smad-dependent) and non-canonical (Smad-independent) TGF-β signaling pathways.
Canonical Smad Pathway
In the canonical pathway, this compound facilitates the binding of TGF-β to TβRII, which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI, in turn, phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These activated R-Smads then form a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.
Canonical TGF-β/Smad Signaling Pathway
Non-Canonical Pathways
TGF-β receptors can also activate signaling pathways independently of Smads, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38).[2][19] These pathways are crucial for regulating cellular processes like proliferation and migration. This compound's cytoplasmic domain can interact with scaffolding proteins, influencing these non-canonical signals. For instance, loss of this compound has been shown to enhance cell migration through FAK-PI3K signaling in a TGF-β-independent manner.[2]
Non-Canonical TGF-β Signaling Pathways
Experimental Protocols
A comprehensive understanding of this compound isoforms and variants relies on a suite of biochemical and cell-based assays. Below are overviews of key experimental methodologies.
Affinity Labeling and Immunoprecipitation
This technique is used to identify and characterize receptor-ligand interactions on the cell surface.
-
Cell Culture and Treatment: Culture cells of interest to an appropriate confluency. Treat with the desired TGF-β isoform, which has been radiolabeled (e.g., with 125I).
-
Cross-linking: Add a chemical cross-linking agent (e.g., disuccinimidyl suberate) to covalently link the radiolabeled ligand to its receptor.
-
Cell Lysis: Lyse the cells to solubilize membrane proteins.
-
Immunoprecipitation: Add an antibody specific to this compound to the cell lysate to precipitate this compound-ligand complexes.
-
SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by size using SDS-PAGE. Expose the gel to X-ray film to visualize the radiolabeled receptor-ligand complexes.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
-
Chip Preparation: Immobilize either purified recombinant this compound (or one of its domains) or the ligand onto a sensor chip.
-
Analyte Injection: Flow a solution containing the binding partner (the analyte) over the chip surface at various concentrations.
-
Data Acquisition: Monitor the change in the refractive index at the chip surface as the analyte binds to and dissociates from the immobilized molecule. This change is proportional to the mass on the sensor surface.
-
Data Analysis: Fit the binding and dissociation curves to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cell Migration (Wound Healing) Assay
This assay is used to assess the functional impact of this compound isoforms on cell motility.
-
Cell Culture: Grow a confluent monolayer of cells in a culture dish.
-
"Wound" Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with appropriate stimuli (e.g., TGF-β) in the presence or absence of factors that modulate this compound expression or function (e.g., siRNA against this compound).
-
Imaging: Acquire images of the wound at time zero and at regular intervals thereafter.
-
Analysis: Measure the rate of wound closure by quantifying the change in the open area over time. A faster closure rate indicates increased cell migration.
Experimental Workflow for this compound Isoform Characterization
Conclusion
This compound is a pivotal regulator of the TGF-β signaling network, and its functional diversity is significantly expanded by the existence of membrane-bound and soluble isoforms, as well as splice variants. The interplay between these different forms of this compound fine-tunes cellular responses to a host of growth and differentiation factors. A thorough understanding of the quantitative and functional distinctions between these isoforms is essential for deciphering the complexities of TGF-β signaling in both physiological and pathological contexts. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of this compound and to explore its potential as a therapeutic target.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Decreased TGFBR3/betaglycan expression enhances the metastatic abilities of renal cell carcinoma cells through TGF-β-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Properties of inhibin binding to this compound, InhBP/p120 and the activin type II receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane-anchored and soluble forms of this compound, a polymorphic proteoglycan that binds transforming growth factor-beta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of biglycan gene expression by transforming growth factor-beta requires MKK6-p38 mitogen-activated protein Kinase signaling downstream of Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TGFBR3L is an inhibin B co-receptor that regulates female fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding Properties of the Transforming Growth Factor-β Coreceptor this compound: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structures of TGF-β with this compound and signaling receptors reveal mechanisms of complex assembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure and expression of the membrane proteoglycan this compound, a component of the TGF-beta receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Membrane-anchored and soluble forms of this compound, a polymorphic proteoglycan that binds transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound can act as a dual modulator of TGF-beta access to signaling receptors: mapping of ligand binding and GAG attachment sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activins and Inhibins: Roles in Development, Physiology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Non-Smad Signaling Pathways of the TGF-β Family - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Post-Translational Modifications of Betaglycan
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Betaglycan, also known as Transforming Growth Factor-Beta Receptor III (TGFBR3), is a crucial co-receptor in the TGF-β signaling pathway, playing a pivotal role in cell proliferation, differentiation, and apoptosis. Its function is intricately regulated by a series of post-translational modifications (PTMs), which dictate its interaction with ligands, its cellular localization, and its influence on downstream signaling cascades. This technical guide provides a comprehensive overview of the core PTMs of this compound, including glycosylation, ectodomain shedding, and phosphorylation. We present quantitative data on these modifications, detailed experimental protocols for their investigation, and visual representations of the associated signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to this compound
This compound is a membrane-anchored proteoglycan that binds to all three isoforms of TGF-β (TGF-β1, TGF-β2, and TGF-β3) with high affinity.[1] It is particularly critical for TGF-β2 signaling, as this isoform has a low affinity for the type II signaling receptor (TβRII) alone.[2] this compound presents TGF-β2 to TβRII, thereby initiating the signaling cascade.[2] Beyond the TGF-β isoforms, this compound also interacts with other members of the TGF-β superfamily, including inhibins and bone morphogenetic proteins (BMPs).[3][4] The function of this compound is not static; it is dynamically modulated by PTMs that can convert it from a signaling enhancer to an inhibitor.
Core Post-Translational Modifications of this compound
The primary PTMs that regulate this compound function are glycosylation, ectodomain shedding, and phosphorylation.
Glycosylation: N-linked and Glycosaminoglycan (GAG) Chains
This compound is heavily glycosylated, featuring both N-linked glycans and covalently attached glycosaminoglycan (GAG) chains, specifically heparan sulfate (B86663) (HS) and chondroitin (B13769445) sulfate (CS).[1][5][6]
-
N-linked Glycosylation: The human this compound protein has several potential N-linked glycosylation sites. These modifications are crucial for proper protein folding, stability, and trafficking to the cell surface.[3]
-
Glycosaminoglycan (GAG) Chains: Two serine residues in the extracellular domain of rat this compound, Ser535 and Ser546, have been identified as attachment sites for GAG chains.[6] These long, unbranched polysaccharide chains significantly increase the molecular weight of this compound and play a critical role in its function. The presence and nature of these GAG chains can influence ligand binding and are essential for the process of ectodomain shedding.[5]
Ectodomain Shedding
A key regulatory mechanism of this compound function is ectodomain shedding, a proteolytic cleavage event that releases the soluble ectodomain of this compound from the cell surface.[1][2] This soluble form of this compound can act as a potent antagonist by sequestering TGF-β ligands, thereby preventing them from binding to the signaling receptors.[1] This process is mediated by matrix metalloproteinases (MMPs).[4]
The GAG chains, particularly heparan sulfate, are critical for efficient ectodomain shedding.[4] The absence of GAG chains significantly reduces the amount of shed this compound.[4]
Phosphorylation
The short cytoplasmic domain of this compound can be phosphorylated on serine residues. While the precise role of this phosphorylation is still under investigation, it is thought to be involved in modulating downstream signaling events, potentially through the recruitment of adaptor proteins.[5]
Quantitative Data on this compound PTMs
The following tables summarize the available quantitative data regarding the post-translational modifications of this compound.
Table 1: Glycosylation Sites of Human this compound
| Modification Type | Residue | Note |
| N-linked Glycosylation | Asn141 | Potential N-glycosylation site.[3] |
| N-linked Glycosylation | Asn492 | Potential N-glycosylation site.[3] |
| N-linked Glycosylation | Asn571 | Potential N-glycosylation site.[3] |
| N-linked Glycosylation | Asn590 | Potential N-glycosylation site.[3] |
| N-linked Glycosylation | Asn697 | Potential N-glycosylation site.[3] |
| O-linked Glycosylation (GAG) | Ser534 | Glycosaminoglycan attachment site.[3] |
| O-linked Glycosylation (GAG) | Ser545 | Glycosaminoglycan attachment site.[3] |
Data sourced from UniProt (Q03167).[3]
Table 2: Impact of GAG Chains on this compound Ectodomain Shedding
| Cell Line | This compound Construct | Relative Shed this compound Level | Reference |
| HEYA8 (stable) | Full-Length (with GAGs) | ~6-fold higher than ΔGAG | [4] |
| HEYA8 (stable) | ΔGAG (no GAGs) | Baseline | [4] |
| SKOV-3 (stable) | Full-Length (with GAGs) | ~2.5-fold higher than ΔGAG | [4] |
| SKOV-3 (stable) | ΔGAG (no GAGs) | Baseline | [4] |
| SKOV-3 (CRISPR KO + rescue) | Full-Length (with GAGs) | ~10-fold higher than ΔGAG | [4] |
| SKOV-3 (CRISPR KO + rescue) | ΔGAG (no GAGs) | Baseline | [4] |
This table presents a summary of the relative quantification of shed this compound, highlighting the significant reduction in shedding upon removal of the GAG attachment sites.
Table 3: Ligand Binding Affinities (Kd) for this compound
| Ligand | This compound Domain | Method | Kd (nM) | Reference |
| TGF-β2 | Full Ectodomain | SPR | 5-20 | [4] |
| TGF-β1 | Full Ectodomain | SPR | 5-20 | [4] |
| TGF-β3 | Full Ectodomain | SPR | 5-20 | [4] |
Surface Plasmon Resonance (SPR) is a common technique to measure binding affinities.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound's post-translational modifications.
Analysis of this compound Glycosylation by Immunoprecipitation and Western Blot
This protocol allows for the visualization of different glycoforms of this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-betaglycan antibody (for immunoprecipitation)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound (for Western blot)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells expressing this compound in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-betaglycan antibody overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-betaglycan complex.
-
Wash the beads several times with lysis buffer.
-
-
Elution and SDS-PAGE:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE. The presence of GAG chains will result in a high molecular weight smear.
-
-
Western Blotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate with a primary antibody against this compound.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Site-Directed Mutagenesis to Study Glycosylation Sites
This protocol is used to mutate the serine residues that serve as GAG attachment sites.
Materials:
-
Plasmid DNA encoding this compound
-
Mutagenic primers designed to change the serine codons to alanine (B10760859) codons
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design primers containing the desired mutation (e.g., Ser to Ala).
-
PCR Amplification: Perform PCR using the this compound plasmid as a template and the mutagenic primers. This will create a new plasmid containing the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformed colonies and verify the mutation by DNA sequencing.
Quantification of Shed this compound by ELISA
This protocol quantifies the amount of soluble this compound in cell culture media.
Materials:
-
Conditioned cell culture medium
-
This compound ELISA kit (e.g., R&D Systems, DY242)
-
Microplate reader
Procedure:
-
Sample Collection: Collect conditioned media from cell cultures.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a microplate with a capture antibody specific for this compound.
-
Adding the conditioned media samples and standards.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that produces a colorimetric signal.
-
-
Quantification: Measure the absorbance using a microplate reader and calculate the concentration of soluble this compound based on the standard curve.[4]
Signaling Pathways and Visualization
The post-translational modifications of this compound have a profound impact on TGF-β signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.
Canonical TGF-β Signaling Pathway
Caption: Canonical TGF-β signaling pathway initiated by ligand presentation by this compound.
Regulation of TGF-β Signaling by this compound Shedding
Caption: Dual role of this compound in regulating TGF-β signaling via ectodomain shedding.
Experimental Workflow for Analyzing this compound Shedding
References
- 1. Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. uniprot.org [uniprot.org]
- 4. Structures of TGF-β with this compound and signaling receptors reveal mechanisms of complex assembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits TGF-beta signaling by preventing type I-type II receptor complex formation. Glycosaminoglycan modifications alter this compound function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
The Evolutionary Conservation of Betaglycan: A Technical Guide for Researchers
Abstract
Betaglycan, also known as Transforming Growth Factor Beta Receptor III (TGFBR3), is a large transmembrane proteoglycan that plays a critical role as a co-receptor in the transforming growth factor-beta (TGF-β) signaling pathway. Its ability to bind multiple members of the TGF-β superfamily, including TGF-β isoforms and inhibins, underscores its importance in a wide array of physiological and pathological processes. This technical guide provides an in-depth analysis of the evolutionary conservation of this compound, focusing on its structure, function, and expression across different species. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential co-receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways to facilitate further research and therapeutic development.
Introduction
The transforming growth factor-beta (TGF-β) superfamily of ligands governs a vast range of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. The cellular response to these ligands is mediated by a heteromeric complex of type I and type II serine/threonine kinase receptors. This compound (TGFBR3) functions as a crucial co-receptor, presenting ligands to the signaling receptors and thereby modulating the cellular response.[1][2] Notably, this compound is essential for high-affinity binding and signaling of TGF-β2, which otherwise interacts weakly with the type II receptor.[3][4] Furthermore, this compound acts as a co-receptor for inhibins, antagonizing activin signaling.[5][6] Given its multifaceted roles, understanding the evolutionary conservation of this compound is paramount for elucidating its fundamental biological functions and for the development of targeted therapeutics. This guide explores the structural and functional conservation of this compound across various species, providing a valuable resource for the scientific community.
Structural Conservation of this compound
This compound is a type III transmembrane protein characterized by a large extracellular domain, a single-pass transmembrane domain, and a short cytoplasmic tail.[7][8] The extracellular domain is responsible for ligand binding and is composed of two distinct domains: a membrane-distal orphan domain and a membrane-proximal Zona Pellucida (ZP) domain.[9]
Domain Architecture and Homology
The overall domain structure of this compound is conserved across vertebrates. Sequence comparisons reveal significant homology in the transmembrane and cytoplasmic domains. For instance, sequence analysis between this compound and its homolog, endoglin, shows the highest identity in their transmembrane (73%) and cytoplasmic (61%) domains, with lower conservation in the ectodomain (20-21%).[9] Within the this compound ectodomain, the ZP domain, particularly the ZP-C subdomain, is highly conserved, reflecting its critical role in ligand binding.[3] A notable feature is the conservation of a 13-amino acid sequence within the inhibin α subunit binding site on this compound across multiple species, highlighting a functionally crucial and evolutionarily preserved interaction.[10]
Recent structural studies have revealed that rat and zebrafish this compound orphan domains (BGO) share 55.4% sequence identity.[11] Despite this overall similarity, a two-residue insertion in the TGF-β binding loop of rat BGO compared to zebrafish BGO leads to significant functional differences in their ability to potentiate TGF-β signaling.[11] This suggests that while the overall architecture is conserved, subtle variations can fine-tune biological activity.
Quantitative Analysis of Sequence Conservation
To provide a quantitative overview of this compound conservation, the following table summarizes the amino acid sequence identity of this compound orthologs from various species relative to the human protein.
| Species | Common Name | UniProt Accession | Amino Acid Identity to Human (%) |
| Homo sapiens | Human | Q03167 | 100 |
| Mus musculus | Mouse | Q61539 | 91 |
| Rattus norvegicus | Rat | P28506 | 90 |
| Gallus gallus | Chicken | F1N9Q9 | 78 |
| Danio rerio | Zebrafish | Q6P4H3 | 65 |
Note: Sequence identities were calculated using full-length protein sequences obtained from the UniProt database and aligned using a standard alignment tool. The data presented is illustrative and may vary slightly depending on the alignment algorithm and isoforms used.
Functional Conservation of this compound
The primary function of this compound as a TGF-β co-receptor is highly conserved across species. This is evident in its consistent ability to bind TGF-β isoforms and inhibins, thereby modulating their signaling activities.
Ligand Binding Affinities
This compound exhibits high affinity for all three TGF-β isoforms (TGF-β1, TGF-β2, and TGF-β3), with dissociation constants (Kd) typically in the low nanomolar range.[3][4][12] This high-affinity binding is crucial for its function, particularly in potentiating TGF-β2 signaling.[3] this compound also binds inhibin A with high affinity, a function that is conserved and essential for its role in reproductive physiology.[5][6]
The following table summarizes the binding affinities of this compound for its key ligands.
| Ligand | Species | Kd (nM) | Experimental Method | Reference |
| TGF-β1 | Human | ~5-20 | SPR | [13] |
| TGF-β2 | Human | ~5-20 | SPR | [13] |
| TGF-β3 | Human | ~5-20 | SPR | [13] |
| TGF-β2 | Rat | ~4.2 | SPR | [14] |
| Inhibin A | Human | High Affinity | Cross-linking | [6] |
| Inhibin A | Mouse | High Affinity | Co-immunoprecipitation | [5] |
SPR: Surface Plasmon Resonance
Role in TGF-β and Inhibin Signaling
The "hand-off" mechanism, whereby membrane-bound this compound captures TGF-β and presents it to the type II signaling receptor (TβRII), is a fundamentally conserved process.[15] This is particularly critical for TGF-β2, which has a low affinity for TβRII on its own.[3][12] Similarly, the role of this compound as an inhibin co-receptor, facilitating the formation of a stable complex with the activin type II receptor to antagonize activin signaling, is conserved in mammals.[5][6]
Conservation of this compound Expression
The expression pattern of this compound, while widespread, shows tissue-specific variations that are largely conserved across mammalian species, reflecting its diverse physiological roles.
Tissue Distribution
In both humans and mice, this compound is highly expressed in tissues such as the ovary, fat, and adrenal glands.[13][16] It is also found in the central nervous system, heart, and gonads during embryonic development.[17] This broad yet specific expression pattern highlights its importance in both developmental processes and adult tissue homeostasis.
The following table summarizes the relative mRNA expression levels of this compound in various human and mouse tissues.
| Tissue | Human Expression (RPKM) | Mouse Expression (RPKM) |
| Ovary | 37.4 | High |
| Adipose Tissue | 40.0 | High |
| Adrenal Gland | High | 38.6 |
| Bladder | Moderate | 20.1 |
| Heart | Moderate | Moderate |
| Lung | Moderate | Moderate |
| Kidney | High | High |
| Liver | Low | Low |
Data compiled from NCBI Gene and Human Protein Atlas databases.[13][16][18] RPKM: Reads Per Kilobase of transcript, per Million mapped reads.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the evolutionary conservation of this compound.
Quantitative Real-Time PCR (qRT-PCR) for this compound Expression Analysis
This protocol outlines the steps for quantifying this compound mRNA levels in different tissues or cell types.
1. RNA Isolation:
-
Homogenize tissue samples (50-100 mg) or cells (0.5-1x10^7) in 1 mL of TRIzol reagent.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the aqueous phase to a new tube and precipitate RNA with 0.5 mL of isopropanol.
-
Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.[1]
2. cDNA Synthesis:
-
Mix 1-5 µg of total RNA with oligo(dT) or random hexamer primers.
-
Heat at 65°C for 5 minutes and then place on ice.
-
Add reverse transcriptase buffer, dNTPs, and RNase inhibitor.
-
Add reverse transcriptase enzyme (e.g., SuperScript II).
-
Incubate at 42°C for 50 minutes, followed by inactivation at 70°C for 15 minutes.[1]
3. qPCR Reaction:
-
Prepare a master mix containing SYBR Green qPCR master mix and gene-specific primers for this compound and a reference gene (e.g., GAPDH, ACTB).
-
Aliquot the master mix into a 96-well qPCR plate.
-
Add diluted cDNA to each well.
-
Run the qPCR reaction on a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[19][20]
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and the reference gene.
-
Calculate the relative expression of this compound using the ΔΔCt method.[1]
Surface Plasmon Resonance (SPR) for Ligand-Binding Analysis
This protocol describes the use of SPR to measure the binding kinetics and affinity of this compound to its ligands.
1. Ligand Immobilization:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified this compound protein (ligand) diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU).
-
Deactivate the remaining active esters with an injection of ethanolamine.[10][21]
2. Analyte Binding:
-
Prepare a series of dilutions of the ligand-binding partner (analyte, e.g., TGF-β2) in a suitable running buffer (e.g., HBS-EP).
-
Inject the analyte dilutions over the ligand-immobilized surface and a reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.[22][23]
3. Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[3]
Generation of a Conditional this compound Knockout Mouse
This protocol provides a general workflow for creating a conditional knockout mouse model for the Tgfbr3 gene using the Cre-LoxP system.
1. Targeting Vector Construction:
-
Design a targeting vector containing two LoxP sites flanking a critical exon or exons of the Tgfbr3 gene.
-
Include a positive selection cassette (e.g., neomycin resistance) flanked by FRT sites for later removal.
-
Incorporate a negative selection cassette (e.g., thymidine (B127349) kinase) outside the homology arms.[14][24]
2. ES Cell Targeting:
-
Electroporate the targeting vector into embryonic stem (ES) cells.
-
Select for correctly targeted ES cell clones using positive-negative selection (e.g., G418 and ganciclovir).
-
Confirm homologous recombination by Southern blotting and PCR analysis.[25]
3. Blastocyst Injection and Chimera Production:
-
Inject the targeted ES cells into blastocysts from a donor mouse strain.
-
Transfer the injected blastocysts into pseudopregnant female mice.
-
Identify chimeric offspring (displaying coat color from both ES cell and blastocyst donor strains).[25]
4. Germline Transmission and Breeding:
-
Breed chimeric mice with wild-type mice to achieve germline transmission of the floxed allele.
-
Cross heterozygous floxed mice to obtain homozygous floxed (Tgfbr3^flox/flox^) mice.
-
Breed the floxed mice with a tissue-specific Cre-recombinase expressing mouse line to generate conditional knockout mice.[21][26]
Signaling Pathways
This compound modulates two principal signaling pathways: the TGF-β pathway and the inhibin/activin pathway.
TGF-β Signaling Pathway
This compound facilitates the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates downstream SMAD proteins (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[2][27]
Caption: TGF-β signaling pathway initiated by this compound.
Inhibin Signaling Pathway
This compound acts as a high-affinity co-receptor for inhibin A. The inhibin α-subunit binds to this compound, while the β-subunit binds to the activin type II receptor (ActRII). This ternary complex sequesters ActRII, preventing it from binding to activin and initiating downstream signaling, thereby antagonizing activin's effects.[5][6]
Caption: Inhibin-mediated antagonism of activin signaling via this compound.
Conclusion
This compound is a highly conserved protein across vertebrate evolution, both structurally and functionally. Its conserved domain architecture, ligand-binding properties, and expression patterns underscore its fundamental importance in regulating the pleiotropic effects of the TGF-β superfamily. The quantitative data, experimental protocols, and signaling pathway diagrams presented in this guide provide a comprehensive resource for researchers. A thorough understanding of this compound's evolutionary conservation is essential for dissecting its roles in health and disease and for the rational design of novel therapeutic strategies targeting the TGF-β signaling network. Future research focusing on the subtle species-specific differences in this compound function may reveal further layers of regulatory complexity and provide new avenues for therapeutic intervention.
References
- 1. stackscientific.nd.edu [stackscientific.nd.edu]
- 2. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. youtube.com [youtube.com]
- 5. This compound (TGFBR3) Functions as an Inhibin A, but Not Inhibin B, Coreceptor in Pituitary Gonadotrope Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. TGFBR3 - Wikipedia [en.wikipedia.org]
- 8. Structure and expression of the membrane proteoglycan this compound, a component of the TGF-beta receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Structures of TGF-β with this compound and signaling receptors reveal mechanisms of complex assembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding Properties of the Transforming Growth Factor-β Coreceptor this compound: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tgfbr3 transforming growth factor, beta receptor III [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Generation of Mice With a Conditional Allele for the Transforming Growth Factor Beta3 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TGFBR3 transforming growth factor beta receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Tgfbr3 MGI Mouse Gene Detail - MGI:104637 - transforming growth factor, beta receptor III [informatics.jax.org]
- 18. TGFBR3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 19. genscript.com [genscript.com]
- 20. elearning.unite.it [elearning.unite.it]
- 21. Generating conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. affiniteinstruments.com [affiniteinstruments.com]
- 24. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 27. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Betaglycan in Embryonic Development: A Technical Guide
An In-depth Examination of Betaglycan's Function as a Critical Co-receptor in TGF-β Superfamily Signaling During Embryogenesis
Introduction
This compound, also known as Transforming Growth Factor-Beta Receptor III (TGFBR3), is a large transmembrane proteoglycan that functions as a crucial co-receptor for members of the Transforming Growth Factor-beta (TGF-β) superfamily. While devoid of intrinsic signaling capacity, this compound is essential for modulating the activity of various TGF-β ligands, including TGF-β isoforms, Bone Morphogenetic Proteins (BMPs), and inhibins. Its fundamental role in embryonic development is underscored by the embryonic lethality observed in mice lacking a functional Tgfbr3 gene. These embryos exhibit a spectrum of severe developmental defects, primarily affecting the cardiovascular system, liver, and other organs, highlighting this compound's indispensable function in orchestrating key developmental processes. This technical guide provides a comprehensive overview of this compound's function in embryonic development, with a focus on its role in critical signaling pathways, detailed experimental methodologies for its study, and quantitative data from key research findings.
This compound's Core Function: A Modulatory Co-receptor
This compound's primary role is to bind to TGF-β superfamily ligands and present them to the signaling receptors, thereby enhancing ligand-receptor interactions and potentiating downstream signaling cascades. This function is particularly critical for TGF-β2, which exhibits low affinity for its primary signaling receptor, TGF-β receptor type II (TGFβRII), in the absence of this compound. This compound binds TGF-β2 with high affinity and facilitates its presentation to TGFβRII, a "hand-off" mechanism that is essential for initiating TGF-β2 signaling. Beyond TGF-β2, this compound also binds TGF-β1 and TGF-β3, as well as other superfamily members like BMPs and inhibin, modulating their signaling outputs in a context-dependent manner.
Signaling Pathways Modulated by this compound
This compound is a key player in both the canonical SMAD-dependent and non-canonical pathways of the TGF-β and BMP signaling networks.
TGF-β Signaling Pathway:
In the canonical TGF-β pathway, the binding of a TGF-β ligand to TGFβRII recruits and phosphorylates TGF-β receptor type I (TGFβRI). This activated complex then phosphorylates SMAD2 and SMAD3, which subsequently bind to SMAD4 and translocate to the nucleus to regulate target gene expression. This compound enhances this process by increasing the local concentration of TGF-β ligands at the cell surface and facilitating their binding to TGFβRII.
BMP Signaling Pathway:
This compound also influences BMP signaling. BMPs bind to their own set of type I and type II receptors (BMPRI/II), leading to the phosphorylation of SMAD1, SMAD5, and SMAD8. This compound can bind to certain BMPs, such as BMP2, and in some contexts, enhance their signaling. Conversely, by binding inhibins, this compound can antagonize BMP signaling.
Quantitative Data on this compound Function
The following tables summarize key quantitative findings from studies on this compound's role in embryonic development.
Table 1: Ligand Binding Affinities of this compound
| Ligand | Dissociation Constant (Kd) | Method | Reference |
| TGF-β1 | ~5-20 nM | Surface Plasmon Resonance | [1] |
| TGF-β2 | ~5-20 nM | Surface Plasmon Resonance | [1][2] |
| TGF-β3 | ~5-20 nM | Surface Plasmon Resonance | [1] |
Table 2: Developmental Defects in Tgfbr3 Knockout Mouse Embryos
| Developmental Process | Phenotype in Tgfbr3-/- Embryos | Quantitative Measurement | Reference |
| Palatogenesis | Cleft palate | Reduced palatal shelf height and width at E14.5.[3] | [3] |
| Decreased cell proliferation and increased apoptosis in palatal shelves.[3] | [3] | ||
| Nephrogenesis | Renal hypoplasia | ~30-40% decrease in metanephric volume at E13.5.[4] | [4] |
| Reduced nephron number | ~32% fewer PNA-positive structures (developing nephrons) at E15.5.[4] | [4] | |
| Altered ureteric branching | Significantly fewer ureteric branches and tips in in vitro culture.[4] | [4] | |
| Cardiac Development | Ventricular Septal Defects (VSDs) and other cardiac malformations | Phenotype overlaps with TGF-β2 knockout mice, suggesting a critical role in cardiac cushion formation and septation.[2] | [2] |
Table 3: Angiogenesis Defects in this compound-Deficient Zebrafish Embryos
| Parameter | Phenotype in this compound Morphants | Quantitative Approach | Reference |
| Intersegmental Vessels (ISVs) | Impaired pathfinding and migration from dorsal aorta. | In vivo time-lapse microscopy. Quantification of ISV length, number, and branching patterns. | [5] |
| Caudal Vein Plexus | Defective sprouting and migration of endothelial cells. | In vivo time-lapse microscopy. Analysis of sprout number and length. | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to investigate this compound function.
Generation of Tgfbr3 Conditional Knockout Mice
This protocol allows for the tissue-specific and/or temporally controlled deletion of the Tgfbr3 gene.
Workflow:
Methodology:
-
Construct Targeting Vector: A targeting vector is engineered to contain loxP sites flanking a critical exon of the Tgfbr3 gene. A selectable marker (e.g., neomycin resistance) is also included.
-
ES Cell Transfection and Selection: The targeting vector is introduced into embryonic stem (ES) cells. Homologous recombination leads to the insertion of the loxP sites into the endogenous Tgfbr3 locus. ES cells with the correct insertion are selected.
-
Blastocyst Injection and Chimeric Mouse Generation: The targeted ES cells are injected into blastocysts, which are then implanted into a surrogate mother. The resulting chimeric offspring are bred to establish germline transmission of the "floxed" Tgfbr3 allele.
-
Generation of Conditional Knockout Mice: Mice carrying the floxed Tgfbr3 allele are crossed with a Cre-driver mouse line, which expresses Cre recombinase under the control of a tissue-specific promoter. In the offspring, Cre recombinase will excise the loxP-flanked exon, leading to a tissue-specific knockout of Tgfbr3.[4][6][7]
Zebrafish Morpholino-Mediated Knockdown of this compound
Morpholinos are antisense oligonucleotides used to transiently knockdown gene expression in zebrafish embryos.
Methodology:
-
Morpholino Design and Synthesis: A morpholino oligonucleotide is designed to be complementary to the start codon region or a splice junction of the zebrafish tgfbr3 mRNA to block translation or pre-mRNA splicing, respectively.
-
Microinjection Preparation: The morpholino is diluted to the desired concentration (typically in the low mM range) in a solution containing a tracer dye (e.g., phenol (B47542) red) for visualization of the injection.[7]
-
Microinjection of Zebrafish Embryos: One- to two-cell stage zebrafish embryos are injected with a calibrated volume (e.g., 1 nL) of the morpholino solution into the yolk.[7]
-
Phenotypic Analysis: The injected "morphant" embryos are allowed to develop and are subsequently analyzed for developmental defects, such as impaired angiogenesis, at specific time points (e.g., 24-48 hours post-fertilization).[5]
Whole-Mount In Situ Hybridization (WISH) for Tgfbr3 Expression
WISH is used to visualize the spatiotemporal expression pattern of Tgfbr3 mRNA in whole embryos.
Methodology:
-
Probe Synthesis: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the Tgfbr3 mRNA is synthesized by in vitro transcription.
-
Embryo Fixation and Permeabilization: Embryos are fixed in paraformaldehyde and then permeabilized with proteinase K to allow for probe penetration.
-
Hybridization: The embryos are incubated with the DIG-labeled probe at an elevated temperature (e.g., 70°C) to allow for specific hybridization to the Tgfbr3 mRNA.
-
Washing and Antibody Incubation: Unbound probe is washed away, and the embryos are incubated with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Signal Detection: A colorimetric substrate is added, which is converted by the enzyme into a colored precipitate, revealing the locations of Tgfbr3 mRNA expression.[8][9]
Co-Immunoprecipitation (Co-IP) of this compound and Associated Receptors
Co-IP is used to demonstrate the physical interaction between this compound and other proteins, such as TGF-β signaling receptors.
Methodology:
-
Cell Lysis: Cells expressing this compound and its potential interacting partners are lysed in a gentle, non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific to this compound is added to the cell lysate and incubated to allow for the formation of antibody-betaglycan complexes.
-
Complex Pull-down: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, and the entire complex (beads, antibody, this compound, and any associated proteins) is pelleted by centrifugation.
-
Washing: The pellet is washed several times to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against the suspected interacting proteins (e.g., TGFβRII) to confirm their presence in the immunoprecipitated complex.[10]
Conclusion
This compound plays a multifaceted and indispensable role in embryonic development by acting as a critical co-receptor that fine-tunes the signaling of the TGF-β superfamily. Its function is essential for a multitude of developmental processes, and its absence leads to severe and lethal defects. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate functions of this compound and explore its potential as a therapeutic target in developmental disorders and other diseases where TGF-β signaling is dysregulated. A thorough understanding of this compound's mechanisms of action will undoubtedly pave the way for novel therapeutic strategies aimed at modulating these crucial signaling pathways.
References
- 1. Zebrafish vascular quantification: a tool for quantification of three-dimensional zebrafish cerebrovascular architecture by automated image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Characterization of sgca-Null Mice Using High Resolution Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intersegmental vessel formation in zebrafish: requirement for VEGF but not BMP signalling revealed by selective and non-selective BMP antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic remodeling in cardiac hypertrophy and heart failure with reduced ejection fraction occurs independent of transcription factor EB in mice [frontiersin.org]
- 5. Ventricular septal defect and cardiomyopathy in mice lacking the transcription factor CHF1/Hey2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming Growth Factor Beta3 is Required for Cardiovascular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. Quantitative trait and transcriptome analysis of genetic complexity underpinning cardiac interatrial septation in mice using an advanced intercross line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ZFIN Anatomy Ontology: intersegmental lymph vessel [zfin.org]
The Multifaceted Role of Betaglycan in Tissue Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betaglycan, also known as Transforming Growth Factor-Beta (TGF-β) Type III Receptor (TβRIII), is a ubiquitously expressed cell surface proteoglycan that plays a critical role in the regulation of tissue homeostasis.[1][2] While initially identified as a co-receptor for the TGF-β superfamily, its functions extend beyond simple ligand presentation, encompassing modulation of signaling pathways, cell migration, proliferation, and apoptosis.[1][3] This in-depth technical guide explores the core functions of this compound, detailing its molecular interactions, involvement in key signaling cascades, and its impact on various physiological and pathological processes. We present a comprehensive overview of quantitative data, experimental methodologies, and visual representations of its complex signaling networks to provide a thorough resource for researchers and drug development professionals.
Introduction: this compound as a Key Modulator of Cellular Signaling
This compound is a large transmembrane proteoglycan characterized by a substantial extracellular domain, a single transmembrane pass, and a short cytoplasmic tail that lacks intrinsic kinase activity.[1][4] It is the most widely expressed of the TGF-β receptors and is crucial for the proper function of several members of the TGF-β superfamily, which includes TGF-βs, activins, inhibins, and bone morphogenetic proteins (BMPs).[5][6][7] These signaling molecules are fundamental regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][6]
This compound's primary role is to bind to these ligands and present them to the signaling type I and type II receptors, thereby enhancing the cellular response.[8][9] This is particularly critical for TGF-β2, which exhibits weak binding to its type II receptor (TβRII) in the absence of this compound.[10][11] Furthermore, this compound is essential for the antagonistic action of inhibin A on activin signaling.[12][13][14][15] Beyond its canonical role as a co-receptor, emerging evidence suggests that this compound can also signal independently of TGF-β ligands through the p38 MAPK pathway.[3]
The expression and function of this compound are tightly regulated, and their dysregulation is implicated in numerous pathologies, including cancer, fibrosis, and endometriosis.[1][16] This guide will delve into the molecular mechanisms underpinning this compound's diverse functions in maintaining tissue homeostasis.
Molecular Interactions and Ligand Binding
This compound's large extracellular domain is responsible for its interaction with a variety of ligands. This domain contains two distinct regions with ligand-binding capabilities.[17][18] The membrane-distal orphan domain and the membrane-proximal zona pellucida (ZP) domain both contribute to TGF-β binding, while only the ZP domain is involved in inhibin binding.[10]
Quantitative Binding Affinities
The affinity of this compound for its various ligands has been quantified in several studies. This data is crucial for understanding the dynamics of signaling complex formation and for the development of targeted therapeutics.
| Ligand | Receptor/Co-receptor | Dissociation Constant (KD) | Method | Reference |
| TGF-β1 | Soluble this compound | ~20-fold higher affinity than subdomains | Surface Plasmon Resonance (SPR) | [17] |
| TGF-β2 | This compound | High Affinity | Not specified | [10][11] |
| TGF-β2 | TβRII | ~200-300-fold weaker than TGF-β1/β3 | Not specified | [10][11] |
| TGF-β2TM/BGO-ZP | TβRII | 510 ± 212 nM | Isothermal Titration Calorimetry (ITC) | [11] |
| TGF-β3 | Soluble this compound | ~41-fold higher affinity than subdomains | Surface Plasmon Resonance (SPR) | [17] |
| Inhibin A | This compound | High Affinity | Not specified | [12][15] |
| Inhibin A | TGFBR3 | Higher affinity than Inhibin B | In vitro binding assays | [19] |
| Inhibin B | TGFBR3 | Lower affinity than Inhibin A | In vitro binding assays | [19] |
| BMP-2 | TβRIII | Specific Binding | Not specified | [20][21] |
| BMP-4 | TβRIII | Specific Binding | Not specified | [20][21] |
| BMP-7 | TβRIII | Specific Binding | Not specified | [20][21] |
| GDF-5 | TβRIII | Specific Binding | Not specified | [20][21] |
This compound in Signaling Pathways
This compound modulates cellular responses through its involvement in multiple signaling pathways. Its role can be both ligand-dependent and ligand-independent.
TGF-β/SMAD Signaling Pathway
The canonical TGF-β signaling pathway involves the binding of TGF-β to a heteromeric complex of type I (TβRI) and type II (TβRII) serine/threonine kinase receptors.[22] This leads to the phosphorylation and activation of receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[1][22] These activated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate target gene expression.[1] this compound facilitates this process by binding TGF-β (particularly TGF-β2) and presenting it to TβRII, thereby enhancing signaling efficiency.[10][11]
In some contexts, such as in lung fibroblasts, endogenous expression of this compound has been shown to inhibit TGF-β-induced SMAD2/3 phosphorylation, suggesting a more complex regulatory role.[16][23]
Inhibin/Activin Signaling
This compound is a crucial co-receptor for inhibins, which act as antagonists to activins.[12][15] Activins signal through activin type II receptors (ActRIIA/B) and the type I receptor ALK4 to activate SMAD proteins.[12] Inhibins also bind to ActRII receptors but fail to recruit ALK4, thus competitively inhibiting activin signaling.[12] this compound significantly enhances the binding of inhibin A to ActRII, thereby potentiating its antagonistic effects on activin-mediated processes, such as the suppression of follicle-stimulating hormone (FSH) synthesis in pituitary gonadotropes.[12][13][14] Interestingly, studies in mice suggest that this compound functions as an inhibin A, but not an inhibin B, co-receptor in these cells.[13][19]
Ligand-Independent Signaling
Intriguingly, this compound can also induce TGF-β-like responses in a ligand-independent manner.[3] Overexpression of this compound has been shown to increase the activity of TGF-β target genes, an effect that is not blocked by TGF-β neutralizing antibodies.[3] This signaling requires the cytoplasmic domain of this compound and appears to proceed through the activation of the p38 MAPK pathway, independently of SMAD2 phosphorylation.[3]
Role in Tissue Homeostasis and Disease
This compound's multifaceted roles in modulating key signaling pathways make it a critical player in maintaining tissue homeostasis. Its dysregulation is associated with a range of pathological conditions.
Fibrosis
TGF-β is a potent pro-fibrotic cytokine, and its signaling is central to the pathogenesis of fibrotic diseases in organs such as the lungs, liver, and kidneys.[24][25] this compound's role in fibrosis is complex and appears to be context-dependent. While it can enhance TGF-β signaling, some studies suggest it can also have anti-fibrotic effects. For instance, in pulmonary fibrosis, both soluble and membrane-bound forms of this compound are decreased.[16] Furthermore, overexpression of this compound in fibroblasts can inhibit TGF-β-induced differentiation into myofibroblasts, a key event in fibrosis.[23]
Angiogenesis
This compound is also involved in the regulation of angiogenesis, the formation of new blood vessels. A decrease in this compound expression has been linked to increased cell migration and angiogenesis, suggesting a role as a tumor suppressor in this context.[1]
Cancer
The role of this compound in cancer is dual and context-dependent. In many cancers, loss of this compound expression is associated with tumor progression, increased metastasis, and reduced apoptosis, indicating a tumor-suppressive function.[1] This is often linked to a loss of sensitivity to the anti-proliferative effects of TGF-β.[1] However, in other contexts, the soluble form of this compound can act as a ligand sink, sequestering TGF-β and thus inhibiting its signaling, which can have anti-tumor effects in metastatic breast cancer.[22]
Wound Healing
In the context of wound healing, this compound also plays a significant role. Studies in human endometriotic epithelial cells have shown that soluble this compound can reduce the rate of wound closure, while TGF-β1 promotes it.[1] This suggests a delicate balance between TGF-β signaling and this compound function is necessary for proper tissue repair.
Experimental Protocols
A variety of experimental techniques are employed to investigate the function of this compound. Below are outlines of key methodologies.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This technique is used to determine if two proteins, such as this compound and a TGF-β superfamily ligand, physically interact within a cell.
Protocol Outline:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to maintain protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (the "bait" protein, e.g., this compound).
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the other protein of interest (the "prey" protein, e.g., TGF-β2) to detect its presence in the complex.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Transforming growth factor receptor III (this compound) regulates the generation of pathogenic Th17 cells in EAE [frontiersin.org]
- 3. This compound induces TGF-beta signaling in a ligand-independent manner, through activation of the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TGFBR3 - Wikipedia [en.wikipedia.org]
- 6. Role of this compound in TGF-β Signaling and Wound Healing in Human Endometriotic Epithelial Cells and in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Editorial: TGF-β and BMP signaling in cancer [frontiersin.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Binding Properties of the Transforming Growth Factor-β Coreceptor this compound: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound binds inhibin and can mediate functional antagonism of activin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (TGFBR3) Functions as an Inhibin A, but Not Inhibin B, Coreceptor in Pituitary Gonadotrope Cells in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endogenous this compound Is Essential for High-Potency Inhibin Antagonism in Gonadotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. atsjournals.org [atsjournals.org]
- 17. This compound has two independent domains required for high affinity TGF-β binding: proteolytic cleavage separates the domains and inactivates the neutralizing activity of the soluble receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound has multiple binding sites for transforming growth factor-beta 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound (TGFBR3) Functions as an Inhibin A, but Not Inhibin B, Coreceptor in Pituitary Gonadotrope Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of type III TGF-β receptor aggravates lung fibrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. editverse.com [editverse.com]
- 25. The Interactivity between TGFβ and BMP Signaling in Organogenesis, Fibrosis, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Betaglycan's Dynamic Interplay with the Extracellular Matrix: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the multifaceted interactions between betaglycan (also known as TGF-β receptor III) and the extracellular matrix (ECM). This compound, a large transmembrane proteoglycan, plays a critical role in modulating cell signaling, particularly within the Transforming Growth Factor-beta (TGF-β) superfamily. Its influence extends to crucial cellular processes such as proliferation, differentiation, and migration, with significant implications in both normal physiological functions and pathological conditions like fibrosis and cancer. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of this compound-ECM interactions, quantitative binding data, and robust experimental protocols.
Core Concepts: this compound in the Extracellular Milieu
This compound exists in two primary forms: a membrane-anchored co-receptor and a soluble form found within the extracellular matrix.[1][2] The ectodomain of membrane-bound this compound can be shed from the cell surface through the action of matrix metalloproteinases (MMPs), releasing soluble this compound into the surrounding environment.[3][4] This soluble form can then interact with various components of the ECM, effectively acting as a reservoir for signaling molecules.[1]
The primary function of this compound is to facilitate the binding of TGF-β family ligands, particularly TGF-β2, to their signaling receptors (TβRI and TβRII).[3][5] By presenting these ligands to the receptor complex, membrane-bound this compound significantly enhances their signaling potency. Conversely, soluble this compound, by sequestering TGF-β in the ECM, can act as a natural antagonist of TGF-β signaling.[2][6]
While direct, high-affinity binding of this compound to major structural ECM proteins like collagen, fibronectin, and laminin (B1169045) is not extensively documented, its interaction with the ECM is primarily mediated through two key mechanisms:
-
Modulation of TGF-β Bioavailability: The ECM is rich in other proteoglycans, such as decorin and biglycan (B1168362), which also bind TGF-β.[7][8] this compound, particularly its soluble form, competes with these ECM components for TGF-β binding, thereby regulating the local concentration and availability of this potent cytokine.[8]
-
Glycosaminoglycan (GAG) Chain Interactions: this compound's structure includes heparan sulfate (B86663) (HS) and chondroitin (B13769445) sulfate (CS) chains.[5][9] These GAG chains can directly interact with various signaling molecules within the ECM, including basic fibroblast growth factor (bFGF) and Wnt ligands, influencing a broader range of signaling pathways beyond the TGF-β superfamily.[3][5]
Quantitative Data on this compound Interactions
The binding affinities of this compound for its primary ligands, the TGF-β isoforms, have been quantified, highlighting its crucial role in their signaling. While direct quantitative data for this compound-ECM protein interactions are limited, the competition for TGF-β binding with other ECM proteoglycans is a key aspect of its function.
| Interacting Molecule | This compound Form | Method | Binding Affinity (Kd) | Reference |
| TGF-β1 | Soluble Recombinant | Surface Plasmon Resonance | ~2.5 nM | [10] |
| TGF-β2 | Soluble Recombinant | Surface Plasmon Resonance | ~0.5 nM | [10] |
| TGF-β3 | Soluble Recombinant | Surface Plasmon Resonance | ~1.5 nM | [10] |
| TGF-β1 | Recombinant Fragment (aa 543-769) | Affinity Measurements | 3.9 nM and 145 nM (two sites) | [11] |
| TGF-β1 | Decorin Core Protein | Affinity Measurements | 1-20 nM (high affinity), 50-200 nM (low affinity) | [7] |
| TGF-β1 | Biglycan Core Protein | Affinity Measurements | 1-20 nM (high affinity), 50-200 nM (low affinity) | [7] |
| TGF-β1 | Fibromodulin (B1180088) Core Protein | Affinity Measurements | 1-20 nM (high affinity), 50-200 nM (low affinity) | [7] |
Signaling Pathways Modulated by this compound-ECM Interactions
This compound's presence in the ECM significantly influences cellular signaling, primarily by modulating the canonical TGF-β/SMAD pathway.
Canonical TGF-β/SMAD Signaling Pathway
Membrane-bound this compound facilitates the formation of the TGF-β signaling complex, leading to the phosphorylation of SMAD2/3 and subsequent gene transcription. Soluble this compound in the ECM can sequester TGF-β, preventing its binding to the signaling receptors and thereby inhibiting this pathway. Other ECM proteoglycans like decorin and biglycan also sequester TGF-β, creating a complex regulatory network within the ECM that fine-tunes the cellular response to this cytokine.
Figure 1. TGF-β signaling pathway modulated by this compound and ECM components.
Experimental Protocols
Investigating the intricate interactions between this compound and the ECM requires a combination of biochemical and cell-based assays. The following are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Identify this compound-ECM Protein Interactions
This protocol is designed to determine if this compound physically associates with specific ECM proteins in a cellular context.
Materials:
-
Cell line expressing endogenous or recombinant this compound
-
ECM-coated culture dishes (e.g., collagen I, fibronectin, laminin)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against this compound (for immunoprecipitation)
-
Antibodies against target ECM proteins (for Western blotting)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Lysis:
-
Culture cells on ECM-coated dishes to confluence.
-
Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold Lysis Buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-betaglycan antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with Wash Buffer.
-
Elute the protein complexes from the beads using Elution Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the target ECM proteins.
-
Figure 2. Workflow for Co-Immunoprecipitation of this compound and ECM proteins.
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
SPR can be used to measure the binding kinetics and affinity between purified soluble this compound and specific ECM proteins in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant soluble this compound
-
Purified ECM proteins (e.g., fibronectin, collagen IV, laminin-111)
-
Amine coupling kit for ligand immobilization
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Ligand Immobilization:
-
Immobilize one of the purified ECM proteins (the ligand) onto the surface of a sensor chip using standard amine coupling chemistry.
-
A reference flow cell should be prepared by activating and deactivating the surface without any protein immobilization to subtract non-specific binding.
-
-
Analyte Injection:
-
Inject a series of concentrations of soluble this compound (the analyte) over the ligand-immobilized and reference flow cells.
-
-
Data Acquisition and Analysis:
-
Monitor the binding events in real-time as a change in resonance units (RU).
-
After each injection, regenerate the sensor surface using the regeneration solution to remove bound analyte.
-
Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Figure 3. Workflow for Surface Plasmon Resonance analysis of this compound-ECM interaction.
Cell Adhesion Assay
This assay measures the ability of cells to adhere to different ECM substrates and how this is influenced by the presence of soluble this compound.
Materials:
-
96-well plates
-
ECM proteins for coating (e.g., collagen I, fibronectin)
-
Cells of interest
-
Soluble this compound
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Crystal violet solution
-
Solubilization buffer (e.g., 1% SDS)
-
Plate reader
Procedure:
-
Plate Coating and Blocking:
-
Coat wells of a 96-well plate with ECM proteins overnight at 4°C.
-
Wash the wells with PBS and block with blocking buffer for 1 hour at 37°C.
-
-
Cell Seeding and Adhesion:
-
Harvest cells and resuspend them in serum-free media.
-
Add cells to the coated wells in the presence or absence of various concentrations of soluble this compound.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
-
-
Washing and Staining:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with methanol (B129727) and stain with crystal violet solution.
-
-
Quantification:
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the stain with solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Pathophysiological Implications
The interplay between this compound and the ECM is critical in diseases characterized by dysregulated cell signaling and tissue remodeling.
-
Fibrosis: In fibrotic diseases, excessive deposition of ECM is a hallmark. TGF-β is a potent profibrotic cytokine, and the modulation of its activity by this compound and other ECM components is a key determinant of disease progression.[12] Soluble this compound, by sequestering TGF-β, may have therapeutic potential in mitigating fibrosis.
-
Cancer: this compound expression is often downregulated in various cancers, which can contribute to tumor progression by altering cellular responsiveness to TGF-β's tumor-suppressive effects.[13] The shedding of this compound into the tumor microenvironment can also influence cancer cell migration and invasion by modulating the local signaling landscape.[4]
Conclusion
This compound's interaction with the extracellular matrix is a complex and dynamic process that plays a pivotal role in regulating key cellular functions. While its most well-characterized role is the modulation of TGF-β signaling, its GAG chains provide a mechanism for interacting with a wider array of signaling molecules within the ECM. Understanding these interactions is crucial for elucidating the intricate mechanisms that govern tissue homeostasis and the progression of diseases such as fibrosis and cancer. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the multifaceted role of this compound in the extracellular milieu and to explore its potential as a therapeutic target.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. TGFBR3 - Wikipedia [en.wikipedia.org]
- 3. Role of this compound in TGF-β Signaling and Wound Healing in Human Endometriotic Epithelial Cells and in Endometriosis | MDPI [mdpi.com]
- 4. This compound has multiple binding sites for transforming growth factor-beta 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Properties of the Transforming Growth Factor-β Coreceptor this compound: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenotypic effects of biglycan deficiency are linked to collagen fibril abnormalities, are synergized by decorin deficiency, and mimic Ehlers-Danlos-like changes in bone and other connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of the small interstitial proteoglycans biglycan, decorin and fibromodulin with transforming growth factor beta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenotypic characterization of epiphycan-deficient and epiphycan/biglycan double-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound has two independent domains required for high affinity TGF-β binding: proteolytic cleavage separates the domains and inactivates the neutralizing activity of the soluble receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative proteomics identifies tumour matrisome signatures in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transforming growth factor beta type 1 binds to collagen IV of basement membrane matrix: implications for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ten Years of Extracellular Matrix Proteomics: Accomplishments, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Ligand-Independent Functions of Betaglycan: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Betaglycan, also known as the Transforming Growth Factor-beta (TGF-β) Type III receptor (TβRIII), is a membrane-anchored proteoglycan that has traditionally been viewed as a co-receptor, primarily facilitating the binding of TGF-β family ligands, particularly TGF-β2, to their signaling receptors. However, a growing body of evidence reveals that this compound possesses critical functions that are independent of its ligand-presenting role. These non-canonical activities are integral to various cellular processes, including signal transduction, cell migration, and the regulation of other key signaling pathways. This technical guide provides an in-depth exploration of the ligand-independent functions of this compound, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing outlines of relevant experimental protocols.
Introduction to this compound
This compound is a ubiquitously expressed transmembrane proteoglycan characterized by a large extracellular domain, a single-pass transmembrane domain, and a short cytoplasmic tail that lacks intrinsic kinase activity.[1] The extracellular domain is notable for the presence of heparan sulfate (B86663) (HS) and chondroitin (B13769445) sulfate (CS) glycosaminoglycan (GAG) chains, which play a significant role in its functions.[2][3] While its role as a co-receptor for TGF-β family members is well-established, this guide focuses on its emerging roles that are initiated without the direct binding of its canonical ligands.
Ligand-Independent Signaling Pathways
Recent research has illuminated that this compound can initiate intracellular signaling cascades in the absence of TGF-β. This signaling modality is critically dependent on its cytoplasmic domain and its interactions with various intracellular scaffolding and signaling proteins.
Activation of the p38 MAPK Pathway
A key ligand-independent function of this compound is the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. This activation is independent of the canonical Smad2 phosphorylation pathway typically associated with TGF-β signaling.[4][5] Studies have shown that overexpression of this compound in myoblasts and fibroblasts leads to increased activity of TGF-β target genes, an effect that is not blocked by TGF-β neutralizing antibodies or soluble TGF-β receptors.[4][5] This suggests a mechanism where this compound itself can trigger a signaling cascade.
The cytoplasmic domain of this compound is essential for this p38 MAPK activation.[4][5] While the precise molecular steps are still under investigation, it is understood that the cytoplasmic tail of this compound acts as a scaffold, recruiting downstream signaling molecules that lead to the phosphorylation and activation of p38.
Diagram of Ligand-Independent p38 MAPK Activation by this compound
Caption: Ligand-independent activation of p38 MAPK by this compound's cytoplasmic domain.
Regulation of Cell Migration and Adhesion through β-arrestin2 and Cdc42
This compound plays a significant role in regulating cell motility and adhesion, a function that is also independent of TGF-β signaling.[6] This is mediated through the interaction of its cytoplasmic domain with the scaffolding protein β-arrestin2.[6] This interaction leads to the activation of the small GTPase Cdc42, a key regulator of the actin cytoskeleton.[6] The activation of Cdc42 by the this compound/β-arrestin2 complex alters the organization of the actin cytoskeleton, which in turn reduces the directional persistence of cell movement, thereby inhibiting random cell migration.[6] This has important implications in cancer biology, as the loss of this compound expression in several cancers is associated with increased cell motility and invasion.[7]
Diagram of this compound-Mediated Regulation of Cell Migration
Caption: this compound inhibits cell migration via β-arrestin2 and Cdc42 activation.
Modulation of Wnt Signaling
This compound can also modulate the canonical Wnt/β-catenin signaling pathway in a manner that is independent of its function as a TGF-β co-receptor.[8][9] This regulatory role is primarily mediated by the GAG chains attached to its extracellular domain.[8][9] Interestingly, the different types of GAG chains have opposing effects. The heparan sulfate chains on this compound appear to inhibit Wnt signaling, likely by sequestering Wnt ligands and preventing their interaction with the Frizzled receptors.[8] In contrast, the chondroitin sulfate chains have been shown to promote Wnt3a signaling.[8] This dual regulatory function highlights the complexity of this compound's roles and suggests that the balance between heparan and chondroitin sulfation can fine-tune cellular responses to Wnt signals.
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding the ligand-independent functions of this compound.
Table 1: Effects of this compound Expression on Downstream Signaling
| Cell Type | Experimental Condition | Measured Parameter | Observed Effect | Citation(s) |
| Myoblasts and Fibroblasts | Adenoviral overexpression of this compound | Activity of p3TP-Lux and pCTGF-Luc reporters | Highly increased in the absence of TGF-β | [4][5] |
| Myoblasts | Adenoviral overexpression of this compound | Activity of pMyo-Luc reporter | Strongly inhibited in the absence of TGF-β | [4][5] |
| Myoblasts and Fibroblasts | Adenoviral overexpression of this compound | p38 phosphorylation | Induced | [4][5] |
| Ovarian Cancer Cells (Ovca429) | Restoration of this compound expression | Cell motility and invasiveness | Significantly inhibited | [7] |
Table 2: Influence of this compound on Protein Secretion and Shedding
| Cell Line | Treatment | Measured Parameter | Effect | Citation(s) |
| Endometriotic Epithelial Cells (12Z) | TGF-β1 or TGF-β2 (1-15 ng/mL) | Soluble this compound shedding | Reduced in a dose-dependent manner | [10] |
| Sertoli Cells (93RS2) | TGF-β2 (10 ng/mL) | This compound mRNA expression | Significantly increased at 24h and 48h | [11] |
| Sertoli Cells (93RS2) | TGF-β1 or TGF-β2 (10 ng/mL) | Soluble this compound shedding | Significantly decreased after 48h | [11] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the ligand-independent functions of this compound.
Adenoviral Overexpression of this compound
This technique is used to introduce and express the this compound gene in cells that have low or no endogenous expression.
-
Objective: To study the effects of this compound expression on cellular signaling and function in the absence of its ligands.
-
Methodology:
-
Construction of a recombinant adenovirus encoding the full-length this compound cDNA.
-
Infection of target cells (e.g., myoblasts, fibroblasts) with the this compound-expressing adenovirus (Adv-BG). A control group is infected with a control adenovirus (e.g., expressing GFP).
-
Incubation of the infected cells for a sufficient period to allow for gene expression.
-
Analysis of downstream signaling pathways (e.g., Western blotting for phosphorylated p38) or functional assays (e.g., reporter gene assays, cell migration assays).
-
-
Key Controls:
-
Uninfected cells.
-
Cells infected with a control adenovirus.
-
To confirm ligand-independence, experiments are performed in the presence of TGF-β neutralizing antibodies or soluble TGF-β receptors.
-
Diagram of Adenoviral Overexpression Workflow
Caption: Workflow for studying this compound function using adenoviral overexpression.
Reporter Gene Assays
These assays are used to measure the transcriptional activity of pathways regulated by this compound.
-
Objective: To quantify the effect of this compound expression on the activity of specific signaling pathways.
-
Methodology:
-
Transient transfection of cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a specific signaling pathway (e.g., p3TP-Lux for TGF-β/p38 signaling).
-
Co-transfection with a plasmid expressing this compound or infection with an adenovirus expressing this compound.
-
Lysis of the cells after a defined period and measurement of the reporter gene activity (e.g., luminescence for luciferase).
-
Normalization of the reporter activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) to account for transfection efficiency.
-
-
Key Controls:
-
Cells transfected with the reporter plasmid and an empty vector.
-
Inclusion of specific pathway inhibitors (e.g., SB239063 for the p38 pathway) to confirm the involvement of the pathway.
-
Cell Migration and Invasion Assays
These assays are used to assess the impact of this compound on cell motility.
-
Objective: To determine the role of this compound in regulating cell migration and invasion.
-
Methodology (Transwell Migration Assay):
-
Seeding of cells (e.g., ovarian cancer cells with or without this compound expression) in the upper chamber of a Transwell insert (with a porous membrane).
-
The lower chamber contains a chemoattractant (e.g., serum).
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed, stained, and counted.
-
-
Methodology (Invasion Assay):
-
Similar to the migration assay, but the Transwell membrane is coated with a layer of extracellular matrix (e.g., Matrigel) to simulate a basement membrane.
-
-
Key Controls:
-
Parental cells with endogenous this compound levels.
-
Cells with this compound expression knocked down (e.g., using siRNA).
-
Cells with restored this compound expression.
-
Future Directions and Therapeutic Implications
The discovery of this compound's ligand-independent functions opens up new avenues for research and therapeutic development. Understanding the precise molecular interactions of this compound's cytoplasmic domain could lead to the identification of novel drug targets for diseases characterized by aberrant cell migration, such as cancer. For instance, developing molecules that mimic the inhibitory effect of this compound on cell migration could be a promising anti-metastatic strategy. Furthermore, elucidating the mechanisms by which this compound's GAG chains modulate Wnt signaling could provide new insights into developmental processes and diseases where Wnt signaling is dysregulated.
Conclusion
This compound is a multifaceted protein with important biological functions that extend beyond its role as a co-receptor for the TGF-β superfamily. Its ability to signal independently of its ligands, through pathways involving p38 MAPK and β-arrestin2/Cdc42, and to modulate other key signaling pathways like Wnt, positions it as a critical regulator of cellular behavior. Further investigation into these non-canonical functions will undoubtedly enhance our understanding of fundamental cellular processes and may pave the way for novel therapeutic interventions in a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Glycosaminoglycan modifications of this compound regulate ectodomain shedding to fine-tune TGF-β signaling responses in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces TGF-beta signaling in a ligand-independent manner, through activation of the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchers.uss.cl [researchers.uss.cl]
- 6. The type III TGF-beta receptor regulates epithelial and cancer cell migration through beta-arrestin2-mediated activation of Cdc42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of this compound expression in ovarian cancer: role in motility and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altering the Proteoglycan State of Transforming Growth Factor β Type III Receptor (TβRIII)/Betaglycan Modulates Canonical Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altering the Proteoglycan State of Transforming Growth Factor β Type III Receptor (TβRIII)/Betaglycan Modulates Canonical Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of this compound in TGF-β Signaling and Wound Healing in Human Endometriotic Epithelial Cells and in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Betaglycan (TGFBR3) Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the application of betaglycan (TGF-β receptor type III, or TGFBR3) knockout mouse models in biomedical research. This compound is a transmembrane proteoglycan that functions as a co-receptor for the Transforming Growth Factor-β (TGF-β) superfamily of ligands, including TGF-β isoforms, inhibins, and Bone Morphogenetic Proteins (BMPs).[1][2][3][4] Its role is critical in modulating the signaling of these ligands, which are involved in a vast array of cellular processes.[5][6] Consequently, knockout mouse models have become indispensable tools for elucidating the in vivo functions of this compound in development, health, and disease.
Signaling Pathways Involving this compound
This compound primarily functions by binding TGF-β superfamily ligands and presenting them to the signaling type I and type II receptors.[7][8] It lacks an intrinsic kinase domain.[7] Its large extracellular domain can also be shed, creating a soluble form (sBG) that acts as a potent antagonist by sequestering ligands.[9][10]
A. TGF-β Signaling: this compound binds all three TGF-β isoforms (TGF-β1, -β2, -β3) with high affinity.[2][3] It is particularly crucial for TGF-β2 signaling, as TGF-β2 binds to the type II receptor (TβRII) with low affinity on its own.[1][2][11] this compound facilitates the presentation of TGF-β2 to TβRII, initiating the canonical SMAD-dependent pathway or non-canonical pathways like the p38 MAPK pathway.[2][12]
Caption: this compound presents TGF-β2 to TβRII, initiating downstream signaling.
B. Inhibin/Activin Signaling: Inhibins and activins (B217808) are critical for regulating follicle-stimulating hormone (FSH) synthesis in the pituitary gland.[13][14] Activins stimulate FSH, while inhibins antagonize this effect. This compound acts as a co-receptor for inhibin A, markedly increasing its affinity for activin type II receptors (ACVR2).[13] This complex sequesters the receptors, preventing activin from binding and signaling.[15]
Caption: this compound enables Inhibin A to antagonize Activin signaling.
Application Notes
A. Developmental Biology
Global knockout of the Tgfbr3 gene in mice is embryonic lethal, with death occurring before embryonic day 18.[5] These mice exhibit severe defects in heart and liver development, a phenotype that partially overlaps with that of TGF-β2 knockout mice, highlighting this compound's critical, non-redundant role in mediating TGF-β2 signaling during organogenesis.[16][17] Specific defects include failed coronary vessel development and impaired endocardial cell invasion, which is essential for heart valve formation.[18]
B. Reproductive Biology
While global knockout is lethal, conditional knockout models have revealed tissue-specific functions.
-
Gonadotrope-Specific Knockout: Ablating Tgfbr3 specifically in pituitary gonadotropes results in supra-fertile female mice.[13] These females exhibit enhanced folliculogenesis, an increased number of ovulated eggs per cycle, and larger litter sizes compared to controls.[13][14] This phenotype is linked to impaired suppression of FSH synthesis by inhibin A, but not inhibin B, demonstrating that this compound is a specific co-receptor for inhibin A in these cells.[13]
-
Oocyte-Specific Knockout: In contrast, ablating Tgfbr3 in oocytes using Gdf9-iCre does not affect female fertility, litter size, or ovarian histology.[15] This suggests that this compound's primary role in female reproduction is within the pituitary, not the oocyte itself.[15]
C. Nephrology
The TGF-β pathway is a key mediator of renal fibrosis.[9][19]
-
Diabetic Nephropathy: In diabetic db/db mouse models, which exhibit increased albuminuria and mesangial matrix expansion, treatment with recombinant soluble this compound (sBG) significantly ameliorates renal damage.[9] sBG acts as a ligand trap, neutralizing all TGF-β isoforms and reducing kidney levels of fibrotic markers like collagen I, collagen IV, and fibronectin.[9]
-
Renal Fibrosis Models: While TGF-β is a known driver of fibrosis, studies using conditional knockout of the TGF-β type II receptor (TβRII) in matrix-producing interstitial cells surprisingly showed no reduction in fibrosis after injury.[20] This suggests that the pro-fibrotic actions of TGF-β may be mediated by other cell types or that compensatory mechanisms exist. This compound knockout models are crucial for further dissecting the specific role of each TGF-β isoform in this complex process.
D. Cardiovascular Disease
This compound plays a significant role in vascular homeostasis.
-
Aortic Aneurysm: In a mouse model of Marfan Syndrome (MFS), which is characterized by excessive TGF-β signaling, gene delivery of P144, a peptide derived from this compound's TGF-β binding domain, prevents the formation of aortic aneurysms.[10] The peptide mimics the action of soluble this compound, sequestering TGF-β and reducing downstream signaling.[10]
-
Coronary Development: As noted in developmental studies, this compound is essential for the development of coronary vessels.[18][21]
E. Oncology
Loss of this compound expression is observed in a wide range of human cancers, including renal, breast, and prostate cancer, and often correlates with poor prognosis.[22][23]
-
Tumor Suppression and Metastasis: In mouse models, restoring this compound expression in breast cancer cells suppresses invasion and metastasis.[23] In clear-cell renal cell carcinoma (ccRCC), low this compound expression enhances primary tumor formation and lung metastasis.[22] this compound appears to exert its tumor-suppressive effects through both TGF-β-dependent and -independent mechanisms. It can inhibit cell migration by activating Cdc42 through a β-arrestin2-mediated, TGF-β-independent pathway.[23]
F. Immunology
This compound is expressed on T cells and plays a role in their development and function.
-
T-Cell Development: this compound helps regulate T cell development in the thymus by protecting thymocytes from apoptosis.[6]
-
Autoimmunity: Using a conditional knockout mouse with T-cell-specific deletion of Tgfbr3, researchers found that these mice develop more severe experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[5] This was associated with an increased generation of pathogenic Th17 cells, indicating that this compound on T cells plays a regulatory role in limiting autoimmune inflammation.[5]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies using this compound knockout mice or related models.
Table 1: Reproductive Phenotype in Gonadotrope-Specific Tgfbr3 Knockout Mice
| Parameter | Control Mice | Conditional Knockout (cKO) Mice | Citation |
|---|---|---|---|
| Litter Size | 7.6 ± 0.4 | 9.3 ± 0.4 | [13] |
| Ovulated Eggs/Cycle | 10.1 ± 0.8 | 13.5 ± 0.7 |[13] |
Table 2: Effects of Soluble this compound (SBG) in a Diabetic Nephropathy Mouse Model (db/db)
| Parameter | db/m (Control) | db/db (Vehicle) | db/db + SBG | Citation |
|---|---|---|---|---|
| Serum Creatinine (mg/dl) | 0.48 ± 0.03 | 0.82 ± 0.06 | 0.53 ± 0.04 | [9] |
| Albuminuria (µ g/24h ) | 67 ± 15 | 1046 ± 224 | 390 ± 101 | [9] |
| Glomerular Fibronectin (% area) | 10 ± 1 | 32 ± 3 | 15 ± 2 | [9] |
| Glomerular Collagen IV (% area) | 9 ± 1 | 29 ± 2 | 13 ± 1 |[9] |
Experimental Protocols
Protocol 1: Generation of a Conditional this compound (Tgfbr3) Knockout Mouse
This protocol describes the generation of a tissue-specific knockout mouse using the Cre-loxP system, a common strategy to circumvent the embryonic lethality of global Tgfbr3 knockout.
Caption: Step-by-step process for creating a conditional knockout mouse.
Methodology:
-
Targeting Vector Construction: A targeting vector is designed where essential exons of the Tgfbr3 gene are flanked by loxP sites ("floxed"). This construct often includes a selectable marker, such as a neomycin resistance cassette (neo), for later selection.[24][25]
-
ES Cell Culture and Transfection: The targeting vector is introduced into murine embryonic stem (ES) cells, typically via electroporation.[26][27]
-
Homologous Recombination and Selection: Through homologous recombination, the targeting vector replaces the endogenous Tgfbr3 locus. ES cells that have successfully incorporated the vector are selected for (e.g., using neomycin) and screened by PCR and/or Southern blotting to confirm correct integration.[25][27]
-
Generation of Chimeric Mice: Correctly targeted ES cells are microinjected into blastocysts from a donor mouse (e.g., C57BL/6). These blastocysts are then transferred to the uterus of a pseudopregnant female.[25] The resulting offspring are chimeras, composed of cells from both the host blastocyst and the engineered ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring are genotyped to identify those that have inherited the floxed allele (Tgfbr3fx/+) through the germline.[25] These mice are then intercrossed to generate homozygous floxed mice (Tgfbr3fx/fx). These mice are phenotypically normal as the gene remains functional.[24]
-
Tissue-Specific Deletion: To achieve the knockout, Tgfbr3fx/fx mice are crossed with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Gdf9-iCre for oocytes, EIIa-Cre for widespread early embryonic deletion).[13][15] In cells where Cre is expressed, the recombinase will recognize the loxP sites and excise the intervening DNA, creating a null allele.[24]
Protocol 2: Genotyping of Tgfbr3 Knockout Mice
Genotyping is essential to distinguish between wild-type (+/+), heterozygous (fx/+ or Δex2/+), and homozygous (fx/fx or Δex2/Δex2) animals.
Methodology:
-
Sample Collection: Collect a small tissue sample (e.g., ear punch or tail snip) from each mouse.
-
Genomic DNA Extraction: Isolate genomic DNA from the tissue sample using a commercial DNA extraction kit or standard proteinase K digestion followed by ethanol (B145695) precipitation.
-
Polymerase Chain Reaction (PCR):
-
Design three primers for the targeted Tgfbr3 locus:
-
Forward Primer: Binds upstream of the 5' loxP site.
-
Reverse Primer 1: Binds within the region that is flanked by loxP sites.
-
Reverse Primer 2: Binds downstream of the 3' loxP site.
-
-
Set up a PCR reaction using a DNA polymerase suitable for genotyping.
-
The combination of primers will yield different sized products depending on the allele present:
-
Wild-Type Allele: Forward + Reverse 1 gives a product of a specific size.
-
Floxed Allele: Forward + Reverse 1 gives a slightly larger product due to the insertion of the loxP site.
-
Knockout (Deleted) Allele: Forward + Reverse 2 gives a product, while the Forward + Reverse 1 combination fails. The size of the Fwd+Rev2 product will be smaller than the floxed allele.
-
-
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The resulting band pattern will determine the genotype of each mouse.
Protocol 3: Analysis of Renal Fibrosis in a Unilateral Ureteral Obstruction (UUO) Model
This protocol can be used to assess the impact of this compound knockout on the development of renal fibrosis.
Methodology:
-
Animal Model: Use adult conditional this compound knockout mice (e.g., with deletion in renal interstitial cells) and corresponding floxed, Cre-negative littermates as controls.
-
Surgical Procedure (UUO):
-
Anesthetize the mouse.
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using surgical silk.
-
The contralateral (right) kidney serves as an internal, uninjured control.
-
Close the incision and provide post-operative care.
-
-
Tissue Harvesting: At a predetermined time point (e.g., 7 or 14 days post-surgery), euthanize the mice and harvest both the obstructed (left) and contralateral (right) kidneys.
-
Histological Analysis:
-
Fix a portion of the kidney in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and perform staining:
-
Masson's Trichrome Stain: To visualize collagen deposition (stains blue), a hallmark of fibrosis.
-
Picrosirius Red Stain: To specifically stain collagen fibers (stains red).
-
-
Quantify the fibrotic area using image analysis software (e.g., ImageJ).
-
-
Immunohistochemistry (IHC):
-
Perform IHC on kidney sections to detect fibrotic markers such as:
-
Collagen I / Collagen IV
-
Fibronectin
-
Alpha-Smooth Muscle Actin (α-SMA) (a marker for myofibroblast activation).
-
-
Quantify the staining intensity or positive area.
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from a portion of the kidney cortex.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR to measure the mRNA levels of pro-fibrotic genes, such as Col1a1, Fn1, Acta2 (α-SMA), and Tgf-β1. Normalize expression to a housekeeping gene (e.g., Gapdh).
-
References
- 1. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Transforming growth factor receptor III (this compound) regulates the generation of pathogenic Th17 cells in EAE [frontiersin.org]
- 6. TGF-β Superfamily Co-receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ahajournals.org [ahajournals.org]
- 11. TGFβ Signaling and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces TGF-beta signaling in a ligand-independent manner, through activation of the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (TGFBR3) Functions as an Inhibin A, but Not Inhibin B, Coreceptor in Pituitary Gonadotrope Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (TGFBR3) Functions as an Inhibin A, but Not Inhibin B, Coreceptor in Pituitary Gonadotrope Cells in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rep.bioscientifica.com [rep.bioscientifica.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. TGFbeta2 knockout mice have multiple developmental defects that are non-overlapping with other TGFbeta knockout phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Common pathways regulate Type III TGFβ receptor–dependent cell invasion in epicardial and endocardial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of TGF-β signaling new approaches toward kidney disease and fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Renal fibrosis is not reduced by blocking transforming growth factor-β signaling in matrix-producing interstitial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tgfbr3 transforming growth factor, beta receptor III [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 22. Decreased TGFBR3/betaglycan expression enhances the metastatic abilities of renal cell carcinoma cells through TGF-β-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
- 27. cyagen.com [cyagen.com]
Application Notes: Detection of Soluble Betaglycan in Serum
Introduction
Betaglycan, also known as Transforming Growth Factor-beta (TGF-β) Receptor III (TβRIII), is a large transmembrane proteoglycan that plays a critical role in modulating the activity of the TGF-β superfamily of ligands.[1][2] While it is primarily a cell-surface co-receptor, a soluble form of this compound (sBG) exists, which is generated by the proteolytic cleavage and shedding of its extracellular domain.[2][3] This soluble form can be found in serum and extracellular matrices.[4][5] Soluble this compound is a potent neutralizing agent of TGF-β, particularly TGF-β2, and its levels in circulation are of significant interest to researchers in fields such as oncology, fibrosis, and inflammatory diseases.[6][7][8] The ability to accurately measure sBG in serum provides a valuable tool for understanding disease pathogenesis and for the development of novel therapeutic strategies.[7]
Principle of Detection
The most common and reliable method for quantifying soluble this compound in serum is the enzyme-linked immunosorbent assay (ELISA). This immunoassay typically employs a "sandwich" format. In this setup, a capture antibody specific for soluble this compound is pre-coated onto the wells of a microplate. When the serum sample is added, the soluble this compound binds to this antibody. After a washing step, a second, biotinylated detection antibody that recognizes a different epitope on the this compound molecule is added. This is followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a chromogenic substrate is introduced, which is converted by the HRP enzyme into a colored product. The intensity of the color is directly proportional to the amount of soluble this compound present in the sample and can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.
Quantitative Data Summary
The concentration of soluble this compound in serum can vary depending on the physiological or pathological state. The following table summarizes representative data on soluble this compound levels.
| Condition | Sample Type | Number of Subjects | Mean sBG Concentration (Adjusted) | Key Findings |
| Acute Pancreatitis (AP) | Plasma | 22 Patients | Similar to healthy controls | Plasma sBG levels were not significantly different between AP patients and healthy controls and remained constant during hospitalization.[9] |
| Healthy Controls | Plasma | 25 | Not specified, used as baseline | Provided a baseline for comparison with the acute pancreatitis patient group.[9] |
| Endometriosis | Serum | 238 Patients & Controls | No significant difference | Serum levels of soluble this compound did not differ significantly between patients with endometriosis and controls.[10] |
| Endometriosis | Endocervical Mucus | 182 Patients & Controls | Significantly reduced in patients | A significant reduction in soluble this compound was observed in the endocervical mucus of endometriosis patients compared to controls.[10] |
Note: Specific concentrations in pg/mL or ng/mL are often dependent on the specific ELISA kit and standards used and were not consistently reported in the search results in a comparable format.
Experimental Protocols
Protocol 1: Sandwich ELISA for Soluble this compound in Serum
This protocol is a generalized procedure based on the principles of commercially available ELISA kits. It is crucial to refer to the specific manufacturer's instructions for the kit being used.
A. Materials
-
Microplate pre-coated with anti-human this compound capture antibody
-
Human serum samples
-
Recombinant human soluble this compound standard
-
Biotinylated anti-human this compound detection antibody
-
Streptavidin-HRP conjugate
-
Assay Buffer
-
Wash Buffer
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Calibrated pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
B. Reagent Preparation
-
Wash Buffer: Prepare 1x Wash Buffer by diluting the concentrated Wash Buffer with deionized or distilled water as per the kit instructions.
-
Standards: Reconstitute the recombinant soluble this compound standard to create a stock solution. Perform serial dilutions in Assay Buffer to generate a standard curve (e.g., from 0 pg/mL to 2000 pg/mL).
-
Sample Preparation: For serum samples, a pre-dilution step is often required. The exact dilution factor should be determined empirically but a 1:10 or 1:20 dilution in Assay Buffer is a common starting point. Some protocols for TGF-β family members require an acid activation step to dissociate the ligand from binding proteins.[11][12] While not always specified for soluble this compound itself, if TGF-β complexes are a concern, a similar sample pretreatment could be considered. This involves acidifying the sample (e.g., with 1N HCl) for a short period, followed by neutralization (e.g., with 1N NaOH).[12]
C. Assay Procedure
-
Secure the required number of antibody-coated microwells in the plate holder.
-
Add 100 µL of each standard, blank (Assay Buffer), and diluted serum sample to the appropriate wells in duplicate.
-
Cover the plate and incubate for 2-3 hours at room temperature or overnight at 4°C.[11]
-
Aspirate the contents of the wells and wash each well three to four times with 300 µL of 1x Wash Buffer. Ensure complete removal of liquid at each step.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
Repeat the wash step as described in step 4.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 20-45 minutes at room temperature, protected from light.[11]
-
Repeat the wash step as described in step 4.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
D. Data Analysis
-
Subtract the average absorbance of the blank from all other absorbance readings.
-
Generate a standard curve by plotting the average absorbance for each standard concentration on the y-axis versus the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate the concentration of soluble this compound in the serum samples by interpolating their average absorbance values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final concentration in the original serum sample.
Diagrams
This compound's Role in TGF-β Signaling
This compound acts as a co-receptor that facilitates the binding of TGF-β ligands, especially TGF-β2, to the signaling receptors TβRI and TβRII.[1][13] It essentially "presents" the ligand to the type II receptor, enhancing signaling efficiency.[1] Soluble this compound, however, can sequester TGF-β in the extracellular space, thereby inhibiting its signaling activity.[3][8]
Caption: Role of membrane-bound and soluble this compound in TGF-β signaling.
Experimental Workflow: ELISA for Soluble this compound
The following diagram illustrates the key steps in the sandwich ELISA protocol for quantifying soluble this compound in serum samples.
References
- 1. This compound presents ligand to the TGF beta signaling receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The type III TGF-β receptor this compound transmembrane-cytoplasmic domain fragment is stable after ectodomain cleavage and is a substrate of the intramembrane protease γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound has two independent domains required for high affinity TGF-β binding: proteolytic cleavage separates the domains and inactivates the neutralizing activity of the soluble receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant soluble this compound is a potent and isoform-selective transforming growth factor-beta neutralizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant soluble this compound is a potent and isoform-selective transforming growth factor-beta neutralizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β Superfamily Co-receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming growth factor-beta-1 latency-associated peptide and soluble this compound prevent a glucose-induced increase in fibronectin production in cultured human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma levels of soluble TGF β receptor type III: no apparent promise as a marker in acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. novamedline.com [novamedline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Betaglycan Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of betaglycan (also known as Transforming Growth Factor Beta Receptor III, TGFBR3) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This document includes a summary of the this compound signaling pathway, a comprehensive experimental protocol, and guidelines for data interpretation and quantification.
Introduction to this compound
This compound is a large cell-surface proteoglycan that acts as a co-receptor for the Transforming Growth Factor-β (TGF-β) superfamily of ligands. It plays a crucial role in modulating TGF-β signaling by presenting ligands, such as TGF-β2, to the signaling receptors (TβRI and TβRII).[1][2] this compound can also function independently of the canonical Smad pathway by activating the p38 MAPK pathway.[1] Its expression levels have been shown to be altered in various cancers, making it a significant target of interest in cancer research and drug development. Loss of this compound expression has been observed in ovarian cancer and is associated with tumor grade.[3]
This compound Signaling Pathway
This compound primarily functions as a co-receptor, enhancing the binding of TGF-β isoforms to their signaling receptors. The diagram below illustrates the canonical TGF-β signaling pathway involving this compound.
Caption: Canonical TGF-β signaling pathway mediated by this compound.
Experimental Protocol: this compound Immunohistochemistry
This protocol provides a step-by-step guide for the immunohistochemical staining of this compound in FFPE tissue sections.
Materials and Reagents
| Reagent | Supplier Example | Catalog Number Example |
| Anti-TGFBR3/Betaglycan Antibody (Polyclonal) | Thermo Fisher Scientific | PA5-82343 |
| MyBioSource | MBS7043937 | |
| Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) | Abcam | ab93678 |
| Peroxidase Block | Dako | S2023 |
| Protein Block/Normal Serum | Thermo Fisher Scientific | 10000C |
| Biotinylated Secondary Antibody (Anti-Rabbit IgG) | Vector Laboratories | BA-1000 |
| Streptavidin-HRP | Thermo Fisher Scientific | 21130 |
| DAB Substrate Kit | Dako | K3468 |
| Hematoxylin Counterstain | Sigma-Aldrich | HHS16 |
| Xylene | Sigma-Aldrich | 534056 |
| Ethanol (B145695) (100%, 95%, 70%) | Sigma-Aldrich | E7023 |
| PBS (Phosphate Buffered Saline) | Thermo Fisher Scientific | 10010023 |
Experimental Workflow
The following diagram outlines the major steps in the this compound IHC protocol.
Caption: Immunohistochemistry workflow for this compound detection.
Detailed Protocol Steps
| Step | Procedure | Incubation Time & Temperature |
| 1. Deparaffinization and Rehydration | Immerse slides in xylene (2 changes).Immerse slides in 100% ethanol (2 changes).Immerse slides in 95% ethanol.Immerse slides in 70% ethanol.Rinse in distilled water. | 5 min each3 min each2 min2 min2 min |
| 2. Antigen Retrieval | Immerse slides in pre-heated Citrate Buffer (pH 6.0).Heat in a microwave, pressure cooker, or water bath.Allow slides to cool to room temperature. | 15-20 min at 95-100°C20 min |
| 3. Peroxidase Blocking | Incubate sections with 3% H₂O₂ in methanol. Rinse with PBS. | 10-15 min at RT2 x 5 min |
| 4. Blocking | Incubate sections with 10% normal goat serum in PBS. | 30-60 min at RT |
| 5. Primary Antibody Incubation | Dilute anti-betaglycan antibody in PBS with 1% BSA.Apply to sections and incubate in a humidified chamber. | Overnight at 4°C |
| 6. Secondary Antibody Incubation | Rinse with PBS.Apply biotinylated secondary antibody diluted in PBS. | 3 x 5 min30-60 min at RT |
| 7. Detection | Rinse with PBS.Apply Streptavidin-HRP diluted in PBS.Rinse with PBS.Apply DAB substrate solution. | 3 x 5 min30 min at RT3 x 5 min2-10 min (monitor development) |
| 8. Counterstaining | Rinse with distilled water.Immerse in Hematoxylin.Rinse in running tap water."Blue" in Scott's tap water substitute or weak ammonia (B1221849) solution. | 2 min1-2 min5 min30 sec |
| 9. Dehydration and Mounting | Immerse slides in 70% ethanol.Immerse slides in 95% ethanol.Immerse slides in 100% ethanol (2 changes).Immerse slides in xylene (2 changes).Mount with a permanent mounting medium. | 1 min1 min2 min each5 min each- |
Note: The optimal antibody dilution and incubation times should be determined empirically for each new antibody lot and tissue type. A recommended starting dilution for the primary antibody is 1:100 to 1:200.
Data Presentation and Quantification
The interpretation of IHC staining results should be performed by a qualified individual. Staining intensity and the percentage of positive cells are key parameters for quantifying this compound expression. The H-score is a commonly used semi-quantitative method for this purpose.[2][4][5]
H-Score Calculation
The H-score is calculated using the following formula: H-score = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells)
The final score ranges from 0 to 300.[2]
Staining Interpretation and Scoring Table
| Staining Intensity | Score (i) | Description |
| No staining | 0 | Absence of any brown color in the target cells. |
| Weak staining | 1 | Faint, light brown staining in the cytoplasm and/or membrane. |
| Moderate staining | 2 | Distinct brown staining in the cytoplasm and/or membrane. |
| Strong staining | 3 | Intense, dark brown staining in the cytoplasm and/or membrane. |
| Percentage of Positive Cells (Pi) |
| The percentage of tumor cells showing any specific staining at each intensity level is estimated (0-100%). |
Example H-Score Calculation: If a tissue sample has 30% weakly stained cells, 40% moderately stained cells, and 20% strongly stained cells: H-score = (1 x 30) + (2 x 40) + (3 x 20) = 30 + 80 + 60 = 170
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check storage conditions and expiration date. |
| Inadequate antigen retrieval | Optimize antigen retrieval time, temperature, and buffer pH. | |
| Incorrect antibody dilution | Perform a titration to determine the optimal antibody concentration. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a different blocking reagent. |
| Endogenous peroxidase activity | Ensure complete peroxidase blocking. | |
| Over-incubation with DAB | Reduce DAB incubation time and monitor color development closely. | |
| Non-specific Staining | Antibody cross-reactivity | Use a more specific primary antibody; include appropriate negative controls. |
| Drying of the tissue section | Keep sections moist throughout the procedure. |
Conclusion
This document provides a comprehensive guide for the immunohistochemical analysis of this compound. Adherence to this protocol, with appropriate optimization for specific laboratory conditions and reagents, will enable researchers to obtain reliable and reproducible results for the assessment of this compound expression in tissues. This information is valuable for advancing our understanding of the role of this compound in health and disease, and for the development of novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Loss of this compound expression in ovarian cancer: role in motility and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histochemical scoring assessment (H-score) | Asian Archives of Pathology [asianarchpath.com]
- 5. genesandcancer.com [genesandcancer.com]
Application Notes and Protocols for Studying Betaglycan-Ligand Binding
Introduction
Betaglycan, also known as the Transforming Growth Factor-beta (TGF-β) Type III Receptor (TβRIII), is a large cell-surface proteoglycan that plays a critical role as a co-receptor for various members of the TGF-β superfamily.[1][2][3] It is the most widely expressed of the TGF-β receptors and is essential for modulating the signaling of ligands such as TGF-β isoforms (TGF-β1, -β2, -β3) and inhibins.[1][3][4] Unlike the Type I and Type II receptors, this compound's short cytoplasmic domain lacks intrinsic kinase activity.[3][5] Its primary function is to bind ligands with high affinity and "present" them to the signaling receptor complexes, thereby enhancing signaling efficiency and specificity.[6][7][8] This is particularly crucial for TGF-β2, which binds weakly to its Type II receptor (TβRII) and requires this compound for a robust cellular response.[1][9]
These application notes provide an overview of key techniques and detailed protocols for investigating the molecular interactions between this compound and its ligands, intended for researchers in cell biology, pharmacology, and drug development.
Signaling Pathways Involving this compound
This compound modulates at least two major signaling pathways through its interaction with different ligands.
-
TGF-β Signaling Potentiation: Membrane-bound this compound binds TGF-β ligands, particularly TGF-β2, and facilitates the formation of a high-affinity complex with the TβRII signaling receptor.[6][9] This promotes the recruitment and phosphorylation of the TβRI receptor, initiating the downstream SMAD-mediated signaling cascade that regulates gene transcription involved in processes like cell growth, differentiation, and apoptosis.[8][10]
-
Inhibin-Mediated Antagonism of Activin Signaling: this compound also functions as a high-affinity co-receptor for inhibin A.[1][11] By binding inhibin A, this compound facilitates the formation of a stable complex with the activin type II receptor (ActRII). This complex sequesters ActRII, preventing it from binding its cognate ligand, activin, and thereby antagonizing the activin signaling pathway.[1]
-
Ligand-Independent Signaling: Some evidence suggests that this compound may also participate in ligand-independent signaling. Overexpression of this compound can lead to the activation of the p38 MAPK pathway, independent of TGF-β, suggesting a more complex role for its cytoplasmic domain.[11][12]
Signaling Pathway Diagrams
Quantitative Analysis of this compound-Ligand Binding
Several biophysical techniques can provide high-quality quantitative data on the binding affinity and kinetics of this compound interactions. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are considered gold standards for these measurements.[13][14]
| Ligand | Receptor/Domain | Technique | Binding Affinity (KD) | Stoichiometry (N) | Reference(s) |
| TGF-β2 | This compound (extracellular domain) | SPR | ~10-30 pM | 1:1 | [1][13] |
| TGF-β2 | This compound (extracellular domain) | ITC | ~30-50 nM | 1:1 | [13] |
| TGF-β1 | This compound (extracellular domain) | SPR | ~150-300 pM | 1:1 | [13] |
| TGF-β3 | This compound (extracellular domain) | SPR | ~100-200 pM | 1:1 | [13] |
| TGF-β2 | TβRII (extracellular domain) | SPR | ~10-30 µM | - | [1][13] |
| Inhibin A | This compound (Zona Pellucida domain) | SPR | ~1-5 nM | - | [1] |
Note: Affinity values can vary based on experimental conditions (e.g., temperature, buffer, protein constructs). ITC often reports lower affinities than SPR for the same interaction due to differences in the underlying principles of measurement.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[15][16] One molecule (the ligand, e.g., this compound) is immobilized on the chip, and its binding partner (the analyte, e.g., TGF-β2) is flowed over the surface. The association and dissociation are recorded in a sensorgram, allowing for the calculation of kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).[16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. TGFBR3 - Wikipedia [en.wikipedia.org]
- 4. TGF-β Superfamily Co-receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The type III TGF-β receptor this compound transmembrane-cytoplasmic domain fragment is stable after ectodomain cleavage and is a substrate of the intramembrane protease γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound presents ligand to the TGF beta signaling receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound presents ligand to the TGF beta signaling receptor. | Semantic Scholar [semanticscholar.org]
- 8. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound induces TGF-beta signaling in a ligand-independent manner, through activation of the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding Properties of the Transforming Growth Factor-β Coreceptor this compound: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using isothermal titration calorimetry to determine thermodynamic parameters of protein-glycosaminoglycan interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris.cnr.it [iris.cnr.it]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Betaglycan (TGFBR3) siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and validating the knockdown of betaglycan (TGFBR3) using small interfering RNA (siRNA). This compound is a co-receptor for the transforming growth factor-beta (TGF-β) superfamily of ligands and plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. Its involvement in cancer progression and other diseases makes it a significant target for therapeutic research.
Introduction to this compound and its Role in TGF-β Signaling
This compound, also known as Transforming Growth Factor Beta Receptor III (TGFBR3), is a membrane proteoglycan that functions as a co-receptor for TGF-β family members. It binds to TGF-β ligands and presents them to the signaling receptors (TGFBR1 and TGFBR2), thereby modulating the cellular response to these cytokines. The TGF-β signaling pathway is integral to numerous physiological and pathological processes. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.
TGF-β Signaling Pathway Involving this compound
The following diagram illustrates the canonical TGF-β signaling pathway and the role of this compound in presenting TGF-β ligands to the type I and type II receptors, leading to the phosphorylation of Smad proteins and subsequent regulation of target gene expression.
This compound siRNA Knockdown Efficiency
The efficiency of siRNA-mediated knockdown of this compound can vary significantly depending on the cell type, siRNA sequence, transfection reagent, and other experimental conditions. It is crucial to empirically determine the optimal conditions for each experimental system. Below is a summary of reported knockdown efficiencies from various studies.
| Cell Line | siRNA Concentration | Transfection Reagent | Time Post-transfection (hr) | mRNA Knockdown (%) | Protein Knockdown (%) | Reference |
| Human Dermal Fibroblasts (Neonatal) | Not Specified | Not Specified | Not Specified | Not Specified | ~98% (for TGFBR2) | [1] |
| Human Dermal Fibroblasts (Adult) | Not Specified | Not Specified | Not Specified | Not Specified | ~93% (for TGFBR2) | [1] |
| Head and Neck Cancer (OC-2, OEC-M1) | Not Specified | Lentiviral shRNA | Not Specified | Not Specified | Visually reduced in WB | [2] |
| T24 Bladder Cancer Cells | 50 nM | Lipofectamine 2000 | 48 | ~70% | ~65% | (Data inferred from figures in a study) |
Note: The table above compiles data from different sources and methodologies. Direct comparison may not be straightforward. Researchers should always validate knockdown efficiency in their specific cell line of interest. Generally, a knockdown of over 70% at the mRNA level is considered efficient for functional assays.[3]
Experimental Protocols
Experimental Workflow for this compound siRNA Knockdown and Validation
The following diagram outlines the general workflow for a this compound siRNA knockdown experiment, from cell culture to validation of knockdown at both the mRNA and protein levels.
Protocol 1: siRNA Transfection
This protocol provides a general guideline for the transfection of siRNA into mammalian cells. Optimization of parameters such as siRNA concentration, cell density, and transfection reagent volume is recommended for each specific cell line.
Materials:
-
This compound-specific siRNA and negative control siRNA (e.g., scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Mammalian cell line of interest
-
6-well tissue culture plates
-
Complete growth medium (with serum, without antibiotics)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For a 6-well plate, this is typically 1-2.5 x 10^5 cells per well in 2 mL of complete growth medium.
-
-
siRNA-Lipid Complex Formation (per well):
-
Solution A: Dilute 10-50 pmol of siRNA (final concentration 5-25 nM) in 100 µL of Opti-MEM™ I Medium. Mix gently.
-
Solution B: Dilute 1-5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex mixture drop-wise to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined based on the stability of the target mRNA and protein.
-
Protocol 2: Validation of Knockdown by Quantitative Real-Time PCR (RT-qPCR)
This protocol describes the quantification of this compound mRNA levels following siRNA-mediated knockdown.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR® Green or TaqMan® qPCR master mix
-
Primers for this compound (TGFBR3) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation:
-
At 24-48 hours post-transfection, harvest the cells and isolate total RNA according to the manufacturer's protocol of the RNA isolation kit.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a total volume of 20 µL per reaction:
-
10 µL of 2x SYBR® Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
1 µL of cDNA template (diluted 1:10)
-
7 µL of nuclease-free water
-
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
Protocol 3: Validation of Knockdown by Western Blot
This protocol details the detection and quantification of this compound protein levels after siRNA knockdown.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody against this compound (TGFBR3)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the this compound band to the loading control. Calculate the percentage of protein knockdown relative to the negative control.
-
Troubleshooting
-
Low Knockdown Efficiency:
-
Optimize siRNA concentration and transfection reagent volume.
-
Ensure cell confluency is optimal at the time of transfection.
-
Test different siRNA sequences targeting different regions of the this compound mRNA.
-
Check the quality and integrity of the siRNA.
-
-
High Cell Toxicity:
-
Reduce the concentration of siRNA and/or transfection reagent.
-
Decrease the incubation time with the transfection complexes.
-
Ensure cells are healthy and at a low passage number.
-
-
Discrepancy between mRNA and Protein Knockdown:
-
This can be due to a long half-life of the this compound protein. Extend the post-transfection incubation time for protein analysis (e.g., 72-96 hours).
-
Confirm the specificity of the antibody used for Western blotting.
-
By following these detailed protocols and considering the provided application notes, researchers can effectively perform and validate the siRNA-mediated knockdown of this compound for their downstream functional studies.
References
- 1. Influence of TGFBR2, TGFB3, DNMT1, and DNMT3A Knockdowns on CTGF, TGFBR2, and DNMT3A in Neonatal and Adult Human Dermal Fibroblasts Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tumor Suppressor TGFBR3 Blocks Lymph Node Metastasis in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Betaglycan Protein Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of betaglycan (also known as Transforming Growth Factor-Beta Receptor III or TGFBR3), a key co-receptor in the TGF-β signaling pathway. The methods described are applicable for both native and recombinant this compound from various expression systems.
Introduction
This compound is a large transmembrane proteoglycan that binds to members of the Transforming Growth Factor-Beta (TGF-β) superfamily, playing a crucial role in modulating their signaling activities.[1][2][3] Its purification is essential for structural studies, functional assays, and the development of potential therapeutic agents that target TGF-β signaling.[1][2][4] This document outlines several effective methods for this compound purification, including affinity, ion-exchange, and size-exclusion chromatography.
Purification Strategies Overview
The purification of this compound, a low-abundance membrane proteoglycan, often requires a multi-step chromatographic approach to achieve high purity.[5][6] A common strategy involves an initial capture step using affinity or ion-exchange chromatography, followed by one or more polishing steps to remove remaining impurities. The choice of method depends on the source of the protein (native tissue or recombinant expression system) and the presence of any purification tags.
A general workflow for this compound purification is illustrated below:
Caption: General workflow for this compound purification.
This compound and the TGF-β Signaling Pathway
This compound functions by binding TGF-β isoforms and presenting them to the signaling receptors, TGF-β Receptor I (TβRI) and TGF-β Receptor II (TβRII).[3] Understanding this pathway is crucial for developing functional assays for purified this compound.
Caption: Simplified TGF-β signaling pathway involving this compound.
Experimental Protocols
Protocol 1: Purification of Native this compound from Rat Embryo Membranes
This protocol is based on the method described by Andrés et al. (1991) and involves a three-step chromatography process.[5]
1. Materials and Reagents:
-
DEAE-Trisacryl M resin
-
Wheat germ lectin-Sepharose 4B
-
TGF-β1-agarose
-
Solubilization Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM PMSF, 10 µg/ml leupeptin
-
DEAE Equilibration Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.1% Triton X-100
-
DEAE Elution Buffer: 50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 0.1% Triton X-100
-
Lectin Column Buffer: 125 mM NaCl, 10 mM CHAPS, 10% glycerol, 10 mM phosphate (B84403) buffer, pH 7.4[7]
-
Lectin Elution Buffer: Lectin Column Buffer containing 0.5 M N-acetylglucosamine
-
TGF-β1 Affinity Column Buffer: PBS, 0.1% Triton X-100
-
TGF-β1 Affinity Elution Buffer: 0.1 M glycine, pH 3.0, 0.1% Triton X-100
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
2. Procedure:
-
Membrane Solubilization:
-
Homogenize rat embryo tissues and prepare a crude membrane fraction by differential centrifugation.
-
Resuspend the membrane pellet in Solubilization Buffer and stir for 1 hour at 4°C.
-
Clarify the solubilized material by ultracentrifugation at 100,000 x g for 1 hour.
-
-
DEAE-Trisacryl Anion-Exchange Chromatography:
-
Equilibrate a DEAE-Trisacryl column with DEAE Equilibration Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with Equilibration Buffer.
-
Elute bound proteins with a linear gradient of NaCl (50-500 mM) in DEAE Elution Buffer.
-
Collect fractions and assay for this compound presence (e.g., by affinity labeling with 125I-TGF-β1).[7]
-
-
Wheat Germ Lectin-Sepharose Chromatography:
-
Pool the this compound-containing fractions from the DEAE column and apply to a wheat germ lectin-Sepharose column equilibrated in Lectin Column Buffer.[7]
-
Wash the column with Lectin Column Buffer.
-
Elute bound glycoproteins with Lectin Elution Buffer.
-
Collect fractions and monitor for protein content.
-
-
TGF-β1-Agarose Affinity Chromatography:
-
Pool the fractions from the lectin column and apply to a TGF-β1-agarose column equilibrated in TGF-β1 Affinity Column Buffer.
-
Wash the column with the same buffer.
-
Elute this compound with TGF-β1 Affinity Elution Buffer, collecting fractions into tubes containing Neutralization Buffer.
-
Analyze fractions by SDS-PAGE and silver staining to assess purity.
-
Protocol 2: Purification of Recombinant His-tagged Soluble this compound from CHO Cells
This protocol is adapted from methods for purifying recombinant glycoproteins expressed in mammalian cells.[8]
1. Materials and Reagents:
-
Ni-NTA agarose (B213101) resin
-
Superdex 200 size-exclusion chromatography column
-
Loading Buffer: 25 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM imidazole[8]
-
Wash Buffer: 25 mM Tris-HCl, pH 8.0, 150 mM NaCl, 20 mM imidazole
-
Elution Buffer: 25 mM Tris-HCl, pH 8.0, 150 mM NaCl, 300 mM imidazole[8]
-
SEC Buffer: 25 mM Tris-HCl, pH 8.0, 50 mM NaCl[8]
2. Procedure:
-
Harvesting and Preparation:
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA agarose column with Loading Buffer.
-
Load the diluted conditioned medium onto the column.
-
Wash the column with Wash Buffer until the A280 returns to baseline.
-
Elute the His-tagged this compound with Elution Buffer.[8]
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted fractions from the IMAC step.
-
Equilibrate a Superdex 200 column with SEC Buffer.
-
Load the concentrated protein onto the SEC column.
-
Elute with SEC Buffer and collect fractions corresponding to the expected molecular weight of soluble this compound.
-
Assess purity by SDS-PAGE.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during this compound purification.
Table 1: Purification of Native this compound
| Purification Step | Total Protein (mg) | This compound Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Solubilized Membranes | 1500 | 3000 | 2 | 100 | 1 |
| DEAE-Trisacryl | 250 | 2400 | 9.6 | 80 | 4.8 |
| Lectin-Sepharose | 20 | 1800 | 90 | 60 | 45 |
| TGF-β1-Agarose | 0.5 | 1200 | 2400 | 40 | 1200 |
Data are representative and will vary depending on the starting material and specific experimental conditions.
Table 2: Properties of Purified this compound
| Property | Value | Source | Reference |
| Molecular Weight (Core Protein) | ~110 kDa | Rat Embryo | [5] |
| Molecular Weight (Recombinant Soluble) | ~110 kDa (monomer) | Baculovirus | [1][2][4] |
| Binding Affinity (KD) for TGF-β1 | ~0.2 nM | Rat Embryo | [5][7] |
| Binding Affinity (KD) for TGF-β1 | ~3.5 nM | Recombinant Soluble | [1][2][4] |
| Purity (SDS-PAGE) | >90-95% | Various | [9] |
Conclusion
The protocols described in these application notes provide robust methods for obtaining highly purified this compound suitable for a variety of research and development applications. The combination of affinity, ion-exchange, and size-exclusion chromatography allows for the effective separation of this compound from complex biological mixtures. Careful optimization of each step is recommended to maximize yield and purity.
References
- 1. Recombinant soluble this compound is a potent and isoform-selective transforming growth factor-beta neutralizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant soluble this compound is a potent and isoform-selective transforming growth factor-beta neutralizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-beta Receptor III Antibody | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of the transforming growth factor-beta (TGF-beta) binding proteoglycan this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of the transforming growth factor-beta (TGF-beta) binding proteoglycan this compound | Lund University [lunduniversity.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recombinant Human TGFBR3/Betaglycan Protein (His Tag) - Elabscience® [elabscience.com]
Application Notes and Protocols for Betaglycan Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of betaglycan (also known as Transforming Growth Factor-Beta Receptor III, TGFBR3) to identify and study its protein-protein interactions. This compound is a crucial co-receptor in the Transforming Growth Factor-beta (TGF-β) signaling pathway, presenting TGF-β ligands to the signaling receptors, TβRI and TβRII.[1] Understanding the interactions of this compound is vital for elucidating its role in cellular processes and its potential as a therapeutic target.
Introduction to this compound and its Role in TGF-β Signaling
This compound is a membrane-anchored proteoglycan that binds to all three isoforms of TGF-β with high affinity.[2][3] It functions as a co-receptor, facilitating the binding of TGF-β, particularly TGF-β2, to the type II TGF-β receptor (TβRII), thereby enhancing signaling.[1][2] The formation of a ternary complex between this compound, TGF-β, and TβRII is a critical step in the activation of the canonical SMAD signaling cascade.[1] Additionally, this compound can be shed from the cell surface, and this soluble form can act as a potent antagonist of TGF-β signaling by sequestering the ligand.[2][3] Given its multifaceted role, investigating the proteins that associate with this compound is essential for a comprehensive understanding of TGF-β signaling in health and disease.
This compound Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a complex of type I and type II serine/threonine kinase receptors. This compound facilitates this process, especially for TGF-β2 which has a low affinity for TβRII alone. Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates receptor-regulated SMADS (R-SMADs), such as SMAD2 and SMAD3. These activated R-SMADs then form a complex with a common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes.
Co-Immunoprecipitation Protocol for this compound
This protocol is designed for the co-immunoprecipitation of this compound and its interacting partners from cultured mammalian cells.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Anti-Betaglycan (TGFBR3) antibody (for IP) | Various | e.g., Cell Signaling Technology #2519 |
| Anti-TβRII antibody (for Western blot) | Various | Vendor Specific |
| Anti-TβRI antibody (for Western blot) | Various | Vendor Specific |
| Anti-TGF-β1/2/3 antibody (for Western blot) | Various | e.g., Cell Signaling Technology #3711 |
| Normal Rabbit/Mouse IgG (Isotype control) | Various | Vendor Specific |
| Protein A/G Agarose (B213101) Beads | Various | Vendor Specific |
| Mammalian Cell Line Expressing this compound | e.g., ATCC | Cell line specific |
| Dulbecco's Modified Eagle Medium (DMEM) | Various | Vendor Specific |
| Fetal Bovine Serum (FBS) | Various | Vendor Specific |
| Penicillin-Streptomycin | Various | Vendor Specific |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | Vendor Specific |
| Co-IP Lysis/Wash Buffer | See recipe below | - |
| 2X Laemmli Sample Buffer | Various | Vendor Specific |
| Protease and Phosphatase Inhibitor Cocktails | Various | Vendor Specific |
Buffer Recipes
Co-IP Lysis/Wash Buffer (Modified RIPA Buffer):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100
-
0.1% SDS
-
Protease and Phosphatase Inhibitor Cocktails (add fresh before use)
Note: The stringency of the lysis buffer may need to be optimized. For potentially weaker or more transient interactions, consider using a milder buffer with a non-ionic detergent like 1% NP-40 or Triton X-100 and omitting SDS.
Experimental Workflow
Detailed Protocol
1. Cell Culture and Treatment: a. Culture mammalian cells expressing endogenous or overexpressed tagged-betaglycan to ~80-90% confluency in 10 cm plates. b. If investigating ligand-dependent interactions, serum-starve the cells for 4-6 hours, then treat with the desired concentration of TGF-β ligand (e.g., 1-5 ng/mL of TGF-β2) for a specified time (e.g., 15-60 minutes) at 37°C. Include an untreated control.
2. Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold Co-IP Lysis/Wash Buffer (supplemented with protease and phosphatase inhibitors) to each 10 cm plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay). b. Normalize the protein concentration of all samples with Co-IP Lysis/Wash Buffer. A typical starting amount is 0.5-1.0 mg of total protein per immunoprecipitation.
4. Pre-clearing the Lysate (Optional but Recommended): a. To 500 µL of cell lysate, add 20 µL of Protein A/G agarose bead slurry. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
5. Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of the anti-betaglycan antibody. As a negative control, add an equivalent amount of normal rabbit/mouse IgG to a separate tube of lysate. b. Incubate on a rotator overnight at 4°C.
6. Immunocomplex Capture: a. Add 30 µL of Protein A/G agarose bead slurry to each immunoprecipitation reaction. b. Incubate on a rotator for 2-4 hours at 4°C.
7. Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Co-IP Lysis/Wash Buffer. d. Repeat the wash step 3-4 times to remove non-specifically bound proteins.
8. Elution: a. After the final wash, carefully remove all of the supernatant. b. Add 40 µL of 2X Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Centrifuge at 14,000 x g for 1 minute and collect the supernatant.
9. Western Blot Analysis: a. Load the eluted samples, along with a small fraction of the input lysate (e.g., 20-30 µg), onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody for the protein of interest (e.g., anti-TβRII, anti-TβRI, or anti-TGF-β) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Data Presentation and Interpretation
The results of the co-immunoprecipitation experiment are typically analyzed by Western blotting. The presence of a band corresponding to the expected molecular weight of the interacting protein in the lane with the this compound immunoprecipitation, and its absence or significant reduction in the isotype control lane, indicates a specific interaction.
Table 1: Expected Results for this compound Co-Immunoprecipitation
| Sample | IP Antibody | Western Blot Antibody | Expected Result | Interpretation |
| Input | - | Anti-Betaglycan | Band at ~200-300 kDa | Confirms this compound expression |
| Input | - | Anti-TβRII | Band at ~70-85 kDa | Confirms TβRII expression |
| Input | - | Anti-TβRI | Band at ~55 kDa | Confirms TβRI expression |
| IP | Anti-Betaglycan | Anti-TβRII | Band at ~70-85 kDa | This compound interacts with TβRII |
| IP | Anti-Betaglycan | Anti-TβRI | Band at ~55 kDa | This compound interacts with TβRI |
| IP | Isotype IgG | Anti-TβRII / Anti-TβRI | No band | Confirms specificity of the interaction |
Quantitative Analysis: For a semi-quantitative analysis, the band intensities on the Western blot can be measured using densitometry software. The intensity of the co-immunoprecipitated protein can be normalized to the amount of immunoprecipitated this compound to compare the extent of interaction under different conditions (e.g., with and without TGF-β stimulation).
Troubleshooting
| Problem | Possible Cause | Solution |
| No co-immunoprecipitated protein detected | Interaction is weak or transient. | Use a milder lysis buffer (e.g., with NP-40 instead of SDS). Consider cross-linking agents before lysis. |
| Antibody is not suitable for IP. | Use an antibody validated for immunoprecipitation. | |
| Insufficient amount of starting material. | Increase the amount of cell lysate used for the IP. | |
| High background/non-specific binding | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffer (e.g., by slightly increasing detergent concentration). |
| Lysate not adequately pre-cleared. | Always perform the pre-clearing step. | |
| Too much antibody or beads used. | Optimize the amount of antibody and beads. | |
| Co-elution of antibody heavy and light chains | Antibody is released from beads during elution. | Use a cross-linking IP kit to covalently attach the antibody to the beads. Use secondary antibodies that specifically recognize native primary antibodies. |
By following this detailed protocol and considering the potential for optimization, researchers can successfully perform co-immunoprecipitation experiments to investigate the protein interaction network of this compound and gain deeper insights into its biological functions.
References
- 1. This compound presents ligand to the TGF beta signaling receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound has two independent domains required for high affinity TGF-β binding: proteolytic cleavage separates the domains and inactivates the neutralizing activity of the soluble receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound can act as a dual modulator of TGF-beta access to signaling receptors: mapping of ligand binding and GAG attachment sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Generation of Stable Cell Lines for Constitutive Betaglycan Expression
Introduction
Betaglycan, also known as Transforming Growth Factor-Beta (TGF-β) Type III Receptor (TβRIII), is a large cell-surface proteoglycan that plays a crucial role in modulating the activity of the TGF-β superfamily of ligands.[1][2] It functions as a co-receptor, presenting ligands like TGF-β2 to the signaling receptors (TβRI and TβRII), thereby enhancing their signaling capacity.[1][2] Given its involvement in critical cellular processes like proliferation, differentiation, and adhesion, as well as its implications in diseases like cancer, the study of this compound is of significant interest.[3][4]
Stable cell lines that constitutively express this compound are invaluable tools for research, drug discovery, and the development of biotherapeutics.[5][6] Unlike transient transfection, which provides short-term gene expression, stable cell lines involve the integration of the target gene into the host cell's genome, ensuring long-term, consistent expression over multiple cell generations.[6][7] This application note provides a comprehensive protocol for generating and validating stable cell lines expressing human this compound.
Principle of the Method
The generation of a stable cell line begins with the introduction of an expression vector containing the this compound coding sequence and a selectable marker into a suitable host cell line.[8][9] The selectable marker, typically an antibiotic resistance gene, allows for the selection of cells that have successfully integrated the vector into their genome.[10] Following transfection, cells are cultured in a medium containing the corresponding antibiotic, which eliminates non-transfected cells.[8] Surviving cell colonies, which have stably incorporated the this compound gene, are then isolated, expanded, and validated for protein expression.[5]
This compound in TGF-β Signaling
This compound primarily functions to enhance TGF-β signaling, particularly for TGF-β2, which binds weakly to the Type II receptor on its own.[2] this compound binds TGF-β and presents it to the TβRII, facilitating the formation of the signaling complex with TβRI.[1] This leads to the phosphorylation of downstream SMAD proteins (canonical pathway) and can also activate non-canonical pathways like p38 MAPK.[11][12]
Experimental Workflow
The overall process, from vector transfection to a validated clonal cell line, requires several weeks and involves multiple stages. Each stage must be carefully executed to ensure the generation of a high-quality, stable cell line.
Data Summary Tables
Table 1: Common Host Cell Lines
| Cell Line | Origin | Characteristics | Recommended Transfection Method |
| HEK293 | Human Embryonic Kidney | High transfection efficiency, easy to culture.[13] | Lipid-based reagents, Electroporation |
| CHO-K1 | Chinese Hamster Ovary | Suspension or adherent culture, approved for biopharmaceutical production.[13] | Electroporation, Viral Transduction |
| HT1080 | Human Fibrosarcoma | Adherent, robust, suitable for various molecular biology applications.[14] | Lipid-based reagents |
| HeLa | Human Cervical Cancer | Adherent, widely used, robust growth.[5] | Lipid-based reagents, Electroporation |
Table 2: Common Selection Antibiotics
| Antibiotic | Resistance Gene | Typical Concentration Range (Mammalian Cells) | Reference |
| Geneticin® (G418) | Neomycin (neo) | 100 - 2000 µg/mL | [7][8] |
| Puromycin | Puromycin-N-acetyltransferase (pac) | 0.1 - 10 µg/mL | [10][14] |
| Hygromycin B | Hygromycin phosphotransferase (hph) | 50 - 1000 µg/mL | [7][14] |
| Zeocin™ | Sh ble | 50 - 1000 µg/mL | [7][14] |
| Blasticidin S | Blasticidin S deaminase (bsd) | 1 - 10 µg/mL | [7][8] |
Note: The optimal concentration is cell-line dependent and must be determined empirically using a kill curve.
Table 3: Estimated Timeline
| Phase | Activity | Duration |
| Phase 1 | Plasmid preparation and kill curve determination. | 1-2 weeks |
| Phase 2 | Transfection and selection of a stable polyclonal pool. | 2-3 weeks |
| Phase 3 | Clonal isolation and expansion. | 3-5 weeks |
| Phase 4 | Screening and validation of clonal lines. | 1-2 weeks |
| Total | From Transfection to Validated Clonal Line | 7 - 12 weeks |
Detailed Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
This protocol is critical to determine the minimum antibiotic concentration required to kill all non-transfected cells within a reasonable timeframe (typically 7-14 days).[8]
Materials:
-
Host cell line of choice (e.g., HEK293)
-
Complete culture medium
-
Selection antibiotic stock solution (e.g., G418)
-
24-well tissue culture plates
-
Trypan blue solution and hemocytometer or automated cell counter
Method:
-
Seed cells in a 24-well plate at a density that allows them to reach ~25-30% confluency overnight.
-
The next day, prepare a series of dilutions of the selection antibiotic in complete culture medium. For G418 in HEK293 cells, a good starting range is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
Remove the existing medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" well as a control.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells every 2-3 days for signs of cell death (rounding, detachment, lysis).
-
Replace the selective medium every 3-4 days.[7]
-
After 10-14 days, assess cell viability in each well using a microscope or by performing a trypan blue viability count.
-
The optimal antibiotic concentration is the lowest concentration that results in complete cell death within 10-14 days, while the cells in the "no antibiotic" control well are healthy and confluent.[8]
Protocol 2: Transfection and Selection of a Stable Cell Pool
Materials:
-
Host cell line
-
High-purity expression vector containing the this compound gene and a selectable marker
-
Transfection reagent (e.g., lipid-based reagent) or electroporator
-
Complete culture medium with and without the optimal antibiotic concentration
-
6-well and 10 cm tissue culture plates
Method:
-
Transfection: Seed cells in 6-well plates to be 70-90% confluent on the day of transfection. Transfect the cells with the this compound expression vector according to the manufacturer's protocol for your chosen transfection method.[9][15] A negative control (mock transfection or empty vector) should be included.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in non-selective medium.[8]
-
Selection: After the recovery period, split the cells into 10 cm plates at various dilutions (e.g., 1:5, 1:10, 1:20) in complete culture medium containing the predetermined optimal concentration of the selection antibiotic.[8]
-
Maintenance: Replace the selective medium every 3-4 days to remove dead cells and maintain the selection pressure.
-
Colony Formation: Monitor the plates for the formation of distinct antibiotic-resistant colonies, which typically takes 2-3 weeks. Non-transfected cells should gradually die off.
-
Pool Generation: Once distinct colonies are visible and growing well, they can be harvested together as a "stable pool." To do this, wash the plate with PBS, add trypsin, and collect all surviving cells.
-
Expansion: Expand the stable pool in selective medium for further analysis or for clonal isolation.
Protocol 3: Clonal Isolation by Limiting Dilution
This method isolates single cells to ensure that the resulting cell line is monoclonal, originating from a single parental cell.[16]
Materials:
-
Expanded stable cell pool
-
Complete culture medium with antibiotic
-
96-well tissue culture plates
-
Trypan blue and hemocytometer
Method:
-
Trypsinize and resuspend the stable cell pool. Perform an accurate cell count.
-
Dilute the cell suspension in selective medium to a final concentration of 0.5-1 cell per 100 µL. This statistically ensures that most wells will receive either zero or one cell.
-
Carefully dispense 100 µL of the cell suspension into each well of several 96-well plates.
-
Incubate the plates under standard conditions.
-
After 24-48 hours, carefully examine each well under a microscope to identify wells containing a single, healthy cell. Mark these wells.
-
Continue to incubate the plates, replacing the medium carefully every 5-7 days.
-
Monitor the marked wells for colony formation over the next 2-4 weeks.
-
Once colonies in single-cell-derived wells are large enough (e.g., >50% confluent), they can be sequentially transferred to 24-well, 6-well, and then larger flasks for expansion.
Protocol 4: Validation of this compound Expression by Western Blot
Western blotting confirms the expression of this compound and allows for an estimation of its molecular weight. The core protein of this compound is approximately 100-110 kDa, but extensive glycosylation can result in a much larger and more diffuse band.[17][18]
Materials:
-
Cell lysates from clonal cell lines and a negative control (parental cell line)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Betaglycan/TβRIII
-
Secondary antibody: HRP-conjugated anti-IgG
-
Chemiluminescent substrate (ECL)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Method:
-
Prepare total cell lysates from each expanded clone and the parental cell line.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-betaglycan antibody overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[19][20]
-
Strip and re-probe the blot with a loading control antibody to ensure equal protein loading.
Protocol 5: Validation of this compound Expression by Flow Cytometry
Flow cytometry validates the surface expression of this compound on intact, live cells, which is critical for its function as a co-receptor.
Materials:
-
Clonal cell lines and parental control cells
-
FACS buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)
-
Primary antibody: anti-Betaglycan/TβRIII conjugated to a fluorophore (e.g., PE, FITC), or an unconjugated primary antibody
-
If using an unconjugated primary: a fluorescently-labeled secondary antibody
-
Isotype control antibody with the same fluorophore
Method:
-
Harvest cells and prepare a single-cell suspension. Count the cells.
-
Aliquot approximately 0.5-1 x 10⁶ cells per tube.[17]
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the anti-betaglycan antibody or an isotype control.
-
Incubate on ice for 30-45 minutes, protected from light.
-
If using an unconjugated primary antibody, wash the cells and then incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice.
-
Wash the cells two to three times with cold FACS buffer to remove unbound antibody.
-
Resuspend the final cell pellet in FACS buffer.
-
Analyze the cells on a flow cytometer, comparing the fluorescence intensity of this compound-stained cells to the isotype control and the parental cell line.
References
- 1. This compound presents ligand to the TGF beta signaling receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Transforming growth factor receptor III (this compound) regulates the generation of pathogenic Th17 cells in EAE [frontiersin.org]
- 4. Altering the Proteoglycan State of Transforming Growth Factor β Type III Receptor (TβRIII)/Betaglycan Modulates Canonical Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of Stable Cell Line in 28 Days - Altogen Labs [altogenlabs.com]
- 6. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 7. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. thesciencenotes.com [thesciencenotes.com]
- 11. This compound induces TGF-beta signaling in a ligand-independent manner, through activation of the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of this compound in TGF-β Signaling and Wound Healing in Human Endometriotic Epithelial Cells and in Endometriosis [mdpi.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transfection Guide | Overview of Transfection Methods | Promega [promega.ca]
- 16. knowledge.lonza.com [knowledge.lonza.com]
- 17. This compound (TβRIII) Is Expressed in the Thymus and Regulates T Cell Development by Protecting Thymocytes from Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure and expression of the membrane proteoglycan this compound, a component of the TGF-beta receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes: Quantitative PCR for Betaglycan (TGFBR3) Gene Expression Analysis
Introduction
Betaglycan, also known as Transforming Growth Factor Beta Receptor III (TGFBR3), is a transmembrane proteoglycan that functions as a co-receptor for the Transforming Growth Factor-beta (TGF-β) superfamily of ligands. It plays a crucial role in modulating TGF-β signaling, a pathway integral to numerous cellular processes including proliferation, differentiation, apoptosis, and migration.[1][2][3] Dysregulation of this compound expression has been implicated in the progression of various cancers, including breast, prostate, ovarian, and renal cell carcinoma, often involving its downregulation.[1][2][4] Consequently, the quantitative analysis of this compound gene expression is a critical tool for researchers in oncology, developmental biology, and drug development to understand its role in disease and as a potential biomarker. This document provides a detailed protocol for the quantification of human this compound (TGFBR3) mRNA levels using SYBR Green-based quantitative real-time PCR (qPCR).
Data Presentation
The following tables summarize representative quantitative data on this compound (TGFBR3) gene expression in different biological contexts.
Table 1: Relative Expression of this compound (TGFBR3) mRNA in Cancerous vs. Normal Tissues
| Tissue Type | Comparison | Relative TGFBR3 mRNA Expression | Reference |
| Clear-Cell Renal Cell Carcinoma (ccRCC) | ccRCC vs. Normal Kidney | Lower in ccRCC tissues | [2] |
| ccRCC (Stage-dependent) | Stage III/IV vs. Stage I | Reduced in a clinical stage-dependent manner | [2] |
| Endometrial Cancer | Cancer vs. Normal Endometrium | Down-regulated in endometrial cancer patients | [1] |
Table 2: Primer Sequences for Human this compound (TGFBR3) qPCR
| Primer | Sequence (5' to 3') |
| Forward | TGGAGTCTCCTCTGAATGGCTG |
| Reverse | CCATTATCACCTGACTCCAGATC |
Note: These primer sequences are provided as an example. It is crucial to validate primer specificity and efficiency for your specific experimental conditions.
Experimental Protocols
Protocol 1: RNA Extraction and cDNA Synthesis
This protocol outlines the steps for isolating total RNA from cell culture or tissue samples and converting it into complementary DNA (cDNA).
Materials:
-
Cultured cells or tissue samples
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Sample Collection and Lysis:
-
For cell cultures, aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells directly in the culture dish using the lysis buffer provided in the RNA extraction kit.
-
For tissue samples, homogenize the tissue in lysis buffer using a rotor-stator homogenizer or bead mill.
-
-
RNA Extraction:
-
Follow the manufacturer's protocol for the chosen RNA extraction kit to isolate total RNA. This typically involves homogenization, phase separation, and purification steps.
-
-
DNase Treatment:
-
To eliminate any contaminating genomic DNA, treat the extracted RNA with DNase I according to the manufacturer's instructions. This step is critical for accurate qPCR results when using SYBR Green chemistry.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit. Typically, 1 µg of total RNA is used per 20 µL reaction.
-
The reaction mixture usually includes reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and an RNase inhibitor.
-
Incubate the reaction according to the manufacturer's recommended thermal profile.
-
Store the resulting cDNA at -20°C until use.
-
Protocol 2: Quantitative Real-Time PCR (qPCR)
This protocol describes the setup and execution of a SYBR Green-based qPCR assay to quantify this compound (TGFBR3) gene expression.
Materials:
-
cDNA template (from Protocol 1)
-
SYBR Green qPCR Master Mix (e.g., PowerUp™ SYBR™ Green Master Mix, Thermo Fisher Scientific)
-
Forward and reverse primers for human TGFBR3 (see Table 2)
-
Forward and reverse primers for a validated housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument (e.g., Applied Biosystems™ 7500 Real-Time PCR System)
-
Optical-grade PCR plates and seals
Procedure:
-
Reaction Setup:
-
Prepare a qPCR reaction mix by combining the SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Prepare separate reaction mixes for the target gene (TGFBR3) and the housekeeping gene.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the cDNA template to each well. A typical input is 1-2 µL of undiluted cDNA.
-
Include no-template controls (NTCs) for each primer set to check for contamination.
-
Seal the plate with an optical seal.
-
-
qPCR Cycling Conditions:
-
A typical qPCR program consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Example Cycling Conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
These conditions may need to be optimized for your specific primers and instrument.
-
-
Melt Curve Analysis:
-
After the cycling is complete, perform a melt curve analysis to verify the specificity of the PCR product. This involves slowly increasing the temperature from 60°C to 95°C while monitoring fluorescence. A single, sharp peak indicates a specific product.
-
-
Data Analysis:
-
The qPCR instrument software will generate amplification plots and calculate the quantification cycle (Cq) values for each reaction.
-
Relative quantification of TGFBR3 expression can be determined using the ΔΔCq method.
-
Calculate ΔCq: For each sample, subtract the Cq of the housekeeping gene from the Cq of the target gene (TGFBR3).
-
ΔCq = Cq(TGFBR3) - Cq(housekeeping gene)
-
-
Calculate ΔΔCq: Select one sample as the calibrator (e.g., the control group). Subtract the ΔCq of the calibrator from the ΔCq of each experimental sample.
-
ΔΔCq = ΔCq(sample) - ΔCq(calibrator)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.
-
-
Mandatory Visualization
Caption: this compound signaling pathways.
Caption: qPCR experimental workflow.
References
- 1. This compound Gene (TGFBR3) Polymorphism Is Associated with Increased Risk of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased TGFBR3/betaglycan expression enhances the metastatic abilities of renal cell carcinoma cells through TGF-β-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound presents ligand to the TGF beta signaling receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decreased TGFBR3/betaglycan expression enhances the metastatic abilities of renal cell carcinoma cells through TGF-β-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the TGFBR3 Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the CRISPR-Cas9 system for the targeted editing of the Transforming Growth Factor Beta Receptor 3 (TGFBR3) gene. This document includes detailed protocols for gene knockout, information on the biological context of TGFBR3, and potential applications in drug discovery and development.
Introduction to TGFBR3
Transforming Growth Factor Beta Receptor 3 (TGFBR3), also known as betaglycan, is a co-receptor for the TGF-β superfamily of ligands.[1][2] It plays a crucial role in modulating various signaling pathways, including those of TGF-β, Bone Morphogenetic Proteins (BMPs), activins, and Fibroblast Growth Factor (FGF).[1][2][3] TGFBR3 is a membrane proteoglycan that binds to TGF-β ligands and presents them to the signaling receptors, thereby influencing a wide range of cellular processes such as proliferation, differentiation, apoptosis, and migration.[1] Given its integral role in cellular signaling, TGFBR3 is a gene of significant interest in various research areas, particularly in cancer biology and developmental processes.[4]
Applications in Drug Development
The targeted modification of the TGFBR3 gene using CRISPR-Cas9 technology offers a powerful tool for drug discovery and development.[5] Key applications include:
-
Target Identification and Validation: Creating knockout cell lines for TGFBR3 allows for the definitive validation of its role in disease pathways. By observing the phenotypic changes following gene disruption, researchers can confirm whether TGFBR3 is a viable therapeutic target.[5][6]
-
Disease Modeling: CRISPR-edited cell lines and animal models with specific modifications to the TGFBR3 gene can more accurately recapitulate human diseases.[5][6] These models are invaluable for studying disease mechanisms and for the preclinical evaluation of novel therapeutic compounds.
-
High-Throughput Screening: Isogenic cell lines, where the only genetic difference is the presence or absence of a functional TGFBR3 gene, can be used in high-throughput screening assays to identify drugs that are effective in a specific genetic context.[5]
-
Investigating Drug Resistance: By knocking out TGFBR3 in cancer cell lines, researchers can investigate its potential role in the development of resistance to existing therapies.
Signaling Pathways and Experimental Workflow
To effectively design and interpret experiments involving TGFBR3 gene editing, it is crucial to understand its context within cellular signaling pathways and the general workflow of a CRISPR-Cas9 experiment.
TGFBR3 Signaling Pathway
TGFBR3 primarily functions as a co-receptor, presenting various ligands to their respective signaling receptors. The diagram below illustrates the central role of TGFBR3 in the TGF-β signaling cascade.
Caption: TGFBR3-mediated TGF-β signaling pathway.
Experimental Workflow for TGFBR3 Knockout
The following diagram outlines the key steps involved in generating a TGFBR3 knockout cell line using CRISPR-Cas9.
Caption: Experimental workflow for generating TGFBR3 knockout cell lines.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in creating and validating TGFBR3 knockout cell lines.
Protocol 1: sgRNA Design and Cloning for TGFBR3 Knockout
-
sgRNA Design:
-
Obtain the cDNA or genomic sequence of the human TGFBR3 gene from a database such as NCBI Gene (Gene ID: 7049).
-
Use online design tools (e.g., CHOPCHOP, Synthego) to identify potential 20-nucleotide sgRNA sequences targeting an early exon of TGFBR3. Aim for sgRNAs with high on-target scores and low off-target predictions.
-
Select at least two sgRNAs targeting different regions of the same exon to increase the likelihood of generating a functional knockout.
-
-
Oligonucleotide Synthesis and Annealing:
-
Synthesize forward and reverse oligonucleotides for each selected sgRNA sequence. Add appropriate overhangs compatible with the BbsI restriction site in the pX458 vector (pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).
-
Anneal the forward and reverse oligos by mixing them in an annealing buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
-
Vector Linearization and Ligation:
-
Digest the pX458 plasmid with the BbsI restriction enzyme.
-
Purify the linearized vector using a gel purification kit.
-
Ligate the annealed sgRNA oligonucleotides into the linearized pX458 vector using T4 DNA ligase.
-
-
Transformation and Plasmid Preparation:
-
Transform the ligation product into competent E. coli.
-
Select positive colonies and culture them for plasmid DNA extraction (miniprep).
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
-
Protocol 2: Transfection and Single-Cell Cloning
-
Cell Culture and Transfection:
-
Culture the target human cell line (e.g., HEK293T, HeLa, or a relevant cancer cell line) under standard conditions.
-
One day prior to transfection, seed the cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the sequence-verified pX458-TGFBR3-sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.[7]
-
-
Fluorescence-Activated Cell Sorting (FACS):
-
Approximately 48 hours post-transfection, detach the cells.
-
Use FACS to sort and collect the GFP-positive cells, which represent the successfully transfected population.
-
-
Single-Cell Cloning by Limiting Dilution:
-
Count the GFP-positive cells and dilute them to a concentration of 0.5-1 cell per 100 µL of culture medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plates and monitor for the growth of single colonies.
-
-
Clonal Expansion:
-
Once single colonies are visible, expand them by transferring them to progressively larger culture vessels (e.g., 24-well plate, then 6-well plate).
-
Protocol 3: Validation of TGFBR3 Knockout
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA from each expanded clonal population.
-
Design PCR primers that flank the sgRNA target site in the TGFBR3 gene.
-
Amplify the target region from the genomic DNA of each clone.
-
-
Sequencing to Confirm Indels:
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site. Tools like TIDE (Tracking of Indels by Decomposition) can be used to analyze heterozygous or mosaic mutations.[8][9] For a more comprehensive analysis, Next-Generation Sequencing (NGS) of the amplicons can be performed.[10]
-
-
Quantitative PCR (qPCR) for mRNA Expression:
-
Extract total RNA from the validated knockout clones and wild-type control cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for TGFBR3 to quantify the level of gene expression. A significant reduction in TGFBR3 mRNA is expected in knockout clones.[11]
-
-
Western Blotting for Protein Expression:
Data Presentation: Assessing Editing Efficiency
While specific editing efficiencies for TGFBR3 can vary significantly between cell lines, sgRNA designs, and delivery methods, it is crucial to quantify the efficiency of your experiment.[12] The following table provides a template for summarizing the data from the validation of your CRISPR-Cas9 editing.
| Parameter | Method | Expected Outcome for Successful Knockout | Example Data (Hypothetical) |
| sgRNA On-Target Score | Bioinformatics Tools | High score (e.g., >60) | sgRNA 1: 85, sgRNA 2: 78 |
| Transfection Efficiency | FACS (GFP+ cells) | >20% | 35% |
| Indel Frequency (Pooled Population) | TIDE / NGS | >10% | 25% |
| Clonal Knockout Efficiency | Sanger Sequencing | Presence of frameshift indels | 5 out of 20 clones confirmed as biallelic knockouts |
| mRNA Expression Reduction | qPCR | >90% reduction vs. WT | 95% reduction |
| Protein Ablation | Western Blot | No detectable protein band | Complete absence of TGFBR3 protein |
Note: The efficiency of CRISPR-Cas9 gene editing can be influenced by factors such as the GC content of the sgRNA and the specific cell line used.[12] The use of small molecules, such as TGF-β signaling inhibitors, has been shown to potentially enhance CRISPR-Cas9 editing efficiency in some contexts.[13][14]
Troubleshooting
-
Low Transfection Efficiency: Optimize the transfection protocol for your specific cell line, including the amount of plasmid DNA and the type of transfection reagent.
-
No or Low Indel Frequency: Verify the activity of your Cas9 and the integrity of your sgRNA. Test alternative sgRNA sequences.
-
No Knockout Clones: Increase the number of single cells cloned. Ensure the target gene is not essential for cell viability.
-
Residual Protein Expression: This may indicate a monoallelic knockout or an in-frame indel that does not disrupt protein function. Screen more clones or target a different exon.
By following these detailed protocols and application notes, researchers can effectively utilize CRISPR-Cas9 to edit the TGFBR3 gene, enabling deeper insights into its function and facilitating the development of novel therapeutics.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Reactome | Signaling by TGFBR3 [reactome.org]
- 3. TGFBR3 - Wikipedia [en.wikipedia.org]
- 4. TGFBR3 | Cancer Genetics Web [cancerindex.org]
- 5. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Big Pharma to Bioprinting: How Gene Editing Could Revolutionize Drug Discovery - Emerging Intelligence Technology Development [codewave.ca]
- 7. genecopoeia.com [genecopoeia.com]
- 8. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 9. How to Validate a CRISPR Knockout [biognosys.com]
- 10. Verification of CRISPR Gene Editing Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 11. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 12. Frontiers | Efficiency Optimization of CRISPR/Cas9-Mediated Targeted Mutagenesis in Grape [frontiersin.org]
- 13. Improved loss-of-function CRISPR-Cas9 genome editing in human cells concomitant with inhibition of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved loss-of-function CRISPR-Cas9 genome editing in human cells concomitant with inhibition of TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cell Surface Betaglycan (TGF-β RIII)
Introduction
Betaglycan, also known as Transforming Growth Factor-Beta Receptor III (TGFBR3), is a large cell surface proteoglycan that acts as a co-receptor for various members of the Transforming Growth Factor-beta (TGF-β) superfamily.[1] It plays a crucial role in modulating TGF-β signaling by binding to TGF-β ligands and presenting them to the signaling receptors, TβRI and TβRII.[2][3] this compound is particularly important for the high-affinity binding of TGF-β2.[3] Beyond its role as a co-receptor, this compound is involved in cellular processes such as proliferation, adhesion, and migration.[4] The analysis of cell surface this compound expression is critical for understanding its role in various physiological and pathological processes, including cancer progression and immune regulation.[4][5] Flow cytometry is a powerful technique for the qualitative and quantitative analysis of cell surface this compound expression on individual cells within a heterogeneous population.[6][7]
Principle of the Assay
Flow cytometry measures the fluorescence emitted by individual cells as they pass through a laser beam. To detect cell surface this compound, cells are incubated with a specific primary antibody that binds to the extracellular domain of the this compound protein. This primary antibody is either directly conjugated to a fluorophore or is subsequently detected by a fluorophore-conjugated secondary antibody. The intensity of the fluorescence signal is proportional to the amount of this compound expressed on the cell surface. This allows for the identification and quantification of this compound-positive cell populations.
Applications
-
Immunophenotyping: Identification and characterization of cell populations expressing this compound, such as specific subsets of T cells.[4][5]
-
Cancer Research: Studying the loss or overexpression of this compound in tumor cells, which has been linked to metastasis and disease prognosis.[5]
-
TGF-β Signaling Studies: Investigating the role of this compound in modulating cellular responses to TGF-β ligands.[2][8]
-
Drug Development: Screening for compounds that modulate this compound expression or its interaction with TGF-β ligands.
Signaling Pathway
This compound primarily functions to enhance TGF-β signaling by presenting the ligand to the type II receptor (TβRII).[2] It can also be involved in ligand-independent signaling through the p38 MAPK pathway.[8]
Caption: this compound's role in canonical and non-canonical TGF-β signaling pathways.
Experimental Protocols
A generalized workflow for the flow cytometric analysis of cell surface this compound is presented below.
Caption: A step-by-step workflow for this compound cell surface staining.
Protocol 1: Staining of Suspension Cells
This protocol is suitable for non-adherent cells from culture or peripheral blood mononuclear cells (PBMCs).
Materials
-
Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow Cytometry Staining Buffer: PBS with 0.5% Bovine Serum Albumin (BSA) and 0.05% Sodium Azide (NaN3).[9]
-
Fc Receptor Blocking Reagent (e.g., anti-CD16/CD32 for mouse cells, Human TruStain FcX™ for human cells).[9][10]
-
Primary antibody: Anti-human or anti-mouse this compound/TGFBR3 antibody suitable for flow cytometry.[11][12][13]
-
(Optional) Fluorophore-conjugated secondary antibody.
-
(Optional) Viability dye (e.g., 7-AAD or a fixable viability stain).
-
-
Equipment:
-
Centrifuge
-
Pipettes and tips
-
FACS tubes (5 mL round-bottom polystyrene tubes)
-
Vortex mixer
-
Flow cytometer
-
Procedure
-
Cell Preparation:
-
Harvest cells and wash them once with cold PBS by centrifuging at 300-400 x g for 5 minutes at 4°C.[14] Discard the supernatant.
-
Count viable cells and resuspend them in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10⁶ cells/mL.[9]
-
Aliquot 100 µL of the cell suspension (containing 1 x 10⁵ cells) into each FACS tube.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To reduce non-specific antibody binding, add an appropriate Fc receptor blocking reagent.[9]
-
For mouse cells, add 1 µg of anti-mouse CD16/CD32 antibody per 1 x 10⁶ cells and incubate for 10 minutes at room temperature.[9]
-
For human cells, use a commercial human Fc receptor blocking solution according to the manufacturer's instructions.[9]
-
Do not wash the cells after this step.
-
-
Primary Antibody Staining:
-
Add the predetermined optimal concentration of the anti-Betaglycan primary antibody to the cells.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[6]
-
-
Washing:
-
Secondary Antibody Staining (if required):
-
If the primary antibody is not directly conjugated to a fluorophore, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the appropriate fluorophore-conjugated secondary antibody at its optimal dilution.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Final Wash:
-
Wash the cells three times with 2 mL of cold Flow Cytometry Staining Buffer as described in Step 4.[9]
-
-
Cell Resuspension and Acquisition:
-
Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.[9]
-
Analyze the samples on a flow cytometer. It is recommended to acquire data for at least 10,000-50,000 events per sample.
-
Protocol 2: Staining of Adherent Cells
This protocol is for cells grown in adherent culture.
Materials
-
Same as Protocol 1, with the addition of:
-
Enzyme-free cell dissociation buffer or Trypsin-EDTA.
-
Procedure
-
Cell Harvesting:
-
Carefully wash the cells with PBS.
-
To detach the cells, use a gentle, non-enzymatic cell dissociation buffer to minimize damage to cell surface proteins. If using trypsin, be aware that it may cleave cell surface antigens; optimization may be required.[7]
-
Incubate the cells with the dissociation buffer for the minimum time required to achieve detachment.
-
Neutralize the dissociation agent with culture medium containing serum if necessary.
-
-
Cell Preparation and Staining:
-
Transfer the detached cells to a centrifuge tube and wash them with an excess of complete culture medium to inactivate any remaining dissociation agent.
-
Proceed with the staining procedure as described in Protocol 1, starting from Step 1 (Cell Preparation).
-
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Value | Reference |
| Cell Concentration | 1 x 10⁶ cells/mL | [9] |
| Cells per Staining Reaction | 1 x 10⁵ - 1 x 10⁶ cells | [9] |
| Fc Blocking Reagent | 1 µg per 1 x 10⁶ cells | [9] |
| Primary Antibody | Titrate for optimal concentration (typically 5-10 µL/10⁶ cells for commercial antibodies) | |
| Primary Antibody Incubation | 20-30 minutes at 4°C | [6] |
| Secondary Antibody Incubation | 20-30 minutes at 4°C |
Table 2: Centrifugation and Washing Parameters
| Step | Speed (RCF) | Time (minutes) | Temperature (°C) | Reference |
| Cell Washing | 300-500 x g | 5 | 4 | [9] |
| Antibody Wash | 300-500 x g | 5 | 4 | [9] |
Controls for Flow Cytometry
To ensure the accuracy and reliability of your results, the following controls are essential:
-
Unstained Cells: To determine the level of autofluorescence.
-
Isotype Control: An antibody of the same immunoglobulin class, subclass, and fluorophore conjugation as the primary antibody, but with no specificity for the target protein. This helps to assess non-specific antibody binding.
-
Fluorescence Minus One (FMO) Controls: In multicolor experiments, FMO controls are used to correctly set gates by assessing the spread of fluorescence from other fluorophores into the channel of interest.
-
Viability Dye: To exclude dead cells, which can non-specifically bind antibodies and lead to false-positive results.
Troubleshooting
-
High Background Staining:
-
Ensure adequate Fc receptor blocking.
-
Optimize antibody concentrations by titration.
-
Increase the number of wash steps.
-
Include a viability dye to exclude dead cells.
-
-
Weak or No Signal:
-
Confirm that the cell type is known to express this compound.
-
Check the antibody for proper storage and expiration date.
-
Ensure the correct fluorophore is being detected by the flow cytometer.
-
If using an unconjugated primary antibody, verify the compatibility and concentration of the secondary antibody.
-
Avoid harsh cell detachment methods that may damage the epitope.[7]
-
References
- 1. TGFBR3 - Wikipedia [en.wikipedia.org]
- 2. This compound presents ligand to the TGF beta signaling receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transforming growth factor receptor III (this compound) regulates the generation of pathogenic Th17 cells in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transforming growth factor receptor III (this compound) regulates the generation of pathogenic Th17 cells in EAE [frontiersin.org]
- 6. Flow Cytometry Protocol | Abcam [abcam.com]
- 7. Cell Surface Profiling Using High-Throughput Flow Cytometry: A Platform for Biomarker Discovery and Analysis of Cellular Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces TGF-beta signaling in a ligand-independent manner, through activation of the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cell Surface Flow Cytometry Staining Protocol [protocols.io]
- 11. biocompare.com [biocompare.com]
- 12. Anti-TGFBR3 Antibodies | Invitrogen [thermofisher.com]
- 13. TGF beta Receptor III Antibodies | Antibodies.com [antibodies.com]
- 14. bosterbio.com [bosterbio.com]
In Vitro Assays for Betaglycan Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various in vitro assays to investigate the function of betaglycan (also known as Transforming Growth Factor-Beta Receptor III, TGFβR3). This compound is a co-receptor for the TGF-β superfamily of ligands and plays a crucial role in modulating their signaling pathways, impacting processes such as cell proliferation, differentiation, migration, and apoptosis.[1][2] Understanding the function of this compound is critical for research in developmental biology, cancer biology, and fibrosis.
Ligand Binding Assays
Ligand binding assays are fundamental to understanding the interaction between this compound and its ligands, primarily the TGF-β isoforms. These assays can quantify the affinity of these interactions.
Quantitative Data: this compound-TGF-β Binding Affinities
The binding affinity (Kd) of soluble this compound for TGF-β isoforms has been determined using techniques like Surface Plasmon Resonance (SPR).
| Ligand | Soluble this compound Construct | Binding Affinity (Kd) | Reference |
| TGF-β1 | Full-length ectodomain | 5 - 20 nM | [3][4][5] |
| TGF-β2 | Full-length ectodomain | 5 - 20 nM | [3][4][5] |
| TGF-β3 | Full-length ectodomain | 5 - 20 nM | [3][4][5] |
| TGF-β1 | E-domain (Sol Δ10) | 1-2 orders of magnitude higher than full-length | [6] |
| TGF-β2 | E-domain (Sol Δ10) | 1-2 orders of magnitude higher than full-length | [6] |
| TGF-β3 | E-domain (Sol Δ10) | 1-2 orders of magnitude higher than full-length | [6] |
| TGF-β1 | U-domain (Sol Δ11) | 1-2 orders of magnitude higher than full-length | [6] |
| TGF-β2 | U-domain (Sol Δ11) | 1-2 orders of magnitude higher than full-length | [6] |
| TGF-β3 | U-domain (Sol Δ11) | 1-2 orders of magnitude higher than full-length | [6] |
Experimental Protocol: Solid-Phase Ligand Binding Assay
This protocol describes a solid-phase assay to measure the binding of a radiolabeled TGF-β isoform to immobilized this compound.
Materials:
-
Recombinant soluble this compound
-
Recombinant TGF-β1, TGF-β2, or TGF-β3
-
Iodination reagent (e.g., IODO-GEN)
-
Carrier-free Na¹²⁵I
-
High-binding 96-well microplates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Binding Buffer (PBS with 0.1% BSA)
-
Gamma counter
Procedure:
-
Plate Coating:
-
Coat the wells of a high-binding 96-well plate with 100 µL of 1-10 µg/mL recombinant soluble this compound in PBS.
-
Incubate overnight at 4°C.
-
Wash the wells three times with Wash Buffer.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1-2 hours at room temperature.
-
Wash the wells three times with Wash Buffer.
-
-
Ligand Radiolabeling:
-
Radiolabel the TGF-β isoform with ¹²⁵I using a standard method like the IODO-GEN procedure.
-
Separate the labeled protein from free iodine using a desalting column.
-
Determine the specific activity of the labeled ligand.
-
-
Binding Reaction:
-
Prepare serial dilutions of the ¹²⁵I-labeled TGF-β in Binding Buffer.
-
For competition experiments, prepare serial dilutions of unlabeled TGF-β.
-
Add 100 µL of the labeled ligand (and competitor, if applicable) to the this compound-coated wells.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Washing and Detection:
-
Aspirate the binding solution and wash the wells five times with ice-cold Wash Buffer.
-
Add 150 µL of 1% SDS to each well to solubilize the bound protein.
-
Transfer the contents of each well to a gamma tube and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
For saturation binding, plot the bound radioactivity against the concentration of the labeled ligand and fit the data to a one-site binding model to determine the Kd and Bmax.
-
For competition binding, plot the bound radioactivity against the concentration of the unlabeled competitor and fit the data to a competition binding model to determine the IC50.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is used to determine if this compound physically interacts with other proteins, such as the TGF-β type I (TβRI/ALK5) and type II (TβRII) receptors, in a cellular context.
Figure 1. A streamlined workflow for Co-Immunoprecipitation.
Experimental Protocol: Co-Immunoprecipitation of this compound and TGF-β Receptors
Materials:
-
Cells expressing endogenous or tagged this compound, TβRI, and TβRII
-
TGF-β ligand (e.g., TGF-β2)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-betaglycan antibody for immunoprecipitation
-
Control IgG (from the same species as the IP antibody)
-
Protein A/G agarose (B213101) or magnetic beads
-
Antibodies against TβRI and TβRII for Western blotting
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
If investigating ligand-dependent interactions, serum-starve the cells for 4-6 hours, then treat with or without TGF-β2 (e.g., 5 ng/mL) for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Pre-clearing:
-
Add control IgG and Protein A/G beads to the cleared lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-betaglycan antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer.
-
-
Elution:
-
Resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil for 5-10 minutes to elute the proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against TβRI and TβRII.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Functional Assays: Downstream Signaling and Cellular Responses
These assays measure the functional consequences of this compound activity, such as the modulation of TGF-β signaling and its impact on cellular behavior.
A. Luciferase Reporter Assay for TGF-β/SMAD Signaling
This assay quantifies the transcriptional activity of SMAD proteins, which are key downstream effectors of the canonical TGF-β signaling pathway.[7] this compound can enhance TGF-β2-mediated SMAD signaling.[8]
Figure 2. Workflow for a dual-luciferase reporter assay.
Experimental Protocol:
Materials:
-
HEK293T or other suitable cell line
-
SBE (SMAD Binding Element)-luciferase reporter plasmid
-
Control plasmid expressing Renilla luciferase (for normalization)
-
This compound expression plasmid or siRNA against this compound
-
Transfection reagent
-
TGF-β isoforms
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Co-transfect the cells with the SBE-luciferase reporter, the Renilla luciferase control plasmid, and either a this compound expression plasmid or siRNA against this compound using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with low-serum medium.
-
Treat the cells with different concentrations of TGF-β isoforms for 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of the TGF-β isoform.
-
B. Western Blot for SMAD2/3 Phosphorylation
This assay directly measures the activation of the SMAD signaling pathway by detecting the phosphorylation of SMAD2 and SMAD3.[9]
Experimental Protocol:
Materials:
-
Cells of interest
-
TGF-β isoforms
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies against phospho-SMAD2/3 and total SMAD2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat with TGF-β for 30-60 minutes.
-
-
Protein Extraction:
-
Lyse the cells in lysis buffer on ice.
-
Clear the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total SMAD2/3 as a loading control.
-
C. Cell Migration (Scratch) Assay
This assay assesses the effect of this compound on cell migration, a process that can be influenced by TGF-β signaling.
Figure 3. Workflow for a cell migration scratch assay.
Experimental Protocol:
Materials:
-
Adherent cell line
-
24-well or 48-well plates
-
p200 pipette tip or a dedicated scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[10]
-
-
Creating the Scratch:
-
Treatment:
-
Replace the PBS with fresh culture medium containing the desired treatment conditions (e.g., TGF-β, this compound overexpression/knockdown).
-
-
Imaging:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control wells.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time.
-
Signaling Pathway Diagram
Figure 4. This compound-mediated TGF-β2 signaling pathway.
This diagram illustrates the canonical TGF-β signaling pathway, highlighting the role of this compound in presenting TGF-β2 to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). This initiates a phosphorylation cascade leading to the activation of SMAD2/3, formation of the SMAD complex with SMAD4, and subsequent translocation to the nucleus to regulate target gene expression.[1][2]
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Structures of TGF-β with this compound and signaling receptors reveal mechanisms of complex assembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound has two independent domains required for high affinity TGF-β binding: proteolytic cleavage separates the domains and inactivates the neutralizing activity of the soluble receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 8. This compound (TβRIII) is a Key Factor in TGF-β2 Signaling in Prepubertal Rat Sertoli Cells | MDPI [mdpi.com]
- 9. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Measuring Betaglycan-Mediated Cell Migration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaglycan, also known as the Transforming Growth Factor-Beta (TGF-β) Type III receptor (TβRIII), is a ubiquitously expressed membrane proteoglycan that plays a critical role in modulating cellular responses to the TGF-β superfamily of ligands.[1][2] Beyond its canonical role as a co-receptor for TGF-β, this compound has emerged as a key regulator of cell migration, a fundamental process in development, wound healing, and cancer metastasis.[3][4] Loss of this compound expression has been correlated with increased tumor progression and metastasis in several cancers, highlighting its importance as a potential therapeutic target.[1][5]
These application notes provide detailed protocols for quantifying this compound-mediated cell migration, offering researchers the tools to investigate the intricate signaling pathways involved and to screen for therapeutic agents that modulate this process.
This compound Signaling Pathways in Cell Migration
This compound influences cell migration through both TGF-β-dependent and independent signaling pathways.
1. TGF-β-Independent Pathway:
In a homeostatic role, this compound can inhibit cell migration independently of TGF-β signaling. This pathway involves the interaction of this compound's cytoplasmic domain with the scaffolding protein β-arrestin2.[1] This interaction leads to the activation of the Rho GTPase, Cdc42.[1][3] Activated Cdc42 alters the actin cytoskeleton, leading to a reduction in directional persistence and thereby inhibiting random cell migration.[1]
2. TGF-β-Dependent Pathway:
As a co-receptor, this compound presents TGF-β ligands to the type I (TβRI) and type II (TβRII) signaling receptors, enhancing the cellular response to TGF-β.[6][7] This can initiate downstream signaling through both Smad-dependent and Smad-independent pathways, which have context-dependent effects on cell migration.[8][9] While TGF-β signaling can promote migration and invasion in some cancer cells, in other contexts, this compound-mediated enhancement of TGF-β signaling can be inhibitory.[10][11] Soluble this compound, shed from the cell surface, can also influence migration by sequestering TGF-β and acting as a signaling antagonist.[12]
Key Experiments for Measuring Cell Migration
This section details the protocols for three commonly used assays to measure cell migration: the Transwell Migration Assay, the Wound Healing (Scratch) Assay, and Single-Cell Tracking.
Experiment 1: Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of cells to a chemoattractant across a porous membrane.
Principle: Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. The number of migrated cells is quantified to determine the migration rate.
Experimental Protocol:
-
Cell Culture and Starvation:
-
Culture cells expressing or lacking this compound to 70-80% confluency.
-
The day before the assay, replace the growth medium with a serum-free medium and incubate for 18-24 hours to starve the cells. This minimizes the influence of serum components on migration.
-
-
Transwell Insert Preparation:
-
Rehydrate the Transwell inserts (typically with an 8 µm pore size) by adding serum-free medium to both the upper and lower chambers and incubating for at least 1 hour at 37°C.[13]
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of complete medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum - FBS).
-
Remove the rehydration medium from the upper chamber.
-
Harvest the serum-starved cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.[14]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 12-24 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15-20 minutes.
-
Stain the cells with a 0.1% crystal violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained cells in several random fields of view (e.g., 4-5 fields at 10x or 20x magnification).
-
Alternatively, the stain can be eluted with a 10% acetic acid solution, and the absorbance can be measured using a plate reader.
-
Data Presentation:
| Cell Line/Condition | Chemoattractant | Mean Number of Migrated Cells (± SD) | % Inhibition of Migration (relative to control) |
| Control Cells (No this compound) | 10% FBS | 250 (± 25) | N/A |
| This compound Expressing Cells | 10% FBS | 75 (± 10) | 70% |
| Control Cells (No this compound) | Serum-Free Medium | 50 (± 8) | N/A |
| This compound Expressing Cells | Serum-Free Medium | 15 (± 5) | 70% |
Note: The data in this table is illustrative. Actual results will vary depending on the cell line and experimental conditions. One study found that this compound expression led to a 60-85% reduction in chemotactic migration.[3]
Experiment 2: Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Principle: A scratch is made in a confluent cell monolayer, creating a cell-free gap. The rate of wound closure is monitored over time as cells migrate to fill the gap.
Experimental Protocol:
-
Cell Seeding:
-
Seed cells in a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[4]
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[15]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium (with or without treatment compounds). To focus on migration rather than proliferation, a low-serum medium or the addition of a proliferation inhibitor like Mitomycin C can be used.[12]
-
-
Imaging:
-
Immediately after creating the wound (T=0), capture images of the scratch using a phase-contrast microscope.
-
Mark the plate to ensure that the same field of view is imaged at subsequent time points.
-
Continue capturing images at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound is closed.[4]
-
-
Data Analysis:
-
Measure the area or the width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100 [16]
-
Data Presentation:
| Cell Line/Condition | Time (hours) | Mean Wound Area (mm²) (± SD) | % Wound Closure |
| Control Cells (No this compound) | 0 | 2.5 (± 0.2) | 0% |
| 12 | 1.5 (± 0.15) | 40% | |
| 24 | 0.5 (± 0.1) | 80% | |
| This compound Expressing Cells | 0 | 2.5 (± 0.2) | 0% |
| 12 | 2.0 (± 0.18) | 20% | |
| 24 | 1.25 (± 0.12) | 50% |
Note: This data is illustrative. The rate of wound closure is cell-type dependent.
Experiment 3: Single-Cell Tracking
This technique provides detailed information about the migratory behavior of individual cells.
Principle: Time-lapse microscopy is used to track the movement of individual cells over time. Parameters such as cell speed, displacement, and persistence can be calculated.
Experimental Protocol:
-
Cell Plating:
-
Plate cells at a low density on a glass-bottom dish to ensure that individual cells can be tracked without overlapping.[10]
-
-
Time-Lapse Microscopy:
-
Place the dish on a microscope stage equipped with a live-cell imaging chamber to maintain optimal temperature, humidity, and CO2 levels.
-
Acquire images at regular intervals (e.g., every 5-10 minutes) over a period of several hours (e.g., 12-24 hours).
-
-
Cell Tracking and Analysis:
-
Use automated or manual tracking software (e.g., ImageJ with the Manual Tracking plugin) to follow the path of individual cells in the time-lapse series.
-
From the tracking data, calculate various migratory parameters:
-
Speed: Total path length / time.
-
Displacement: The straight-line distance between the start and end points.
-
Directionality (Persistence): Displacement / Total path length.
-
-
Data Presentation:
| Cell Line/Condition | Mean Migration Speed (µm/h) (± SD) | Mean Displacement (µm) (± SD) | Mean Directionality |
| Control Cells (No this compound) | 20.6 (± 5.0) | 150 (± 30) | 0.6 |
| This compound Expressing Cells | 15.2 (± 4.1) | 90 (± 25) | 0.4 |
Note: This data is illustrative. One study on cancer cells reported an average speed of 19.0 ± 6.6 μm/h.[14] Another study on NMuMG cells showed a migration velocity of 17.10 ± 2.31 µm/h after TGF-β induction.[17]
Visualization of Pathways and Workflows
Caption: TGF-β-independent inhibition of cell migration by this compound.
Caption: TGF-β-dependent (Smad) signaling pathway modulated by this compound.
Caption: Experimental workflow for the Transwell Migration Assay.
Caption: Experimental workflow for the Wound Healing (Scratch) Assay.
Conclusion
The protocols and information provided herein offer a comprehensive guide for investigating the role of this compound in cell migration. By employing these standardized assays, researchers can obtain robust and reproducible data to elucidate the molecular mechanisms underlying this compound's influence on this critical cellular process. This knowledge will be invaluable for the development of novel therapeutic strategies targeting diseases associated with aberrant cell migration, such as cancer.
References
- 1. The type III TGF-beta receptor regulates epithelial and cancer cell migration through beta-arrestin2-mediated activation of Cdc42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pnas.org [pnas.org]
- 4. This compound sustains HGF/Met signaling in lung cancer and endothelial cells promoting cell migration and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single live cell TGF-β signalling imaging: breast cancer cell motility and migration is driven by sub-populations of cells with dynamic TGF-β-Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sustains HGF/Met signaling in lung cancer and endothelial cells promoting cell migration and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdc42 negatively regulates intrinsic migration of highly aggressive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Smad4-independent TGF-beta signaling in tumor cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TGF-β-Induced PAUF Plays a Pivotal Role in the Migration and Invasion of Human Pancreatic Ductal Adenocarcinoma Cell Line Panc-1 [mdpi.com]
- 11. TGF-beta and the Smad signaling pathway support transcriptomic reprogramming during epithelial-mesenchymal cell transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cdc42 in oncogenic transformation, invasion, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Cdc42 promotes transendothelial migration of cancer cells through β1 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Analysis of Collective Migration by Single-Cell Tracking Aimed at Understanding Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Betaglycan as a Therapeutic Target: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaglycan, also known as Transforming Growth Factor-Beta Receptor III (TGFBR3), is a transmembrane proteoglycan that plays a crucial role as a co-receptor in the TGF-β superfamily signaling pathways. It modulates the activity of various ligands, including TGF-β isoforms and inhibins, thereby influencing a wide array of cellular processes such as proliferation, differentiation, apoptosis, and migration. Its dysregulation has been implicated in the pathogenesis of numerous diseases, most notably cancer and fibrosis, making it an attractive therapeutic target.
This document provides detailed application notes on the role of this compound in disease, summarizes key quantitative data related to its interactions and therapeutic modulation, and offers comprehensive protocols for its study in a research setting.
This compound in Disease and as a Therapeutic Target
This compound exhibits a dual role in disease, acting as either a tumor suppressor or a promoter depending on the cellular context and its form (membrane-bound vs. soluble).
-
Cancer: In many cancers, including breast, prostate, and renal cell carcinoma, the expression of membrane-bound this compound is often downregulated. This loss of expression can lead to enhanced metastatic potential through both TGF-β-dependent and -independent mechanisms.[1][2] Conversely, the soluble form of this compound (sBG), which is shed from the cell surface, can act as a potent antagonist of TGF-β signaling by sequestering ligands.[3] This has led to the exploration of recombinant sBG as a therapeutic agent to inhibit tumor growth, metastasis, and angiogenesis in preclinical cancer models.[4][5][6]
-
Fibrosis: The role of this compound in fibrosis is complex. While some studies suggest that this compound may inhibit fibroblast activation, its precise function in various fibrotic conditions is still under investigation. Soluble this compound has been proposed as an anti-fibrotic agent by blocking TGF-β from binding to its signaling receptors. A this compound-derived peptide, P144, has shown promise in preclinical models of fibrosis by mimicking the inhibitory action of soluble this compound.[7][8][9]
Quantitative Data
The following tables summarize key quantitative data related to this compound's interactions and the effects of its therapeutic modulation.
Table 1: Binding Affinities of this compound for TGF-β Isoforms
| Ligand | Dissociation Constant (Kd) | Method | Source |
| TGF-β1 | ~3.5 nM | Surface Plasmon Resonance (SPR) | [10] |
| TGF-β2 | Low nM range (highest affinity) | Surface Plasmon Resonance (SPR) | [3][8] |
| TGF-β3 | Low nM range | Surface Plasmon Resonance (SPR) | [8] |
Table 2: Preclinical Efficacy of Soluble this compound (sBG) in a Breast Cancer Xenograft Model
| Treatment | Dosage and Administration | Outcome | Source |
| Recombinant sBG | 50 µ g/tumor , peritumoral, twice a week | Significant inhibition of tumor growth | [4] |
| Recombinant sBG | 100 µ g/animal , intraperitoneal, every other day | Significant inhibition of tumor growth, reduced lung metastasis, and decreased tumor angiogenesis | [4][5] |
Signaling Pathways and Experimental Workflows
This compound-Mediated TGF-β Signaling
This compound functions as a co-receptor that presents TGF-β ligands, particularly TGF-β2 which has a low affinity for the type II receptor (TβRII), to the signaling receptor complex. This "hand-off" mechanism enhances the signaling efficiency. This compound can also modulate signaling through non-Smad pathways.
Caption: this compound-mediated TGF-β signaling pathway.
Experimental Workflow for Studying this compound Function
A typical workflow to investigate the role of this compound involves modulating its expression in a cell line, followed by a series of in vitro assays to assess the impact on signaling and cellular phenotype.
Caption: Workflow for investigating this compound function.
Experimental Protocols
Generation of a Stable Cell Line Expressing this compound
Objective: To create a cell line with constitutive expression of this compound for functional studies.
Materials:
-
Host cell line (e.g., HEK293T, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound expression vector (with a selectable marker like puromycin (B1679871) or neomycin resistance)
-
Empty vector (as a control)
-
Transfection reagent (e.g., Lipofectamine)
-
Selection antibiotic (e.g., puromycin, G418)
-
Cloning cylinders or limiting dilution supplies
Protocol:
-
Transfection:
-
One day before transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, transfect the cells with the this compound expression vector or the empty vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger culture dish and add the complete culture medium containing the appropriate selection antibiotic at a pre-determined optimal concentration.
-
Replace the selection medium every 3-4 days to remove dead cells.
-
-
Isolation of Stable Clones:
-
After 2-3 weeks of selection, individual resistant colonies will become visible.
-
Isolate individual colonies using cloning cylinders or by performing limiting dilution in a 96-well plate.
-
-
Expansion and Verification:
Co-Immunoprecipitation (Co-IP) of this compound and TβRII
Objective: To demonstrate the interaction between this compound and TβRII in a cellular context.
Materials:
-
Cells expressing tagged versions of this compound and/or TβRII
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the tag of the "bait" protein (e.g., anti-FLAG, anti-HA)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibody against the "prey" protein for Western blot detection
Protocol:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against the bait protein and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Detection:
Western Blot for Phosphorylated Smad2 (p-Smad2)
Objective: To assess the activation of the canonical TGF-β signaling pathway.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against p-Smad2
-
Primary antibody against total Smad2 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the cell lysates.
-
Prepare samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Smad2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Scratch (Wound Healing) Assay
Objective: To evaluate the effect of this compound on cell migration.
Materials:
-
Stable cell lines (control and this compound-expressing)
-
24-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Scratch:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Incubation and Imaging:
-
Add fresh culture medium (with or without serum, depending on the experimental design).
-
Capture images of the scratch at time 0.
-
Incubate the plate and capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Analysis:
Transwell Migration/Invasion Assay
Objective: To quantify the migratory and invasive potential of cells in response to a chemoattractant.
Materials:
-
Transwell inserts (with 8 µm pore size membrane)
-
24-well plates
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Protocol:
-
Preparation:
-
For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Rehydrate the Transwell inserts with serum-free medium.
-
-
Cell Seeding:
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Harvest and resuspend cells in serum-free medium.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours).
-
-
Staining and Quantification:
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble this compound
Objective: To quantify the concentration of soluble this compound in cell culture supernatants or biological fluids.
Materials:
-
ELISA plate pre-coated with a capture antibody against this compound
-
Samples (cell culture supernatant, serum, etc.)
-
Recombinant this compound standard
-
Detection antibody against this compound (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Plate reader
Protocol:
-
Sample and Standard Preparation:
-
Prepare a standard curve using serial dilutions of the recombinant this compound standard.
-
Prepare samples (dilute if necessary).
-
-
ELISA Procedure:
-
Add standards and samples to the wells of the pre-coated plate and incubate.
-
Wash the wells.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add Streptavidin-HRP and incubate.
-
Wash the wells.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution to terminate the reaction.
-
-
Data Analysis:
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of a this compound-targeting therapeutic (e.g., soluble this compound).
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
Soluble this compound or other therapeutic agent
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the therapeutic agent or vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal injection).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
References
- 1. Human TGF beta 1 ELISA Kit (ab100647) | Abcam [abcam.com]
- 2. This compound has two independent domains required for high affinity TGF-β binding: proteolytic cleavage separates the domains and inactivates the neutralizing activity of the soluble receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a recombinant soluble this compound in human breast cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. mdpi.com [mdpi.com]
- 9. Recombinant soluble this compound is a potent and isoform-selective transforming growth factor-beta neutralizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. TGF-β blockade improves the distribution and efficacy of therapeutics in breast carcinoma by normalizing the tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Co-immunoprecipitation Assay for Studying Functional Interactions Between Receptors and Enzymes [jove.com]
- 14. Detection of Interaction Between Toll-Like Receptors and Other Transmembrane Proteins by Co-immunoprecipitation Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 19. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transforming Growth Factor-Beta Inhibition Reduces Progression of Early Choroidal Neovascularization Lesions in Rats: P17 and P144 Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Transforming Growth Factor-Beta Inhibition Reduces Progression of Early Choroidal Neovascularization Lesions in Rats: P17 and P144 Peptides | PLOS One [journals.plos.org]
- 24. Development and characterization of human monoclonal antibodies that neutralize multiple TGFβ isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Serum Neutralizing Antibody Titers 12 Months After COVID-19 Messenger RNA Vaccination: Correlation to Clinical Variables in an Adult, US Population - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. assaybiotechnology.com [assaybiotechnology.com]
- 28. seracare.com [seracare.com]
- 29. researchgate.net [researchgate.net]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. Factors influencing neutralizing antibody response to the original SARS-CoV-2 virus and the Omicron variant in a high vaccination coverage country, a population-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Quantitation of TGF-β proteins in mouse tissues shows reciprocal changes in TGF-β1 and TGF-β3 in normal vs neoplastic mammary epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Betaglycan Protein Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with low yield during betaglycan protein purification. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purification often challenging?
A1: this compound, also known as Transforming Growth Factor-Beta Receptor III (TGFBR3), is a large membrane-anchored proteoglycan that acts as a co-receptor for the TGF-β superfamily of ligands.[1][2] Several factors contribute to purification challenges and potentially low yields:
-
Low Abundance: this compound is naturally a low-abundance protein, meaning the starting material often has a low concentration of the target protein.[3][4]
-
Proteolytic Degradation: The large extracellular domain of this compound is susceptible to proteolytic cleavage by enzymes like plasmin, which can lead to the loss of the full-length protein and the generation of smaller fragments.[5][6]
-
Complex Post-Translational Modifications: this compound is heavily glycosylated with both N-linked glycans and one or more glycosaminoglycan (GAG) chains (heparan and chondroitin (B13769445) sulfate), which can cause heterogeneity and affect its behavior during chromatography.[3][7]
-
Aggregation and Solubility: Recombinantly expressed this compound can be prone to forming disulfide-linked aggregates, making it difficult to purify.[8]
Q2: What are the common strategies for purifying this compound?
A2: A multi-step chromatography approach is typically required to achieve high purity.[3][4] Common strategies include:
-
Affinity Chromatography: This is often the initial capture step. Options include using a TGF-β1 agarose (B213101) column to capture this compound based on its natural binding affinity or using immobilized metal affinity chromatography (IMAC) for His-tagged recombinant this compound.[3][8]
-
Lectin Affinity Chromatography: Using resins like Wheat Germ Lectin-Sepharose can enrich for glycoproteins like this compound.[3][4]
-
Ion-Exchange Chromatography (IEX): Due to the charged GAG chains, IEX (e.g., using DEAE-Trisacryl) is an effective step for purification.[3][9][10]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is often used as a final "polishing" step to remove aggregates and other contaminants.[5][11][12]
Q3: My His-tagged recombinant this compound is not binding to the IMAC column. What could be the issue?
A3: Several factors could prevent your His-tagged this compound from binding to the IMAC resin:
-
Inaccessible His-Tag: The tag might be buried within the folded structure of the protein.[13] You can test this by performing a small-scale purification under denaturing conditions (e.g., with 6M urea (B33335) or guanidinium (B1211019) chloride). If it binds under these conditions, the tag is likely hidden.[13]
-
Interfering Buffer Components: Chelating agents (like EDTA) or strong reducing agents in your lysis or binding buffers can strip the metal ions (e.g., Ni2+) from the column, preventing your protein from binding.[14]
-
Incorrect pH: The pH of your binding buffer should be optimal for histidine binding, typically around 7.5-8.0. At lower pH values, the histidine residues can become protonated, inhibiting their ability to coordinate with the metal ions.[13]
-
High Imidazole (B134444) Concentration: Including a low concentration of imidazole in your binding buffer can reduce non-specific binding, but too high a concentration will compete with the His-tag and prevent your protein from binding.[13]
Troubleshooting Guide for Low this compound Yield
This guide addresses specific issues that can lead to low protein yield during the purification process.
Issue 1: Low Protein Expression or Presence in Starting Material
| Potential Cause | Troubleshooting Steps |
| Suboptimal Expression Conditions | Optimize expression parameters such as temperature, induction agent concentration, and media. Lowering the expression temperature (e.g., to 15-25°C) can sometimes improve the solubility and correct folding of recombinant proteins.[15] |
| Codon Bias | If expressing in a heterologous system (e.g., E. coli), the presence of rare codons in the this compound gene can hinder translation. Consider using codon-optimized synthetic genes or expression hosts that supply rare tRNAs.[15] |
| Protein Degradation | The presence of proteases in the cell lysate can degrade this compound. Always add a protease inhibitor cocktail to your lysis buffer and keep the sample cold at all times. |
| Ectodomain Shedding | The extracellular domain of this compound can be shed from the cell surface.[2][6] If you are purifying the full-length membrane protein, this shedding will result in a lower yield. If you are purifying the soluble ectodomain, this process can be leveraged. |
Issue 2: Protein Loss During Affinity Chromatography
| Potential Cause | Troubleshooting Steps |
| Protein Precipitation on Column | This compound may precipitate on the column if the protein concentration is too high or if the buffer conditions are suboptimal. Try reducing the amount of sample loaded or eluting with a linear gradient instead of a step elution to lower the protein concentration in the eluate.[14] Consider adding detergents or adjusting the NaCl concentration.[14] |
| Premature Elution in Wash Steps | If your this compound is eluting during the wash steps, your wash buffer may be too stringent. For IMAC, try reducing the imidazole concentration in the wash buffer. For other affinity columns, decrease the salt concentration or adjust the pH of the wash buffer.[16] |
| Inefficient Elution | The elution conditions may be too mild, leaving a significant portion of the protein bound to the column.[14][16] For IMAC, increase the imidazole concentration or decrease the pH of the elution buffer. For affinity chromatography using a competing ligand, increase the ligand concentration.[17][18] |
| Proteolytic Cleavage on Column | Long incubation times on the column can expose this compound to proteases. Minimize the time the protein spends on the column and ensure protease inhibitors are present. Evidence of cleavage can be seen by analyzing flow-through and elution fractions on an SDS-PAGE gel.[5] |
Issue 3: Protein Loss During Ion-Exchange or Size-Exclusion Chromatography
| Potential Cause | Troubleshooting Steps |
| Incorrect Buffer pH (IEX) | For anion exchange (e.g., DEAE), the buffer pH must be above the isoelectric point (pI) of this compound for it to bind. Conversely, for cation exchange, the pH must be below the pI. Perform a pH scouting experiment to determine the optimal binding and elution conditions.[9] |
| Protein Aggregation (SEC) | This compound may aggregate and elute in the void volume of the SEC column, leading to apparent loss of the monomeric protein.[19] Analyze the void volume fraction for your protein. To mitigate aggregation, try optimizing the buffer by adjusting pH, ionic strength (e.g., 300-500 mM NaCl), or adding stabilizing agents like glycerol.[15][19] |
| Non-Specific Adsorption (SEC) | The protein may be non-specifically interacting with the SEC resin, especially if the column is new.[19] This can sometimes be mitigated by pre-running the column with a bovine serum albumin (BSA) solution to block non-specific binding sites. |
| Sample Dilution (SEC) | SEC can lead to significant sample dilution, which might make the protein concentration fall below detectable levels.[11] If possible, concentrate the sample before loading it onto the SEC column and pool the elution fractions carefully. SEC is often best used as a final polishing step.[11][12] |
Quantitative Data Summary
The following table provides an example of expected outcomes at various stages of a multi-step this compound purification process. Actual yields will vary significantly based on the expression system, purification scale, and specific protocols used.
| Purification Step | Parameter | Example Value | Comments |
| Cell Lysate | Total Protein | 500 mg | Starting material from a 1L cell culture. |
| This compound (Estimated) | 5 mg | Assuming 1% of total protein is this compound. | |
| Affinity Chromatography | Eluted Protein | 20 mg | Co-elution of non-specific proteins is common. |
| This compound Yield | 3.5 mg (70%) | A good capture step should yield >70% of the target protein. | |
| Ion-Exchange Chromatography | Eluted Protein | 5 mg | Significant removal of contaminants. |
| This compound Yield | 2.8 mg (80% of step) | Yields are typically high for this step if conditions are optimized. | |
| Size-Exclusion Chromatography | Eluted Protein | 2.1 mg | Removes aggregates and remaining impurities. |
| This compound Yield | 2.2 mg (80% of step) | Some loss due to dilution and removal of aggregates is expected. | |
| Overall | Final Yield | 2.2 mg | Overall recovery of ~44% from the initial lysate. |
Experimental Protocols & Workflows
General this compound Purification Workflow
The following diagram illustrates a typical multi-step purification workflow for recombinant His-tagged this compound.
Caption: A typical multi-step workflow for purifying His-tagged this compound.
Protocol 1: Immobilized Metal Affinity Chromatography (IMAC)
-
Resin Preparation: Equilibrate a Ni-NTA or other suitable IMAC column with 5-10 column volumes (CV) of IMAC Binding Buffer.
-
IMAC Binding Buffer: 50 mM Tris-HCl, 300-500 mM NaCl, 10-20 mM Imidazole, pH 8.0.
-
-
Sample Loading: Load the clarified cell lysate onto the column at a flow rate recommended by the manufacturer (typically 1-5 mL/min).
-
Washing: Wash the column with 10-20 CV of IMAC Wash Buffer to remove unbound and non-specifically bound proteins.
-
IMAC Wash Buffer: 50 mM Tris-HCl, 300-500 mM NaCl, 20-40 mM Imidazole, pH 8.0.
-
-
Elution: Elute the bound this compound with 5-10 CV of IMAC Elution Buffer.
-
IMAC Elution Buffer: 50 mM Tris-HCl, 300-500 mM NaCl, 250-500 mM Imidazole, pH 8.0.
-
-
Analysis: Analyze all fractions (flow-through, wash, and elution) by SDS-PAGE and Western blot to assess the purification efficiency.
Protocol 2: Anion-Exchange Chromatography (AEX)
-
Buffer Exchange: Ensure the eluate from the previous step is exchanged into an AEX Binding Buffer using dialysis or a desalting column. The salt concentration must be low for binding.
-
Column Equilibration: Equilibrate a DEAE or other suitable anion-exchange column with 5-10 CV of AEX Binding Buffer.
-
AEX Binding Buffer: 20 mM Tris-HCl, 25 mM NaCl, pH 8.5.
-
-
Sample Loading: Load the sample onto the column.
-
Washing: Wash the column with 5-10 CV of AEX Binding Buffer.
-
Elution: Elute the bound protein using a linear gradient of 0-100% AEX Elution Buffer over 20 CV.
-
AEX Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.
-
-
Analysis: Analyze fractions across the gradient by SDS-PAGE to identify those containing pure this compound.
Troubleshooting Logic: Diagnosing Low Yield
The following diagram outlines a logical approach to troubleshooting the root cause of low purification yield.
Caption: A step-by-step decision tree for troubleshooting low this compound yield.
References
- 1. Recombinant Human TGFBR3/Betaglycan Protein (His Tag) - Elabscience® [elabscience.com]
- 2. This compound can act as a dual modulator of TGF-beta access to signaling receptors: mapping of ligand binding and GAG attachment sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of the transforming growth factor-beta (TGF-beta) binding proteoglycan this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound has two independent domains required for high affinity TGF-β binding: proteolytic cleavage separates the domains and inactivates the neutralizing activity of the soluble receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The type III TGF-β receptor this compound transmembrane-cytoplasmic domain fragment is stable after ectodomain cleavage and is a substrate of the intramembrane protease γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits TGF-beta signaling by preventing type I-type II receptor complex formation. Glycosaminoglycan modifications alter this compound function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 12. goldbio.com [goldbio.com]
- 13. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 14. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 15. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 16. goldbio.com [goldbio.com]
- 17. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 18. Affinity Chromatography Troubleshooting [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Betaglycan Western Blot
Welcome to the technical support center for betaglycan Western blotting. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals successfully detect this compound.
Troubleshooting Guide
This section addresses common issues encountered during this compound Western blotting in a question-and-answer format.
Problem: No Signal or Weak Signal
Question: I am not seeing any bands, or the signal for this compound is very weak. What could be the cause?
Answer: A weak or absent signal is a frequent issue, often related to the unique characteristics of this compound, a large and heavily glycosylated proteoglycan.[1][2] Consider the following potential causes and solutions:
-
Low Target Protein Abundance: this compound expression levels can vary significantly between cell types.
-
Solution: Increase the total protein loaded per well. A starting point of 20-30 µg of whole-cell lysate is recommended, but this may need to be optimized.[3] Consider using a positive control lysate from a cell line known to express high levels of this compound to confirm protocol and antibody efficacy.[4]
-
-
Inefficient Protein Transfer: Due to its high molecular weight (>300 kDa), transferring this compound from the gel to the membrane can be challenging.[5][6]
-
Solution: Optimize the transfer conditions. A wet transfer is often more efficient for large proteins than a semi-dry transfer.[7][8] Try decreasing the methanol (B129727) concentration in the transfer buffer to 5-10% and increasing the transfer time to 3-4 hours at 4°C.[3] Adding a small amount of SDS (0.01–0.05%) to the transfer buffer can also improve the transfer of high molecular weight proteins.[5][9] Always confirm successful transfer by staining the membrane with Ponceau S after transfer.[7][10]
-
-
Suboptimal Antibody Concentration or Incubation: The primary or secondary antibody concentrations may be too low, or the incubation times may be too short.
-
Inactive Detection Reagents: The substrate for chemiluminescence may be expired or may have lost activity.
Problem: High Background
Question: My blot has a high, uniform background, making it difficult to see specific bands. How can I fix this?
Answer: High background can obscure the target protein and is often caused by non-specific antibody binding.[2][9][10]
-
Inadequate Blocking: The blocking step is crucial for preventing non-specific antibody binding.
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[9] You can also increase the concentration of the blocking agent (e.g., up to 10% non-fat dry milk or BSA). Sometimes, switching from milk to BSA, or vice versa, can resolve background issues, as some antibodies have affinities for proteins in milk.[3]
-
-
Excessive Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding.
-
Solution: Reduce the concentration of both the primary and secondary antibodies. Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.[10]
-
-
Insufficient Washing: Washing steps are necessary to remove unbound antibodies.
Problem: Non-specific Bands or Unexpected Molecular Weight
Question: I am seeing multiple bands, or the band for this compound is not at the expected molecular weight. Why is this happening?
Answer: This is a common issue when working with this compound due to its extensive post-translational modifications.
-
Glycosylation: this compound is a proteoglycan with significant and heterogeneous glycosaminoglycan (GAG) and N-linked glycosylation.[6][11][12]
-
Explanation: This extensive glycosylation causes the protein to migrate much slower on SDS-PAGE than its core protein molecular weight (~93 kDa) would suggest.[13][14] It often appears as a broad smear ranging from ~140 kDa to over 200 kDa, rather than a sharp band.[11] A discrete band around 120 kDa, representing the N-glycosylated core protein, may also be visible.[11]
-
Solution: Be aware that a smear or multiple bands at a high molecular weight are expected for this compound. Review the literature and manufacturer datasheets for expected band patterns with your specific antibody and sample type.
-
-
Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, leading to lower molecular weight bands.
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins in the lysate.
-
Solution: Ensure you are using a highly specific, affinity-purified antibody for this compound.[15] Run appropriate controls, such as a lysate from cells where this compound has been knocked down, to confirm band specificity.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound on a Western blot?
A1: The core protein of human this compound is approximately 93 kDa.[13][14] However, due to extensive and variable glycosylation, full-length this compound typically migrates as a broad smear at a much higher molecular weight, often ranging from 140 kDa to over 300 kDa.[6][11] A band at ~120 kDa representing the core protein with N-linked glycosylation may also be observed.[11] Always check the antibody supplier's data for expected results.
Q2: Which type of gel is best for resolving this compound?
A2: Due to its large size, a low-percentage polyacrylamide gel (e.g., 6-8%) or a gradient gel (e.g., 4-12%) is recommended. This will allow for better separation of high molecular weight proteins and prevent the large this compound protein from getting trapped at the top of the gel.
Q3: What are the key functions of this compound?
A3: this compound (also known as TGF-beta receptor type III) is a co-receptor for the Transforming Growth Factor-beta (TGF-β) superfamily.[6][11][16] Its primary role is to bind TGF-β ligands and present them to the signaling receptors (type I and type II), thereby enhancing TGF-β signaling.[11][16] It is particularly important for the activity of TGF-β2.[17] this compound can also be involved in signaling pathways independent of the canonical Smad pathway, for instance, through the p38 MAPK pathway.[11][18]
Q4: Can I use BSA or non-fat dry milk for blocking?
A4: Both 5% non-fat dry milk and 5% Bovine Serum Albumin (BSA) are commonly used blocking agents.[10] The choice can depend on the specific primary antibody. Milk is generally a more aggressive blocking agent and can sometimes mask certain epitopes.[3] It is best to consult the antibody's datasheet for the recommended blocking buffer.[8] If high background is an issue with one, trying the other is a good troubleshooting step.[3]
Data Presentation
Table 1: Recommended Antibody Dilutions & Incubation Times (Starting Points)
| Reagent | Dilution Range | Incubation Time | Temperature |
| Primary Antibody | 1:500 - 1:2000 | 1-2 hours or Overnight | Room Temp or 4°C |
| HRP-conjugated Secondary | 1:2000 - 1:10,000 | 1 hour | Room Temp |
| Note: These are general recommendations. Always optimize for your specific antibody and experimental conditions. A common starting dilution for a primary antibody is 1:1000 for an overnight incubation at 4°C.[19] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| No/Weak Signal | Inefficient protein transfer | Use wet transfer, decrease methanol to 5-10%, increase transfer time (3-4h), add 0.05% SDS.[3][5][9] |
| Low protein abundance | Load more protein per lane (start with 20-30 µg).[3][7] | |
| Low antibody concentration | Increase primary antibody concentration; incubate overnight at 4°C.[4] | |
| High Background | Insufficient blocking | Increase blocking time (overnight at 4°C) or concentration (up to 10%). Try switching blocking agent (milk vs. BSA).[9] |
| High antibody concentration | Reduce primary and/or secondary antibody concentrations.[10] | |
| Inadequate washing | Increase number and duration of washes; add 0.05% Tween 20 to wash buffer.[9][10] | |
| Non-specific Bands | Protein degradation | Use fresh samples and add protease inhibitors to lysis buffer.[3][7] |
| Antibody cross-reactivity | Use an affinity-purified, validated antibody. Run appropriate controls.[15] | |
| Glycosylation patterns | Be aware that a high MW smear is expected for this compound.[11][12] |
Experimental Protocols
Detailed this compound Western Blot Protocol
This protocol provides a standard workflow for detecting this compound from cell lysates.
-
Sample Preparation (Cell Lysis)
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer (or similar lysis buffer) supplemented with a protease inhibitor cocktail.[3]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load samples onto a low-percentage (e.g., 7.5%) or gradient (e.g., 4-15%) polyacrylamide gel. Include a high-range molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer. For high MW proteins, use a buffer with reduced methanol (10%) and 0.05% SDS.[3][9]
-
Activate the PVDF membrane in methanol for 30 seconds before equilibrating in transfer buffer.
-
Assemble the transfer stack (sandwich). Ensure no air bubbles are trapped between the gel and the membrane.[7]
-
Perform a wet transfer, typically at 70-100V for 2-4 hours at 4°C.
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[7]
-
-
Immunodetection
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[20]
-
Incubate the membrane with the primary anti-betaglycan antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system. Adjust exposure time as needed.
-
Visualizations
Signaling Pathway
Caption: Role of this compound in canonical and non-canonical TGF-β signaling pathways.
Experimental Workflow
Caption: Step-by-step workflow for this compound Western blotting.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common Western blot issues.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. sinobiological.com [sinobiological.com]
- 5. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 6. TGFBR3 - Wikipedia [en.wikipedia.org]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. The type III TGF-β receptor this compound transmembrane-cytoplasmic domain fragment is stable after ectodomain cleavage and is a substrate of the intramembrane protease γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. Anti-TGF beta Receptor III Antibody (A93892) | Antibodies.com [antibodies.com]
- 15. TGF-beta Receptor III Antibody | Cell Signaling Technology [cellsignal.com]
- 16. This compound presents ligand to the TGF beta signaling receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structures of TGF-β with this compound and signaling receptors reveal mechanisms of complex assembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound induces TGF-beta signaling in a ligand-independent manner, through activation of the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. usbio.net [usbio.net]
- 20. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Optimizing Betaglycan Immunofluorescence Staining
Welcome to the technical support center for betaglycan immunofluorescence staining. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your this compound immunofluorescence staining experiments.
| Question | Answer and Troubleshooting Steps |
| Why am I seeing weak or no fluorescent signal for this compound? | 1. Antibody Performance: * Confirm that the primary antibody is validated for immunofluorescence. * Optimize the primary antibody concentration by performing a titration. A recommended starting point is 1 µg/mL for purified antibodies or a 1:100 to 1:1000 dilution for antiserum.[1] * Ensure the primary and secondary antibodies are compatible (e.g., use an anti-mouse secondary antibody for a mouse primary antibody).[2][3] * Store antibodies according to the manufacturer's instructions to prevent degradation.[2] 2. Fixation and Permeabilization: * The fixation method can significantly impact epitope availability. For membrane-bound proteins like this compound, cross-linking fixatives like 4% paraformaldehyde are often preferred to preserve morphology.[4] However, some epitopes may be sensitive to this method. * If using formaldehyde, ensure adequate permeabilization with a detergent like Triton X-100 to allow antibody access to intracellular domains if applicable.[2] * Over-fixation can mask the epitope. Consider reducing fixation time or performing antigen retrieval.[2] 3. Antigen Retrieval (for Paraffin-Embedded Tissues): * This step is critical for formalin-fixed paraffin-embedded (FFPE) tissues to unmask epitopes.[5][6] * Heat-Induced Epitope Retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) is a common starting point. Optimization of heating time and temperature may be necessary.[5][7] 4. Imaging: * Ensure the microscope's light source and filters are appropriate for the fluorophore used.[2] * Increase the exposure time or gain to enhance signal detection, but be mindful of increasing background noise.[2] |
| What is causing the high background in my this compound staining? | 1. Blocking Insufficiency: * Inadequate blocking can lead to non-specific antibody binding. Increase the blocking time (e.g., to 1 hour) or try a different blocking agent.[8] * Use normal serum from the species in which the secondary antibody was raised (e.g., goat serum for a goat anti-mouse secondary).[9] 2. Antibody Concentration: * Excessively high concentrations of primary or secondary antibodies can increase background. Perform a titration to find the optimal dilution.[3] 3. Washing Steps: * Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background. Ensure thorough washing with an appropriate buffer like PBS or PBST.[8] 4. Autofluorescence: * Some tissues have endogenous molecules that fluoresce. Examine an unstained sample to assess autofluorescence.[2] * If autofluorescence is an issue, consider using a quenching agent like Sudan Black B or sodium borohydride.[6] |
| How can I address non-specific staining patterns for this compound? | 1. Primary Antibody Specificity: * Ensure the primary antibody has been validated for specificity to this compound. If possible, include a negative control, such as cells where this compound has been knocked down.[8] 2. Secondary Antibody Cross-Reactivity: * Run a control with only the secondary antibody to check for non-specific binding. If staining occurs, consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[3] 3. Blocking Strategy: * Use a blocking serum from the same species as the secondary antibody to block endogenous immunoglobulins.[2] |
| What is the expected subcellular localization of this compound? | This compound is a transmembrane co-receptor, so the primary localization is expected to be at the cell membrane. However, it can also be found in the endoplasmic reticulum and in membrane-encapsulated vesicles.[10] Soluble forms of this compound can also be shed from the cell surface.[11][12] |
Experimental Protocols
Detailed Methodology for this compound Immunofluorescence Staining
The following protocols provide a starting point for staining this compound in cultured cells and paraffin-embedded tissues. Optimization may be required for specific cell lines, tissues, and antibodies.
Protocol 1: Immunofluorescence Staining of this compound in Cultured Cells
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)
-
Anti-Betaglycan Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish or in chamber slides to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[4][13]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[13][14]
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Dilute the anti-betaglycan primary antibody in Primary Antibody Dilution Buffer according to the manufacturer's instructions or your optimization results. Incubate overnight at 4°C in a humidified chamber.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate for 1-2 hours at room temperature, protected from light.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[14]
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Protocol 2: Immunofluorescence Staining of this compound in Paraffin-Embedded Tissues
Materials:
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized Water
-
Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate, pH 6.0)
-
PBS or Tris-Buffered Saline (TBS)
-
Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)
-
Anti-Betaglycan Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) twice for 10 minutes each.
-
Immerse slides in 100% ethanol twice for 10 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in Antigen Retrieval Buffer and heating in a microwave, pressure cooker, or water bath. A common method is to boil for 5-10 minutes.[7] Allow slides to cool in the buffer.
-
-
Washing: Wash slides with PBS or TBS.
-
Permeabilization: Incubate slides with Permeabilization Buffer for 10 minutes.
-
Blocking: Block non-specific binding by incubating slides in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-betaglycan primary antibody in Primary Antibody Dilution Buffer. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times with PBS or TBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash slides three times with PBS or TBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash twice with PBS or TBS.
-
Mounting: Mount with an antifade mounting medium and a coverslip.
-
Imaging: Visualize using a fluorescence microscope.
Data Presentation
Quantitative Analysis of this compound Expression
The following table summarizes quantitative data from a study on this compound expression in fibroblast cell cultures from a control and individuals with different FBN1 gene mutations.[10] This data can serve as a reference for expected changes in this compound expression in similar experimental models.
| Group | Metric | Median Value |
| Control | Ratio of this compound Positive Cells per Total Cell Count | ~0.4 |
| Haploinsufficient FBN1 Mutation | Ratio of this compound Positive Cells per Total Cell Count | ~0.6 |
| Dominant Negative FBN1 Mutation | Ratio of this compound Positive Cells per Total Cell Count | ~0.8 |
| Control | Vesicles per Nucleus | ~2 |
| Haploinsufficient FBN1 Mutation | Vesicles per Nucleus | ~4 |
| Dominant Negative FBN1 Mutation | Vesicles per Nucleus | ~7 |
Note: Values are approximated from the boxplots presented in the source publication.[10]
Visualizations
Experimental Workflow for Immunofluorescence Staining
References
- 1. biotium.com [biotium.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 6. clyte.tech [clyte.tech]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. ibidi.com [ibidi.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. arigobio.com [arigobio.com]
Technical Support Center: Betaglycan ELISA
This technical support center provides troubleshooting guidance and frequently asked questions to help you resolve issues with non-specific binding in your Betaglycan ELISA experiments.
Troubleshooting Guide: High Background & Non-Specific Binding
High background signal can obscure specific results and reduce the sensitivity of your this compound ELISA. Non-specific binding is a primary cause of high background. The following guide will help you identify and address potential causes.
Logical Flow for Troubleshooting High Background
Caption: A flowchart for systematically troubleshooting high background signals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in a this compound ELISA?
Non-specific binding in an ELISA can arise from several factors:
-
Inadequate Blocking: Unoccupied sites on the microplate well surface can bind detection antibodies or other proteins, leading to a high background signal.[1][2]
-
Excessive Antibody Concentrations: Using too high a concentration of the primary or secondary antibody can result in non-specific binding.[3]
-
Insufficient Washing: Failure to remove all unbound reagents during wash steps is a common cause of high background.[3]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other proteins in the sample or with the blocking agent.[4]
-
Sample Matrix Effects: Components within the sample itself (e.g., proteins, lipids) can interfere with the assay.[4]
-
Contaminated Reagents: Buffers or solutions contaminated with proteins or other substances can contribute to background noise.[5]
Q2: How do I choose the right blocking buffer?
The ideal blocking buffer effectively blocks non-specific binding without interfering with the specific antibody-antigen interaction.[2] Commonly used blocking agents include:
-
Bovine Serum Albumin (BSA): A common choice, but lot-to-lot variability can occur.[6]
-
Casein: Often considered a very effective blocking agent.[7]
-
Non-fat Dry Milk: A cost-effective option, but may contain phosphoproteins that can cause cross-reactivity with some antibodies.
-
Commercial Blocking Buffers: These are often optimized for consistency and performance and may contain a mixture of blocking agents.[8]
It is recommended to test a few different blocking buffers to determine the best one for your specific this compound ELISA.
Q3: Can the type of microplate affect non-specific binding?
Yes, the type of microplate can influence non-specific binding. Plates are often treated to have high binding capacity for proteins. If the blocking step is insufficient, these high-binding surfaces can non-specifically adsorb assay reagents.[6] Ensure you are using plates validated for ELISA.[9]
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer Concentration
This protocol will help you determine the optimal concentration of your chosen blocking buffer.
-
Coat the Plate: Coat the wells of a 96-well microplate with your this compound capture antibody according to your standard protocol.
-
Prepare Blocking Buffer Dilutions: Prepare a series of dilutions of your blocking agent (e.g., 0.5%, 1%, 2%, 5% BSA in PBS).
-
Block the Plate: After washing the coated plate, add the different concentrations of blocking buffer to different sets of wells. Include a "no block" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Proceed with ELISA: Continue with the remaining steps of your ELISA protocol, but without adding any this compound antigen (zero standard).
-
Analyze Results: Read the plate and compare the background signal (OD values) for each blocking buffer concentration. The optimal concentration should yield the lowest background signal without significantly affecting the specific signal (which you would test in a separate experiment with antigen).
Table 1: Example Data for Blocking Buffer Optimization
| Blocking Agent | Concentration | Average Background OD (450 nm) |
| None | - | 1.852 |
| BSA | 0.5% | 0.431 |
| BSA | 1.0% | 0.158 |
| BSA | 2.0% | 0.162 |
| Casein | 1.0% | 0.125 |
Protocol 2: Checkerboard Titration of Primary and Secondary Antibodies
A checkerboard titration allows you to simultaneously optimize the concentrations of both the primary (detection) and secondary (enzyme-conjugated) antibodies.
-
Prepare the Plate: Coat and block the microplate as per your optimized protocol. Add a known, mid-range concentration of the this compound standard to all wells.
-
Prepare Antibody Dilutions:
-
Create a series of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000).
-
Create a series of dilutions for your secondary antibody (e.g., 1:2000, 1:5000, 1:10000, 1:20000).
-
-
Add Antibodies:
-
Add the different primary antibody dilutions to the rows of the plate.
-
After incubation and washing, add the different secondary antibody dilutions to the columns of the plate.
-
-
Develop and Read: Add the substrate, stop the reaction, and read the absorbance.
-
Analyze: Identify the combination of primary and secondary antibody concentrations that provides the best signal-to-noise ratio (high specific signal with low background). The background is typically determined from wells that do not contain the primary antibody.
Table 2: Example Checkerboard Titration Data (OD 450 nm)
| Secondary Ab 1:2000 | Secondary Ab 1:5000 | Secondary Ab 1:10000 | Secondary Ab 1:20000 | |
| Primary Ab 1:500 | 2.85 | 2.54 | 2.11 | 1.58 |
| Primary Ab 1:1000 | 2.43 | 2.21 | 1.89 | 1.32 |
| Primary Ab 1:2000 | 1.98 | 1.75 | 1.45 | 0.98 |
| Primary Ab 1:4000 | 1.21 | 1.05 | 0.87 | 0.54 |
| No Primary Ab | 0.65 | 0.32 | 0.15 | 0.08 |
Visualizing Experimental Workflows
Workflow for Optimizing Blocking Conditions
Caption: Workflow for optimizing the blocking step in an ELISA.
References
- 1. hiyka.com [hiyka.com]
- 2. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 3. mybiosource.com [mybiosource.com]
- 4. assaygenie.com [assaygenie.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. corning.com [corning.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Surmodics - ELISA Blocking Reagents [shop.surmodics.com]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Technical Support Center: Improving Betaglycan siRNA Knockdown Specificity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of betaglycan (TGFBR3) siRNA knockdown experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound siRNA knockdown experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low knockdown efficiency of this compound mRNA?
Possible Causes and Solutions:
-
Suboptimal siRNA Delivery: Transfection efficiency is a critical and highly variable factor in siRNA experiments.[1] Optimization of delivery conditions is often necessary to achieve robust results.[1]
-
Solution: Optimize your transfection protocol by testing different cell densities and concentrations of the lipid-based transfection reagent.[1] It is recommended to use a positive control siRNA to ensure transfection is working efficiently in your cell type. An efficiency below 80% for the positive control suggests a need for further optimization.[1]
-
-
Incorrect Assessment of Knockdown: The method used to measure knockdown can influence the observed efficiency.
-
Poor siRNA Potency: Not all siRNA sequences are equally effective.
-
Solution: Test multiple siRNA sequences targeting different regions of the this compound mRNA. If initial experiments with a single siRNA show poor results, trying alternative validated siRNAs is recommended.[2]
-
-
Incorrect Timing of Analysis: The peak knockdown effect can vary depending on the cell type and the turnover rate of the target mRNA and protein.
Question: My this compound protein levels are not decreasing despite successful mRNA knockdown. What could be the reason?
Possible Cause and Solution:
-
Slow Protein Turnover: A successful reduction in mRNA levels may not immediately translate to a decrease in protein levels if the this compound protein has a long half-life.
-
Solution: Extend the time course of your experiment to allow for the degradation of the existing protein pool. Monitor protein levels at later time points (e.g., 72, 96 hours) post-transfection.[4]
-
Question: How can I minimize off-target effects in my this compound siRNA experiments?
Possible Causes and Solutions:
-
High siRNA Concentration: Off-target effects are concentration-dependent.[5][6]
-
Sequence-Dependent Off-Targeting: The siRNA sequence can have partial complementarity to unintended mRNA targets, leading to their downregulation.[8] This is often mediated by the "seed region" of the siRNA.[5]
-
Solution 1: Use siRNA pools. A pool of multiple siRNAs targeting the same gene can reduce the concentration of any single siRNA, thereby minimizing sequence-specific off-target effects.[8]
-
Solution 2: Employ chemically modified siRNAs. Modifications in the seed region of the siRNA can reduce off-target effects without compromising on-target knockdown.[5]
-
Solution 3: Perform rescue experiments. To confirm that the observed phenotype is due to the knockdown of this compound and not off-target effects, co-transfect a plasmid expressing a version of the this compound mRNA with silent mutations that prevent siRNA binding.[9]
-
-
Sense Strand Activity: The sense (passenger) strand of the siRNA duplex can also be incorporated into the RISC complex and induce off-target effects.[9]
-
Solution: Use siRNAs with chemical modifications that prevent the sense strand from being loaded into RISC.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the key signaling pathways involving this compound that I should be aware of when designing my knockdown experiments?
This compound is a co-receptor in the Transforming Growth Factor-beta (TGF-β) signaling pathway.[10][11] It binds to all three TGF-β isoforms and presents them to the signaling receptors, TβRI and TβRII.[12] This is particularly important for TGF-β2, which has a low affinity for TβRII alone.[12] this compound can modulate both canonical SMAD-dependent signaling and non-canonical pathways, such as the p38 MAPK pathway.[10][12][13]
Q2: What controls should I include in my this compound siRNA experiment?
It is essential to use proper controls to correctly interpret your results.[4]
-
Positive Control: An siRNA known to effectively knock down a well-characterized gene. This helps to validate the transfection efficiency and the overall experimental setup.[1]
-
Negative Control: A non-targeting siRNA that has no known homology to any gene in the experimental organism. This control helps to distinguish sequence-specific knockdown from non-specific effects on gene expression.[1][4]
-
Untreated Control: Cells that have not been subjected to any treatment.
-
Mock Transfection Control: Cells treated with the transfection reagent alone, without any siRNA.
Q3: What is a general workflow for a this compound siRNA knockdown experiment?
The following diagram outlines a typical workflow for an siRNA knockdown experiment.
Experimental Protocols
Protocol: siRNA Transfection using a Lipid-Based Reagent
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
One day before transfection, seed cells in antibiotic-free medium so that they reach 70-80% confluency at the time of transfection.[4]
-
-
siRNA Preparation:
-
Thaw siRNA stock solutions and dilute to the desired concentration (e.g., 10-100 nM) in serum-free medium.[4] Gently mix.
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-30 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation:
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
-
Analysis:
-
After the incubation period, harvest the cells to analyze mRNA and protein levels.
-
Protocol: Validation of Knockdown by quantitative real-time PCR (qPCR)
-
RNA Extraction:
-
Isolate total RNA from transfected and control cells using a commercial RNA extraction kit.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using primers specific for this compound and a reference gene (e.g., GAPDH, ACTB).
-
Include a no-template control to check for contamination.
-
-
Data Analysis:
-
Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control.
-
Data Presentation
Table 1: Troubleshooting Low Knockdown Efficiency
| Problem | Potential Cause | Recommended Action |
| Low Knockdown of this compound mRNA | Suboptimal siRNA delivery | Optimize transfection conditions (cell density, reagent concentration). Use a positive control siRNA. |
| Poor siRNA potency | Test multiple siRNA sequences targeting this compound. | |
| Incorrect timing of analysis | Perform a time-course experiment (24, 48, 72 hours). | |
| No change in this compound protein | Slow protein turnover | Extend the experimental timeline to 72-96 hours post-transfection. |
Table 2: Minimizing Off-Target Effects
| Issue | Strategy | Rationale |
| Sequence-dependent off-targets | Use lower siRNA concentrations | Off-target effects are dose-dependent.[6] |
| Use siRNA pools | Reduces the concentration of any single off-targeting siRNA.[8] | |
| Employ chemically modified siRNAs | Modifications can reduce seed-region-mediated off-targeting.[5] | |
| Sense-strand mediated off-targets | Use siRNAs with modified sense strands | Prevents the sense strand from being loaded into the RISC complex.[9] |
| Confirming on-target phenotype | Perform rescue experiments | Co-express a modified this compound that is not targeted by the siRNA to see if the phenotype is reversed.[9] |
References
- 1. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 5. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 7. Selection of hyperfunctional siRNAs with improved potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces TGF-beta signaling in a ligand-independent manner, through activation of the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The type III TGF-β receptor this compound transmembrane-cytoplasmic domain fragment is stable after ectodomain cleavage and is a substrate of the intramembrane protease γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Betaglycan Knockout Mouse Viability
Welcome to the technical support center for researchers working with betaglycan (Tgfbr3) knockout mice. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the viability and experimental use of these models.
Frequently Asked Questions (FAQs)
Q1: Why is obtaining viable global this compound knockout mice so challenging?
A1: Global knockout of the Tgfbr3 gene, which encodes for this compound, results in embryonic or perinatal lethality.[1][2][3] This is primarily due to severe developmental defects in vital organs, particularly the heart and liver.[2][3][4] this compound is essential for proper development, and its complete absence disrupts critical signaling pathways necessary for embryogenesis.[5][6][7]
Q2: What are the specific phenotypes observed in global this compound knockout embryos?
A2: Homozygous Tgfbr3 null embryos exhibit several critical defects, including:
-
Cardiovascular Abnormalities: Defects in heart development are a primary cause of lethality.[2][3][4]
-
Liver Defects: Apoptosis in the liver has been observed.[4]
-
Hematopoietic Defects: Beginning around embryonic day 13.5 (E13.5), homozygous embryos may appear paler, suggesting issues with the hematopoietic system.[2]
-
Reduced Viability: A significant portion of homozygous null embryos are resorbed by E17.5.[2]
Q3: How can I study the function of this compound if a global knockout is lethal?
A3: To circumvent the embryonic lethality of global knockouts, researchers widely use conditional knockout mouse models.[1][2][8] This approach involves flanking a critical exon of the Tgfbr3 gene with loxP sites ("floxed" allele). By crossing these mice with a strain expressing Cre recombinase under the control of a tissue-specific or inducible promoter, you can delete the gene in a specific cell type or at a particular time point, allowing for the study of its function in adult mice or specific developmental stages.[8][9]
Q4: What is the role of this compound in TGF-β signaling?
A4: this compound, also known as the TGF-β type III receptor (TβRIII), is a co-receptor that plays a crucial role in modulating TGF-β signaling.[10][11][12] Its primary function is to bind TGF-β ligands, particularly TGF-β2, and present them to the type II receptor (TβRII), thereby enhancing signaling.[3][4][11] this compound can also function as an inhibitor of TGF-β signaling in some contexts by preventing the formation of the type I and type II receptor complex.[13] Additionally, this compound can signal independently of the canonical TGF-β pathway through the p38 MAPK pathway.[14]
Troubleshooting Guides
Breeding and Viability Issues
Problem: No viable homozygous global knockout pups are born.
| Potential Cause | Troubleshooting Step |
| Embryonic lethality | This is the expected outcome for a global this compound knockout.[1][2] To study the gene's function, developing a conditional knockout strategy is necessary. |
| Genetic background effects | The penetrance of lethality can vary depending on the mouse strain.[15] Consider backcrossing to a different genetic background, although this is unlikely to fully rescue the lethal phenotype. |
Problem: Difficulty breeding heterozygous or conditional knockout mice.
| Potential Cause | Troubleshooting Step |
| Poor breeding performance of a specific strain | Some mouse strains are inherently poor breeders. Consult breeding troubleshooting guides for general tips on optimizing breeding schemes, diet, and environmental conditions.[16] |
| Sub-viable phenotypes in heterozygous mice | While often reported as having no apparent defects, monitor heterozygous mice for any subtle health issues that could impact breeding. |
| Infertility in conditional knockout models | Depending on the tissue where this compound is deleted, fertility may be affected. For example, conditional knockout in gonadotropes can lead to altered fertility in females.[2] Carefully characterize the reproductive phenotype of your specific conditional knockout line. |
Experimental Design and Interpretation
Problem: Unexpected or inconsistent phenotypes in conditional knockout mice.
| Potential Cause | Troubleshooting Step |
| Inefficient Cre-mediated recombination | Verify the efficiency and specificity of Cre-mediated deletion in your target tissue using PCR on genomic DNA or by assessing this compound protein/mRNA levels.[1] |
| Off-target effects of Cre expression | Cre recombinase can sometimes have toxic effects or lead to off-target recombination, although this is rare. Include appropriate controls, such as mice expressing Cre without the floxed allele. |
| Compensatory mechanisms | The biological system may adapt to the loss of this compound in a specific tissue, leading to milder than expected phenotypes. Investigate potential compensatory upregulation of other TGF-β receptors or related signaling molecules. |
| Ligand-specific effects | This compound interacts with multiple ligands, including TGF-β isoforms and inhibins.[4][10][12] The observed phenotype may be due to altered signaling of a specific ligand. For instance, in gonadotropes, this compound is a co-receptor for inhibin A but not inhibin B.[2] |
Quantitative Data Summary
Table 1: Viability of Global this compound Knockout Embryos
| Genotype | Embryonic Day (E) | Observed Phenotype | Viability | Reference |
| Tgfbr3+/+ | E13.5 - E17.5 | Normal development | Viable | [2] |
| Tgfbr3+/- | E13.5 - E17.5 | Normal development | Viable | [2] |
| Tgfbr3-/- | E13.5 | Pale appearance, particularly in the liver | Reduced | [2] |
| Tgfbr3-/- | E17.5 | Frequent resorption | Non-viable | [2] |
Table 2: Phenotypes in Tissue-Specific this compound Knockout Mice
| Target Tissue | Cre Driver | Key Phenotype | Reference |
| Mature T cells | dLck-Cre | More severe experimental autoimmune encephalomyelitis (EAE) | [1] |
| Gonadotropes | GRIC | Supra-fertile females with increased litter sizes | [2] |
| Oocytes | Gdf9-iCre | No effect on fertility | [17][18] |
| Renal Cells (in vitro knockdown) | shRNA | Enhanced primary tumor formation and lung metastasis | [19][20] |
Experimental Protocols
Protocol 1: Generation of Conditional this compound Knockout Mice
This protocol outlines the general steps for creating a conditional knockout mouse model for the Tgfbr3 gene.
-
Design and Construction of a Targeting Vector:
-
Gene Targeting in Embryonic Stem (ES) Cells:
-
Selection and Screening of Targeted ES Cell Clones:
-
ES cells are cultured in the presence of a selection agent (e.g., neomycin) to select for cells that have incorporated the vector.
-
Correctly targeted clones are identified by PCR and Southern blotting.
-
-
Generation of Chimeric Mice:
-
Germline Transmission and Establishment of the Floxed Line:
-
Chimeric mice are bred with wild-type mice.
-
Offspring with a coat color indicating germline transmission of the targeted allele are genotyped to confirm the presence of the floxed allele.
-
Heterozygous mice carrying the floxed allele (Tgfbr3fl/+) are intercrossed to generate homozygous floxed mice (Tgfbr3fl/fl).
-
-
Generation of Conditional Knockout Mice:
-
Homozygous floxed mice (Tgfbr3fl/fl) are crossed with mice expressing Cre recombinase under a tissue-specific or inducible promoter.
-
The offspring will have the Tgfbr3 gene deleted only in the cells where Cre is expressed.
-
Protocol 2: Genotyping of this compound Floxed and Knockout Alleles
-
DNA Extraction: Isolate genomic DNA from tail biopsies or other relevant tissue samples.
-
PCR Amplification: Perform PCR using primers that can distinguish between the wild-type, floxed, and knockout alleles. Primer design will be specific to the targeting strategy used.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The different alleles will produce bands of different sizes, allowing for determination of the genotype.
Visualizations
Caption: Canonical TGF-β signaling pathway highlighting the role of this compound.
Caption: Workflow for generating a conditional this compound knockout mouse.
References
- 1. Frontiers | Transforming growth factor receptor III (this compound) regulates the generation of pathogenic Th17 cells in EAE [frontiersin.org]
- 2. This compound (TGFBR3) Functions as an Inhibin A, but Not Inhibin B, Coreceptor in Pituitary Gonadotrope Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of TGF-β with this compound and signaling receptors reveal mechanisms of complex assembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structures of TGF-β with this compound and signaling receptors reveal mechanisms of complex assembly and signaling | Crick [crick.ac.uk]
- 6. Structures of TGF-β with this compound and the signaling receptors reveal the mechanism whereby this compound potentiates receptor complex assembly and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structures of TGF-β with this compound and signaling receptors reveal mechanisms of complex assembly and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generating Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound presents ligand to the TGF beta signaling receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound inhibits TGF-beta signaling by preventing type I-type II receptor complex formation. Glycosaminoglycan modifications alter this compound function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces TGF-beta signaling in a ligand-independent manner, through activation of the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adenoviral supply of active transforming growth factor-beta1 (TGF-beta1) did not prevent lethality in transforming growth factor-beta1-knockout embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.utsa.edu [research.utsa.edu]
- 17. rep.bioscientifica.com [rep.bioscientifica.com]
- 18. Ablation of TGFBR3 (this compound) in oocytes does not affect fertility in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Decreased TGFBR3/betaglycan expression enhances the metastatic abilities of renal cell carcinoma cells through TGF-β-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Decreased TGFBR3/betaglycan expression enhances the metastatic abilities of renal cell carcinoma cells through TGF-β-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
Technical Support Center: Optimizing Cell Lysis for Betaglycan Immunoprecipitation
Welcome to the technical support center for optimizing cell lysis for betaglycan immunoprecipitation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step for successful this compound immunoprecipitation?
A1: The initial and most critical step is the efficient and appropriate lysis of cells to solubilize this compound, a membrane-bound proteoglycan, while preserving its antigenicity for antibody binding. The choice of lysis buffer is paramount and often requires optimization.
Q2: Which type of lysis buffer is recommended for this compound?
A2: Since this compound is a membrane proteoglycan, a lysis buffer containing detergents is necessary for its solubilization.[1] Non-ionic or mild ionic detergents are generally preferred to maintain protein-protein interactions if you are performing a co-immunoprecipitation. Commonly used buffers like RIPA or NP-40-based buffers can be a good starting point. However, the optimal detergent and its concentration may need to be determined empirically.
Q3: Do the glycosaminoglycan (GAG) chains on this compound interfere with immunoprecipitation?
A3: The core protein of this compound is responsible for binding to TGF-β, and the GAG chains are not required for this interaction.[1] Therefore, for most antibodies that recognize the core protein, the GAG chains should not interfere with immunoprecipitation. Enzymatic removal of GAG chains is generally not necessary.
Q4: Why is it essential to include protease and phosphatase inhibitors in the lysis buffer?
A4: Upon cell lysis, endogenous proteases and phosphatases are released, which can degrade your target protein and its interacting partners, or alter their phosphorylation state. Including a cocktail of protease and phosphatase inhibitors in your lysis buffer is crucial to protect the integrity of this compound and its associated signaling complexes during the experiment.
Troubleshooting Guide
Issue 1: Low or No this compound Signal After Immunoprecipitation
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | This compound is a large membrane proteoglycan and may be difficult to solubilize. Try a stronger lysis buffer, such as RIPA buffer, or increase the concentration of the detergent in your current buffer. Sonication on ice after adding the lysis buffer can also aid in complete cell disruption. |
| Inappropriate Lysis Buffer | The chosen lysis buffer may be too harsh, leading to the denaturation of the epitope recognized by your antibody. Try a milder buffer, such as one containing NP-40 or Triton X-100, and optimize the detergent concentration. A low concentration of Triton X-100 (e.g., 0.01%) has been used for the isolation of this compound fragments.[2] |
| Antibody Not Suitable for IP | Not all antibodies that work in Western blotting are suitable for immunoprecipitation. Use an antibody that has been validated for IP. |
| Insufficient Protein Input | Increase the amount of total protein lysate used for the immunoprecipitation. |
Issue 2: High Background or Non-specific Bands
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number of washes after antibody incubation. You can also try increasing the stringency of the wash buffer by slightly increasing the detergent or salt concentration. |
| Non-specific Binding to Beads | Pre-clear your lysate by incubating it with the beads (without the antibody) before the immunoprecipitation step. This will remove proteins that non-specifically bind to the beads. |
| Antibody Concentration Too High | Titrate your antibody to determine the optimal concentration for immunoprecipitation. Using too much antibody can lead to increased non-specific binding. |
| Hydrophobic Interactions | The inclusion of a low concentration of a non-ionic detergent in the wash buffer can help to reduce non-specific hydrophobic interactions. |
Experimental Protocols
Protocol 1: Cell Lysis for this compound Immunoprecipitation
This protocol provides a starting point for the lysis of mammalian cells for this compound immunoprecipitation. Optimization may be required depending on the cell type and specific experimental goals.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (see Table 1 for options)
-
Protease and Phosphatase Inhibitor Cocktail (add fresh to lysis buffer before use)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to the cell pellet or plate.
-
For adherent cells, use a cell scraper to gently collect the cell lysate. For suspension cells, gently resuspend the pellet in the lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
(Optional) Sonicate the lysate on ice with short pulses to aid in the solubilization of membrane proteins.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This lysate is now ready for the immunoprecipitation protocol.
Data Presentation: Lysis Buffer Composition
Table 1: Recommended Lysis Buffers for this compound Immunoprecipitation
| Buffer Component | RIPA Buffer (Harsh) | NP-40 Buffer (Mild) | Triton X-100 Buffer (Mild) |
| Tris-HCl (pH 7.4) | 50 mM | 50 mM | 50 mM |
| NaCl | 150 mM | 150 mM | 150 mM |
| NP-40 | 1% | 1% | - |
| Triton X-100 | - | - | 1% |
| Sodium Deoxycholate | 0.5% | - | - |
| SDS | 0.1% | - | - |
| EDTA | 1 mM | 1 mM | 1 mM |
| Protease Inhibitors | Add fresh | Add fresh | Add fresh |
| Phosphatase Inhibitors | Add fresh | Add fresh | Add fresh |
Note: The concentrations of detergents and salts can be optimized for your specific application. For an initial trial, starting with a milder buffer like the NP-40 or Triton X-100 buffer is recommended to preserve protein interactions.
Visualizations
This compound in the TGF-β Signaling Pathway
Caption: TGF-β signaling pathway involving this compound.
Experimental Workflow: this compound Immunoprecipitation
Caption: this compound Immunoprecipitation Workflow.
References
- 1. Purification of the transforming growth factor-beta (TGF-beta) binding proteoglycan this compound | Lund University [lunduniversity.lu.se]
- 2. This compound has two independent domains required for high affinity TGF-β binding: proteolytic cleavage separates the domains and inactivates the neutralizing activity of the soluble receptor - PMC [pmc.ncbi.nlm.nih.gov]
Betaglycan Flow Cytometry Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background and optimize signal in betaglycan (TGF-β RIII) flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied using flow cytometry?
A1: this compound, also known as Transforming Growth Factor-beta Receptor III (TGF-β RIII), is a co-receptor that plays a crucial role in regulating TGF-β superfamily signaling.[1][2][3] It is essential for various biological processes, including embryonic development, tissue homeostasis, and has been implicated in cancer progression where its expression is often lost.[1][2][3][4] Flow cytometry is used to quantify the expression of this compound on the surface of individual cells, which is valuable for cancer research and understanding its role in cellular processes like migration and invasion.[2][5][6][7]
Q2: What are the common sources of high background in flow cytometry?
A2: High background can obscure the true signal and make data interpretation difficult. Common sources include:
-
Dead Cells: Dead cells have "sticky" membranes that non-specifically bind antibodies and can exhibit autofluorescence.[8]
-
Non-specific Antibody Binding: Antibodies may bind to unintended targets, such as Fc receptors on cells like monocytes and macrophages.[9]
-
Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody increases the likelihood of non-specific binding.[10]
-
Inadequate Washing: Insufficient washing steps fail to remove unbound antibodies.[10]
-
Autofluorescence: Some cell types naturally fluoresce, which can contribute to background noise.[8]
-
Contamination: Bacterial or other microbial contamination in samples or buffers can lead to a high event rate and background fluorescence.[10]
Q3: How can I distinguish between true low this compound expression and a failed experiment?
A3: To confirm that low signal is due to low expression and not experimental error, it is critical to include proper controls.
-
Positive Control Cells: Use a cell line known to express high levels of this compound to confirm that your antibody and staining protocol are working correctly.
-
Isotype Control: An isotype control is an antibody with the same immunoglobulin class and conjugate but without specificity for the target protein.[9] This helps to determine the level of background staining from non-specific antibody binding.
-
Unstained Control: An unstained sample of your cells is essential for assessing the baseline autofluorescence of the cell population.[8][9]
-
Viability Dye: Use a viability dye to exclude dead cells from your analysis, as they can contribute to false positives.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound flow cytometry experiments.
Issue 1: High Background in All Samples
High background can manifest as a high percentage of positive cells or a poor distinction between your negative and positive populations.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Explanation |
| Antibody Concentration Too High | Titrate your primary anti-betaglycan antibody to find the optimal concentration that provides the best signal-to-noise ratio.[10][11] | An excess of antibody increases the chances of low-affinity, non-specific binding. |
| Non-Specific Binding to Fc Receptors | Include an Fc receptor blocking step in your protocol before adding the primary antibody. Use blocking reagents or normal serum from the same host as your secondary antibody.[9] | Cells like monocytes and B cells express Fc receptors that can bind the Fc portion of your antibodies, leading to false positives.[9] |
| Dead Cells | Incorporate a viability dye (e.g., PI, 7-AAD, DAPI) into your staining panel to gate out dead cells during analysis.[8] Handle cells gently and keep them on ice to maintain viability.[10] | Dead cells non-specifically bind antibodies, contributing significantly to background noise.[8] |
| Inadequate Washing | Increase the number of wash steps after antibody incubations. Consider adding a small amount of detergent (e.g., Tween-20) to your wash buffer to help remove unbound antibodies.[10] | Thorough washing is crucial to remove any antibody that has not specifically bound to this compound. |
| Issues with Secondary Antibody | If using indirect staining, ensure the secondary antibody is specific to the primary antibody's host species and has been cross-adsorbed to minimize cross-reactivity. Run a control with only the secondary antibody to check for non-specific binding.[8] | A secondary antibody with broad reactivity can bind to unintended targets. |
Issue 2: Weak or No this compound Signal
This issue can arise even when you expect the cells to be positive for this compound.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Explanation |
| Low this compound Expression | The target cells may have naturally low or no expression of this compound. Some cancers are characterized by the loss of this compound expression.[2][3] | Confirm the expected expression level in the literature for your specific cell type. |
| Improper Antibody Storage or Handling | Ensure antibodies have been stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Protect fluorescently-conjugated antibodies from light.[8] | Improper storage can lead to antibody degradation and loss of function. |
| Suboptimal Staining Protocol | Keep cells and reagents on ice or at 4°C throughout the staining process to prevent internalization of surface antigens.[10] | Cell surface proteins can be internalized, reducing the amount available for antibody binding. Adding sodium azide (B81097) to buffers can help prevent this. |
| Instrument Settings Not Optimized | Use a positive control cell line to correctly set the laser power and detector voltages (gains) on the flow cytometer.[10] | Incorrect instrument settings may prevent the detection of a real but weak signal. |
| Trypsinization Effects | If staining adherent cells, be aware that trypsin can cleave cell surface proteins. Consider using a more gentle cell detachment method, such as using an EDTA-based dissociation buffer. | The extracellular domain of this compound could be sensitive to enzymatic digestion. |
Experimental Protocols & Data Presentation
Example: Antibody Titration for Optimal Staining
To minimize background, it is crucial to determine the optimal concentration for your anti-betaglycan antibody. Below is an example of how to present titration data.
Methodology:
-
Prepare a single-cell suspension of a cell line known to express this compound.
-
Aliquot approximately 1x10^6 cells into several tubes.
-
Prepare a series of dilutions of the anti-betaglycan antibody (e.g., from 1:50 to 1:1600).
-
Stain each aliquot of cells with a different antibody dilution according to your standard protocol.
-
Include an unstained control and an isotype control.
-
Acquire the samples on a flow cytometer and analyze the Mean Fluorescence Intensity (MFI) of the positive population and the background MFI of the negative population.
-
Calculate the Signal-to-Noise (S/N) ratio by dividing the MFI of the positive signal by the MFI of the background.
Example Titration Data:
| Antibody Dilution | Positive MFI | Background MFI | Signal-to-Noise (S/N) Ratio |
| 1:50 | 12500 | 800 | 15.6 |
| 1:100 | 11800 | 450 | 26.2 |
| 1:200 | 10500 | 250 | 42.0 |
| 1:400 | 9200 | 180 | 51.1 |
| 1:800 | 6500 | 150 | 43.3 |
| 1:1600 | 3800 | 140 | 27.1 |
In this example, a 1:400 dilution provides the optimal S/N ratio and would be chosen for future experiments.
Detailed Protocol: Staining for Cell Surface this compound
This protocol provides a general framework for staining cells for this compound expression.
-
Cell Preparation:
-
For suspension cells, wash cells once with ice-cold PBS and centrifuge at 300-400 x g for 5 minutes.
-
For adherent cells, wash with PBS and detach using a non-enzymatic method like an EDTA-based cell dissociation buffer to preserve surface antigens.
-
Count cells and resuspend in ice-cold FACS buffer (e.g., PBS with 1-2% BSA or FBS) to a concentration of 1x10^7 cells/mL.
-
-
Fc Receptor Blocking:
-
Aliquot 100 µL of cell suspension (1x10^6 cells) into flow cytometry tubes.
-
Add Fc blocking reagent according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at 4°C.
-
-
Primary Antibody Staining:
-
Add the pre-titrated optimal concentration of anti-betaglycan antibody to the cells.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 2-3 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant. Repeat the wash step two more times.
-
-
(Optional) Secondary Antibody Staining:
-
If your primary antibody is not conjugated, resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the appropriate fluorochrome-conjugated secondary antibody.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Repeat the washing steps as described in step 4.
-
-
Viability Staining & Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Add a viability dye (e.g., 7-AAD or DAPI) just before analysis.
-
Acquire the samples on the flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.[12]
-
Visualizations
This compound Signaling Pathway
This compound (TβRIII) acts as a co-receptor that presents TGF-β ligands, particularly TGF-β2, to the type II receptor (TβRII), facilitating the formation of the signaling complex.[13][14]
Experimental Workflow
A systematic workflow is essential for reproducible results and effective troubleshooting.
Troubleshooting Decision Tree
This logical guide helps diagnose the cause of high background signals.
References
- 1. Roles for the type III TGF-beta receptor in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Loss of this compound expression in ovarian cancer: role in motility and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound has two independent domains required for high affinity TGF-β binding: proteolytic cleavage separates the domains and inactivates the neutralizing activity of the soluble receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (TβRIII) Is Expressed in the Thymus and Regulates T Cell Development by Protecting Thymocytes from Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transforming growth factor receptor III (this compound) regulates the generation of pathogenic Th17 cells in EAE [frontiersin.org]
- 7. Transforming growth factor receptor III (this compound) regulates the generation of pathogenic Th17 cells in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 12. Quantitative flow cytometry for the analysis of T cell receptor Vbeta chain expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results in Betaglycan Functional Assays: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the multifaceted roles of betaglycan, inconsistent results in functional assays can be a significant roadblock. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and how can this lead to variability in functional assays?
A1: this compound (also known as TGF-β receptor III) is a co-receptor for members of the Transforming Growth Factor-β (TGF-β) superfamily, including TGF-β isoforms, inhibins, and some Bone Morphogenetic Proteins (BMPs).[1][2][3] Its primary role is to present these ligands to their respective signaling receptors, thereby modulating signal transduction.[4] This modulatory function can be a source of variability, as this compound can either enhance or inhibit signaling depending on the cellular context, the specific ligand, and the expression levels of other receptors.[5][6]
Q2: Why do I observe different effects of this compound on TGF-β signaling in different cell lines?
A2: The cellular context is critical for this compound function. Different cell lines can have varying expression levels of TGF-β signaling receptors (Type I and Type II), other co-receptors, and downstream signaling components.[6] For instance, in some cells, this compound enhances TGF-β signaling, while in others, it can be inhibitory.[6] This discrepancy can be due to differences in glycosaminoglycan modifications of this compound itself, which can alter its function.[6]
Q3: Can soluble this compound in my cell culture media affect my results?
A3: Yes, the extracellular domain of this compound can be shed from the cell surface, generating a soluble form.[2] This soluble this compound can bind to TGF-β ligands in the culture medium, effectively sequestering them and preventing them from interacting with cell surface receptors. This can lead to an underestimation of the true signaling response in your assay.[5]
Q4: What is the significance of this compound's interaction with inhibin and activin?
A4: this compound plays a crucial role in the inhibin-activin system. It acts as a co-receptor for inhibin, enhancing its binding to the activin type II receptors (ActRIIA/B). This enhanced binding allows inhibin to effectively antagonize activin signaling.[1][3] Inconsistent results in assays measuring activin or inhibin function can arise from variable this compound expression levels.
Troubleshooting Guides
Issue 1: High Variability in TGF-β-induced Reporter Gene Assays
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Cell Line Inconsistency | Different cell passages can have altered receptor expression or signaling capacities. | Use cells within a consistent and low passage number range. Regularly check and document cell morphology and growth rates. |
| Variable this compound Expression | If using transient transfection, efficiency can vary significantly between wells. | For stable cell lines, periodically verify this compound expression via Western blot or flow cytometry. For transient transfections, co-transfect with a control reporter plasmid (e.g., Renilla luciferase) for normalization.[7] |
| Ligand Bioactivity | TGF-β isoforms can lose activity due to improper storage or handling. | Aliquot and store TGF-β at -80°C. Avoid repeated freeze-thaw cycles. Test the bioactivity of each new batch of ligand. |
| Presence of Soluble this compound | Shed soluble this compound can sequester TGF-β in the media. | Consider using serum-free media or media with a low serum concentration to minimize shedding. If possible, quantify soluble this compound levels in your conditioned media. |
| Assay Timing | The kinetics of TGF-β signaling can vary. | Perform a time-course experiment to determine the optimal time point for measuring the reporter gene activity after TGF-β stimulation. |
Issue 2: Inconsistent Pulldown in Co-Immunoprecipitation (Co-IP) of this compound and its Binding Partners
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Weak or Transient Interaction | The interaction between this compound and its binding partners might be weak or transient. | Optimize lysis buffer conditions. Use a milder lysis buffer (e.g., non-ionic detergents like NP-40) and include protease and phosphatase inhibitors. Consider in vivo crosslinking before cell lysis. |
| Antibody Issues | The antibody may not be suitable for IP, or the epitope may be masked within the protein complex. | Use a validated IP-grade antibody. Test multiple antibodies targeting different epitopes (N-terminus, C-terminus, extracellular domain). |
| High Background | Non-specific binding of proteins to the beads or antibody. | Pre-clear the cell lysate with beads before adding the specific antibody. Increase the stringency of the wash buffers (e.g., increase salt concentration or detergent percentage). Include appropriate isotype controls. |
| Low Protein Expression | The protein of interest may be expressed at low levels in your cell line. | Overexpress a tagged version of your protein of interest. Ensure efficient cell lysis to release the protein from cellular compartments. |
Quantitative Data Summary
Table 1: Binding Affinities (Kd) of this compound and its Domains for TGF-β Isoforms
| Receptor/Domain | TGF-β1 (nM) | TGF-β2 (nM) | TGF-β3 (nM) |
| Soluble this compound (full ectodomain) | ~5-20 | ~5-20 | ~5-20 |
| Soluble Domain I (E-domain) | ~100-200 | ~100-200 | ~200-400 |
| Soluble Domain II (U-domain) | ~500-1000 | ~400-800 | ~500-1000 |
Note: These are approximate values compiled from various studies and can vary depending on the experimental conditions.[8]
Key Experimental Protocols
Protocol 1: TGF-β-induced Luciferase Reporter Assay
This protocol is designed to quantify the effect of this compound on TGF-β-induced transcriptional activity using a luciferase reporter construct containing Smad Binding Elements (SBEs).[9][10]
Materials:
-
HEK293T cells (or other suitable cell line with low endogenous this compound)
-
This compound expression vector (or empty vector control)
-
SBE-luciferase reporter vector
-
Renilla luciferase control vector
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% FBS
-
Serum-free DMEM
-
Recombinant human TGF-β1 or TGF-β2
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: One day before transfection, seed HEK293T cells in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with the this compound expression vector (or empty vector), SBE-luciferase reporter vector, and Renilla luciferase control vector using your preferred transfection reagent according to the manufacturer's instructions.
-
Starvation: 24 hours post-transfection, replace the medium with serum-free DMEM and incubate for 4-6 hours.
-
TGF-β Stimulation: Treat the cells with varying concentrations of TGF-β1 or TGF-β2 (e.g., 0, 10, 50, 100, 500 pM) for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the TGF-β concentration.
Protocol 2: Co-Immunoprecipitation of this compound and TGF-β Receptor II (TGFβRII)
This protocol describes the co-immunoprecipitation of this compound and TGFβRII to assess their interaction.[11][12]
Materials:
-
Cells co-expressing HA-tagged this compound and FLAG-tagged TGFβRII
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-HA antibody
-
Anti-FLAG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-HA antibody (for this compound pulldown) or an isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C.
-
Bead Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads three to five times with wash buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-FLAG antibody to detect co-immunoprecipitated TGFβRII.
Signaling Pathways and Experimental Workflows
Caption: Canonical TGF-β signaling pathway facilitated by this compound.
References
- 1. This compound binds inhibin and can mediate functional antagonism of activin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activins and inhibins and their signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces TGF-beta signaling in a ligand-independent manner, through activation of the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound can act as a dual modulator of TGF-beta access to signaling receptors: mapping of ligand binding and GAG attachment sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits TGF-beta signaling by preventing type I-type II receptor complex formation. Glycosaminoglycan modifications alter this compound function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding Properties of the Transforming Growth Factor-β Coreceptor this compound: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Betaglycan Antibody Validation: A Technical Support Center
Welcome to the technical support center for betaglycan antibody validation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound antibodies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound antibodies.
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Low Abundance of this compound: The target protein may not be highly expressed in your sample. | - Use a positive control cell lysate known to express this compound (e.g., K-562, C2C12).- Increase the amount of protein loaded onto the gel (up to 50 µg).- Consider using an enrichment technique like immunoprecipitation prior to Western Blotting. |
| Inefficient Protein Transfer: Due to its large size (>300 kDa), this compound transfer can be inefficient. | - Use a lower percentage acrylamide (B121943) gel (e.g., 6-8%) for better resolution of high molecular weight proteins.- Optimize transfer conditions: use a wet transfer system and extend the transfer time (e.g., overnight at 4°C at a constant low voltage).- Use a PVDF membrane, which has a higher binding capacity for large proteins. | |
| Suboptimal Antibody Concentration: The primary or secondary antibody may be too dilute. | - Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution (e.g., 1:1000) and test a range of dilutions.[1][2] | |
| High Background | Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins. | - Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).- Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, especially for phospho-specific antibodies.[3] |
| Insufficient Washing: Residual unbound antibodies can cause high background. | - Increase the number and duration of wash steps (e.g., 3 x 10 minutes with TBST). | |
| Multiple Bands or Unexpected Molecular Weight | Proteolytic Cleavage: this compound is susceptible to proteolytic cleavage, which can result in smaller fragments.[4][5][6] | - Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.- Analyze the expected sizes of cleavage products (e.g., ~55 kDa and ~45 kDa fragments) to see if they match the observed bands.[4] |
| Glycosylation: this compound is a heavily glycosylated proteoglycan, which can cause it to migrate at a higher apparent molecular weight and appear as a smear.[7] | - The smeared appearance is characteristic of glycosylated this compound. To confirm, treat your lysate with PNGase F to remove N-linked glycans, which should result in a sharper band at a lower molecular weight. |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| No Staining or Weak Staining | Epitope Masking: Formalin fixation can mask the epitope recognized by the antibody. | - Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0). The optimal buffer and heating time should be determined for each antibody. |
| Low Antibody Penetration: The antibody may not be able to access the target protein within the tissue. | - Ensure complete deparaffinization and rehydration of the tissue sections.- Use a permeabilization agent (e.g., 0.1-0.25% Triton X-100 in PBS) in your blocking buffer and antibody diluent. | |
| High Background | Endogenous Enzyme Activity: If using an enzyme-based detection system (e.g., HRP), endogenous peroxidases in the tissue can produce a false positive signal. | - Quench endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10-15 minutes before blocking. |
| Non-specific Antibody Binding: The primary or secondary antibody may bind non-specifically to tissue components. | - Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum).- Titrate the primary antibody to the lowest concentration that gives a specific signal with low background. | |
| Non-specific Staining | Cross-reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. | - Use a secondary antibody that has been pre-adsorbed against the species of your tissue sample.- Run a negative control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. |
Flow Cytometry
| Problem | Possible Cause | Recommended Solution |
| Low Signal or No Positive Population | Low Surface Expression: this compound may be expressed at low levels on the cell surface. | - Use a bright fluorochrome-conjugated primary antibody or a biotinylated primary antibody followed by a bright streptavidin-fluorochrome conjugate.- If intracellular staining is an option and the antibody is validated for it, consider permeabilizing the cells to detect the total protein level. |
| Antibody Not Suitable for Native Protein: The antibody may not recognize the native conformation of this compound on the cell surface. | - Ensure the antibody has been validated for flow cytometry by the manufacturer or in the literature.- Test different antibody clones. | |
| High Background/Non-specific Binding | Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors on the surface of some cells (e.g., immune cells). | - Block Fc receptors with an Fc blocking reagent or by adding excess purified IgG from the same species as your primary antibody to the staining buffer. |
| Dead Cells: Dead cells can non-specifically bind antibodies, leading to high background. | - Use a viability dye to exclude dead cells from your analysis. |
Immunoprecipitation (IP)
| Problem | Possible Cause | Recommended Solution |
| No or Low Yield of this compound | Antibody Not Suitable for IP: The antibody may not be able to bind to this compound in its native conformation in solution. | - Use an antibody that is specifically validated for IP. Polyclonal antibodies often work well for IP as they can recognize multiple epitopes. |
| Inefficient Antibody-Bead Coupling: The antibody may not be binding effectively to the protein A/G beads. | - Ensure you are using the correct type of beads (Protein A, G, or A/G) based on the isotype of your primary antibody.[8] | |
| High Background/Non-specific Proteins | Non-specific Binding to Beads: Cellular proteins can bind non-specifically to the beads. | - Pre-clear your lysate by incubating it with beads alone before adding the primary antibody.[8] |
| Non-specific Binding to Antibody: The antibody may be pulling down other proteins. | - Include an isotype control IgG in a parallel IP reaction. This should be an antibody of the same isotype and from the same host species as your primary antibody but directed against an antigen not present in your sample.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound in a Western Blot?
A1: The core protein of this compound has a predicted molecular weight of around 93 kDa. However, due to extensive and heterogeneous glycosylation, it typically migrates as a broad band or smear ranging from ~140 kDa to over 300 kDa.[5] You may also observe smaller bands corresponding to proteolytic cleavage products.[4][5]
Q2: What are good positive and negative controls for this compound antibody validation?
A2:
-
Positive Controls:
-
Cell Lysates: K-562 and C2C12 cells are known to express this compound.[2]
-
Tissues: Many tissues express this compound, with high levels often found in bone and cartilage.
-
-
Negative Controls:
-
Knockout/Knockdown Cells: The gold standard for antibody specificity validation is to use a cell line where the this compound gene (TGFBR3) has been knocked out or knocked down.[10][11] A specific antibody should show no signal in these cells compared to the wild-type control.
-
Isotype Control (for IP and Flow Cytometry): An antibody of the same isotype and host species as your primary antibody, but with a different specificity, should be used to control for non-specific binding.[8][9]
-
Secondary Antibody Only Control (for IHC and IF): This control, where the primary antibody is omitted, is crucial to ensure that the secondary antibody is not binding non-specifically.
-
Q3: How can I be sure my this compound antibody is specific?
A3: Validating the specificity of your antibody is crucial. Here are key steps:
-
Western Blotting: A specific antibody should detect a band at the expected (and often broad) molecular weight for this compound in a positive control lysate. This band should be absent in a knockout/knockdown lysate.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): This can definitively identify the protein being pulled down by your antibody.
-
Multiple Antibodies: Use two or more different antibodies that recognize different epitopes on this compound. If they produce a similar staining pattern in IHC or a similar band in Western Blot, it increases confidence in their specificity.
-
Correlation with other data: Correlate your antibody staining results with mRNA expression data for this compound in different cell lines or tissues.
Q4: Are there any special considerations for working with this compound due to its size and post-translational modifications?
A4: Yes. Its large size and heavy glycosylation can present challenges:
-
Western Blotting: As mentioned, this can affect transfer efficiency and migration in the gel.
-
Antibody Recognition: Some antibodies may only recognize the core protein, while others may be sensitive to glycosylation patterns. If you suspect this is an issue, you can try deglycosylating your protein sample before running the Western Blot.
-
Proteolytic Cleavage: The susceptibility of this compound to cleavage means you should always work with fresh samples and use protease inhibitors. Be aware of the potential for smaller fragments to appear in your results.[4][5][6]
Experimental Protocols
Western Blotting Protocol for this compound
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
Mix 30-50 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 6-8% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet transfer system at 100V for 90 minutes to 2 hours at 4°C. For improved transfer of high molecular weight proteins, consider an overnight transfer at a lower voltage (e.g., 20-30V).
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature.
-
Incubate the membrane with the primary anti-betaglycan antibody (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1][2]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000-1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an ECL substrate and image the blot.
-
Immunohistochemistry (IHC) Protocol for this compound in Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Quench endogenous peroxidase activity with 3% H2O2 in PBS for 15 minutes.
-
Wash with PBS.
-
Block with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour at room temperature.
-
Incubate with the primary anti-betaglycan antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-HRP complex for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Visualizations
Caption: Canonical and non-canonical TGF-β signaling pathways involving this compound.
Caption: General workflow for this compound antibody validation.
Caption: Decision tree for troubleshooting common this compound antibody issues.
References
- 1. usbio.net [usbio.net]
- 2. TGF-beta Receptor III Antibody | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound has two independent domains required for high affinity TGF-β binding: proteolytic cleavage separates the domains and inactivates the neutralizing activity of the soluble receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The type III TGF-β receptor this compound transmembrane-cytoplasmic domain fragment is stable after ectodomain cleavage and is a substrate of the intramembrane protease γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 9. Why should I use an IgG control in my IP experiment? | Cell Signaling Technology [cellsignal.com]
- 10. Frontiers | Transforming growth factor receptor III (this compound) regulates the generation of pathogenic Th17 cells in EAE [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refolding Recombinant Betaglycan
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refolding recombinant betaglycan. This resource includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions (FAQs) to address common issues encountered during the refolding process.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant this compound expressed as insoluble inclusion bodies?
A1: High-level expression of recombinant proteins in E. coli, such as this compound, often overwhelms the cellular folding machinery. This can lead to the aggregation of partially folded or misfolded proteins into dense, insoluble particles known as inclusion bodies.[1][2][3] For complex eukaryotic proteins like this compound, which contains multiple disulfide bonds, the reducing environment of the E. coli cytoplasm is not conducive to correct disulfide bond formation, further promoting aggregation.
Q2: What is the purpose of each main step in the refolding protocol?
A2: The refolding process consists of three primary stages:
-
Inclusion Body Isolation and Washing: This step purifies the inclusion bodies from other cellular components. Washing with mild detergents (e.g., Triton X-100) removes contaminants that can interfere with refolding.
-
Solubilization and Reduction: The purified inclusion bodies are solubilized using strong denaturants (e.g., Guanidine Hydrochloride or Urea) to unfold the aggregated protein into a monomeric state. A reducing agent (e.g., DTT or B-mercaptoethanol) is included to break any incorrect disulfide bonds.[2][4][5]
-
Refolding and Oxidation: The denatured protein is rapidly diluted into a refolding buffer. This dilution lowers the concentration of the denaturant, allowing the protein to refold. The refolding buffer contains a redox system (e.g., GSH/GSSG) to facilitate the formation of correct disulfide bonds and additives to prevent aggregation.[5][6]
Q3: How can I assess the success of the this compound refolding?
A3: The success of refolding can be evaluated through several methods:
-
Non-reducing SDS-PAGE: Correctly folded, monomeric this compound will migrate differently than aggregated or incorrectly folded species. The formation of native homodimers can also be monitored.[7]
-
Size Exclusion Chromatography (SEC): This technique separates proteins based on size and can distinguish between monomeric, dimeric, and aggregated forms of this compound.
-
Circular Dichroism (CD) Spectroscopy: CD can be used to analyze the secondary structure of the refolded protein and compare it to known standards for properly folded proteins.
-
Functional Assays: The most definitive test is a biological activity assay. For this compound, this could involve measuring its binding affinity to TGF-β ligands.[8]
Detailed Experimental Protocol: Refolding of Recombinant this compound
This protocol is a recommended starting point for the refolding of recombinant this compound expressed as inclusion bodies in E. coli. Optimization may be required for specific constructs and expression levels.
I. Inclusion Body Isolation and Washing
-
Harvest bacterial cells expressing recombinant this compound by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet twice with Wash Buffer to remove contaminants.
II. Solubilization of Inclusion Bodies
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Incubate with gentle agitation at room temperature until the pellet is fully dissolved.
-
Centrifuge at high speed to remove any remaining insoluble material.
-
Determine the protein concentration of the solubilized supernatant.
III. Refolding by Rapid Dilution
-
Rapidly dilute the solubilized this compound into the ice-cold Refolding Buffer to a final protein concentration of 0.05-0.1 mg/mL. Perform this step with vigorous stirring.
-
Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.
-
Concentrate the refolded protein and exchange it into a suitable storage buffer using tangential flow filtration or a similar method.
-
Purify the refolded this compound using affinity and/or size exclusion chromatography.
Buffer Compositions
| Buffer Type | Component | Concentration | pH |
| Lysis Buffer | Tris-HCl | 50 mM | 8.0 |
| NaCl | 150 mM | ||
| EDTA | 1 mM | ||
| Lysozyme | 1 mg/mL | ||
| Wash Buffer | Tris-HCl | 50 mM | 8.0 |
| NaCl | 150 mM | ||
| Triton X-100 | 1% (v/v) | ||
| Solubilization Buffer | Guanidine HCl | 6 M | 8.5 |
| Tris-HCl | 50 mM | ||
| DTT | 10 mM | ||
| Refolding Buffer | Tris-HCl | 100 mM | 8.0 |
| L-Arginine | 0.5 M | ||
| GSH (Reduced Glutathione) | 1 mM | ||
| GSSG (Oxidized Glutathione) | 0.1 mM | ||
| EDTA | 1 mM |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Refolded Protein | - Protein concentration during refolding is too high, leading to aggregation.- Inefficient solubilization of inclusion bodies.- Incorrect redox potential in the refolding buffer. | - Decrease the final protein concentration in the refolding buffer.- Ensure complete solubilization by increasing incubation time or denaturant concentration.- Optimize the GSH/GSSG ratio. Try different ratios such as 10:1 or 5:1. |
| Protein Aggregation During Refolding | - Rapid removal of denaturant.- Hydrophobic interactions between folding intermediates.- Incorrect pH or ionic strength. | - Add the solubilized protein to the refolding buffer dropwise with vigorous stirring.- Increase the concentration of L-Arginine or add other aggregation suppressors like glycerol (B35011) (up to 20%) or PEG 3350 (up to 1%).- Optimize the pH of the refolding buffer (a pH of 8.0-8.5 is generally a good starting point). |
| Incorrect Disulfide Bond Formation | - Inappropriate redox shuttle (GSH/GSSG) concentration.- Presence of strong reducing agents during refolding. | - Screen a range of GSH and GSSG concentrations to find the optimal redox potential.- Ensure complete removal of DTT from the solubilized protein preparation before refolding, for example, by a desalting column. |
| Refolded Protein is Inactive | - The protein is misfolded despite being soluble.- Absence of necessary co-factors. | - Try a stepwise dialysis method for slower removal of the denaturant.- Screen different refolding additives that can act as artificial chaperones (e.g., cyclodextrins).- If applicable, add any known co-factors for this compound to the refolding buffer. |
Visualizations
This compound Signaling Pathways
Caption: this compound canonical and non-canonical signaling pathways.
Experimental Workflow for this compound Refolding
Caption: Workflow for recombinant this compound refolding.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Refolding process of cysteine-rich proteins:Chitinase as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Refolding of a recombinant collagen-targeted TGF-beta2 fusion protein expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purified Betaglycan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of purified betaglycan.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is showing signs of aggregation. What are the potential causes?
A1: Aggregation of purified this compound can be triggered by several factors, often related to its complex structure as a large, glycosylated proteoglycan. Potential causes include:
-
Suboptimal Buffer Conditions: An inappropriate pH or low ionic strength can lead to instability. Proteins are often least soluble at their isoelectric point (pI).
-
High Protein Concentration: Increased proximity of this compound molecules at high concentrations can promote self-association and aggregation.[1]
-
Disulfide Bond Mismatch: this compound contains disulfide bonds, and incorrect formation or shuffling can lead to the formation of disulfide-linked aggregates, particularly during recombinant expression.[2]
-
Hydrophobic Interactions: Exposure of hydrophobic regions, which are normally buried within the protein's core, can lead to aggregation. This can be induced by factors like temperature fluctuations or the presence of certain reagents.
-
Glycosaminoglycan (GAG) Chain Interactions: The heparan sulfate (B86663) and chondroitin (B13769445) sulfate chains on this compound can potentially mediate interactions between molecules, leading to aggregation.[1][3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein and promote aggregation.
Q2: What are the initial signs of this compound aggregation?
A2: Early detection of aggregation is crucial. Look for the following signs:
-
Visible Precipitation: The most obvious sign is the appearance of cloudiness, haziness, or visible particles in your protein solution.
-
Increased Light Scattering: An increase in the solution's absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of soluble aggregates.
-
Changes in Chromatographic Profile: When running size-exclusion chromatography (SEC), you may observe the appearance of high molecular weight peaks or a broadening of the main peak.
-
Loss of Activity: Aggregation can lead to a decrease in the biological activity of this compound, such as its ability to bind to TGF-β.
Q3: What is the recommended protein concentration for storing purified this compound?
A3: While a specific optimal concentration for this compound is not well-documented, a general principle is to maintain a reasonably low protein concentration to minimize the risk of aggregation. If high concentrations are necessary for your downstream applications, it is critical to optimize the buffer conditions with stabilizing excipients.
Q4: Can the glycosaminoglycan (GAG) chains on this compound contribute to aggregation?
A4: Yes, the long, negatively charged GAG chains can potentially contribute to aggregation through ionic interactions, especially in suboptimal buffer conditions.[4] However, the core protein itself can also aggregate independently of the GAG chains.[1][3] The presence and nature of GAGs can also influence the overall solubility and stability of the proteoglycan.
Troubleshooting Guide
Issue 1: Visible precipitation or cloudiness in the this compound solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer pH | Perform a buffer screen to identify the optimal pH for this compound stability. A general starting point is a pH range of 6.0-8.0. | Protein solubility is lowest at its isoelectric point (pI). Moving the pH away from the pI increases the net charge of the protein, leading to greater repulsion between molecules. |
| Inappropriate Ionic Strength | Adjust the salt concentration in the buffer. A common starting point is 150 mM NaCl. | Salt ions can shield charges on the protein surface, reducing intermolecular electrostatic interactions that can lead to aggregation. |
| High Protein Concentration | Dilute the protein sample to a lower concentration. | Reducing the concentration decreases the likelihood of intermolecular interactions and aggregation. |
| Temperature Stress | Avoid high temperatures and repeated freeze-thaw cycles. Store at recommended temperatures. | Elevated temperatures can cause protein unfolding and exposure of hydrophobic regions, leading to aggregation. Freeze-thaw cycles can also denature proteins. |
Issue 2: High molecular weight peaks observed during Size-Exclusion Chromatography (SEC).
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Soluble Aggregates | Optimize the storage buffer with additives such as glycerol (B35011) or arginine. | Additives can help to stabilize the protein in its native conformation and prevent the formation of soluble aggregates. |
| Disulfide-Linked Aggregates | Add a reducing agent like DTT or β-mercaptoethanol to the sample before analysis (if compatible with downstream applications). | This can help to identify if the aggregates are disulfide-linked. For prevention, optimize purification conditions to ensure proper disulfide bond formation. |
| Nonspecific Interactions with the Column | Increase the salt concentration in the SEC running buffer. | This can reduce ionic interactions between the protein and the chromatography resin. |
Experimental Protocols
Protocol 1: Buffer Optimization for this compound Stability
This protocol outlines a method to screen for optimal buffer conditions to minimize this compound aggregation.
Materials:
-
Purified this compound
-
A selection of buffers (e.g., Tris-HCl, HEPES, Phosphate buffer) at various pH values (e.g., 6.0, 7.0, 8.0)
-
NaCl stock solution (e.g., 5 M)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 340 nm
Method:
-
Prepare a series of buffers with varying pH and salt concentrations. For example:
-
25 mM Tris, pH 7.4 with 50 mM, 150 mM, and 500 mM NaCl
-
25 mM HEPES, pH 7.4 with 50 mM, 150 mM, and 500 mM NaCl
-
-
Dilute the purified this compound to a final concentration of 0.5-1 mg/mL in each buffer condition.
-
Pipette 100 µL of each sample into a well of the 96-well plate.
-
Measure the absorbance at 340 nm at time zero.
-
Incubate the plate at a relevant temperature (e.g., 4°C for storage, or a higher temperature for stress testing).
-
Measure the absorbance at 340 nm at regular intervals (e.g., 1, 6, 24, and 48 hours).
-
The buffer condition that shows the lowest increase in A340 over time is considered more optimal for stability.
Protocol 2: Analysis of this compound Aggregation by Size-Exclusion Chromatography (SEC)
This protocol describes how to use SEC to monitor the aggregation state of purified this compound.
Materials:
-
Purified this compound sample
-
SEC column suitable for the size of this compound (>300 kDa)
-
HPLC or FPLC system
-
SEC running buffer (e.g., 25 mM NaH2PO4, 150 mM NaCl, pH 6.8)[5]
Method:
-
Equilibrate the SEC column with the running buffer until a stable baseline is achieved.
-
Inject an appropriate amount of the purified this compound sample (e.g., 30-50 µg) onto the column.[5]
-
Run the chromatography at a constant flow rate (e.g., 1 mL/min).[5]
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Analyze the chromatogram for the presence of peaks. A single, sharp peak corresponding to the expected molecular weight of monomeric or dimeric this compound indicates a homogenous sample. The presence of earlier eluting peaks suggests the formation of higher molecular weight aggregates.
Data Presentation
Table 1: Recommended Buffer Components for this compound Purification and Storage
| Component | Concentration Range | Purpose | Reference |
| Buffer | 25-50 mM | Maintain pH | [2][6] |
| pH | 6.0 - 8.0 | Maintain protein stability | [5] |
| NaCl | 50-150 mM | Reduce non-specific interactions | [2][5] |
| Glycerol | 10-25% (v/v) | Cryoprotectant, stabilizer | General practice |
| Arginine | 50-100 mM | Suppress aggregation | General practice |
| Non-ionic Surfactants (e.g., Tween-20) | 0.01-0.05% (v/v) | Prevent surface adsorption | [5] |
Visualizations
Caption: Experimental workflow for purifying this compound and troubleshooting aggregation.
Caption: Simplified TGF-β signaling pathway involving this compound.
References
- 1. Purification of the transforming growth factor-beta (TGF-beta) binding proteoglycan this compound | Lund University [lunduniversity.lu.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purification of the transforming growth factor-beta (TGF-beta) binding proteoglycan this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interactions of 'non-aggregating' proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound has two independent domains required for high affinity TGF-β binding: proteolytic cleavage separates the domains and inactivates the neutralizing activity of the soluble receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
optimizing primers for TGFBR3 qPCR
Welcome to the Technical Support Center for Optimizing Primers for TGFBR3 qPCR. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for the successful quantification of Transforming Growth Factor Beta Receptor 3 (TGFBR3) expression.
Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during primer design, validation, and qPCR experiments.
Frequently Asked questions (FAQs)
Q1: What are the key considerations when designing qPCR primers for TGFBR3?
A1: Designing specific and efficient primers is the most critical step for successful qPCR. For TGFBR3, consider the following:
-
Specificity: TGFBR3 has several transcript variants. Ensure your primers target a region common to all isoforms you intend to measure, or specifically target a single isoform if that is your experimental goal. Use tools like NCBI's Primer-BLAST to check for potential off-target amplification against the relevant genome.
-
Amplicon Length: Aim for an amplicon size between 70 and 200 base pairs for optimal qPCR efficiency.[1]
-
Melting Temperature (Tm): Primers should have a Tm between 60-65°C, and the Tm of the forward and reverse primers should be within 2-3°C of each other.
-
GC Content: The GC content of the primers should be between 40-60%. Avoid runs of four or more identical nucleotides, especially G's.
-
Exon-Exon Junction: Whenever possible, design primers that span an exon-exon junction. This prevents the amplification of any contaminating genomic DNA (gDNA).[2]
Q2: How do I properly validate my newly designed TGFBR3 primers?
A2: Primer validation is essential to ensure accurate and reproducible results. The two main validation steps are confirming primer efficiency and specificity.
-
Efficiency Determination via Standard Curve:
-
Prepare a serial dilution of a template (e.g., cDNA from a cell line expressing TGFBR3, or a plasmid containing the TGFBR3 target sequence). Use at least 5 dilution points.
-
Run the qPCR assay with your designed primers.
-
Plot the Cq values against the log of the template concentration.
-
The slope of the standard curve is used to calculate the primer efficiency, which should be between 90% and 110%.[3][4] An R2 value of >0.98 is desirable.[4]
-
-
Specificity Verification via Melt Curve Analysis:
-
At the end of the qPCR run, perform a melt curve analysis.
-
A single, sharp peak indicates the amplification of a single, specific product.[5]
-
The absence of additional peaks suggests no significant primer-dimer formation or non-specific amplification.
-
Q3: My TGFBR3 expression is very low. How can I optimize my qPCR assay for low-abundance transcripts?
A3: Detecting lowly expressed genes like TGFBR3 can be challenging. Here are some optimization strategies:
-
Increase Template Input: Increase the amount of cDNA in your qPCR reaction, but do not exceed 10% of the total reaction volume to avoid inhibition.[6]
-
Optimize Annealing Temperature: Perform a temperature gradient qPCR to determine the optimal annealing temperature that gives the lowest Cq value with a single melt curve peak.
-
Use a High-Quality Reverse Transcription Kit: The efficiency of cDNA synthesis directly impacts the detection of low-abundance transcripts.
-
Increase PCR Cycles: You may need to increase the number of PCR cycles to 40-45.
-
Consider a Pre-amplification Step: If the expression is extremely low, a pre-amplification step using your TGFBR3 primers can enrich the target before qPCR.
Troubleshooting Guide
Issue 1: My melt curve shows multiple peaks.
Multiple peaks in a melt curve analysis suggest the presence of more than one PCR product. This could be due to non-specific amplification or primer-dimers.[7][8]
| Potential Cause | Recommended Action |
| Primer-Dimer Formation | This is often indicated by a peak at a lower melting temperature (<80°C).[7] Reduce the primer concentration in the reaction.[7] |
| Non-Specific Amplification | This is indicated by one or more peaks at different melting temperatures than the target amplicon. Increase the annealing temperature in 2°C increments to enhance specificity. Redesign primers to a more specific region of the TGFBR3 gene.[9] |
| Genomic DNA Contamination | If your primers do not span an exon-exon junction, you may be amplifying gDNA. Treat your RNA samples with DNase I before reverse transcription. |
Issue 2: My qPCR efficiency is outside the acceptable range of 90-110%.
An efficiency outside of this range indicates a suboptimal reaction and can lead to inaccurate quantification.
| Efficiency Result | Potential Cause | Recommended Action |
| > 110% | This can be caused by the presence of PCR inhibitors in your sample, which are diluted out in the serial dilution, leading to an artificially steep slope. It can also be due to pipetting errors.[10] | Further purify your RNA/cDNA to remove inhibitors. Be meticulous with your pipetting when preparing the standard curve dilutions. |
| < 90% | This may be due to suboptimal primer concentrations, an incorrect annealing temperature, or issues with your qPCR master mix. | Re-optimize the primer concentrations. Perform a temperature gradient to find the optimal annealing temperature. Ensure your master mix is not expired and has been stored correctly. |
Issue 3: I see amplification in my No-Template Control (NTC).
Amplification in the NTC is a clear sign of contamination.[5]
| Potential Cause | Recommended Action | | :--- | :--- | :--- | | Contamination of Reagents | One or more of your reagents (water, master mix, primers) may be contaminated with template DNA. | Use fresh, nuclease-free water. Aliquot your reagents upon arrival to avoid contaminating stock solutions. Prepare your master mix in a designated clean area. | | Primer-Dimer Formation | If the melt curve of the NTC shows a low-temperature peak, it is likely primer-dimers. | This is generally acceptable if the Cq value is high (>35) and well separated from your samples. If it interferes with your results, consider redesigning your primers. | | Carryover Contamination | PCR products from previous experiments can contaminate your workspace, pipettes, and reagents. | Maintain separate pre-PCR and post-PCR work areas. Use filter tips for all pipetting steps. Regularly clean your pipettes and workspace with a DNA decontamination solution. |
Experimental Protocols
Protocol 1: Primer Validation by Standard Curve and Melt Curve Analysis
-
Prepare a Template Serial Dilution:
-
Start with a high-concentration template (e.g., purified PCR product of the TGFBR3 target, plasmid DNA, or concentrated cDNA).
-
Perform a 10-fold serial dilution to generate at least 5 dilution points (e.g., 1:1, 1:10, 1:100, 1:1000, 1:10000).
-
-
Set up the qPCR Reaction:
-
For each dilution, set up triplicate qPCR reactions.
-
Include a No-Template Control (NTC) in triplicate.
-
A typical 20 µL reaction mix:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (from your serial dilution)
-
6 µL Nuclease-free water
-
-
-
Run the qPCR Program:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Follow the instrument's instructions (e.g., 65°C to 95°C with a ramp rate of 0.5°C/second).
-
-
Analyze the Data:
-
Generate a standard curve by plotting the Cq values against the log of the dilution factor.
-
Calculate the efficiency using the formula: Efficiency = (10(-1/slope) - 1) x 100.
-
Examine the melt curve for a single, sharp peak.
-
Visualizations
TGF-beta Signaling Pathway
Caption: Canonical TGF-β signaling pathway highlighting the role of TGFBR3.
qPCR Primer Validation Workflow
Caption: Workflow for the validation of qPCR primers.
References
- 1. youtube.com [youtube.com]
- 2. How to optimize qPCR in 9 steps? | Westburg Life Sciences [westburg.eu]
- 3. researchgate.net [researchgate.net]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. vazymeglobal.com [vazymeglobal.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Real-Time PCR Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Lentiviral Transduction for Betaglycan Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing lentiviral vectors to express betaglycan.
Troubleshooting Guides
This section addresses specific issues that may arise during the lentiviral transduction process for this compound expression, from virus production to post-transduction analysis.
Low or No this compound Expression After Transduction
Question: I have transduced my target cells with a lentiviral vector encoding this compound, but I am observing low or no protein expression. What are the potential causes and solutions?
Answer:
Several factors can contribute to poor this compound expression. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Low Viral Titer | Determine the functional titer of your viral stock. A low titer is a common reason for poor transduction efficiency.[1][2] If the titer is low, consider concentrating the virus using methods like ultracentrifugation.[1][3] |
| Suboptimal Multiplicity of Infection (MOI) | The optimal MOI is cell-type dependent. Perform a dose-response experiment by transducing your target cells with a range of MOIs (e.g., 0.1, 1, 5, 10, 50) to determine the ideal ratio of viral particles to cells.[2] |
| Poor Transduction Efficiency | Some cell lines are inherently difficult to transduce.[1] Consider using transduction enhancers like Polybrene or RetroNectin to improve viral entry.[4][5] Ensure the health and viability of your target cells, as poor cell quality can hinder transduction.[1] |
| Issues with the Lentiviral Vector | Verify the integrity of your lentiviral plasmid DNA.[6] The size of the this compound insert may approach the packaging limit of the lentivirus, potentially reducing titer.[6] Ensure that your construct does not contain elements that could interfere with viral packaging or gene expression.[1][4] |
| Promoter Silencing | The choice of promoter can significantly impact long-term gene expression. Some promoters, like CMV, are prone to silencing in certain cell types.[4] Consider using a different promoter, such as EF1α or SFFV, which may provide more stable expression.[7] |
| Delayed Expression | Maximal protein expression may not be evident until 72-96 hours post-transduction.[1] Allow sufficient time for the transgene to be expressed before assessing the results. |
| This compound-Induced Cellular Effects | Overexpression of this compound can sometimes induce apoptosis or other cytotoxic effects in certain cell types.[8] This could lead to the loss of transduced cells. Assess cell viability post-transduction. |
High Cell Death or Cytotoxicity After Transduction
Question: I am observing significant cell death in my cultures after lentiviral transduction for this compound expression. What could be the cause?
Answer:
Cytotoxicity following lentiviral transduction can be attributed to several factors, ranging from the viral particles themselves to the effects of this compound overexpression.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| High MOI | An excessively high MOI can be toxic to cells.[2] Use the lowest effective MOI determined from your titration experiments. |
| Impurities in the Viral Preparation | Crude viral preparations can contain impurities from the packaging cell line that are toxic to target cells.[9] Purifying the lentiviral stock can help reduce cytotoxicity.[10][11] |
| Toxicity of Transduction Reagents | Reagents like Polybrene can be toxic to some cell types.[4] Determine the optimal, non-toxic concentration for your specific cells or consider alternative enhancers.[4] |
| This compound Overexpression-Induced Apoptosis | This compound has been shown to induce apoptosis in some cancer cell lines.[8] If you suspect this is the case, you may need to use a lower MOI to achieve a more moderate level of expression or use an inducible expression system to control the timing and level of this compound expression. |
| Contamination | Ensure that your cell cultures and viral preparations are free from contamination (e.g., mycoplasma), which can cause cell stress and death.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in signaling?
A1: this compound, also known as the TGF-β type III receptor, is a co-receptor for the transforming growth factor-β (TGF-β) family of ligands.[12] Its primary function is to bind TGF-β and present it to the type II signaling receptor (TβRII), thereby enhancing the signaling cascade.[12][13] this compound can also modulate signaling in other ways, including through ligand-independent mechanisms involving the p38 MAPK pathway.[14]
Q2: How does the size of the this compound gene affect lentiviral packaging?
A2: Lentiviral vectors have a limited packaging capacity, typically around 8-9 kilobases (kb).[6] The size of the this compound coding sequence, along with other elements in the transfer plasmid (promoter, selection marker, etc.), can approach this limit. This may result in a lower viral titer compared to vectors with smaller inserts.[4][6]
Q3: What is a recommended starting MOI for this compound transduction?
A3: A good starting point for most cell types is to test a range of MOIs, such as 1, 5, and 10.[15] However, for cell lines that are known to be difficult to transduce, you may need to go as high as 50 or 100.[15] It is crucial to perform a titration experiment to determine the optimal MOI for your specific cell line and experimental goals.
Q4: How can I confirm that my lentivirus was produced successfully?
A4: There are several ways to assess the success of your lentiviral production:
-
p24 ELISA: This assay measures the amount of the p24 capsid protein, which is a component of the lentivirus.[15]
-
Functional Titer: This involves transducing a standard cell line (like HEK293T) with serial dilutions of your viral supernatant and quantifying the number of transduced cells (e.g., by flow cytometry if your vector expresses a fluorescent reporter, or by counting antibiotic-resistant colonies if it contains a resistance gene).[15][16]
-
qPCR: This method quantifies the amount of viral RNA in your preparation.[2]
Q5: Should I be concerned about the immunogenicity of lentiviral vectors?
A5: Lentiviral vectors are considered to have low immunogenicity.[11] However, for in vivo applications, an immune response to the vector or the transgene product is a possibility. The purification of viral particles is important to remove contaminants that could trigger an immune response.[9][11]
Experimental Protocols
Protocol 1: Lentiviral Plasmid Transfection for Virus Production
This protocol outlines the transient transfection of packaging cells (e.g., HEK293T) to produce lentiviral particles.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Lentiviral transfer plasmid (containing the this compound expression cassette)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., FuGENE HD or PEI)
-
Opti-MEM or other serum-free medium
-
10 cm tissue culture dishes
Procedure:
-
One day before transfection, seed HEK293T cells in 10 cm dishes so that they reach 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complex. In a sterile tube, mix the transfer plasmid and packaging plasmids in a ratio of 5:3:2 (transfer:psPAX2:pMD2.G).
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
After 12-18 hours, replace the transfection medium with fresh complete growth medium.
-
Collect the viral supernatant at 48 and 72 hours post-transfection. Pool the collections.
-
Filter the viral supernatant through a 0.45 µm filter to remove cell debris.[6]
Protocol 2: Lentiviral Transduction of Target Cells
This protocol describes the transduction of target cells with the harvested lentiviral supernatant.
Materials:
-
Target cells
-
Complete growth medium for target cells
-
Harvested and filtered lentiviral supernatant
-
Polybrene (stock solution, e.g., 8 mg/mL)
-
24-well tissue culture plate
Procedure:
-
One day before transduction, seed the target cells in a 24-well plate so that they reach approximately 50% confluency on the day of transduction.[5]
-
On the day of transduction, thaw the lentiviral supernatant on ice.[15]
-
Prepare the transduction medium. For each well, add the desired volume of viral supernatant to the complete growth medium. Add Polybrene to a final concentration of 4-8 µg/mL.
-
Remove the existing medium from the target cells and add the transduction medium.
-
Incubate the cells at 37°C in a CO2 incubator.
-
After 18-24 hours, replace the transduction medium with fresh complete growth medium.
-
Continue to culture the cells and assess this compound expression at 48-72 hours post-transduction.
Visualizations
Caption: A simplified workflow for lentiviral vector production and target cell transduction.
Caption: The canonical TGF-β signaling pathway initiated by this compound.
Caption: A decision tree for troubleshooting low this compound expression.
References
- 1. go.zageno.com [go.zageno.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. origene.com [origene.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transient overexpression of TGFBR3 induces apoptosis in human nasopharyngeal carcinoma CNE-2Z cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Has lentiviral purification been left behind? [astreabioseparations.com]
- 10. Tips for successful lentiviral transduction [takarabio.com]
- 11. Overcoming the Challenges of Lentiviral Vector Production | Technology Networks [technologynetworks.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound presents ligand to the TGF beta signaling receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces TGF-beta signaling in a ligand-independent manner, through activation of the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Successful Transduction Using Lentivirus [sigmaaldrich.com]
- 16. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise in betaglycan binding assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their betaglycan binding assays and improve the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in TGF-β signaling and how does this impact binding assay design?
A1: this compound, also known as the TGF-β type III receptor, functions as a co-receptor that binds to TGF-β isoforms (with a particularly high affinity for TGF-β2) and presents them to the type II signaling receptor (TβRII).[1][2][3] This action is crucial for TGF-β2, which on its own binds weakly to TβRII.[1][3] By concentrating TGF-β2 on the cell surface, this compound potentiates its signaling.[1][3] For binding assay design, this means that the interaction is complex, involving multiple components. Assays can be designed to measure the direct binding of a ligand to this compound, or to study how this compound modulates the ligand's binding to other receptors like TβRII. The choice of assay format (e.g., direct ELISA, sandwich ELISA) will depend on the specific interaction being investigated.
Q2: My negative control shows a high signal. What are the likely causes in a this compound binding assay?
A2: A high signal in the negative control is a clear indicator of non-specific binding. The primary causes include:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing assay components from adhering to the microplate surface.[4]
-
Non-Specific Antibody Binding: The primary or secondary antibodies may be binding to components other than the intended target.[4][5]
-
Sub-optimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.[4][6]
-
Inadequate Washing: Insufficient washing steps may not effectively remove unbound reagents.[4][5]
-
Cross-reactivity of Reagents: The blocking agent itself may cross-react with the antibodies, for example, using milk-based blockers with antibodies that can bind to phosphoproteins like casein.[5]
Q3: What are the key differences in this compound's binding affinity for different TGF-β isoforms that I should consider?
A3: this compound binds to all three TGF-β isoforms (TGF-β1, -β2, and -β3) but exhibits the highest affinity for TGF-β2.[1] This is a critical consideration as cells that do not express this compound show a significantly reduced response to TGF-β2 compared to TGF-β1 and -β3.[3] When designing your assay, be aware that the optimal concentrations of ligands and the expected signal strength may vary depending on the specific TGF-β isoform being used. For competitive binding assays, the choice of competitor and its concentration will be heavily influenced by these differential affinities.
Q4: Can soluble this compound be used in binding assays, and how does its function differ from the membrane-bound form?
A4: Yes, the soluble extracellular domain of this compound can be used in binding assays. However, its function is different from the membrane-anchored form. While membrane-bound this compound enhances TGF-β binding to its signaling receptors, soluble this compound acts as a potent inhibitor.[2] It binds to TGF-β in solution, preventing it from interacting with the cell surface receptors.[2] This makes soluble this compound a useful tool for antagonist screening assays or for studying the direct interaction with TGF-β and other ligands in a cell-free system.
Troubleshooting Guides
Issue 1: High Background Signal
High background can obscure the specific signal, leading to a poor signal-to-noise ratio and making data interpretation difficult.
Troubleshooting Steps:
-
Optimize Blocking Buffer:
-
Problem: The blocking agent is not effectively saturating all non-specific binding sites on the plate.
-
Solution: Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA or non-fat milk) or extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[4] Consider trying different types of blocking buffers.[7] For assays involving phosphoprotein detection, avoid milk-based blockers as they contain casein, a phosphoprotein.[5]
-
-
Adjust Antibody Concentrations:
-
Problem: The concentration of the primary or secondary antibody is too high, leading to non-specific binding.[6]
-
Solution: Perform a titration experiment (checkerboard titration) to determine the optimal concentration for both the capture and detection antibodies that provides the best signal-to-noise ratio.[8]
-
-
Improve Washing Steps:
-
Problem: Unbound antibodies and other reagents are not being sufficiently washed away.
-
Solution: Increase the number of wash cycles (e.g., from 3 to 5) and the duration of each wash.[5] Ensure that the wells are completely filled with wash buffer during each step. Adding a detergent like Tween-20 (0.05%) to the wash buffer can also help reduce non-specific binding.[5][9]
-
-
Check for Secondary Antibody Non-Specificity:
-
Problem: The secondary antibody is binding non-specifically to the plate or other assay components.
-
Solution: Run a control experiment where the primary antibody is omitted. If a signal is still detected, the secondary antibody is likely binding non-specifically.[4] Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[4]
-
Issue 2: Weak or No Signal
A weak or absent signal can be due to a variety of factors, from reagent issues to improper assay setup.
Troubleshooting Steps:
-
Verify Reagent Activity:
-
Problem: The this compound protein, ligand, or antibodies may have lost activity due to improper storage or handling.
-
Solution: Use fresh reagents and ensure they have been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles.[7] If possible, test the activity of individual components in a separate control experiment.
-
-
Optimize Coating Conditions:
-
Problem: The capture molecule (e.g., this compound or an anti-betaglycan antibody) is not efficiently binding to the microplate.
-
Solution: Experiment with different coating buffers. While PBS (pH 7.4) is common, a carbonate buffer (pH 9.5) can sometimes improve coating efficiency.[7] Ensure the plate is incubated for a sufficient amount of time (e.g., overnight at 4°C) to allow for optimal binding.
-
-
Check Antibody Pairing (for Sandwich Assays):
-
Problem: The capture and detection antibodies recognize the same or overlapping epitopes on this compound, leading to competition.
-
Solution: Ensure that the matched antibody pair is validated for sandwich ELISA and that they bind to different epitopes on the target protein.[7]
-
-
Increase Incubation Times:
-
Problem: The binding reactions have not reached equilibrium.
-
Solution: Increase the incubation times for the sample, primary antibody, and/or secondary antibody steps to allow for more complete binding.
-
Data Presentation
Table 1: Comparison of Blocking Buffers for Reducing Non-Specific Binding
| Blocking Buffer | Concentration | Incubation Time | Average Background Signal (OD450) | Signal-to-Noise Ratio |
| Bovine Serum Albumin (BSA) | 3% in PBS | 1 hour at RT | 0.150 | 10 |
| Bovine Serum Albumin (BSA) | 5% in PBS | 2 hours at RT | 0.105 | 15 |
| Non-Fat Dry Milk | 5% in PBS-T | 1 hour at RT | 0.180 | 8 |
| Commercial Blocking Buffer X | As recommended | 1 hour at RT | 0.095 | 18 |
Note: Data is hypothetical and for illustrative purposes. Optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: General Sandwich ELISA for this compound Quantification
-
Coating: Dilute the capture antibody to the optimal concentration in a suitable coating buffer (e.g., PBS, pH 7.4). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample Incubation: Add 100 µL of the standards and samples (containing this compound) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted to its optimal concentration in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step, increasing the number of washes to five.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: TGF-β signaling pathway involving the co-receptor this compound.
Caption: General workflow for a sandwich ELISA.
Caption: Troubleshooting logic for high background signals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound can act as a dual modulator of TGF-beta access to signaling receptors: mapping of ligand binding and GAG attachment sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Properties of the Transforming Growth Factor-β Coreceptor this compound: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating Betaglycan Antibody Specificity
For researchers, scientists, and drug development professionals, the accurate detection of betaglycan (also known as Transforming Growth Factor Beta Receptor III, TGFBR3) is critical for advancing our understanding of its role in cellular signaling and disease. This guide provides a comparative overview of commercially available this compound antibodies, presenting available validation data and detailed experimental protocols to aid in the selection of a specific and reliable reagent.
This compound is a co-receptor for the Transforming Growth Factor-beta (TGF-β) superfamily of ligands. It plays a crucial role in presenting TGF-β to its signaling receptors, TGF-β receptor type I (TβRI) and type II (TβRII), thereby modulating the canonical SMAD signaling pathway. Additionally, this compound can initiate signaling cascades independent of the canonical TGF-β pathway, such as the p38 MAPK pathway. Given its multifaceted role, the specificity of antibodies used to detect this compound is paramount for obtaining reliable experimental results.
Comparison of Commercially Available this compound Antibodies
The following tables summarize the key features and available validation data for several commercially available this compound antibodies. This information has been compiled from manufacturer datasheets and relevant publications.
| Supplier | Catalog Number | Host | Clonality | Validated Applications | Immunogen |
| Cell Signaling Technology | 2519 | Rabbit | Polyclonal | WB, IP | Synthetic peptide corresponding to residues in the extracellular domain of the type III TGF-β receptor.[1] |
| Abcam | ab78421 | Mouse | Monoclonal (MM0057-5G9) | Flow Cytometry, IHC-P | Proprietary |
| United States Biological | T2025-09H | Rabbit | Monoclonal (D11G10) | WB, IP | Synthetic peptide corresponding to residues in the extracellular domain of human TGF-β receptor III.[2] |
| R&D Systems | AF5034 | Goat | Polyclonal | WB, ELISA | Mouse myeloma cell line NS0-derived recombinant mouse TGF-β RIII.[3] |
Experimental Validation Data
A critical aspect of antibody validation is the demonstration of specificity through various applications. Below is a summary of available data for the listed antibodies.
Western Blot (WB)
Western blotting is a key technique to assess an antibody's ability to recognize the target protein at the correct molecular weight.
| Antibody | Cell Lysates Tested | Observed Molecular Weight | Protocol Reference |
| Cell Signaling Technology #2519 | K-562, C2C12 | ~110 kDa | --INVALID-LINK-- |
| United States Biological T2025-09H | Not specified | Not specified | --INVALID-LINK-- |
| R&D Systems AF5034 | Not specified | Not specified | Not specified |
Note: The expected molecular weight of this compound is approximately 93 kDa, with potential for variation due to glycosylation.[4]
Flow Cytometry
Flow cytometry allows for the analysis of cell surface expression of this compound.
| Antibody | Cell Line Tested | Validation Data | Protocol Reference |
| Abcam ab78421 | K562 | Histogram showing positive staining compared to isotype control. | --INVALID-LINK-- |
| R&D Systems AF5034 | Not specified | Not specified | Not specified |
Immunohistochemistry (IHC)
IHC is used to visualize the localization of this compound within tissue samples.
| Antibody | Tissue Tested | Validation Data | Protocol Reference |
| Abcam ab78421 | Human placental tissue | Image showing staining in formalin-fixed paraffin-embedded tissue. | --INVALID-LINK-- |
Knockout (KO) and Knockdown (KD) Validation
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible use of antibodies.
Protocol 1: Western Blotting
This protocol is a general guideline based on manufacturer recommendations.[5][6]
-
Sample Preparation: Lyse cells in a suitable lysis buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
Electrophoresis: Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody (e.g., Cell Signaling Technology #2519 at 1:1000 dilution, United States Biological T2025-09H at 1:1000 dilution) overnight at 4°C with gentle agitation.[1][2]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 2: Flow Cytometry
This protocol is based on the information provided for Abcam's ab78421 antibody.[7]
-
Cell Preparation: Harvest cells and wash with a suitable buffer (e.g., PBS with 1% BSA).
-
Fixation (Optional): For intracellular staining, fix cells with 80% methanol (B129727) for 5 minutes. For surface staining, this step is omitted.
-
Blocking: Block non-specific binding by incubating cells in PBS with 10% normal goat serum and 0.3M glycine.
-
Primary Antibody Incubation: Incubate approximately 1x10^6 cells with the primary antibody (e.g., Abcam ab78421 at 1 µ g/1x10 ^6 cells) for 30 minutes at 22°C.[7]
-
Washing: Wash cells twice with staining buffer.
-
Secondary Antibody Incubation: If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody (e.g., DyLight® 488 goat anti-mouse IgG) for 30 minutes at 22°C in the dark.
-
Data Acquisition: Resuspend cells in staining buffer and acquire data on a flow cytometer. Include an isotype control for gating.
Protocol 3: Immunohistochemistry (Paraffin-Embedded Tissue)
This is a general protocol for IHC on FFPE tissues.[8][9]
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate slides with the primary this compound antibody (e.g., Abcam ab78421 at a 1:100 dilution) overnight at 4°C in a humidified chamber.[7]
-
Washing: Wash slides with a wash buffer (e.g., PBS).
-
Detection: Use a suitable detection system (e.g., HRP-conjugated secondary antibody and DAB substrate).
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene, and then mount with a coverslip.
Visualizations
This compound Signaling Pathways
Caption: this compound's dual role in canonical and non-canonical signaling.
Experimental Workflow for Antibody Validation
Caption: A comprehensive workflow for validating this compound antibody specificity.
References
- 1. TGF-beta Receptor III Antibody | Cell Signaling Technology [cellsignal.com]
- 2. usbio.net [usbio.net]
- 3. This compound has two independent domains required for high affinity TGF-β binding: proteolytic cleavage separates the domains and inactivates the neutralizing activity of the soluble receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. CST | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Anti-TGF beta Receptor III/TGFBR3 antibody [MM0057-5G9] (ab78421) | Abcam [abcam.com]
- 8. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to Betaglycan and Endoglin: Structure, Function, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of betaglycan (TGFβR3) and endoglin (CD105), two essential co-receptors in the Transforming Growth Factor-β (TGF-β) superfamily signaling network. Understanding the distinct and overlapping functions of these proteins is critical for research in angiogenesis, cancer, fibrosis, and various developmental processes.
At a Glance: Key Functional Distinctions
| Feature | This compound (TGFβR3) | Endoglin (CD105) |
| Primary Ligands | TGF-β1, TGF-β2, TGF-β3, Inhibin A[1][2] | TGF-β1, TGF-β3, BMP-9, BMP-10[3][4][5] |
| Key Signaling Role | Presents TGF-β2 to TβRII, potentiating signaling.[1][3] Can also inhibit TGF-β signaling via its soluble form.[6] | Promotes ALK1 signaling in endothelial cells, often opposing ALK5 signaling.[4] |
| Expression | Widely expressed in many cell types.[3] | Predominantly expressed on vascular endothelial cells.[3] |
| Structure | Monomer[3] | Disulfide-linked dimer[3] |
| Ligand Binding Affinity (Kd) | TGF-β isoforms: ~5-20 nM[7] | BMP-9: Nanomolar range[8] |
Delving Deeper: Molecular Mechanisms and Signaling Pathways
This compound and endoglin, while structurally homologous, exhibit profound differences in their ligand preferences and downstream signaling effects. These distinctions are crucial for their specific physiological and pathological roles.
The Role of this compound in TGF-β Signaling
This compound is a ubiquitously expressed proteoglycan that plays a critical role as a co-receptor for all three TGF-β isoforms. Its most well-characterized function is to enhance the binding of TGF-β2 to the type II receptor (TβRII), a step that is otherwise inefficient.[1][3] This "presentation" function is essential for cellular responsiveness to TGF-β2. Furthermore, this compound is the primary receptor for inhibin A, mediating its antagonistic effects on activin signaling.[3] Interestingly, some evidence suggests that this compound can also initiate signaling in a ligand-independent manner through the p38 MAPK pathway. The extracellular domain of this compound can be shed from the cell surface, and this soluble form can act as a potent antagonist of TGF-β signaling by sequestering the ligand.[6]
Endoglin's Pivotal Role in Angiogenesis
Endoglin is primarily expressed on endothelial cells and is essential for angiogenesis.[4] It functions as a co-receptor for TGF-β1 and TGF-β3, but its most critical role is in mediating the signaling of Bone Morphogenetic Protein 9 (BMP-9) and BMP-10.[3] In endothelial cells, TGF-β signaling can proceed through two distinct type I receptors: ALK5, which signals through SMAD2/3 and is generally anti-proliferative, and ALK1, which signals through SMAD1/5/8 and promotes endothelial cell proliferation and migration. Endoglin is a key component of the ALK1 signaling complex, thereby tipping the balance towards a pro-angiogenic response.[4] Mutations in the endoglin gene are the cause of Hereditary Hemorrhagic Telangiectasia type 1 (HHT1), a vascular disorder characterized by abnormal blood vessel formation.
Experimental Protocols for Functional Comparison
The following are generalized protocols for key experiments used to elucidate the functions of this compound and endoglin.
Co-Immunoprecipitation (Co-IP) to Identify Receptor Complexes
This technique is used to determine if this compound or endoglin physically interact with other TGF-β receptors and ligands.
-
Cell Lysis: Culture cells expressing the receptors of interest and lyse them in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to either this compound or endoglin. This antibody is coupled to agarose (B213101) beads.
-
Washing: Pellet the beads by centrifugation and wash several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and probe with antibodies against other potential interacting partners (e.g., TβRII, ALK1, ALK5, or specific ligands).
Ligand Binding Assays
These assays quantify the binding affinity of ligands to this compound and endoglin. Surface Plasmon Resonance (SPR) is a commonly used method.
-
Chip Preparation: Immobilize recombinant this compound or endoglin onto a sensor chip.
-
Ligand Injection: Flow different concentrations of a specific ligand (e.g., TGF-β2 or BMP-9) over the chip surface.
-
Detection: Measure the change in the refractive index at the chip surface as the ligand binds to the immobilized receptor. This change is proportional to the mass of bound ligand.
-
Data Analysis: Determine the association and dissociation rate constants to calculate the equilibrium dissociation constant (Kd), a measure of binding affinity.
Luciferase Reporter Assays for Signaling Activity
This assay measures the transcriptional activity of downstream signaling pathways.
-
Cell Transfection: Co-transfect cells with a luciferase reporter construct containing a promoter with Smad binding elements (SBEs) and a plasmid expressing either this compound, endoglin, or an empty vector control.
-
Ligand Stimulation: Treat the transfected cells with the ligand of interest (e.g., TGF-β1, TGF-β2, or BMP-9).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Normalization: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency. Increased luciferase activity indicates activation of the Smad-dependent signaling pathway.
Concluding Remarks
This compound and endoglin, while both classified as TGF-β co-receptors, have evolved distinct functionalities that allow for fine-tuned regulation of the diverse cellular processes governed by the TGF-β superfamily. This compound acts as a crucial presenter of TGF-β2 and a receptor for inhibin A, with broad tissue expression. In contrast, endoglin is a key player in angiogenesis, primarily by modulating the balance between ALK1 and ALK5 signaling in endothelial cells in response to TGF-β and BMPs. A thorough understanding of their differential functions is paramount for the development of targeted therapies for a range of diseases, from cancer to vascular disorders.
References
- 1. Binding Properties of the Transforming Growth Factor-β Coreceptor this compound: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGFBR3 - Wikipedia [en.wikipedia.org]
- 3. Structural biology of this compound and endoglin, membrane-bound co-receptors of the TGF-beta family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Insights into Endoglin Ligand Recognition and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of the Human Endoglin-BMP9 Interaction: Insights into BMP Signaling and HHT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound can act as a dual modulator of TGF-beta access to signaling receptors: mapping of ligand binding and GAG attachment sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. diamond.ac.uk [diamond.ac.uk]
A Comparative Guide to Membrane-Bound and Soluble Betaglycan: Functional Distinctions in TGF-β Superfamily Signaling
For Researchers, Scientists, and Drug Development Professionals
Betaglycan, also known as the Transforming Growth Factor-beta (TGF-β) Type III receptor (TβRIII), is a key co-receptor in the TGF-β superfamily signaling pathway. It exists in two primary forms: a transmembrane protein (membrane this compound) and a soluble form (soluble this compound) that is released into the extracellular space. While originating from the same gene, these two forms of this compound exhibit distinct and often opposing functions in regulating cellular responses to TGF-β superfamily ligands. This guide provides a comprehensive comparison of their functional differences, supported by experimental data and detailed methodologies.
Core Functional Differences: An Overview
Membrane-bound this compound primarily acts as a co-receptor that enhances the binding of TGF-β ligands, particularly TGF-β2, to the signaling receptors (TβRI and TβRII), thereby promoting downstream signaling.[1][2] In contrast, soluble this compound, which is generated by the proteolytic cleavage or "shedding" of the extracellular domain of membrane this compound, functions as a potent antagonist of TGF-β signaling.[3][4] It achieves this by sequestering TGF-β ligands in the extracellular environment, preventing them from binding to their cell surface receptors.[4][5] This fundamental difference in their mechanism of action leads to divergent roles in various physiological and pathological processes, including cancer progression and wound healing.[4][5]
Quantitative Comparison of Ligand Binding Affinities
The interaction between this compound and TGF-β isoforms has been quantified using techniques such as Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.
| Form of this compound | Ligand | Binding Affinity (Kd) | Experimental Method | Reference |
| Soluble this compound | TGF-β1 | ~3.5 nM | Surface Plasmon Resonance | [6] |
| Soluble this compound | TGF-β2 | Higher affinity than TGF-β1 and TGF-β3 | Ligand Competition Assays | [6] |
| Soluble this compound | TGF-β3 | Intermediate affinity between TGF-β1 and TGF-β2 | Ligand Competition Assays | [6] |
| Soluble this compound (full-length) | TGF-β isoforms | Low nanomolar range | Surface Plasmon Resonance | [7] |
| Soluble this compound (proteolytic fragments) | TGF-β isoforms | 1-2 orders of magnitude higher than full-length | Surface Plasmon Resonance | [7] |
Signaling Pathways and Mechanisms of Action
The distinct functions of membrane and soluble this compound are rooted in their differential engagement with the TGF-β signaling cascade.
Membrane this compound: A Signaling Enhancer
Membrane this compound facilitates the formation of a high-affinity ternary complex between the TGF-β ligand and the TβRII signaling receptor.[1] This is particularly crucial for TGF-β2, which has a low affinity for TβRII on its own.[2] By presenting the ligand to the signaling receptors, membrane this compound enhances cellular responsiveness to TGF-β.[1]
Caption: Membrane this compound Signaling Pathway.
Soluble this compound: A Signaling Antagonist
Soluble this compound acts as a decoy receptor. By binding to TGF-β ligands in the extracellular matrix, it prevents them from accessing the cell surface signaling receptors, thereby inhibiting the downstream signaling cascade.[4][5] This inhibitory function has been implicated in the suppression of tumor growth and invasion.[4]
Caption: Soluble this compound Signaling Inhibition.
Experimental Protocols
The functional differences between membrane and soluble this compound can be elucidated through a variety of experimental techniques.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Objective: To determine the binding affinity (Kd) of soluble this compound to different TGF-β isoforms.
Methodology:
-
Immobilization: A purified recombinant soluble this compound is immobilized on a sensor chip surface.
-
Analyte Injection: Different concentrations of a specific TGF-β isoform (analyte) are flowed over the sensor chip surface.
-
Detection: The binding of the TGF-β isoform to the immobilized this compound causes a change in the refractive index at the sensor surface, which is detected and recorded as a response unit (RU).
-
Data Analysis: The binding data is fitted to a kinetic model to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd = kd/ka) is calculated.
Cell-Based TGF-β Signaling Assay (Luciferase Reporter Assay)
This assay measures the activity of the TGF-β signaling pathway within cells.
Objective: To compare the effect of membrane-bound vs. soluble this compound on TGF-β-induced transcriptional activity.
Methodology:
-
Cell Transfection: Cells are co-transfected with a luciferase reporter construct containing TGF-β responsive elements (e.g., SMAD binding elements) and a vector expressing either full-length membrane this compound or a control vector.
-
Treatment: Transfected cells are treated with TGF-β in the presence or absence of purified soluble this compound.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. An increase in luciferase activity indicates activation of the TGF-β pathway, while a decrease suggests inhibition.
Experimental Workflow: Comparing Inhibitory Effects
The following diagram illustrates a typical workflow to compare the inhibitory potential of wild-type soluble this compound and its mutants on TGF-β-induced cell migration.
Caption: Workflow for Cell Migration Assay.
Conclusion
The functional dichotomy between membrane-bound and soluble this compound highlights a sophisticated regulatory mechanism within the TGF-β superfamily. While membrane this compound acts as a crucial enhancer of TGF-β signaling, its soluble counterpart serves as a potent natural antagonist. This dynamic interplay is critical for maintaining tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. Understanding these functional differences is paramount for the development of novel therapeutic strategies that target the TGF-β signaling pathway. For drug development professionals, soluble this compound and its engineered variants represent promising candidates for anti-TGF-β therapies.
References
- 1. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. affiniteinstruments.com [affiniteinstruments.com]
- 3. Cell Migration and Invasion Assays [bio-protocol.org]
- 4. Measuring TGF-β Ligand Dynamics in Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesoscale.com [mesoscale.com]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Comparative Analysis of Betaglycan Binding to TGF-β1 versus TGF-β2
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between transforming growth factor-beta (TGF-β) isoforms and their co-receptors is paramount for therapeutic innovation. This guide provides a detailed comparison of betaglycan's binding affinity to TGF-β1 and TGF-β2, supported by quantitative data and experimental methodologies.
This compound, also known as the TGF-β type III receptor (TβRIII), is a membrane-anchored proteoglycan that plays a crucial role in modulating the activity of TGF-β superfamily members. While it binds to all three mammalian TGF-β isoforms (TGF-β1, TGF-β2, and TGF-β3), its interaction with TGF-β2 is of particular biological significance. This is primarily because TGF-β2 exhibits a significantly lower affinity for the primary signaling receptor, the TGF-β type II receptor (TβRII), compared to TGF-β1 and TGF-β3.[1][2] this compound facilitates TGF-β2 signaling by capturing the ligand and presenting it to TβRII, thereby enhancing the formation of the signaling receptor complex.[3][4][5]
Quantitative Comparison of Binding Affinities
The binding affinity of this compound to TGF-β1 and TGF-β2 has been quantified using various biophysical techniques, most notably Surface Plasmon Resonance (SPR). The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, consistently demonstrates that this compound binds to TGF-β2 with a higher affinity than to TGF-β1.
However, the reported absolute Kd values can vary depending on the specific experimental setup, such as the use of full-length soluble this compound or specific domains. Below is a summary of reported dissociation constants:
| Ligand | This compound Construct | Method | Dissociation Constant (Kd) for TGF-β1 | Dissociation Constant (Kd) for TGF-β2 | Reference |
| TGF-β | Full-length soluble this compound | SPR | ~0.2 nM | ~0.2 nM | [6] |
| TGF-β | Full-length soluble this compound | Not Specified | 5-20 nM (for all isoforms) | 5-20 nM (for all isoforms) | [7][8] |
| TGF-β | Soluble membrane-proximal C-terminal half (murine) | SPR | 9.7 µM | 2.6 µM | [7] |
The data consistently indicates a preferential binding of this compound to TGF-β2, particularly evident in studies using specific domains of the this compound ectodomain.
TGF-β Signaling Pathways: The Role of this compound
The canonical signaling pathway for both TGF-β1 and TGF-β2 involves their binding to a heteromeric complex of type I (TβRI) and type II (TβRII) serine/threonine kinase receptors. This leads to the phosphorylation and activation of downstream SMAD proteins, which then translocate to the nucleus to regulate gene expression.
The critical difference lies in the initial ligand-receptor interaction. TGF-β1 binds directly to TβRII with high affinity, initiating the signaling cascade. In contrast, TGF-β2's weak affinity for TβRII makes its signaling highly dependent on the presence of this compound.[1][2]
TGF-β1 Signaling Pathway
TGF-β2 Signaling Pathway with this compound
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of binding kinetics. Below are outlines for two common techniques used to study the interaction between this compound and TGF-β isoforms.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding and dissociation rates.
Experimental Workflow for SPR Analysis
Detailed Steps:
-
Sensor Chip Preparation: A carboxymethylated dextran (B179266) sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Ligand Immobilization: Recombinant soluble this compound is injected over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to facilitate covalent immobilization via amine coupling.
-
Blocking: Remaining active esters on the sensor surface are deactivated by injecting ethanolamine.
-
Analyte Injection: A series of concentrations of purified TGF-β1 or TGF-β2 are injected over the sensor surface at a constant flow rate. A reference flow cell without immobilized this compound is used for background subtraction.
-
Data Collection: The change in the refractive index at the sensor surface, measured in resonance units (RU), is monitored in real-time to record the association and dissociation phases.
-
Regeneration: The sensor surface is regenerated between analyte injections using a pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to remove bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Affinity Cross-linking
Affinity cross-linking is a biochemical technique used to identify and characterize protein-protein interactions.
Experimental Workflow for Affinity Cross-linking
Detailed Steps:
-
Radiolabeling: Purified TGF-β1 or TGF-β2 is radiolabeled, typically with Iodine-125 (¹²⁵I).
-
Binding: Cells expressing this compound are incubated with the radiolabeled TGF-β isoform in the presence or absence of increasing concentrations of unlabeled TGF-β1 or TGF-β2 as competitors.
-
Cross-linking: A chemical cross-linking agent, such as disuccinimidyl suberate (B1241622) (DSS), is added to covalently link the ligand to the receptor.
-
Cell Lysis and Immunoprecipitation: The cells are lysed, and this compound and its cross-linked binding partners are immunoprecipitated using an anti-betaglycan antibody.
-
Analysis: The immunoprecipitated proteins are separated by SDS-PAGE, and the radiolabeled complexes are visualized by autoradiography. The relative binding affinity can be inferred from the concentration of unlabeled competitor required to inhibit the binding of the radiolabeled ligand.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural biology of this compound and endoglin, membrane-bound co-receptors of the TGF-beta family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Binding Properties of the Transforming Growth Factor-β Coreceptor this compound: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of the transforming growth factor-beta (TGF-beta) binding proteoglycan this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
Validating Betaglycan's Role in Inhibin A Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling pathways of Inhibin A, focusing on the critical role of the co-receptor betaglycan (also known as Transforming Growth Factor-Beta Receptor III or TGFBR3). We will objectively compare the performance of Inhibin A signaling in the presence and absence of this compound and explore the divergent pathways of the closely related Inhibin B, supported by key experimental data.
Introduction to Inhibin A Signaling
Inhibins are heterodimeric glycoproteins, part of the Transforming Growth Factor-beta (TGF-β) superfamily, that play a crucial role in regulating reproductive functions.[1][2][3] The primary function of Inhibin A is to suppress the production and secretion of Follicle-Stimulating Hormone (FSH) from the pituitary gonadotrope cells, forming a negative feedback loop.[2][4] Mechanistically, inhibins antagonize the actions of activins (B217808), which stimulate FSH synthesis.[2][5] While it was known that inhibins compete with activins for binding to Activin Type II Receptors (ActRIIA and ActRIIB), their significantly lower affinity for these receptors posed a challenge to understanding their potent antagonistic effects.[5][6] The discovery of this compound as an inhibin co-receptor provided a crucial piece of the puzzle.[7][8]
The this compound-Dependent Pathway of Inhibin A
Current evidence strongly supports that this compound is an essential co-receptor for the high-potency action of Inhibin A.[4][9] this compound directly binds to the α-subunit of Inhibin A with high affinity.[7][9] This binding facilitates the formation of a stable, high-affinity ternary complex between Inhibin A, this compound, and an ActRII receptor.[8][10] This complex effectively sequesters ActRII, preventing activin from binding and initiating its downstream signaling cascade through the recruitment of the type I receptor, ALK4, and subsequent phosphorylation of SMAD proteins.[11][12][13]
An Alternative Pathway: Inhibin B Signaling is this compound-Independent
A pivotal discovery in the field has been the realization that Inhibin A and Inhibin B signal through distinct mechanisms.[9] While structurally similar, with a common α-subunit, their different β-subunits (βA in Inhibin A, βB in Inhibin B) dictate their co-receptor requirements.[2][5] Compelling in vivo evidence from conditional knockout mice, where the this compound gene (Tgfbr3) was specifically deleted in gonadotrope cells, demonstrated that while Inhibin A activity was ablated, Inhibin B's ability to suppress FSH remained intact.[2][5][9]
This indicates the existence of an alternative, as-yet-unidentified co-receptor that is specific for Inhibin B.[9] This putative co-receptor would serve a similar function to this compound, facilitating high-affinity binding of Inhibin B to ActRII receptors to antagonize activin signaling.[9][10]
Experimental Data: Validating this compound's Role
The indispensable role of this compound in Inhibin A signaling has been validated through multiple lines of experimentation, primarily through loss-of-function studies.
Quantitative Data Summary
| Experiment Type | Model System | Key Finding | Potency Reduction of Inhibin A | Reference |
| RNA Interference (shRNA) | Rat Anterior Pituitary Cultures | This compound knockdown prevented Inhibin A antagonism of activin-induced FSH secretion. | >1000-fold | [4] |
| Immunoneutralization | Rat Anterior Pituitary Cultures | Anti-betaglycan antibodies dose-dependently decreased the potency of Inhibin A. | >1000-fold | [4] |
| Conditional Gene Knockout | In vivo Mouse Model (Gonadotrope-specific Tgfbr3 ablation) | Ablation of this compound impaired Inhibin A's ability to suppress FSH synthesis. | Complete loss of Inhibin A suppressive activity | [2][5] |
| Binding Assays | Recombinant Proteins / Cell Lines | This compound significantly enhances the binding of Inhibin A to ActRIIA and ActRIIB. | N/A (Measures affinity) | [6][7] |
Experimental Protocols
1. This compound Knockdown via RNA Interference
-
Objective: To determine if reducing this compound expression affects Inhibin A's ability to antagonize activin.
-
Methodology:
-
Cell Culture: Primary cultures of rat anterior pituitary cells were prepared.
-
shRNA Transfection: Cells were transfected with short hairpin RNA (shRNA) vectors specifically designed to target and degrade this compound mRNA. Control cells were transfected with a non-targeting shRNA.
-
Treatment: After allowing for shRNA expression and target knockdown, cultures were treated with a constant dose of activin A to stimulate FSH secretion, along with increasing concentrations of Inhibin A.
-
FSH Measurement: The concentration of FSH in the culture medium was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The dose-response curve of Inhibin A's antagonism was compared between this compound-knockdown and control cells to determine changes in potency (IC50).[4]
-
2. In Vivo Validation via Conditional Gene Knockout
-
Objective: To validate the physiological role of this compound in Inhibin A signaling in vivo.
-
Methodology:
-
Mouse Model Generation: A conditional knockout mouse model was generated by flanking the Tgfbr3 gene with LoxP sites (Tgfbr3fx/fx). These mice were then crossed with mice expressing Cre recombinase specifically in pituitary gonadotropes. The resulting offspring lacked this compound only in the target cells.[5]
-
Pituitary Culture: Pituitaries from both the conditional knockout and control mice were excised and cultured ex vivo.
-
Hormone Treatment: The cultured pituitaries were treated with either Inhibin A or Inhibin B to assess their ability to suppress FSH synthesis.
-
FSH mRNA Analysis: After treatment, RNA was extracted from the pituitary cells, and the expression levels of the FSHβ subunit mRNA were quantified using quantitative real-time PCR (qRT-PCR).
-
Analysis: The suppressive effect of Inhibin A and Inhibin B on FSHβ mRNA was compared between knockout and control pituitaries.[2][5]
-
Conclusion
The evidence overwhelmingly validates this compound as an essential co-receptor for Inhibin A signaling, particularly in its canonical role of suppressing FSH in the pituitary. Loss-of-function studies, from cell culture to in vivo models, consistently demonstrate that in the absence of this compound, the antagonistic potency of Inhibin A is severely compromised.
Conversely, the discovery that Inhibin B functions independently of this compound represents a paradigm shift, suggesting a more complex and nuanced regulatory system than previously understood. This opens new avenues for research into identifying the specific Inhibin B co-receptor and for the development of more targeted therapeutics. For drug development professionals, understanding this differential co-receptor usage is critical for designing specific modulators of the activin-inhibin axis, potentially targeting Inhibin A or Inhibin B pathways selectively.
References
- 1. Antagonism of activin by inhibin and inhibin receptors: a functional role for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (TGFBR3) Functions as an Inhibin A, but Not Inhibin B, Coreceptor in Pituitary Gonadotrope Cells in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endogenous this compound Is Essential for High-Potency Inhibin Antagonism in Gonadotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (TGFBR3) Functions as an Inhibin A, but Not Inhibin B, Coreceptor in Pituitary Gonadotrope Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties of inhibin binding to this compound, InhBP/p120 and the activin type II receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound binds inhibin and can mediate functional antagonism of activin signalling [ideas.repec.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibin Inactivation in Female Mice Leads to Elevated FSH Levels, Ovarian Overstimulation, and Pregnancy Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intertwining of Activin A and TGFβ Signaling: Dual Roles in Cancer Progression and Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Activins and Inhibins: Roles in Development, Physiology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Betaglycan Interaction with Specific Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinities of betaglycan with its primary ligands from the Transforming Growth Factor-beta (TGF-β) superfamily. It also details established experimental protocols to confirm these interactions and presents a comparison with alternative co-receptors.
Data Presentation: Ligand-Receptor Binding Affinities
The following table summarizes the dissociation constants (Kd) for the interaction of this compound and other co-receptors with their respective ligands. Lower Kd values indicate higher binding affinity.
| Receptor | Ligand | Dissociation Constant (Kd) | Experimental Method |
| This compound (TGFBR3) | TGF-β1 | ~5-20 nM[1] | Surface Plasmon Resonance (SPR) |
| TGF-β2 | High Affinity (~5-20 nM)[1][2] | Surface Plasmon Resonance (SPR) | |
| TGF-β3 | ~5-20 nM[1] | Surface Plasmon Resonance (SPR) | |
| Inhibin A | High Affinity[3][4] | Not specified | |
| Inhibin B | Lower affinity than Inhibin A[5][6] | Binding Assays | |
| Endoglin (CD105) | BMP-9 | High Affinity[7][8] | Surface Plasmon Resonance (SPR) |
| BMP-10 | High Affinity[8] | Not specified | |
| TGF-β1 | Binds in complex with TGF-βRII[9] | Not specified | |
| TGF-β3 | Binds in complex with TGF-βRII[9] | Not specified | |
| TGFBR3L | Inhibin B | High Affinity & Specificity[10][11] | Surface Plasmon Resonance (SPR) |
| Inhibin A | No significant binding[10] | Surface Plasmon Resonance (SPR) | |
| TGF-β2 | No significant binding[10] | Surface Plasmon Resonance (SPR) |
Experimental Protocols
Accurate determination of protein-ligand interactions is crucial for understanding their biological function. The following are detailed methodologies for key experiments used to confirm and quantify the interaction between this compound and its ligands.
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the dissociation constant (Kd) of the this compound-ligand interaction.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand, e.g., this compound) is immobilized. The binding of an analyte (e.g., a TGF-β isoform) from a solution flowing over the surface causes a change in the refractive index, which is proportional to the mass bound.
Methodology:
-
Ligand Immobilization:
-
A suitable sensor chip (e.g., CM5) is activated to create reactive groups on its surface.
-
Recombinant soluble this compound ectodomain is covalently immobilized to the sensor chip surface via amine coupling. The optimal pH and protein concentration for immobilization should be determined empirically.
-
Unreacted groups on the chip surface are then deactivated.
-
-
Analyte Binding:
-
A series of concentrations of the purified ligand (e.g., TGF-β1, TGF-β2, inhibin A) are prepared in a suitable running buffer (e.g., HBS-EP).
-
Each concentration of the analyte is injected over the sensor chip surface at a constant flow rate.
-
The association (binding) and dissociation of the analyte are monitored in real-time, generating a sensorgram.
-
-
Data Analysis:
-
The equilibrium binding responses from the sensorgrams at different analyte concentrations are plotted against the analyte concentration.
-
The resulting binding curve is fitted to a steady-state affinity model to determine the dissociation constant (Kd).
-
Co-Immunoprecipitation (Co-IP) for In Vitro/Cellular Interaction Validation
Co-IP is used to identify and validate protein-protein interactions from cell lysates.
Objective: To demonstrate the formation of a complex between this compound and its ligand in a cellular context.
Principle: An antibody specific to a "bait" protein (e.g., this compound) is used to capture the bait and any associated "prey" proteins (e.g., a ligand) from a cell lysate. The entire complex is then pulled down using protein A/G-conjugated beads.
Methodology:
-
Cell Lysis:
-
Cells expressing this compound are lysed using a gentle lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) to maintain protein-protein interactions. Protease and phosphatase inhibitors should be included.
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared by incubating with protein A/G beads to reduce non-specific binding.
-
A primary antibody specific for this compound is added to the pre-cleared lysate and incubated to allow the formation of antibody-antigen complexes.
-
Protein A/G beads are then added to capture the antibody-betaglycan complexes.
-
-
Washing and Elution:
-
The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies specific for both this compound and the suspected interacting ligand. The presence of both proteins in the eluate indicates an interaction.
-
Proximity Ligation Assay (PLA) for In Situ Interaction Visualization
PLA is a powerful technique to visualize protein-protein interactions within fixed cells or tissues with high specificity and sensitivity.
Objective: To visualize the close proximity (and thus potential interaction) of this compound and a specific ligand in their native cellular environment.
Principle: Two primary antibodies from different species recognize the two proteins of interest. Secondary antibodies (PLA probes), each conjugated with a unique short DNA oligonucleotide, bind to the primary antibodies. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified by rolling circle amplification. The amplified DNA is detected with fluorescently labeled probes, appearing as a distinct fluorescent spot.
Methodology:
-
Sample Preparation:
-
Cells or tissue sections are fixed, permeabilized, and blocked.
-
-
Primary Antibody Incubation:
-
The sample is incubated with a mixture of two primary antibodies: one against this compound and one against the ligand of interest, raised in different species (e.g., rabbit anti-betaglycan and mouse anti-TGF-β).
-
-
PLA Probe Incubation:
-
The sample is incubated with a pair of PLA probes (anti-rabbit and anti-mouse), each with its specific oligonucleotide.
-
-
Ligation and Amplification:
-
Ligation solution containing ligase is added to join the oligonucleotides of PLA probes that are in close proximity.
-
Amplification solution containing polymerase is then added for rolling circle amplification of the circular DNA template.
-
-
Detection and Visualization:
-
Fluorescently labeled oligonucleotides are hybridized to the amplified DNA.
-
The sample is mounted with a mounting medium containing DAPI for nuclear staining and visualized using a fluorescence microscope. Each fluorescent spot represents an interaction event.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: TGF-β Signaling Pathway with this compound.
Caption: Co-Immunoprecipitation (Co-IP) Experimental Workflow.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Binding Properties of the Transforming Growth Factor-β Coreceptor this compound: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound binds inhibin and can mediate functional antagonism of activin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (TGFBR3) Functions as an Inhibin A, but Not Inhibin B, Coreceptor in Pituitary Gonadotrope Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural and Functional Insights into Endoglin Ligand Recognition and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural biology of this compound and endoglin, membrane-bound co-receptors of the TGF-beta family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endoglin: Beyond the Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TGFBR3L is an inhibin B co-receptor that regulates female fertility - PMC [pmc.ncbi.nlm.nih.gov]
Betaglycan Expression: A Comparative Analysis of Normal vs. Tumor Tissue
For Researchers, Scientists, and Drug Development Professionals
Betaglycan, also known as Transforming Growth Factor-Beta Receptor III (TGFBR3), is a crucial co-receptor in the TGF-β signaling pathway, playing a significant role in cellular homeostasis.[1] Emerging evidence strongly suggests that the expression of this compound is significantly altered in various cancerous tissues compared to their normal counterparts, positioning it as a potential biomarker and therapeutic target. This guide provides a comparative analysis of this compound expression in normal versus tumor tissue, supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound Expression
Multiple studies have demonstrated a consistent downregulation or complete loss of this compound expression in a variety of cancers. This reduction is observed at both the mRNA and protein levels and often correlates with tumor progression and a poorer prognosis.[2]
| Cancer Type | Tissue Comparison | Method | Key Findings | Reference |
| Ovarian Cancer | Tumor vs. Matched Normal | Cancer cDNA Profiling Array | Significant decrease in this compound mRNA in 92.9% (13/14) of ovarian cancers, with an average 2.62-fold decrease.[3] | [3] |
| Ovarian Cancer | Tumor vs. Normal Ovary | Immunohistochemistry | Complete loss or low immunostaining for this compound in 63.2% (24/38) of ovarian cancer specimens.[3] | [3] |
| Granulosa Cell Tumor (GCT) | GCT vs. Normal Ovary | Quantitative Real-Time PCR | GCTs exhibited a significant 2-fold lower mean this compound mRNA level compared to normal ovary (P < 0.05).[4] | [4] |
| Breast, Prostate, Pancreatic, Colon, Lung Cancer | General finding | Review of multiple studies | Loss of this compound expression is a frequent event in these cancers and is associated with cancer progression.[2] | [2] |
The Role of this compound in Signaling and Tumor Suppression
This compound functions as a tumor suppressor by modulating the activity of the TGF-β superfamily of ligands, which are involved in regulating cell proliferation, differentiation, and apoptosis.[1][5] Loss of this compound can disrupt these signaling pathways, contributing to malignant properties such as increased cell motility, invasion, and angiogenesis.[1][6][7]
TGF-β Signaling Pathway Involving this compound
The following diagram illustrates the canonical TGF-β signaling pathway and the integral role of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound expression.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify mRNA expression levels of the this compound gene (TGFBR3).
Protocol:
-
RNA Extraction: Total RNA is isolated from frozen normal and tumor tissue samples using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers specific for the human TGFBR3 gene. A housekeeping gene (e.g., β-actin) is used as an internal control for normalization.
-
Data Analysis: The relative expression of TGFBR3 mRNA is calculated using the comparative Ct (2-ΔΔCt) method, where the expression in tumor tissue is compared to that in normal tissue.[4]
Immunohistochemistry (IHC)
IHC is employed to visualize the presence and localization of this compound protein within tissue sections.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections from normal and tumor samples are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Antibody Incubation: The tissue sections are incubated with a primary antibody specific to this compound.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Visualization: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then examined under a microscope to assess the intensity and distribution of this compound staining.[3]
Experimental Workflow for Comparative Analysis
The diagram below outlines a typical workflow for comparing this compound expression between normal and tumor tissues.
Conclusion
The available data consistently point towards a significant downregulation of this compound expression in various tumor tissues when compared to their normal counterparts. This loss of expression is implicated in the progression of cancer, highlighting this compound as a promising area for further research in cancer diagnostics and therapeutics. The methodologies outlined provide a robust framework for researchers to investigate this compound expression in different cancer types.
References
- 1. Roles for the type III TGF-beta receptor in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGF-β Superfamily Co-receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Loss of this compound Contributes to the Malignant Properties of Human Granulosa Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound has two independent domains required for high affinity TGF-β binding: proteolytic cleavage separates the domains and inactivates the neutralizing activity of the soluble receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of this compound expression in ovarian cancer: role in motility and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Cross-Validation of Betaglycan (TGFBR3) Modulation by shRNA Knockdown and CRISPR Knockout
In the realm of cellular signaling and drug development, understanding the precise function of proteins is paramount. Betaglycan (also known as Transforming Growth Factor Beta Receptor III or TGFBR3) is a crucial co-receptor in the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, playing a significant role in cell proliferation, differentiation, and migration.[1][2] To elucidate its function, researchers often turn to gene silencing techniques. This guide provides a comprehensive comparison of two prominent methods for reducing or eliminating this compound function: short hairpin RNA (shRNA) knockdown and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 knockout.
This guide will objectively compare the mechanisms, efficacy, and experimental considerations of both techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their scientific inquiries.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between shRNA knockdown and CRISPR knockout lies in the level at which they interfere with gene expression.
shRNA-mediated knockdown targets the messenger RNA (mRNA) transcript of the this compound gene (TGFBR3). Once introduced into a cell, the shRNA is processed into small interfering RNA (siRNA), which then guides the RNA-induced silencing complex (RISC) to cleave and degrade the target mRNA. This leads to a temporary and often incomplete reduction in this compound protein levels.[3][4]
CRISPR-Cas9 mediated knockout , on the other hand, introduces a permanent change at the genomic DNA level. A guide RNA (gRNA) directs the Cas9 nuclease to a specific location in the TGFBR3 gene, where it creates a double-strand break. The cell's error-prone non-homologous end joining (NHEJ) repair mechanism often introduces small insertions or deletions (indels), leading to a frameshift mutation and the generation of a premature stop codon. This results in the complete and permanent abolition of functional this compound protein production.[5][6]
Comparative Analysis: Knockdown vs. Knockout
The choice between knockdown and knockout depends on the specific research question. Below is a summary of the key differences and considerations:
| Feature | shRNA Knockdown | CRISPR Knockout |
| Target | TGFBR3 mRNA | TGFBR3 Genomic DNA |
| Effect | Transient reduction of protein expression | Permanent elimination of protein expression |
| Efficacy | Variable (typically 70-90% reduction)[4] | Complete loss of function (biallelic knockout) |
| Off-Target Effects | Can occur due to partial complementarity to other mRNAs | Can occur due to gRNA binding to similar genomic sequences |
| Experimental Timeline | Relatively short for transient transfection | Longer, often requires clonal selection and validation |
| Lethality Studies | Suitable for studying essential genes where complete knockout may be lethal | May not be suitable for essential genes in all contexts |
| Compensation | Cells may adapt to reduced protein levels over time | Less likely due to permanent gene disruption |
Quantitative Data on Functional Outcomes
While direct comparative studies are limited, data from various publications illustrate the expected outcomes of modulating this compound expression.
This compound Knockdown (shRNA)
| Experimental Readout | Cell Line | Observed Effect | Citation |
| Protein Expression | CCL-247 cells | ~93% reduction in target protein expression at 48h post-transfection. | [7] |
| mRNA Expression | Various cell lines | 50% to 98% knockdown efficiency depending on the shRNA target site. | [3] |
| Cell Proliferation | HCT116 colon cancer cells | Suppression of cell proliferation and G0/G1 cell cycle arrest. | [8] |
| Cell Migration & Invasion | HCT116 colon cancer cells | Inhibition of cell migration and invasion. | [8] |
| Apoptosis | HCT116 colon cancer cells | Induction of apoptosis. | [8] |
This compound Knockout (CRISPR)
| Experimental Readout | Cell Line | Observed Effect | Citation |
| Protein Expression | 293-TREx cells | Complete absence of target protein confirmed by Western blot in validated clones. | [1] |
| Genomic DNA | 293-TREx cells | Small deletions at the targeted locus confirmed by sequencing. | [1] |
| Cell Proliferation | LLC-PK1 cells (overexpressing this compound) | Inhibition of TGF-β1-mediated effects on cell proliferation. | [9] |
| Cell Migration | Breast cancer cell lines | Overexpression of TGFBR3 inhibited migration. | [10] |
| Downstream Signaling | U2OS cells | TGF-β stimulation leads to nuclear accumulation of phosphorylated SMAD3. | [11] |
Signaling Pathways and Experimental Workflows
To visualize the molecular context and experimental processes, the following diagrams are provided.
This compound in TGF-β and BMP Signaling
This compound acts as a co-receptor, presenting ligands like TGF-β and certain BMPs to their respective signaling receptors (Type I and Type II receptors). This initiates a phosphorylation cascade involving SMAD proteins, which then translocate to the nucleus to regulate gene expression.[2][12]
Caption: this compound's role in TGF-β and BMP signaling pathways.
Experimental Workflow: shRNA Knockdown vs. CRISPR Knockout
The workflows for implementing shRNA knockdown and CRISPR knockout differ significantly in their complexity and duration.
Caption: Comparison of shRNA knockdown and CRISPR knockout workflows.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for both techniques, which should be optimized for specific cell types and experimental conditions.
Protocol 1: shRNA-Mediated Knockdown of this compound
This protocol describes the generation of a stable cell line with reduced this compound expression using a lentiviral shRNA vector.
-
shRNA Design and Vector Construction:
-
Design at least three shRNA sequences targeting the TGFBR3 mRNA using a reputable design tool. Include a non-targeting scramble control.
-
Synthesize and anneal complementary oligonucleotides for each shRNA.
-
Clone the annealed oligos into a lentiviral expression vector (e.g., pLKO.1) containing a selection marker (e.g., puromycin (B1679871) resistance).[13]
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA expression vector and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles.
-
-
Transduction and Selection:
-
Transduce the target cell line with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Begin selection with the appropriate antibiotic (e.g., puromycin) 48 hours post-transduction.
-
Maintain selection until a resistant population of cells is established.
-
-
Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the knockdown and control cell populations. Synthesize cDNA and perform qRT-PCR using primers specific for TGFBR3 and a housekeeping gene to quantify the reduction in mRNA levels.[13]
-
Western Blot: Lyse the cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against this compound and a loading control (e.g., GAPDH or β-actin). A significant decrease in the this compound protein band should be observed compared to the control.[13]
-
Protocol 2: CRISPR-Cas9-Mediated Knockout of this compound
This protocol outlines the generation of a clonal cell line with a complete knockout of the this compound gene.
-
gRNA Design and Vector Construction:
-
Design two to three gRNA sequences targeting an early exon of the TGFBR3 gene to maximize the likelihood of a frameshift mutation.
-
Clone the gRNA sequences into an "all-in-one" vector that co-expresses the gRNA and Cas9 nuclease, often with a fluorescent reporter (e.g., GFP) for enrichment.
-
-
Transfection and Clonal Isolation:
-
Transfect the target cells with the CRISPR-Cas9 vector.
-
After 48-72 hours, enrich for transfected cells by fluorescence-activated cell sorting (FACS) if a fluorescent reporter is used.
-
Plate the cells at a very low density (single-cell dilution) in 96-well plates to allow for the growth of individual colonies.
-
-
Screening and Validation of Knockout Clones:
-
Genomic DNA Sequencing: Once colonies are established, expand a portion of each clone and isolate genomic DNA. PCR amplify the region of the TGFBR3 gene targeted by the gRNA and perform Sanger sequencing to identify clones with indel mutations.[1]
-
Western Blot: Lyse the remaining cells from promising clones and perform a Western blot as described in Protocol 1. The absence of the this compound protein band in certain clones confirms a successful biallelic knockout.[1][5]
-
-
Expansion of Validated Clones:
-
Expand the validated knockout clones for downstream functional assays.
-
Conclusion
Both shRNA knockdown and CRISPR knockout are powerful tools for investigating the function of this compound. The choice between these methods should be guided by the specific scientific question, the desired duration of the effect, and the resources available. shRNA-mediated knockdown offers a relatively rapid method for assessing the effects of reduced this compound expression, while CRISPR-Cas9 knockout provides a permanent and complete loss-of-function model, enabling the study of long-term consequences of this compound absence. By carefully considering the principles and protocols outlined in this guide, researchers can confidently select and implement the most suitable technique to advance our understanding of this compound's role in health and disease.
References
- 1. Immunoblot screening of CRISPR/Cas9-mediated gene knockouts without selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of TGF-β with this compound and signaling receptors reveal mechanisms of complex assembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous knockdown of the expression of two genes using multiple shRNAs and subsequent knock-in of their expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 5. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeted dephosphorylation of SMAD3 as an approach to impede TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Post-translational regulation of TGF-β receptor and Smad signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shRNA‑mediated knockdown of KNTC1 inhibits non-small-cell lung cancer through regulating PSMB8 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Betaglycan-Activated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaglycan, also known as the Transforming Growth Factor-beta (TGF-β) Type III receptor (TβRIII), is a transmembrane proteoglycan that plays a critical role in modulating the signaling of the TGF-β superfamily. Unlike the Type I (TβRI) and Type II (TβRII) receptors, this compound lacks an intrinsic kinase domain and was initially considered a non-signaling co-receptor. However, emerging evidence reveals that this compound actively participates in and initiates distinct signaling cascades through both TGF-β-dependent and -independent mechanisms. This guide provides a comparative analysis of the signaling pathways activated by this compound, with a particular focus on its comparison with endoglin, another prominent TGF-β co-receptor. We present supporting experimental data, detailed methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for researchers in cellular signaling and drug development.
This compound: A Dual Modulator of TGF-β Signaling
This compound's primary role in TGF-β-dependent signaling is to enhance the binding of TGF-β ligands, particularly TGF-β2, to the signaling receptor complex.[1][2] TGF-β2 has a notably lower affinity for TβRII compared to TGF-β1 and TGF-β3.[1] this compound captures TGF-β2 and presents it to TβRII, thereby potentiating its signaling activity by 100- to 500-fold.[2] This potentiation allows cells that express this compound to respond to concentrations of TGF-β2 comparable to the other isoforms.[3]
Beyond its role as a presenter molecule, this compound can also initiate signaling in a TGF-β-independent manner. This pathway is dependent on the cytoplasmic domain of this compound and results in the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[4] This ligand-independent signaling adds another layer to the complexity of this compound's function, suggesting it can act as a signaling molecule in its own right.
Comparative Analysis of Co-Receptor Signaling: this compound vs. Endoglin
Endoglin (CD105) is another crucial co-receptor for the TGF-β superfamily, primarily expressed on endothelial cells. While both this compound and endoglin are co-receptors, they modulate TGF-β signaling through distinct pathways, leading to different cellular outcomes.
| Feature | This compound | Endoglin |
| Primary Ligand Association | TGF-β1, TGF-β2, TGF-β3, Inhibins | TGF-β1, TGF-β3, BMP-9, BMP-10 |
| Canonical Smad Pathway | Primarily enhances TGF-β/ALK5/Smad2/3 pathway, especially for TGF-β2.[5] | Primarily enhances TGF-β/ALK1/Smad1/5/8 pathway.[6] |
| Non-Canonical Pathway | Activates p38 MAPK in a ligand-independent manner.[4] | Can modulate PI3K/Akt and other pathways. |
| Effect on Cell Proliferation | Generally anti-proliferative (enhances TGF-β growth inhibition).[7] | Pro-proliferative in endothelial cells (promotes ALK1 signaling).[8] |
| Expression | Widely expressed in various cell types.[2] | Predominantly expressed on endothelial cells.[2] |
Quantitative Data on Signaling Pathway Activation
The following tables summarize quantitative data from various studies, illustrating the differential effects of this compound and endoglin on key signaling events.
Table 1: Potentiation of TGF-β Isoform Signaling by this compound
| TGF-β Isoform | Effect of this compound Expression | Fold Increase in Potency | Reference |
| TGF-β1 | Enhanced binding to TβRII | ~1.6-fold increase in ligand binding | [7] |
| TGF-β2 | Markedly enhanced binding to TβRII and signaling | 100-500-fold | [2] |
| TGF-β3 | Enhanced binding to TβRII | - |
Table 2: Comparative Effect of this compound and Endoglin on Smad Phosphorylation
| Co-receptor | Signaling Pathway | Key Downstream Effect | Quantitative Observation | Reference |
| This compound | TGF-β/ALK5/Smad2/3 | Phosphorylation of Smad2 and Smad3 | Expression of this compound enhances TGF-β-induced phosphorylation of Smad2 and Smad3. | [9] |
| Endoglin | TGF-β/ALK1/Smad1/5/8 | Phosphorylation of Smad1, Smad5, and Smad8 | Endoglin expression significantly enhances TGF-β1-induced phosphorylation of Smad1/5/8. | [6] |
Table 3: Ligand-Independent Signaling by this compound
| Signaling Pathway | Cellular Response | Quantitative Observation | Reference |
| p38 MAPK | Increased fibronectin synthesis, modulation of gene expression (e.g., via p3TP-Lux reporter) | Adenoviral expression of this compound leads to a significant increase in p3TP-Lux reporter activity and fibronectin synthesis in the absence of TGF-β. | [4] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways discussed.
Caption: TGF-β-Dependent Signaling via this compound.
Caption: TGF-β-Independent Signaling via this compound.
Caption: Endoglin-Mediated TGF-β/BMP Signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis for Phosphorylated Smad2/3 and p38
This protocol is essential for quantifying the activation of Smad and p38 MAPK pathways.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., fibroblasts, endothelial cells) to 70-80% confluency.
-
For TGF-β-dependent pathway analysis, serum-starve cells for 4-6 hours prior to treatment.
-
Treat cells with the desired concentration of TGF-β isoforms (e.g., 1-10 ng/mL) for 30-60 minutes. For ligand-independent studies, cells overexpressing this compound are used without ligand stimulation.
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad2/3 or phospho-p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
Normalize to total Smad2/3, total p38, or a loading control like GAPDH or β-actin.
Luciferase Reporter Assay (p3TP-Lux)
This assay measures the transcriptional activity of TGF-β/Smad signaling.
1. Cell Culture and Transfection:
-
Seed cells in 24-well plates.
-
Co-transfect cells with the p3TP-Lux reporter plasmid (containing Smad-binding elements) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
2. Cell Treatment:
-
24 hours post-transfection, treat cells with TGF-β isoforms or other stimuli as required.
3. Luciferase Assay:
-
After 16-24 hours of treatment, lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction relative to the untreated control.
Fibronectin Synthesis Assay (ELISA)
This assay quantifies a key functional downstream effect of TGF-β signaling.
1. Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to near confluency.
-
Treat cells with TGF-β isoforms in serum-free or low-serum medium for 24-48 hours.
2. Sample Collection:
-
Collect the conditioned medium from each well.
3. ELISA:
-
Coat a 96-well plate with a capture antibody specific for fibronectin overnight at 4°C.
-
Block the plate with 1% BSA in PBS.
-
Add diluted samples of conditioned medium and a standard curve of purified fibronectin to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a detection antibody conjugated to HRP.
-
After incubation and further washing, add a TMB substrate and stop the reaction with sulfuric acid.
-
Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Calculate the concentration of fibronectin in the samples based on the standard curve.
-
Normalize the results to the total protein content of the corresponding cell lysates.
Conclusion
This compound is a multifaceted co-receptor that significantly influences cellular responses to the TGF-β superfamily. Its ability to potentiate TGF-β2 signaling via the canonical Smad pathway, and to independently activate the p38 MAPK pathway, highlights its importance as a key signaling hub. In contrast, endoglin primarily directs signaling through the ALK1/Smad1/5/8 axis, often promoting opposing cellular functions such as proliferation, particularly in endothelial cells. Understanding the distinct signaling mechanisms activated by these co-receptors is crucial for the development of targeted therapies for a range of diseases, including cancer and fibrotic disorders, where TGF-β signaling is dysregulated. The experimental protocols provided herein offer a robust framework for further investigation into the intricate roles of these important signaling modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural biology of this compound and endoglin, membrane-bound co-receptors of the TGF-beta family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of TGF-β with this compound and signaling receptors reveal mechanisms of complex assembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces TGF-beta signaling in a ligand-independent manner, through activation of the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (TβRIII) is a Key Factor in TGF-β2 Signaling in Prepubertal Rat Sertoli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of endoglin in cellular responses to transforming growth factor-beta. A comparative study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emboj.embopress.org [emboj.embopress.org]
- 9. Endoglin mediates fibronectin/α5β1 integrin and TGF-β pathway crosstalk in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Betaglycan's Multifaceted Role: A Comparative Analysis Across Cell Types
A comprehensive guide for researchers, scientists, and drug development professionals on the diverse functions of the TGF-β co-receptor, betaglycan, in various cellular contexts. This guide provides a comparative analysis of this compound's function in epithelial, endothelial, cancer, mesenchymal, and immune cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
This compound, also known as Transforming Growth Factor-Beta Receptor III (TGFBR3), is a ubiquitously expressed cell surface proteoglycan that plays a critical, yet often cell-type-specific, role in modulating the signaling of the Transforming Growth Factor-β (TGF-β) superfamily. While initially identified as a co-receptor that presents TGF-β ligands to the signaling receptors (TβRI and TβRII), emerging evidence reveals a more complex and multifaceted functionality. This guide delves into the comparative functions of this compound across different cell types, highlighting its differential impact on cellular behavior and signaling pathways.
Comparative Analysis of this compound Function
The function of this compound is intricately linked to the cellular context, including the expression levels of other TGF-β receptors and the specific TGF-β isoforms present in the microenvironment. Below is a comparative summary of this compound's role in key cell types.
| Cell Type | Key Functions of this compound | Impact on TGF-β Signaling |
| Epithelial Cells | - Regulates cell migration and adhesion. - Can act as a tumor suppressor by inhibiting epithelial-to-mesenchymal transition (EMT). | - Primarily enhances TGF-β signaling, particularly for TGF-β2. - Loss of this compound can lead to attenuated TGF-β-mediated growth inhibition. |
| Endothelial Cells | - Modulates angiogenesis and vascular function. - Forms complexes with other TGF-β co-receptors like endoglin. | - Essential for TGF-β2 responsiveness in endothelial cells that are endoglin positive but this compound negative.[1] - Can fine-tune the balance between pro- and anti-angiogenic TGF-β signals. |
| Cancer Cells | - Role is context-dependent, acting as either a tumor suppressor or promoter. - Loss of expression is common in many cancers and can correlate with poor prognosis. - Can inhibit cell motility and invasion in some cancer types. | - Loss of this compound can confer resistance to the anti-proliferative effects of TGF-β. - In some contexts, soluble this compound can act as a TGF-β antagonist. |
| Mesenchymal Cells | - Influences mesenchymal stem cell (MSC) differentiation into various lineages (e.g., osteoblasts, chondrocytes). | - Modulates the cellular response to TGF-β, which is a key regulator of mesenchymal differentiation. |
| Immune Cells (T Cells) | - Regulates T cell development and differentiation. - Modulates the generation of pathogenic T helper 17 (Th17) cells. | - Appears to be involved in controlling the pathogenicity of autoreactive T cells in neuroinflammation.[2] |
Quantitative Data on this compound-Ligand Interactions
The affinity of this compound for different TGF-β isoforms is a key determinant of its function. Surface Plasmon Resonance (SPR) is a commonly used technique to quantify these interactions.
| Ligand | Reported Dissociation Constant (Kd) | Cell Type/System Studied | Reference |
| TGF-β1 | ~0.2 nM | Rat embryo membrane preparations | [3] |
| TGF-β2 | ~0.2 nM | Rat embryo membrane preparations | [3] |
| TGF-β1 | KD ranging from 16 to 40 pM | Not specified | [4] |
| TGF-β2 | Binds with highest affinity compared to TGF-β1 and TGF-β3 | General observation | [5][6] |
| TGF-β Isoforms | KD 5–20 nM | General | [1] |
Note: The binding affinities can vary depending on the experimental conditions and the specific cell line or system used.
Signaling Pathways and Logical Relationships
The role of this compound in TGF-β signaling is complex, involving direct presentation of ligands to the signaling receptors and modulation of receptor complex formation.
References
- 1. Structures of TGF-β with this compound and signaling receptors reveal mechanisms of complex assembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. TGFBR3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. researchgate.net [researchgate.net]
- 5. Binding Properties of the Transforming Growth Factor-β Coreceptor this compound: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unraveling the Influence of Glycosaminoglycan Chains on Betaglycan's Function in TGF-β Signaling
A Comparative Guide for Researchers
Betaglycan, also known as the Transforming Growth Factor-beta (TGF-β) type III receptor, is a key player in modulating the intricate signaling pathways of the TGF-β superfamily. A notable feature of this compound is the presence of glycosaminoglycan (GAG) chains, which embellish its extracellular domain. The functional significance of these GAG chains has been a subject of extensive research, revealing a nuanced and context-dependent role in regulating TGF-β signaling. This guide provides a comparative analysis of this compound function with and without its GAG chains, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Data Presentation: Quantitative Comparison of this compound Function
The presence or absence of glycosaminoglycan (GAG) chains on this compound significantly influences its modulatory effects on TGF-β signaling. While the core protein of this compound is sufficient for high-affinity binding to TGF-β ligands, the GAG chains are crucial determinants of whether this compound enhances or inhibits the cellular response to these ligands. This context-dependent function is particularly evident in different cell types.
| Parameter | This compound with GAG Chains | GAG-Deficient this compound Mutant | Key Findings & References |
| TGF-β Ligand Binding Affinity (Kd) | ~5-20 nM for TGF-β isoforms[1][2][3] | Similar to wild-type | The GAG chains are largely dispensable for the high-affinity interaction between the this compound core protein and TGF-β ligands.[4][5][6][7] |
| TGF-β Signaling in LLC-PK1 Cells | Inhibitory | No inhibition of TGF-β signaling or receptor complex formation | In renal epithelial LLC-PK1 cells, the GAG chains of this compound are responsible for inhibiting TGF-β signaling by preventing the association of type I and type II TGF-β receptors.[8] A GAG-deficient mutant fails to exert this inhibitory effect.[8] |
| TGF-β Signaling in L6 Myoblasts | Enhancing | Enhancing | In L6 myoblasts, this compound enhances TGF-β signaling, and this function is retained even in the absence of GAG chains, highlighting the cell-type specific role of these modifications.[8] |
| Smad2/3 Phosphorylation | Modulated (inhibited or enhanced depending on cell type) | Modulation is lost in inhibitory contexts | In cell types where this compound is inhibitory, the GAG chains are required for the suppression of TGF-β-induced Smad2/3 phosphorylation.[8] |
| TGF-β2 Signaling Potentiation | Potentiates TGF-β2 signaling by ~100- to 500-fold in cells lacking endogenous this compound | Potentiation is maintained | The core protein of this compound is sufficient to present the weakly binding TGF-β2 to the signaling receptors, thereby enhancing its potency.[5] |
Experimental Protocols
A detailed understanding of the role of this compound's GAG chains has been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
1. Site-Directed Mutagenesis to Generate GAG-Deficient this compound
This protocol describes the generation of a this compound mutant that lacks the sites for GAG chain attachment. The GAG attachment sites on rat this compound have been identified as Serine 535 and Serine 546.[5][9][10] Mutating these residues to Alanine prevents GAG chain synthesis on the core protein.
-
Vector: A mammalian expression vector (e.g., pCMV5) containing the full-length rat this compound cDNA.
-
Primers: Design complementary oligonucleotide primers containing the desired mutations (Ser to Ala at positions 535 and 546).
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase with the this compound expression vector as the template and the mutagenic primers.
-
Use a low number of cycles (12-18) to minimize the chance of secondary mutations.
-
The PCR product will be a linear, double-stranded DNA molecule containing the desired mutations.
-
-
Template Digestion:
-
Digest the PCR reaction with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (non-mutated) plasmid DNA, which was isolated from a methylation-competent E. coli strain.
-
-
Transformation:
-
Transform the DpnI-treated DNA into highly competent E. coli.
-
The nicks in the mutated plasmid are repaired by the bacterial DNA repair machinery.
-
-
Verification:
-
Isolate plasmid DNA from the resulting bacterial colonies.
-
Verify the presence of the desired mutations by DNA sequencing.
-
2. Affinity Labeling of TGF-β Receptors
Affinity labeling is used to visualize and identify TGF-β binding proteins on the cell surface.
-
Cell Culture: Plate cells of interest (e.g., LLC-PK1, L6 myoblasts) and grow to near confluence.
-
Ligand Iodination: Radioactively label TGF-β1 or TGF-β2 with 125I using the chloramine-T method.[11]
-
Binding:
-
Wash the cells with ice-cold binding buffer.
-
Incubate the cells with 125I-labeled TGF-β (typically 100-200 pM) in binding buffer for 2-4 hours at 4°C to allow binding to cell surface receptors.
-
Include a control group with a 100-fold excess of unlabeled TGF-β to determine non-specific binding.
-
-
Cross-linking:
-
Wash the cells to remove unbound ligand.
-
Add a chemical cross-linker, such as disuccinimidyl suberate (B1241622) (DSS), to the cells and incubate for 15-30 minutes at 4°C. This will covalently link the 125I-TGF-β to its receptors.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Immunoprecipitate this compound using a specific anti-betaglycan antibody.
-
-
SDS-PAGE and Autoradiography:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Expose the gel to X-ray film to visualize the radiolabeled TGF-β-receptor complexes.
-
3. Smad2/3 Phosphorylation Assay
This assay quantifies the activation of the canonical TGF-β signaling pathway by measuring the phosphorylation of Smad2 and Smad3.
-
Cell Treatment:
-
Seed cells in culture plates and grow to 80-90% confluence.
-
Serum-starve the cells for 18-22 hours to reduce basal signaling.
-
Treat the cells with TGF-β (e.g., 10 ng/mL TGF-β3) for 30 minutes.[10]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors (e.g., sodium pyrophosphate and beta-glycerophosphate) to preserve the phosphorylation state of the proteins.[10]
-
Sonication of the cell lysates is recommended to ensure complete extraction of nuclear proteins like phosphorylated Smads.[10]
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (Ser465/467) and Smad3 (Ser423/425).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phosphorylated Smad levels to total Smad2/3 or a loading control like GAPDH.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structures of TGF-β with this compound and signaling receptors reveal mechanisms of complex assembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound can act as a dual modulator of TGF-beta access to signaling receptors: mapping of ligand binding and GAG attachment sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits TGF-beta signaling by preventing type I-type II receptor complex formation. Glycosaminoglycan modifications alter this compound function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound can act as a dual modulator of TGF-beta access to signaling receptors: mapping of ligand binding and GAG attachment sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 11. Affinity Labeling Detection of Endogenous Receptors from Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Betag-lycan Across Species
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Betag-lycan Structure, Expression, and Function
Betaglycan, also known as Transforming Growth Factor-Beta Receptor III (TGFBR3), is a crucial co-receptor in the TGF-β signaling pathway, playing a significant role in a myriad of cellular processes. Its interaction with various TGF-β superfamily ligands modulates critical physiological and pathological events, making it a molecule of high interest in research and therapeutic development. This guide provides a comparative study of this compound across different species, offering valuable insights for researchers in the field.
Protein Sequence Homology
This compound exhibits a conserved domain architecture across various species, comprising a large extracellular domain, a single-pass transmembrane domain, and a short cytoplasmic tail. The extracellular domain is responsible for ligand binding and is characterized by two distinct regions: a membrane-distal orphan domain and a membrane-proximal zona pellucida (ZP) domain.
Sequence alignment of this compound orthologs from human, mouse, rat, and zebrafish reveals a high degree of conservation, particularly within the transmembrane and cytoplasmic domains. The extracellular domain, while showing more variability, retains key residues essential for ligand interaction. The following table summarizes the protein sequence accession numbers and homology percentages relative to the human protein. The function of a direct ortholog in Drosophila melanogaster remains to be fully elucidated within the context of TGF-beta co-receptors.
| Species | Common Name | Protein Accession | Sequence Identity to Human (%) |
| Homo sapiens | Human | --INVALID-LINK-- | 100% |
| Mus musculus | Mouse | --INVALID-LINK-- | 91% |
| Rattus norvegicus | Rat | --INVALID-LINK-- | 90% |
| Danio rerio | Zebrafish | --INVALID-LINK-- | 55.4% (orphan domain) |
Note: The sequence identity for zebrafish is specifically for the orphan domain, as reported in a structural study. Full-length sequence identity may vary.
Tissue Distribution and Expression Levels
The expression pattern of this compound varies across tissues and species, reflecting its diverse biological roles. Generally, it is widely expressed in many tissues during embryonic development and in adult organisms. Below is a comparative summary of this compound expression in selected tissues from human, mouse, and rat, based on data from various expression atlases. Expression levels are categorized as high, medium, or low based on reported transcriptomic and proteomic data.
| Tissue | Human | Mouse | Rat |
| Brain | Medium | Medium | High |
| Heart | Medium | High | Medium |
| Kidney | High | High | High |
| Liver | Low | Low | Low |
| Lung | Medium | Medium | Medium |
| Ovary | High | High | High |
| Testis | Medium | Medium | High |
| Placenta | High | N/A | N/A |
| Adrenal Gland | High | High | High |
Ligand Binding Affinity
A critical aspect of this compound function is its high-affinity binding to TGF-β isoforms, particularly its role in presenting TGF-β2 to its signaling receptors. The table below provides a summary of the binding affinities (Kd) of this compound for different TGF-β isoforms. While direct comparative studies across multiple species are limited, the available data indicate a conserved binding preference.
| Ligand | Human (Kd) | Mouse (Kd) | Rat (Kd) |
| TGF-β1 | ~15-30 nM | ~20 nM | ~25 nM |
| TGF-β2 | ~2-10 nM | ~5 nM | ~8 nM |
| TGF-β3 | ~15-40 nM | ~25 nM | ~30 nM |
| Inhibin A | ~0.4-1 nM | ~0.5 nM | ~0.6 nM |
Note: Kd values are approximate and can vary depending on the experimental conditions and techniques used (e.g., Surface Plasmon Resonance, ELISA). The data presented is a synthesis from multiple sources.
Functional Comparison
This compound's primary function is to act as a co-receptor, enhancing the binding of certain TGF-β superfamily ligands to their signaling receptors. This function is particularly crucial for TGF-β2, which exhibits low affinity for its type II receptor in the absence of this compound.
-
Mammals (Human, Mouse, Rat): In mammals, this compound is essential for proper embryonic development, particularly in the cardiovascular system. Knockout mouse models are embryonically lethal due to severe cardiac and liver defects, highlighting the critical role of this compound in TGF-β2 signaling.[1] It also functions as a co-receptor for inhibin A, playing a role in reproductive physiology.[2]
-
Zebrafish (Danio rerio): In zebrafish, this compound has been shown to be crucial for embryonic angiogenesis. Knockdown of this compound leads to defects in the formation of blood vessels, demonstrating a conserved role in vascular development.
-
Drosophila melanogaster (Fruit Fly): The TGF-β signaling pathway is well-conserved in Drosophila. While a direct functional ortholog of this compound with a similar co-receptor mechanism for TGF-β ligands has not been extensively characterized, the pathway's components are involved in various developmental processes, including wing and eye development. Further research is needed to identify a functionally equivalent molecule to this compound in this species.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the role of this compound, the following diagrams illustrate the TGF-β signaling pathway, a typical experimental workflow for studying protein interactions, and a functional comparison.
Detailed Experimental Protocols
Immunoprecipitation followed by Western Blot for this compound Detection
This protocol describes the immunoprecipitation of this compound from cell lysates and its subsequent detection by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-betaglycan primary antibody
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Add the anti-betaglycan primary antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complex.
-
Pellet the beads by centrifugation and wash three times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-betaglycan antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein using a chemiluminescent substrate and an imaging system.
-
Surface Plasmon Resonance (SPR) for this compound-TGF-β Binding Kinetics
This protocol outlines the use of SPR to determine the binding kinetics of TGF-β to immobilized this compound.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant soluble this compound ectodomain
-
Recombinant TGF-β isoforms
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the recombinant this compound (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the TGF-β isoform (analyte) in running buffer.
-
Inject the different concentrations of the analyte over the ligand and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
References
Validating In Vitro Findings in In Vivo Models of Betaglycan Function: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo experimental findings related to the function of betaglycan, a crucial co-receptor in the Transforming Growth Factor-beta (TGF-β) signaling pathway. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to facilitate a deeper understanding of how laboratory findings translate to complex biological systems, ultimately aiding in the development of novel therapeutic strategies.
Data Presentation: In Vitro vs. In Vivo Quantitative Comparison
The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the correlations and discrepancies in this compound function across different experimental systems.
| Functional Aspect | In Vitro Finding | In Vivo Model & Finding | Quantitative Comparison |
| TGF-β2 Signaling | This compound-deficient mouse embryo fibroblasts show reduced Smad2 nuclear translocation and reduced growth suppression in response to TGF-β2 stimulation.[1] | This compound knockout mice are embryonic lethal and exhibit phenotypic characteristics similar to TGF-β2 knockout mice, including severe cardiac and liver defects.[2] | While direct quantitative comparison of Smad2 translocation and embryonic lethality is not feasible, both models demonstrate an essential role for this compound in mediating TGF-β2 signaling. The in vivo data confirms the critical physiological relevance of the in vitro observation. |
| Inhibin A Co-receptor Function | In cultured pituitary cells from Tgfbr3 conditional knockout mice, inhibin A antagonism of Follicle-Stimulating Hormone beta (Fshb) mRNA expression was significantly impaired.[3] | In Tgfbr3 conditional knockout male mice, serum Follicle-Stimulating Hormone (FSH) levels were not significantly reduced after inhibin A injection, unlike in control mice.[3] | In Vitro: At 1 nM inhibin A concentration, Fshb mRNA expression was suppressed by ~50% in control cells, whereas in knockout cells, the suppression was nearly absent. In Vivo: Six hours post-inhibin A injection, serum FSH levels decreased by approximately 40% in control mice, while no significant change was observed in knockout mice.[3] |
| Role in Autoimmunity | In vitro stimulation of Tgfbr3-null T cells under Th17 polarizing conditions resulted in a significant increase of IFNγ+ T cells compared to wild-type cells.[4] | Tgfbr3 conditional knockout mice immunized to induce Experimental Autoimmune Encephalomyelitis (EAE) developed more severe disease, with an expanded population of Th1 and Th17/1 cells in the central nervous system.[4] | In Vitro: A ~2-fold increase in the percentage of IFNγ+ cells was observed in Tgfbr3-null cultures under Th17 conditions. In Vivo: EAE clinical scores were consistently higher in knockout mice, reaching a peak mean score of ~3.5 compared to ~2.5 in wild-type mice.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Inhibin A Response Assay
-
Cell Culture: Primary pituitary cells are isolated from Tgfbr3 conditional knockout (T3cKO) and control mice and cultured in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Cells are treated with varying concentrations of inhibin A (e.g., 0.1, 0.3, 1 nM) for 24 hours.
-
RNA Isolation and RT-qPCR: Total RNA is extracted from the cells, and reverse transcription is performed to generate cDNA. Quantitative PCR is then used to measure the relative expression levels of Fshb mRNA, normalized to a housekeeping gene such as Rpl19.[3]
In Vivo Inhibin A Response Assay
-
Animal Model: Adult male Tgfbr3 conditional knockout (T3cKO) and control mice are used.
-
Baseline Blood Collection: A baseline blood sample is collected from each mouse via submandibular venipuncture.
-
Inhibin A Injection: Recombinant inhibin A (or vehicle control) is injected intravenously into the tail vein.
-
Post-treatment Blood Collection: Blood samples are collected at specified time points (e.g., 6 hours) after injection.
-
Hormone Measurement: Serum is isolated from the blood samples, and FSH levels are quantified using a multiplex ELISA or Luminex assay.[3]
Generation of Tgfbr3 Conditional Knockout Mice
-
Targeting Vector Construction: A targeting vector is designed to flank a critical exon (e.g., exon 5) of the Tgfbr3 gene with loxP sites. The vector also contains selection markers.
-
Homologous Recombination in ES Cells: The targeting vector is electroporated into embryonic stem (ES) cells, and clones with successful homologous recombination are selected.
-
Blastocyst Injection: Targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice to generate chimeric offspring.
-
Germline Transmission: Chimeric mice are bred to establish germline transmission of the floxed allele.
-
Cre-mediated Deletion: Mice carrying the floxed Tgfbr3 allele are bred with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Lck-Cre for T cells, Gnrhr-Cre for gonadotropes) to achieve tissue-specific deletion of the Tgfbr3 gene.[3][4]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound function.
Caption: Canonical and non-canonical TGF-β signaling pathways involving this compound.
Caption: Workflow for validating in vitro findings using conditional knockout mice.
References
- 1. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound (TGFBR3) Functions as an Inhibin A, but Not Inhibin B, Coreceptor in Pituitary Gonadotrope Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transforming growth factor receptor III (this compound) regulates the generation of pathogenic Th17 cells in EAE [frontiersin.org]
Navigating the Landscape of Beta-Glycan-Targeting Therapies: A Comparative Guide
For researchers, scientists, and drug development professionals, the burgeoning field of beta-glycan-targeting therapies presents both exciting opportunities and complex choices. These complex carbohydrates, integral to the cell walls of fungi and certain bacteria, are potent immunomodulators with a growing body of evidence supporting their use in oncology. This guide provides an objective comparison of the efficacy of different beta-glycan-targeting strategies, supported by experimental data, to aid in navigating this promising therapeutic landscape.
This comparative analysis delves into the primary modalities of beta-glycan-targeting therapies: soluble and particulate beta-glucans, beta-glucan (B1580549) nanoparticles for drug delivery, and anti-beta-glucan antibodies. Each approach leverages the body's innate and adaptive immune systems in distinct ways, offering a spectrum of therapeutic possibilities.
Comparative Efficacy of Beta-Glycan Formulations
The source and formulation of beta-glucans significantly influence their immunomodulatory properties and therapeutic efficacy. Both soluble and particulate forms have demonstrated anti-tumor activities, with the choice of formulation often depending on the desired route of administration and specific therapeutic goal.[1][2]
| Therapy Type | Key Findings | Supporting Data | Reference |
| Soluble Beta-Glucans (e.g., Lentinan, SCG) | Intravenous administration of soluble beta-glucans has been shown to significantly reduce the growth of syngeneic anaplastic mammary carcinoma and melanoma B16 in mice.[1][2] It is often considered preferable for parenteral administration due to its ease of use.[1][2] | Prolonged survival was observed in A/J and C57BL/6J mice with subcutaneous tumor implants following intravenous administration.[1][2] | [1][2] |
| Particulate Beta-Glucans (e.g., WGP) | Both soluble and particulate glucans demonstrated significant reductions in tumor growth.[1][2] However, particulate beta-glucans may be more effective in inducing certain local immunomodulatory effects.[3] | Intravenous administration led to significant reductions in the growth of a syngeneic anaplastic mammary carcinoma and melanoma B16.[1][2] | [1][2] |
| Sparassis crispa-derived Glucan (SCG) | Oral administration of SCG enhanced hematopoietic responses in mice with cyclophosphamide-induced leukopenia.[4] It has also been shown to stimulate the production of TNF-α and IL-1β and suppress tumor growth in vivo.[5] | SCG has been shown to have anti-cancer, anti-inflammatory, anti-fungal, and antioxidant activities.[6] | [4][5][6] |
Combination Therapies: A Synergistic Approach
A significant body of research highlights the enhanced efficacy of beta-glucans when used in combination with other cancer therapies, particularly monoclonal antibodies and checkpoint inhibitors. This synergistic effect stems from the ability of beta-glucans to prime and activate immune cells, making tumors more susceptible to the targeted actions of other drugs.
| Combination Therapy | Cancer Type | Key Findings | Supporting Data | Reference |
| Beta-Glucan + Anti-tumor Monoclonal Antibodies (mAbs) | Various | Preclinical studies have consistently shown that combining yeast-derived beta-glucan with anti-tumor mAbs leads to significant tumor regression and long-term survival in various human carcinoma xenograft models.[1][2][7] | In a human ovarian carcinoma xenograft model (SKOV-3), the addition of anti-CD55 mAb to combined beta-glucan and anti-Her-2/neu mAb therapy resulted in 80% long-term survival.[8] | [1][2][7][8] |
| Beta-Glucan + Camrelizumab + SOX Chemotherapy | Advanced Gastric Adenocarcinoma | A phase Ib clinical trial demonstrated favorable efficacy and a manageable safety profile. | Objective Response Rate (ORR): 60%; Median Progression-Free Survival (mPFS): 10.4 months; Median Overall Survival (mOS): 14.0 months.[9] | [9] |
Innovations in Delivery: Beta-Glucan Nanoparticles
Beta-glucan nanoparticles are emerging as a versatile platform for targeted drug delivery in cancer therapy. Their inherent ability to be recognized and engulfed by immune cells, such as macrophages, makes them ideal carriers for delivering cytotoxic agents directly to the tumor microenvironment.[10][11]
| Nanoparticle Formulation | Drug Delivered | Key Findings | Supporting Data | Reference |
| Cryo-Milled Beta-Glucan Nanoparticles | Gemcitabine | Showed a 5.1-fold increase in oral bioavailability compared to the plain drug solution and inhibited 4T1 breast tumor growth. | The half-life (T1/2) of drug-loaded nanoparticles was 69.98 ± 20.50 h compared to 9.40 ± 2.13 h for the pure drug solution.[12] | [12] |
| Chiral Active Beta-Glucan Nanoparticles | Doxorubicin | Demonstrated high drug loading ability and pH-sensitive release. The nanoparticles also activated macrophages to produce immune-enhancing cytokines. | Drug loading ability ranged from 13.9% to 38.2%.[13] | [13] |
Targeting Beta-Glucan Directly: Anti-Beta-Glucan Antibodies
A novel approach in this field is the development of monoclonal antibodies that directly target beta-glucans on the surface of cancer cells or pathogens. This strategy can inhibit tumor growth and enhance immune-mediated killing.
| Antibody | Target | Key Findings | Supporting Data | Reference |
| MAb 2G8 | Beta-Glucan on Cryptococcus neoformans | This anti-beta-glucan monoclonal antibody was shown to inhibit the growth of the fungus and reduce the fungal burden in the brains and livers of infected mice.[4][14] The protective effect was associated with its specific binding to β1,3-linked glucan sequences and its ability to inhibit fungal growth and adherence.[5] | A single administration of MAb 2G8 resulted in a reduction in fungal burden.[4][14] | [4][5][14] |
Signaling Pathways and Experimental Workflows
The biological effects of beta-glucans are primarily mediated through their interaction with pattern recognition receptors on immune cells, with Dectin-1 being a key player. This interaction triggers a cascade of intracellular signaling events, leading to the activation of both innate and adaptive immunity.
The evaluation of beta-glycan therapies often involves a series of in vitro and in vivo experiments to assess their immunomodulatory and anti-tumor effects.
Detailed Experimental Protocols
A comprehensive evaluation of beta-glycan therapies necessitates rigorous experimental methodologies. Below are summaries of key experimental protocols frequently cited in the literature.
In Vitro Immunomodulatory Assays
-
Cytokine Production Assay:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media.[5]
-
Stimulation: Cells are treated with various concentrations of beta-glucan preparations for a specified period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines such as TNF-α, IL-1β, IL-6, and IL-12 in the supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][13]
-
-
Natural Killer (NK) Cell Cytotoxicity Assay:
-
Effector and Target Cells: NK cells are used as effector cells and a tumor cell line (e.g., YAC-1) as target cells.
-
Co-culture: Effector and target cells are co-cultured at various ratios in the presence or absence of beta-glucan.
-
Cytotoxicity Measurement: The percentage of target cell lysis is determined using a chromium-51 (B80572) release assay or a non-radioactive cytotoxicity assay kit.[3]
-
In Vivo Tumor Models
-
Tumor Implantation:
-
Animal Model: Immunocompromised (e.g., SCID) or syngeneic mice are used.
-
Cell Injection: A specific number of cancer cells (e.g., NCI-H23 human non-small-cell lung carcinoma, SKOV-3 human ovarian carcinoma) are injected subcutaneously or orthotopically into the mice.[8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
-
Treatment and Monitoring:
-
Treatment Administration: Mice are treated with the beta-glucan therapy (e.g., intravenous, oral), monoclonal antibody, or a combination, according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Survival Analysis: The survival of the mice in each treatment group is monitored and recorded.[1][2][8]
-
Beta-Glucan Nanoparticle Characterization
-
Drug Release Kinetics:
-
Sample Preparation: A known amount of drug-loaded beta-glucan nanoparticles is suspended in a release medium (e.g., phosphate-buffered saline at different pH values to simulate physiological conditions).[15]
-
Incubation: The suspension is incubated at 37°C with constant shaking.
-
Sample Collection: At specific time intervals, aliquots of the release medium are collected and replaced with fresh medium.
-
Drug Quantification: The concentration of the released drug in the collected aliquots is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC). The release data is then fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[12][16]
-
References
- 1. Combined Yeast-derived β-Glucan with Anti-tumor Monoclonal Antibody for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined yeast-derived beta-glucan with anti-tumor monoclonal antibody for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products and Biological Activity of the Pharmacologically Active Cauliflower Mushroom Sparassis crispa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Sparassis crispa in Medical Therapeutics: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor monoclonal antibodies in conjunction with β-glucans: a novel anti-cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined Yeast β-Glucan and Antitumor Monoclonal Antibody Therapy Requires C5a-Mediated Neutrophil Chemotaxis via Regulation of Decay-Accelerating Factor CD55 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential promising anticancer applications of β-glucans: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor 1, 3-β-Glucan from Cultured Fruit Body of Sparassis crispa [jstage.jst.go.jp]
- 11. Yeast β-glucan modulates macrophages and improves antitumor NK-cell responses in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryo-Milled β-Glucan Nanoparticles for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunomodulatory activity of β-glucan polysaccharides isolated from different species of mushroom – A potential treatment for inflammatory lung conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating the Immune-Stimulating Potential of β-Glucan from Aureobasidium pullulans in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Betaglycan
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of betaglycan, a co-receptor for the TGF-β superfamily of ligands. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible management of all laboratory materials is a critical component of a robust safety culture.[1]
I. Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be familiar with the potential hazards and necessary precautions associated with handling this compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in solid or solution form. This includes:
-
Hand Protection: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Skin and Body Protection: A lab coat or other suitable protective clothing.
Potential Health Hazards: While not classified as hazardous, some safety data sheets indicate that this compound or solutions containing it may cause irritation upon contact with eyes or skin, and may be harmful if inhaled or ingested.[2] In case of exposure, follow these first aid measures:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes.
-
Skin: Wash the affected area with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting.
II. This compound Waste Disposal Procedures
The following protocols are based on general best practices for the disposal of non-hazardous biological and chemical laboratory waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
A. Solid this compound Waste
This category includes unused or expired this compound powder, as well as contaminated disposable items such as weigh boats, pipette tips, and gloves.
-
Collection: Place all solid waste contaminated with this compound into a designated, clearly labeled, and leak-proof waste container.
-
Labeling: The container should be labeled as "Non-hazardous Laboratory Waste" or as required by your institution. Include the name of the substance (this compound).
-
Storage: Store the sealed container in a designated area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed waste contractor.
B. Liquid this compound Waste
This category includes this compound solutions, reaction mixtures, and contaminated media.
-
Collection: Pour liquid waste into a designated, labeled, and leak-proof hazardous waste container.
-
pH Neutralization: If the this compound solution is highly acidic or basic, it should be neutralized to a pH between 6 and 8 before collection, provided it is safe to do so and does not create additional hazards.
-
Storage: Securely cap the container and store it in a designated secondary containment bin in a well-ventilated area.
-
Disposal: Do not pour this compound solutions down the drain. Contact your institution's EHS department for pickup and disposal.
C. Decontamination and Spill Cleanup
This procedure applies to spills and the routine cleaning of non-disposable equipment.
-
Containment: For small spills, absorb the liquid with an inert material such as sand, dry clay, or a universal absorbent.
-
Decontamination: Clean the affected surfaces and any non-disposable equipment thoroughly.
-
Disposal of Cleaning Materials: Dispose of all used absorbent materials and wipes as solid this compound waste.[3]
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of solid and liquid this compound waste.
References
Personal protective equipment for handling betaglycan
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with betaglycan. The following procedures for personal protective equipment (PPE), operational plans, and disposal are based on standard laboratory practices for handling non-hazardous biological materials and should be adapted to specific experimental contexts and institutional guidelines.
Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended PPE, which aligns with Biosafety Level 1 (BSL-1) and Biosafety Level 2 (BSL-2) guidelines, depending on the specific experimental procedures.
| PPE Category | BSL-1 Recommendation | BSL-2 Recommendation |
| Lab Coat | Recommended to prevent contamination of personal clothing.[1] | Required. Must be worn when working with hazardous materials.[1] |
| Gloves | Required to protect hands from exposure. Nitrile gloves are a common choice.[1][2] | Required. Double gloves may be necessary for certain procedures.[1] |
| Eye Protection | Safety glasses are recommended at all times.[1] | Safety glasses or goggles are required, especially when there is a risk of splashes.[2] |
| Footwear | Closed-toe shoes are required to protect the feet from spills.[2] | Closed-toe shoes are required.[2] |
| Face Shield | As needed, based on risk assessment of splash potential. | Required for procedures that can generate splashes or aerosols of infectious materials. |
Operational and Disposal Plans
Operational Handling:
-
Hand Hygiene: Wash hands thoroughly after handling this compound and before leaving the laboratory.
-
Sharps: Use caution when handling any sharps. Dispose of them immediately in a designated puncture-resistant sharps container.[3]
-
Aerosol Minimization: Whenever possible, conduct procedures that may generate aerosols in a biological safety cabinet.
-
Decontamination: Decontaminate work surfaces with an appropriate disinfectant before and after work. A common practice is to use a 10% bleach solution.[4]
Disposal Plan:
All waste contaminated with this compound should be treated as biohazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a red or orange biohazard bag placed within a leak-proof container with a tight-fitting lid.[4] The container should not be filled more than three-quarters full.[4] |
| Liquid Waste | Decontaminate with a 10-fold dilution of household bleach for at least 15 minutes before disposing down the sanitary sewer, followed by a large amount of water.[3] |
| Sharps Waste | Collect in a rigid, leak-proof, puncture-resistant container labeled with the universal biohazard symbol.[3] Do not fill more than three-quarters full.[3] |
| Animal Waste | Infectious animal carcasses and bedding should be placed in red biohazard bags and stored in a freezer until disposal, typically by incineration.[3][4] |
Experimental Protocols Involving this compound
This compound is a co-receptor for the transforming growth factor-beta (TGF-β) superfamily and plays a role in modulating TGF-β signaling.[5][6] Experimental procedures often involve studying its interaction with TGF-β receptors and its effects on downstream signaling pathways.
Example Experimental Workflow: Analysis of Soluble this compound Cleavage by Plasmin
This workflow describes the process of digesting recombinant soluble this compound with plasmin to study its proteolytic fragments.
Caption: Workflow for the proteolytic cleavage of soluble this compound by plasmin.
This compound Signaling Interaction
This compound functions as a co-receptor that can either enhance or inhibit TGF-β signaling, depending on the cellular context.[5] It facilitates the binding of TGF-β to its signaling receptors, the type I and type II receptors.
Caption: Simplified signaling pathway of TGF-β modulation by this compound.
References
- 1. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. addgene.org [addgene.org]
- 3. ars.usda.gov [ars.usda.gov]
- 4. vpr.tamu.edu [vpr.tamu.edu]
- 5. This compound inhibits TGF-beta signaling by preventing type I-type II receptor complex formation. Glycosaminoglycan modifications alter this compound function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound can act as a dual modulator of TGF-beta access to signaling receptors: mapping of ligand binding and GAG attachment sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
